molecular formula C17H20O6 B1196337 PR Toxin CAS No. 56299-00-4

PR Toxin

Cat. No.: B1196337
CAS No.: 56299-00-4
M. Wt: 320.3 g/mol
InChI Key: GSPFUBNBRPVALJ-VIEAGMIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PR-toxin is an oxacycle.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56299-00-4

Molecular Formula

C17H20O6

Molecular Weight

320.3 g/mol

IUPAC Name

[(1aR,2R,3R,3'S,3aR,5R,7bS)-3'-formyl-3,3',3a-trimethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-naphtho[1,2-b]oxirene-5,2'-oxirane]-2-yl] acetate

InChI

InChI=1S/C17H20O6/c1-8-12(21-9(2)19)14-13(22-14)10-5-11(20)17(6-15(8,10)3)16(4,7-18)23-17/h5,7-8,12-14H,6H2,1-4H3/t8-,12+,13-,14+,15+,16+,17-/m0/s1

InChI Key

GSPFUBNBRPVALJ-VIEAGMIOSA-N

SMILES

CC1C(C2C(O2)C3=CC(=O)C4(CC13C)C(O4)(C)C=O)OC(=O)C

Isomeric SMILES

C[C@H]1[C@H]([C@@H]2[C@@H](O2)C3=CC(=O)[C@@]4(C[C@]13C)[C@@](O4)(C)C=O)OC(=O)C

Canonical SMILES

CC1C(C2C(O2)C3=CC(=O)C4(CC13C)C(O4)(C)C=O)OC(=O)C

Color/Form

Brown, deep brown, yellowish green, and brown when produced by Penicillium roqueforti strain ATCC 6987, ATCC 6989, ATCC 09295, and ATC 10110, respectively, at 24 °C
Crystals

melting_point

155-157 °C

Other CAS No.

56299-00-4

shelf_life

Stable.

solubility

In water, 5.86X10+2 mg/L at 25 °C (est)

Synonyms

Penicillium roqueforti toxin
PR Toxin
PR-toxin

vapor_pressure

3.27X10-27 mm Hg at 25 °C (est)

Origin of Product

United States

Foundational & Exploratory

PR Toxin: A Technical Guide to its Discovery, Isolation, and Characterization from Penicillium roqueforti

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of PR toxin, a mycotoxin produced by the fungus Penicillium roqueforti. The document details the historical context of its discovery, optimized protocols for its production and purification, and key analytical data for its identification.

Introduction

Penicillium roqueforti is a ubiquitous fungus, famously used in the production of blue-veined cheeses. However, certain strains are capable of producing a variety of secondary metabolites, including the mycotoxin known as this compound. First partially characterized in 1973 from moldy corn, this compound has since been identified as one of the most acutely toxic metabolites produced by P. roqueforti.[1][2] Its toxic effects include damage to the liver and kidneys, potential carcinogenicity, and the inhibition of crucial cellular processes such as DNA replication, transcription, and protein synthesis.[1][3] The aldehyde functional group within the this compound molecule is critical for its biological activity.[1]

Due to its inherent instability, particularly in cheese, this compound can degrade into less toxic derivatives such as PR-imine, PR-amide, and PR acid.[3] This guide focuses on the foundational methods for producing and isolating the parent compound, this compound, for research and development purposes.

Data Presentation

Physicochemical and Toxicological Properties
PropertyValueReference
Molecular FormulaC₁₇H₂₀O₆[1]
IUPAC Name(11S)-8,12-Dioxo-1β,2β:7,11-diepoxy-7α-eremophil-9-en-3β-yl acetate[1]
Median Lethal Dose (LD₅₀) - Intraperitoneal (weanling rats)11 mg/kg[1]
Median Lethal Dose (LD₅₀) - Oral (weanling rats)115 mg/kg[1]
UV λmax (Ethanol)248 nm[4]
Key IR Bands (CHCl₃)2945, 1735, 1720, 1620, 1460, 1435, 1380, 1245, 1035 cm⁻¹[4]
Production Yields
Strain/ConditionAverage this compound Yield (mg/100 mL)Reference
P. roqueforti isolates from interior of Cabrales cheese (YES broth)1.89[5]
P. roqueforti isolates from surface of Cabrales cheese (YES broth)1.64[5]

Experimental Protocols

Production of this compound in Penicillium roqueforti Cultures

This protocol outlines the steps for culturing P. roqueforti under conditions optimized for this compound production.

Materials:

  • Penicillium roqueforti strain (e.g., NRRL 849)

  • Yeast Extract Sucrose (YES) Broth (2% yeast extract, 15% sucrose, pH 5.5)

  • Half-liter flasks

  • Sterile distilled water

  • Incubator

Procedure:

  • Media Preparation: Prepare YES broth and dispense 100 mL into each half-liter flask. Sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculum Preparation: Prepare a spore suspension of P. roqueforti in sterile distilled water to a concentration of 10⁶-10⁸ conidia/mL.

  • Inoculation: Inoculate each flask with the spore suspension.

  • Incubation: Incubate the flasks at 24°C for 14 days under stationary and dark conditions.[4][5] this compound production typically commences around day 9 and peaks around day 35.[4]

Extraction and Purification of this compound

This protocol details the extraction of this compound from the culture filtrate and its subsequent purification using column chromatography.[4]

Materials:

  • Culture filtrate from P. roqueforti

  • Chloroform (B151607) (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Benzol-acetate solvent (9:1 v/v)

  • Rotary evaporator

  • Chromatography column (e.g., 3 x 70 cm)

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Extraction:

    • Filter the culture to separate the mycelium from the culture liquid.

    • Mix the culture liquid with five volumes of chloroform and shake vigorously to extract the this compound.

    • Collect the chloroform fractions and treat with anhydrous Na₂SO₄ to remove any residual water.

    • Filter to remove the Na₂SO₄ and evaporate the chloroform using a rotary evaporator to obtain a crude oily extract.[4]

  • Purification by Column Chromatography:

    • Dissolve the crude extract in a small volume of benzol-acetate (9:1).

    • Apply the dissolved extract to a silica gel column (3 x 70 cm) pre-equilibrated with the same solvent system.

    • Elute the column with the benzol-acetate (9:1) solvent at 5°C.[4]

    • Collect 10 mL fractions.

    • Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC) with the same eluent. This compound can be visualized under UV light (it exhibits blue fluorescence) or by staining with H₂SO₄ (appears yellow, turning brown upon heating).[4]

    • Combine the fractions containing this compound.

    • Evaporate the solvent in vacuo at 30-40°C to yield a glassy solid that may crystallize spontaneously.[4]

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol provides a general method for the quantitative analysis of this compound.

Instrumentation & Conditions:

  • Column: Cosmosil 10 SL column (25 cm x 4.6 mm).[6]

  • Mobile Phase: Chloroform.[6][7]

  • Flow Rate: 2 mL/min.[6][7]

  • Detector: UV detector set at an appropriate wavelength (e.g., 254 nm).[6]

  • Injection Volume: 20 µL.[6]

  • Quantification: Based on the peak area compared to a standard curve of purified this compound.

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow cluster_culture 1. Fungal Culture cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis culture P. roqueforti Culture (YES Broth, 24°C, 14 days, stationary) filtration Filtration culture->filtration extraction Liquid-Liquid Extraction (Chloroform) filtration->extraction drying Drying (Anhydrous Na₂SO₄) extraction->drying evaporation1 Evaporation (Rotary Evaporator) drying->evaporation1 crude_extract Crude Oily Extract evaporation1->crude_extract column_chrom Silica Gel Column Chromatography (Benzol-Acetate 9:1) crude_extract->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection tlc TLC Analysis fraction_collection->tlc pooling Pooling of this compound Fractions tlc->pooling evaporation2 Evaporation pooling->evaporation2 pure_toxin Crystallized this compound evaporation2->pure_toxin hplc HPLC Analysis pure_toxin->hplc spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) pure_toxin->spectroscopy

Caption: Workflow for the isolation and purification of this compound.

Biosynthetic Pathway of this compound

biosynthetic_pathway fpp Farnesyl Diphosphate aristolochene Aristolochene fpp->aristolochene Aristolochene Synthase eremofortin_b Eremofortin B aristolochene->eremofortin_b Multiple Steps (Oxidoreductase, P450 Monooxygenase) eremofortin_a Eremofortin A eremofortin_c Eremofortin C eremofortin_a->eremofortin_c Oxidoreductase eremofortin_b->eremofortin_a P450 Monooxygenase, Acetyltransferase pr_toxin This compound eremofortin_c->pr_toxin Alcohol Dehydrogenase

Caption: Simplified biosynthetic pathway of this compound.

Cellular Targets of this compound

cellular_targets cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion pr_toxin This compound dna_replication DNA Replication pr_toxin->dna_replication transcription Transcription pr_toxin->transcription rna_poly RNA Polymerases I & II pr_toxin->rna_poly protein_synthesis Protein Synthesis pr_toxin->protein_synthesis mit_resp Mitochondrial Respiration pr_toxin->mit_resp

Caption: Key cellular processes inhibited by this compound.

References

The Biosynthesis of PR Toxin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Biochemical Pathway from Aristolochene (B1197444) in Penicillium roqueforti

This technical guide provides a comprehensive overview of the biosynthesis of PR toxin, a mycotoxin produced by the fungus Penicillium roqueforti. The pathway commences with the cyclization of farnesyl diphosphate (B83284) to form the sesquiterpene aristolochene, which then undergoes a series of enzymatic modifications to yield the final toxic product. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the molecular mechanisms, quantitative data, and experimental methodologies relevant to the study of this significant secondary metabolite.

The Biosynthetic Pathway from Farnesyl Diphosphate to this compound

The biosynthesis of this compound is a multi-step process initiated from the precursor farnesyl diphosphate (FPP), a central molecule in the isoprenoid pathway. The entire 17-carbon skeleton of this compound is derived from isopentenyl diphosphate and an acetyl group.[1] The key hydrocarbon intermediate is the 15-carbon sesquiterpene, aristolochene.[1][2]

The pathway can be summarized in the following key transformations:

  • Cyclization of Farnesyl Diphosphate (FPP) to Aristolochene: The initial and rate-limiting step is the cyclization of FPP to (+)-aristolochene, catalyzed by the enzyme aristolochene synthase.[3][4] This enzyme is encoded by the ari1 gene (also known as prx2).[1][2] The reaction involves a complex series of carbocation rearrangements.[4]

  • Oxidation of Aristolochene to Eremofortin B: Aristolochene undergoes a series of oxidation reactions to form eremofortin B. This process involves the introduction of an alcohol, a ketone, and an additional alkene, mediated by enzymes such as hydroxysterol oxidase and quinone oxidoreductase.[5] A P450 monooxygenase is responsible for the addition of a fused-epoxide oxygen to yield eremofortin B.[5]

  • Conversion of Eremofortin B to Eremofortin A: Eremofortin B is then converted to eremofortin A through the epoxidation of the isopropenyl sidechain by another P450 monooxygenase, followed by the addition of an acetyl group by an acetyltransferase.[5]

  • Oxidation of Eremofortin A to Eremofortin C: A short-chain oxidoreductase oxidizes a methyl group on the side-chain of eremofortin A to form eremofortin C, the primary alcohol analog of this compound.[5]

  • Final Oxidation to this compound: The final step in the pathway is the oxidation of the primary alcohol group of eremofortin C to an aldehyde, yielding the this compound.[2][5] This reaction is catalyzed by a short-chain alcohol dehydrogenase.[2][5]

The genes responsible for this biosynthetic pathway are organized in a cluster, often referred to as the this compound gene cluster, which includes the ari1 gene and several prx genes encoding the subsequent enzymatic activities.[6]

Diagram of the this compound Biosynthesis Pathway

PR_Toxin_Biosynthesis FPP Farnesyl Diphosphate (FPP) Aristolochene Aristolochene FPP->Aristolochene Aristolochene Synthase (ari1/prx2) Intermediates Oxidized Intermediates Aristolochene->Intermediates Oxidation Steps (e.g., P450 monooxygenases) EremofortinB Eremofortin B Intermediates->EremofortinB Epoxidation EremofortinA Eremofortin A EremofortinB->EremofortinA Epoxidation & Acetylation (P450 monooxygenase, Acetyltransferase) EremofortinC Eremofortin C EremofortinA->EremofortinC Oxidation (Short-chain oxidoreductase/prx1) PR_Toxin This compound EremofortinC->PR_Toxin Oxidation (Short-chain alcohol dehydrogenase)

Biosynthesis of this compound from Farnesyl Diphosphate.

Quantitative Data on this compound Production

The production of this compound by Penicillium roqueforti is highly variable and depends on the specific strain and culture conditions.

Strain/ConditionThis compound ProductionReference
P. roqueforti isolates from Cabrales blue cheese (interior)Average of 1.89 mg/100 ml[2]
P. roqueforti isolates from Cabrales blue cheese (surface)Average of 1.64 mg/100 ml[2]
P. roqueforti strains ATCC 6987, ATCC 6989, NRRL 849 in YES brothAverage of 41.73 mg/100 ml[2]
P. roqueforti strains on rice at 15°C310-960 ppb[3]
Gene silencing of prx1 to prx4 genes65-75% reduction[6][7]
Gene silencing of ORF5, ORF6, and ORF820-40% reduction[5]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the this compound biosynthesis pathway. While detailed, step-by-step protocols are often strain and laboratory-specific, the following outlines provide a solid foundation for experimental design.

Fungal Culture and Metabolite Extraction

Objective: To cultivate P. roqueforti and extract secondary metabolites for analysis.

General Protocol:

  • Culture: Inoculate P. roqueforti spores into a suitable liquid medium, such as Yeast Extract Sucrose (YES) broth (2% yeast extract, 15% sucrose).[2] Incubate as stationary cultures in the dark at 24°C for 14 days.[2]

  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture filtrate multiple times with an equal volume of a suitable organic solvent, such as chloroform (B151607) or ethyl acetate.[8]

    • Combine the organic phases and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

Diagram of Fungal Culture and Extraction Workflow

Fungal_Extraction_Workflow Inoculation Inoculate P. roqueforti into liquid medium Incubation Incubate (e.g., 14 days, 24°C) Inoculation->Incubation Filtration Separate mycelium and filtrate Incubation->Filtration Extraction Extract filtrate with organic solvent Filtration->Extraction Drying Dry organic phase Extraction->Drying Evaporation Evaporate solvent Drying->Evaporation Crude_Extract Crude Metabolite Extract Evaporation->Crude_Extract

Workflow for fungal culture and metabolite extraction.
Quantification of this compound and Intermediates by HPLC

Objective: To separate and quantify this compound and its precursors (eremofortins A, B, and C) using High-Performance Liquid Chromatography (HPLC).

General Protocol:

  • Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter.

  • HPLC System:

    • Column: A silica (B1680970) gel column (e.g., Microporasil, 10 µm, 4 mm x 30 cm) is suitable for normal-phase separation.[8]

    • Mobile Phase: A non-polar mobile phase, such as chloroform, can be used for the separation of these compounds.[8]

    • Detection: UV detection at 254 nm is effective as this compound and eremofortins contain an α,β-unsaturated ketone chromophore.[8]

  • Quantification: Prepare standard curves for this compound and each eremofortin intermediate of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curves.

Analysis of Aristolochene by GC-MS

Objective: To identify and quantify the volatile sesquiterpene aristolochene using Gas Chromatography-Mass Spectrometry (GC-MS).

General Protocol:

  • Sample Preparation: For headspace analysis, fungal cultures can be grown in sealed vials. A solid-phase microextraction (SPME) fiber is exposed to the headspace to adsorb volatile compounds. Alternatively, a solvent extract can be prepared and injected.

  • GC-MS System:

    • GC Column: A non-polar column, such as one with a 5% phenyl methyl siloxane stationary phase, is typically used for terpene analysis.

    • Temperature Program: A temperature gradient is employed to separate the compounds, for example, starting at a low temperature (e.g., 50°C) and ramping up to a higher temperature (e.g., 250°C).

    • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. Identification is achieved by comparing the mass spectrum of the analyte to a spectral library (e.g., NIST).

  • Quantification: An internal standard (e.g., a commercially available terpene not produced by the fungus) is added to the sample before extraction for accurate quantification.

Heterologous Expression and Purification of Aristolochene Synthase

Objective: To produce and purify recombinant aristolochene synthase for in vitro characterization.

General Protocol (based on the homologous enzyme from Aspergillus terreus): [2]

  • Cloning: Amplify the ari1 gene from P. roqueforti cDNA and clone it into an E. coli expression vector (e.g., pET vector).

  • Expression: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)). Induce protein expression with IPTG.

  • Purification:

    • Lyse the E. coli cells and clarify the lysate by centrifugation.

    • If the protein is tagged (e.g., with a His-tag), use affinity chromatography for purification.

    • Further purification steps, such as ion-exchange and size-exclusion chromatography, may be necessary to achieve high purity.

Protein_Purification_Workflow Cloning Clone ari1 gene into expression vector Transformation Transform into E. coli Cloning->Transformation Expression Induce protein expression Transformation->Expression Lysis Cell lysis and clarification Expression->Lysis Purification Purify protein (e.g., Affinity Chromatography) Lysis->Purification Characterization Characterize purified enzyme Purification->Characterization

References

PR Toxin: A Comprehensive Technical Guide on its Chemical Structure, Functional Groups, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PR toxin is a mycotoxin produced by the fungus Penicillium roqueforti, a species widely used in the production of blue cheeses.[1] Despite its association with food production, this compound exhibits significant toxicity, warranting in-depth study for risk assessment and potential therapeutic applications of its derivatives. This technical guide provides a comprehensive overview of the chemical structure, key functional groups, and biological mechanisms of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Functional Groups

This compound is a bicyclic sesquiterpenoid belonging to the eremophilane (B1244597) class.[2][3] Its chemical formula is C₁₇H₂₀O₆.[4] The intricate structure of this compound contains several reactive functional groups that are critical to its biological activity.

Key Functional Groups:

  • Aldehyde Group (-CHO): Located at C-12, this group is paramount for the toxin's biological effects. Its removal leads to the inactivation of the compound.[3][5]

  • Acetoxy Group (CH₃COO-): An ester group that contributes to the overall chemical properties of the molecule.

  • α,β-Unsaturated Ketone: This reactive moiety is a common feature in many biologically active compounds and can participate in Michael additions with cellular nucleophiles.[3][5]

  • Two Epoxide Rings: These strained three-membered rings are highly reactive and can undergo ring-opening reactions with nucleophiles, such as amino acid residues in proteins and DNA bases. However, studies have shown that the removal of these epoxide groups does not significantly alter the toxin's activity, suggesting a lesser role in its primary toxic mechanism compared to the aldehyde group.[5]

The IUPAC name for this compound is [(1aR,2R,3R,3'S,3aR,5R,7bS)-3'-formyl-3,3',3a-trimethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-naphtho[1,2-b]oxirene-5,2'-oxirane]-2-yl] acetate.[4]

Quantitative Toxicological and Inhibitory Data

The biological activity of this compound has been quantified through various toxicological and in vitro assays. The following tables summarize the key quantitative data available in the literature.

Table 1: Acute Toxicity of this compound (LD₅₀)
Species Route of Administration LD₅₀ (mg/kg) Reference
RatIntraperitoneal (i.p.)11.6[2][3]
RatIntravenous (i.v.)8.2[2][3]
RatOral (p.o.)115[2][3]
MouseIntraperitoneal (i.p.)5.8[2][3][6]
Table 2: In Vitro Inhibitory Activity of this compound (IC₅₀)
Target Tissue/Cell Line IC₅₀ Reference
Mitochondrial HCO₃⁻-ATPaseRat Brain12.7 µM[4]
Mitochondrial HCO₃⁻-ATPaseRat Heart9.2 µM[4]
Mitochondrial HCO₃⁻-ATPaseRat Kidney14.8 µM[4]
CytotoxicityHuman Caco-2 cells>12.5 µM
CytotoxicityHuman THP-1 cells0.83 µM

Biosynthesis of this compound

This compound is a secondary metabolite derived from the sesquiterpene aristolochene. The biosynthesis is a multi-step enzymatic process encoded by a gene cluster in Penicillium roqueforti.

PR_Toxin_Biosynthesis FPP Farnesyl Diphosphate Aristolochene Aristolochene FPP->Aristolochene Aristolochene Synthase Eremofortin_A Eremofortin A Aristolochene->Eremofortin_A Multiple Enzymatic Steps (P450 monooxygenases, etc.) Eremofortin_C Eremofortin C Eremofortin_A->Eremofortin_C Oxidoreductase PR_Toxin This compound Eremofortin_C->PR_Toxin Alcohol Dehydrogenase

Caption: Biosynthetic pathway of this compound from farnesyl diphosphate.

Mechanism of Action

This compound exerts its toxic effects through multiple mechanisms, primarily by inhibiting key cellular processes such as transcription and mitochondrial respiration.

Inhibition of Transcription

This compound impairs the transcriptional process in eukaryotic cells by directly inhibiting DNA-dependent RNA polymerases. It affects both RNA polymerase I and II, thereby disrupting the synthesis of ribosomal RNA and messenger RNA. This inhibition occurs without the need for metabolic activation of the toxin. The mechanism involves the impairment of both the initiation and elongation steps of transcription.[4][7]

Transcription_Inhibition cluster_transcription Transcription Process PR_Toxin This compound RNA_Polymerase RNA Polymerase I & II PR_Toxin->RNA_Polymerase Inhibits Transcription Transcription Initiation Initiation RNA_Polymerase->Initiation Blocks Elongation Elongation RNA_Polymerase->Elongation Blocks rRNA_mRNA rRNA & mRNA Synthesis Transcription->rRNA_mRNA Leads to Protein_Synthesis Protein Synthesis rRNA_mRNA->Protein_Synthesis Decreased Cellular_Function Disruption of Cellular Function Protein_Synthesis->Cellular_Function

Caption: Mechanism of transcription inhibition by this compound.

Mitochondrial Dysfunction

This compound also targets mitochondria, leading to impaired cellular respiration. It has been shown to inhibit the activity of mitochondrial HCO₃⁻-ATPase in a non-competitive and irreversible manner.[8] This disruption of mitochondrial function contributes to the overall cytotoxicity of the toxin.

Experimental Protocols

The following sections provide an overview of the methodologies for the isolation, purification, and key experimental assays related to this compound, based on available literature. These are intended as a guide and may require optimization.

Isolation and Purification of this compound from Penicillium roqueforti

1. Fungal Culture:

  • Strain: Penicillium roqueforti (e.g., NRRL 849).

  • Medium: A standard medium containing 2% yeast extract and 15% sucrose (B13894) at a pH of 5.5 is used for toxin production.

  • Inoculation and Incubation: Flasks containing the sterile medium are inoculated with a conidial suspension (10⁶-10⁸ conidia/mL) of P. roqueforti. The cultures are incubated as stationary cultures for 14 days at 24°C in the dark.

2. Extraction:

  • The culture filtrate is separated from the mycelium.

  • The filtrate is extracted multiple times with a suitable organic solvent, such as chloroform.

  • The organic phases are pooled and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

  • The crude extract is dissolved in a minimal amount of a suitable solvent system (e.g., benzene-ethyl acetate, 9:1 v/v).

  • The solution is applied to a silica (B1680970) gel column.

  • The column is eluted with the same solvent system.

  • Fractions are collected and analyzed by thin-layer chromatography (TLC) for the presence of this compound.

  • Fractions containing pure this compound are pooled, and the solvent is evaporated to yield crystalline this compound.

4. Identification and Characterization:

  • The purified this compound is identified and characterized using standard analytical techniques, including:

    • Thin-Layer Chromatography (TLC): Comparison with a this compound standard.

    • Spectroscopy: UV, IR, and NMR spectroscopy to confirm the chemical structure.

Determination of Acute Toxicity (LD₅₀)

The following is a general protocol for determining the LD₅₀ of this compound in rodents, based on standard toxicological methods.

1. Animals:

  • Healthy, young adult rodents (e.g., Wistar rats or BALB/c mice) of a specific weight range are used.

  • Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

2. Dose Preparation:

  • This compound is dissolved in a suitable vehicle (e.g., propylene (B89431) glycol or corn oil).

  • A range of doses is prepared based on preliminary range-finding studies.

3. Administration:

  • Animals are divided into groups (e.g., 5-10 animals per group).

  • A single dose of this compound is administered to each animal via the desired route (e.g., oral gavage, intraperitoneal injection, or intravenous injection). A control group receives the vehicle only.

4. Observation:

  • Animals are observed for signs of toxicity and mortality at regular intervals (e.g., 1, 2, 4, 6, and 24 hours post-administration) and then daily for a total of 14 days.

  • Observations include changes in behavior, appearance, and physiological functions.

5. Data Analysis:

  • The number of mortalities in each dose group is recorded.

  • The LD₅₀ value and its confidence limits are calculated using a standard statistical method (e.g., Probit analysis).

In Vitro Inhibition of RNA Polymerase

This protocol outlines a general method for assessing the inhibitory effect of this compound on RNA polymerase activity.

1. Reagents and Buffers:

  • Purified RNA polymerase (e.g., from E. coli or isolated from eukaryotic cells).

  • DNA template (e.g., calf thymus DNA).

  • Ribonucleoside triphosphates (ATP, GTP, CTP, and UTP), with one being radiolabeled (e.g., [³H]-UTP).

  • Reaction buffer containing Tris-HCl, MgCl₂, KCl, and a reducing agent (e.g., DTT).

  • This compound dissolved in a suitable solvent (e.g., DMSO).

2. Assay Procedure:

  • The reaction mixture, containing the reaction buffer, DNA template, and RNA polymerase, is prepared.

  • This compound at various concentrations is added to the reaction mixtures. A control with the solvent alone is included.

  • The reaction is initiated by the addition of the ribonucleoside triphosphates.

  • The mixture is incubated at 37°C for a specific time (e.g., 10-30 minutes).

  • The reaction is stopped by the addition of a stop solution (e.g., trichloroacetic acid, TCA).

3. Measurement of RNA Synthesis:

  • The TCA-precipitated, radiolabeled RNA is collected on glass fiber filters.

  • The filters are washed to remove unincorporated nucleotides.

  • The radioactivity on the filters is measured using a scintillation counter.

  • The percentage of inhibition of RNA synthesis is calculated for each this compound concentration, and the IC₅₀ value is determined.

Mitochondrial ATPase Inhibition Assay

This protocol describes a general method to measure the inhibition of mitochondrial F₀F₁-ATPase activity by this compound.

1. Isolation of Mitochondria:

  • Mitochondria are isolated from fresh tissue (e.g., rat liver, heart, or brain) by differential centrifugation.

2. Reagents and Buffers:

  • Isolated mitochondria.

  • Assay buffer containing Tris-HCl, sucrose, and KCl.

  • Substrate: ATP.

  • Cofactors: MgCl₂.

  • This compound dissolved in a suitable solvent.

  • Reagents for phosphate (B84403) determination (e.g., molybdate-based colorimetric reagent).

3. Assay Procedure:

  • Mitochondria are pre-incubated with various concentrations of this compound in the assay buffer. A control with the solvent alone is included.

  • The reaction is initiated by the addition of ATP.

  • The mixture is incubated at a specific temperature (e.g., 30°C) for a defined time.

  • The reaction is terminated by the addition of a reagent that stops the enzyme activity (e.g., TCA).

4. Measurement of ATPase Activity:

  • The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is measured using a colorimetric method.

  • The absorbance is read at a specific wavelength (e.g., 660 nm).

  • The ATPase activity is calculated as the amount of Pi released per unit time per milligram of mitochondrial protein.

  • The percentage of inhibition is determined for each this compound concentration, and the IC₅₀ value is calculated.

Conclusion

This compound is a mycotoxin with a complex chemical structure and potent biological activities. Its toxicity is primarily attributed to the presence of a reactive aldehyde group, which is crucial for its ability to inhibit fundamental cellular processes such as transcription and mitochondrial respiration. The quantitative data on its toxicity and inhibitory effects highlight its potential as a hazardous food contaminant. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanisms of this compound and to explore the potential of its derivatives in various scientific and therapeutic contexts. A thorough understanding of its chemistry and biology is essential for developing strategies to mitigate its risks and to potentially harness its chemical scaffold for beneficial applications.

References

An In-Depth Technical Guide on the Mechanism of Action of PR Toxin on RNA Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PR toxin, a mycotoxin produced by Penicillium roqueforti, exhibits a range of toxic effects, primarily through the inhibition of key cellular processes. A significant aspect of its cytotoxicity is its ability to impair transcription through the direct inhibition of RNA polymerase. This technical guide provides a comprehensive overview of the mechanism of action of this compound on RNA polymerase, synthesizing findings from foundational and subsequent research. It details the toxin's effects on both eukaryotic and prokaryotic RNA polymerases, its proposed chemical mechanism of action, and the specific stages of transcription that are inhibited. This document also presents available quantitative data on this compound's enzymatic inhibition and outlines relevant experimental methodologies.

Introduction

This compound is a sesquiterpenoid mycotoxin that has been the subject of toxicological studies due to its presence in certain food products and its potent biological activity. Its adverse effects, including hepatotoxicity and potential carcinogenicity, are linked to its ability to interfere with fundamental cellular processes such as DNA replication, protein synthesis, and transcription.[1][2] The inhibition of transcription, the process of synthesizing RNA from a DNA template, is a critical component of its mode of action. Understanding how this compound interacts with and inhibits RNA polymerase is crucial for a complete toxicological profile and for assessing its potential risks.

Mechanism of Action of this compound on RNA Polymerase

Direct Inhibition of RNA Polymerase

Early in vitro studies using RNA polymerase purified from E. coli demonstrated that this compound directly impairs the activity of the enzyme itself.[3][4] This indicates that the toxin does not require metabolic activation to exert its inhibitory effect on transcription.[3] The direct interaction with the polymerase machinery is a key feature of its mechanism.

Inhibition of Eukaryotic and Prokaryotic RNA Polymerases

This compound has been shown to inhibit both eukaryotic and prokaryotic RNA polymerases. In studies with rat liver cells, the two primary nuclear RNA polymerase systems, RNA polymerase A (also known as RNA polymerase I) and RNA polymerase B (RNA polymerase II), are both affected by the toxin.[3] Furthermore, this compound demonstrates significant inhibitory effects on the RNA polymerase of Escherichia coli.[2][5] This broad-spectrum activity suggests that the toxin targets a conserved feature or mechanism within the RNA polymerase enzymes across different domains of life.

Proposed Chemical Mechanism: Masking of Sulfhydryl Groups

Research suggests that the chemical mechanism of this compound's inhibitory action involves the modification of the RNA polymerase enzyme. Specifically, it is proposed that this compound inactivates RNA polymerase by masking essential sulfhydryl (SH) groups within the active center of the enzyme.[5] This interaction likely disrupts the catalytic activity or conformational integrity of the polymerase, leading to the cessation of transcription.

Inhibition of Both Initiation and Elongation Phases of Transcription

The inhibitory effect of this compound on the transcription process is comprehensive, affecting both the initiation and elongation of the polynucleotide chain.[3][4] This dual-phase inhibition indicates that the toxin interferes with the initial binding of the polymerase to the DNA template and the subsequent processive synthesis of the RNA molecule.

The proposed mechanism of action is depicted in the following signaling pathway diagram:

PR_Toxin_Mechanism cluster_cell Cell cluster_transcription Transcription Stages PR_Toxin This compound RNAP RNA Polymerase (Eukaryotic & Prokaryotic) PR_Toxin->RNAP Direct Interaction Active_Center Active Center (with Sulfhydryl Groups) PR_Toxin->Active_Center Masks SH Groups Initiation Initiation PR_Toxin->Initiation Inhibits Elongation Elongation PR_Toxin->Elongation Inhibits RNAP->Active_Center Transcription Transcription RNAP->Transcription Catalyzes Active_Center->RNAP Inactivation Transcription->Initiation Transcription->Elongation

Figure 1: Proposed mechanism of this compound action on RNA polymerase.

Quantitative Data on Enzymatic Inhibition

Enzyme TargetOrganism/TissueIC50Reference
DNA Polymerase αRat Liver5-6 µM--INVALID-LINK--
DNA Polymerase βRat Liver> 6 µM--INVALID-LINK--
DNA Polymerase γRat Liver> 6 µM--INVALID-LINK--
Mitochondrial HCO3- ATPaseRat Brain12.7 µM--INVALID-LINK--
Mitochondrial HCO3- ATPaseRat Heart9.2 µM--INVALID-LINK--
Mitochondrial HCO3- ATPaseRat Kidney14.8 µM--INVALID-LINK--

Experimental Protocols

The following sections describe generalized methodologies for key experiments relevant to studying the effect of this compound on RNA polymerase. It is important to note that the precise protocols from the original foundational studies are not detailed in their publications in a manner that is reproducible by modern standards. Therefore, these represent standard, contemporary approaches.

Isolation of Rat Liver Nuclei for Eukaryotic RNA Polymerase Assays

A common method for obtaining a source of eukaryotic RNA polymerases for in vitro studies is the isolation of cell nuclei.

protocol_nuclei_isolation Start Start: Rat Liver Tissue Homogenize Homogenize in Sucrose (B13894) Buffer Start->Homogenize Filter Filter Homogenate Homogenize->Filter Centrifuge1 Centrifuge at Low Speed (pellet nuclei) Filter->Centrifuge1 Resuspend Resuspend Pellet in High-Sucrose Buffer Centrifuge1->Resuspend Centrifuge2 Ultracentrifuge through Sucrose Cushion Resuspend->Centrifuge2 End End: Purified Nuclei Pellet Centrifuge2->End

Figure 2: Workflow for the isolation of rat liver nuclei.

Protocol:

  • Mince fresh or frozen rat liver tissue on ice.

  • Homogenize the tissue in a cold isotonic sucrose buffer containing a buffering agent (e.g., Tris-HCl), MgCl2, and a non-ionic detergent (e.g., Triton X-100) to lyse the cells while keeping the nuclei intact.

  • Filter the homogenate through several layers of cheesecloth or a nylon mesh to remove connective tissue and cell debris.

  • Centrifuge the filtered homogenate at a low speed (e.g., 800 x g) to pellet the nuclei.

  • Wash the crude nuclear pellet by resuspending it in a buffer and re-centrifuging.

  • For higher purity, resuspend the pellet in a high-molarity sucrose buffer and centrifuge at high speed through a sucrose cushion. The dense nuclei will pellet, while mitochondria and other contaminants will not.

  • The final pellet contains purified nuclei, which can be used for in vitro transcription assays or for the purification of RNA polymerases.

In Vitro Transcription Assay with Purified RNA Polymerase

This assay measures the incorporation of radiolabeled nucleotides into newly synthesized RNA to quantify the activity of RNA polymerase in the presence and absence of an inhibitor like this compound.

protocol_transcription_assay Start Start: Assemble Reaction Mix Components Reaction Components: - Purified RNA Polymerase - DNA Template - ATP, GTP, CTP - Radiolabeled UTP (e.g., [α-³²P]UTP) - Buffer (Tris-HCl, MgCl₂, DTT) - this compound (experimental) or Vehicle (control) Start->Components Incubate Incubate at 37°C Start->Incubate Stop Stop Reaction (e.g., add EDTA and SDS) Incubate->Stop Precipitate Precipitate RNA (e.g., with Trichloroacetic Acid) Stop->Precipitate Filter Collect Precipitate on Filter Precipitate->Filter Measure Measure Radioactivity (Scintillation Counting) Filter->Measure End End: Quantify RNA Synthesis Measure->End

Figure 3: General workflow for an in vitro transcription assay.

Protocol:

  • Prepare a reaction mixture containing a buffer (e.g., Tris-HCl, pH 7.9), MgCl2, a reducing agent (e.g., DTT), a DNA template (e.g., calf thymus DNA for random transcription or a specific promoter-containing plasmid), three unlabeled ribonucleoside triphosphates (ATP, GTP, CTP), and one radiolabeled ribonucleoside triphosphate (e.g., [α-³²P]UTP).

  • Add purified RNA polymerase (from E. coli or eukaryotic source) to the reaction mixture.

  • For experimental samples, add varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). For control samples, add the solvent alone.

  • Initiate the reaction by transferring the tubes to a 37°C water bath and incubate for a defined period (e.g., 10-30 minutes).

  • Terminate the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).

  • Precipitate the newly synthesized, radiolabeled RNA by adding cold trichloroacetic acid (TCA).

  • Collect the precipitated RNA on glass fiber filters by vacuum filtration.

  • Wash the filters with TCA and ethanol (B145695) to remove unincorporated radiolabeled nucleotides.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The amount of radioactivity is directly proportional to the amount of RNA synthesized. Compare the results from this compound-treated samples to the control to determine the extent of inhibition.

Conclusion

This compound is a potent inhibitor of transcription, acting directly on both eukaryotic and prokaryotic RNA polymerases. The proposed mechanism involves the inactivation of the enzyme through the masking of essential sulfhydryl groups in the active center, leading to the inhibition of both the initiation and elongation phases of RNA synthesis. While the qualitative aspects of this mechanism are established, there is a notable absence of recent molecular studies to further elucidate the specific interactions with RNA polymerase subunits and a lack of quantitative inhibition data (IC50/Ki values) in the literature. The experimental protocols outlined in this guide provide a framework for future research to address these knowledge gaps and to further refine our understanding of the molecular toxicology of this compound. This information is valuable for risk assessment in food safety and for researchers in the fields of toxicology and drug development who may use such toxins as molecular probes.

References

PR Toxin: A Technical Guide to its Inhibition of DNA Replication and Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PR toxin is a mycotoxin produced by the fungus Penicillium roqueforti, notable for its role in the production of blue-veined cheeses.[1] However, this compound is also a potent inhibitor of fundamental cellular processes, including DNA replication and protein synthesis, and has been shown to be carcinogenic in rats.[1][2] Its cytotoxic and genotoxic effects are primarily attributed to the presence of an aldehyde group in its structure, which is crucial for its biological activity.[2][3][4] This technical guide provides an in-depth overview of the mechanisms by which this compound exerts its inhibitory effects, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated cellular pathways and workflows.

Core Mechanism of Action

This compound disrupts cellular homeostasis by directly targeting the enzymatic machinery responsible for DNA replication and protein synthesis. It has been shown to inhibit the activity of DNA polymerases α, β, and γ, with a particularly potent effect on DNA polymerase α.[2][5] Furthermore, this compound impairs the transcriptional process by inhibiting both RNA polymerase I and II, affecting both the initiation and elongation steps of transcription.[6] This broad-spectrum inhibition of nucleic acid synthesis is a key aspect of its toxicity. In addition to its effects on nucleic acid synthesis, this compound is a known inhibitor of protein synthesis.[2][7]

A significant aspect of this compound's genotoxicity is its ability to induce the formation of DNA-protein crosslinks within the chromatin of cells.[4] This crosslinking activity, which is dependent on the toxin's aldehyde group, creates physical barriers that can impede the progression of replication forks and transcription complexes, further contributing to its inhibitory effects.[4]

Quantitative Data on this compound Inhibition

The following table summarizes the available quantitative data on the inhibitory and cytotoxic effects of this compound.

ParameterTarget/Cell LineValueReference(s)
IC50 DNA Polymerase α (rat liver)5-6 x 10⁻⁶ M[5]
IC50 Mitochondrial HCO₃⁻-ATPase (rat brain)12.7 µM[8]
IC50 Mitochondrial HCO₃⁻-ATPase (rat heart)9.2 µM[8]
IC50 Mitochondrial HCO₃⁻-ATPase (rat kidney)14.8 µM[8]
IC50 Cytotoxicity (Caco-2 cells)1-13 µg/mL[2]
IC50 Cytotoxicity (THP-1 cells)0.83 µM[2]

Experimental Protocols

In Vitro DNA Replication Inhibition Assay

This protocol is designed to assess the inhibitory effect of this compound on DNA polymerase activity using a radiolabeling method.

Materials:

  • Purified DNA polymerase (e.g., DNA polymerase α)

  • Activated calf thymus DNA (as template-primer)

  • Deoxynucleoside triphosphates (dNTPs: dATP, dGTP, dCTP, dTTP)

  • Radiolabeled dNTP (e.g., [³H]dTTP)

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., Tris-HCl buffer containing MgCl₂, KCl, and dithiothreitol)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, activated calf thymus DNA, and dNTPs (including the radiolabeled dNTP).

  • Add varying concentrations of this compound to the reaction tubes. Include a solvent control (DMSO).

  • Pre-incubate the mixtures at the optimal temperature for the DNA polymerase (e.g., 37°C) for a short period.

  • Initiate the reaction by adding the purified DNA polymerase to each tube.

  • Incubate the reactions for a defined period (e.g., 30-60 minutes) at the optimal temperature.

  • Terminate the reactions by adding cold TCA to precipitate the DNA.

  • Collect the precipitated DNA on glass fiber filters by vacuum filtration.

  • Wash the filters with cold TCA and ethanol (B145695) to remove unincorporated radiolabeled dNTPs.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage inhibition of DNA polymerase activity for each this compound concentration relative to the solvent control.

In Vitro Protein Synthesis Inhibition Assay

This protocol outlines a method to determine the effect of this compound on protein synthesis using a rabbit reticulocyte lysate system and radiolabeled amino acids.

Materials:

  • Rabbit reticulocyte lysate

  • Amino acid mixture (minus methionine)

  • Radiolabeled amino acid (e.g., [³⁵S]methionine)

  • mRNA template (e.g., luciferase mRNA)

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • Nuclease-free water

  • Reaction buffer (containing potassium acetate, magnesium acetate, and DTT)

  • Trichloroacetic acid (TCA)

  • Whatman filter paper

  • Scintillation fluid and counter

Procedure:

  • Prepare a master mix containing rabbit reticulocyte lysate, the amino acid mixture, and the reaction buffer.

  • Add varying concentrations of this compound to individual reaction tubes. Include a solvent control (DMSO).

  • Add the mRNA template to each tube.

  • Initiate the translation reaction by adding the radiolabeled amino acid.

  • Incubate the reactions at 30°C for 60-90 minutes.

  • Spot a small aliquot of each reaction mixture onto a Whatman filter paper.

  • Precipitate the proteins by immersing the filter paper in cold TCA.

  • Boil the filter paper in TCA to hydrolyze aminoacyl-tRNAs.

  • Wash the filter paper with ethanol and ether to dry.

  • Place the dried filter paper in a scintillation vial with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage inhibition of protein synthesis for each this compound concentration relative to the solvent control.

Visualizations

Signaling Pathways

PR_Toxin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PR_Toxin This compound Receptor Receptor ? PR_Toxin->Receptor Binds? Protein_Synthesis_Machinery Protein Synthesis Machinery (Ribosomes, Factors) PR_Toxin->Protein_Synthesis_Machinery Direct Inhibition DNA DNA PR_Toxin->DNA Induces DNA_Polymerase DNA Polymerase (α, β, γ) PR_Toxin->DNA_Polymerase Direct Inhibition RNA_Polymerase RNA Polymerase (I, II) PR_Toxin->RNA_Polymerase Direct Inhibition PI3K PI3K Receptor->PI3K Hypothetical Activation MAPKKK MAPKKK Receptor->MAPKKK Hypothetical Activation Akt Akt PI3K->Akt Inhibition_Protein_Synthesis Inhibition of Protein Synthesis Akt->Inhibition_Protein_Synthesis Indirect Effect? MAPKK MAPKK MAPKKK->MAPKK ERK ERK MAPKK->ERK ERK->Inhibition_Protein_Synthesis Indirect Effect? DNA_Protein_Crosslink DNA-Protein Crosslinks Inhibition_DNA_Replication Inhibition of DNA Replication Inhibition_Transcription Inhibition of Transcription DNA_Protein_Crosslink->Inhibition_DNA_Replication DNA_Protein_Crosslink->Inhibition_Transcription

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis PR_Toxin_Prep This compound Purification and Quantification PR_Toxin_Exposure Exposure of Cells/Enzymes to this compound PR_Toxin_Prep->PR_Toxin_Exposure Cell_Culture Cell Culture (e.g., Caco-2, THP-1) Cell_Culture->PR_Toxin_Exposure Enzyme_Prep Enzyme/Lysate Preparation (DNA/RNA Polymerases, Reticulocyte Lysate) Enzyme_Prep->PR_Toxin_Exposure Cytotoxicity_Assay Cytotoxicity Assay (e.g., Resazurin) PR_Toxin_Exposure->Cytotoxicity_Assay DNA_Replication_Assay In Vitro DNA Replication Inhibition Assay PR_Toxin_Exposure->DNA_Replication_Assay Protein_Synthesis_Assay In Vitro Protein Synthesis Inhibition Assay PR_Toxin_Exposure->Protein_Synthesis_Assay DNA_Crosslink_Assay DNA-Protein Crosslink Detection Assay PR_Toxin_Exposure->DNA_Crosslink_Assay Data_Quantification Data Quantification (e.g., IC50 Calculation) Cytotoxicity_Assay->Data_Quantification DNA_Replication_Assay->Data_Quantification Protein_Synthesis_Assay->Data_Quantification DNA_Crosslink_Assay->Data_Quantification Mechanism_Elucidation Mechanism of Action Elucidation Data_Quantification->Mechanism_Elucidation

Caption: Experimental workflow for studying this compound.

Logical Relationships

Logical_Relationships PR_Toxin This compound Exposure Aldehyde_Group Reactive Aldehyde Group PR_Toxin->Aldehyde_Group Direct_Inhibition Direct Enzyme Inhibition Aldehyde_Group->Direct_Inhibition DNA_Damage DNA Damage Aldehyde_Group->DNA_Damage Inhibit_Polymerases Inhibition of DNA & RNA Polymerases Direct_Inhibition->Inhibit_Polymerases Inhibit_Translation Inhibition of Translation Machinery Direct_Inhibition->Inhibit_Translation DNA_Protein_Crosslinks Formation of DNA-Protein Crosslinks DNA_Damage->DNA_Protein_Crosslinks Replication_Block Replication Fork Stalling Inhibit_Polymerases->Replication_Block Transcription_Block Transcription Arrest Inhibit_Polymerases->Transcription_Block Reduced_Protein_Levels Decreased Protein Levels Inhibit_Translation->Reduced_Protein_Levels DNA_Protein_Crosslinks->Replication_Block DNA_Protein_Crosslinks->Transcription_Block Cellular_Dysfunction Cellular Dysfunction & Cytotoxicity Replication_Block->Cellular_Dysfunction Transcription_Block->Cellular_Dysfunction Reduced_Protein_Levels->Cellular_Dysfunction

Caption: Logical flow of this compound's inhibitory actions.

Conclusion

This compound represents a significant area of study for toxicologists and drug development professionals due to its potent and multifaceted inhibitory effects on core cellular processes. Its ability to directly inhibit key enzymes in DNA replication and protein synthesis, coupled with its capacity to induce DNA-protein crosslinks, underscores its toxicity. The provided experimental protocols offer a foundation for further investigation into the precise mechanisms of action and for the screening of potential therapeutic interventions. The visualization of the hypothetical signaling pathways and experimental workflows aims to provide a clear framework for understanding and exploring the complex interactions of this compound within a biological system. Further research is warranted to fully elucidate the signaling cascades affected by this compound and to develop strategies to mitigate its harmful effects.

References

PR Toxin: An In-Depth Technical Review of its In Vivo Genotoxicity and Carcinogenicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PR toxin, a mycotoxin produced by the fungus Penicillium roqueforti, has demonstrated significant toxicological effects in various in vivo models. This technical guide provides a comprehensive overview of the current understanding of this compound's genotoxicity and carcinogenicity, with a focus on in vivo studies. This document summarizes key quantitative data, outlines experimental methodologies where available, and visualizes the proposed mechanisms of action. The information presented herein is intended to support researchers and professionals in the fields of toxicology, pharmacology, and drug development in their assessment of the risks associated with this mycotoxin.

Introduction

This compound is a secondary metabolite of Penicillium roqueforti, a fungus commonly used in the production of blue-veined cheeses. While the presence of the fungus is essential for the cheese's characteristic flavor and appearance, the potential for mycotoxin contamination raises safety concerns. This compound has been shown to exhibit a range of toxic effects, including acute toxicity, genotoxicity, and carcinogenicity.[1][2] This guide focuses on the in vivo evidence of its genotoxic and carcinogenic potential, providing a detailed analysis of the available scientific literature.

In Vivo Toxicity of this compound

The acute toxicity of this compound has been evaluated in several animal models, providing a quantitative measure of its lethal potential. The 50% lethal dose (LD50) varies depending on the animal species and the route of administration.

Table 1: Acute Toxicity of this compound in Animal Models
Animal ModelRoute of AdministrationLD50 (mg/kg body weight)Reference
RatIntraperitoneal (i.p.)11.6[1]
RatIntravenous (i.v.)8.2[1]
RatOral (p.o.)115[2]
MouseIntraperitoneal (i.p.)5.8[1]

In Vivo Genotoxicity of this compound

The genotoxicity of this compound is a significant concern, as it indicates the potential for the toxin to damage genetic material, which can lead to mutations and potentially cancer.

Mechanism of Genotoxicity

The primary mechanism of this compound's genotoxicity is the formation of DNA-protein cross-links.[1] This type of DNA damage can interfere with essential cellular processes such as DNA replication and transcription, leading to genomic instability.

Quantitative Genotoxicity Data
Experimental Protocols for In Vivo Genotoxicity Assessment

Standard in vivo genotoxicity assays are employed to assess the DNA-damaging potential of substances. While specific protocols for this compound are not detailed in the available literature, the following represents a general workflow for such an assessment.

G cluster_0 Experimental Workflow: In Vivo Genotoxicity Animal Model Selection Animal Model Selection Dose Administration Dose Administration Animal Model Selection->Dose Administration Vehicle Control This compound Groups Tissue Collection Tissue Collection Dose Administration->Tissue Collection Time Course Genotoxicity Assay Genotoxicity Assay Tissue Collection->Genotoxicity Assay e.g., Comet Assay, Micronucleus Test Data Analysis Data Analysis Genotoxicity Assay->Data Analysis Statistical Evaluation

Caption: Generalized workflow for in vivo genotoxicity testing.

In Vivo Carcinogenicity of this compound

The carcinogenic potential of this compound has been investigated in long-term animal studies, providing evidence of its ability to induce tumor formation.

Carcinogenicity Studies in Rats

A key study by Polonelli et al. (1982) demonstrated the carcinogenicity of this compound in rats.[1] Animals fed this compound developed various types of tumors.

Table 2: Carcinogenic Effects of this compound in Rats
FindingDetailsReference
Tumor TypesAdenocarcinoma, Squamous epithelioma, Uterine sarcoma[1]
Route of AdministrationOral (feeding)[1]

Note: Detailed quantitative data from this study, including the specific dose of this compound administered, the duration of the study, the number of animals in the control and treated groups, and the incidence of tumors, are not available in the reviewed literature. Access to the original publication is recommended for this information.

Experimental Protocols for In Vivo Carcinogenicity Bioassay

Long-term carcinogenicity bioassays are the gold standard for evaluating the cancer-causing potential of a substance. A typical protocol involves the chronic administration of the test substance to animals over a significant portion of their lifespan.

G cluster_0 Experimental Workflow: In Vivo Carcinogenicity Bioassay Animal Selection Animal Selection Long-term Dosing Long-term Dosing Animal Selection->Long-term Dosing Control & Dose Groups Clinical Observation Clinical Observation Long-term Dosing->Clinical Observation Regular Monitoring Histopathology Histopathology Clinical Observation->Histopathology At study termination Tumor Incidence Analysis Tumor Incidence Analysis Histopathology->Tumor Incidence Analysis Statistical Comparison

Caption: Standard workflow for a long-term carcinogenicity bioassay.

Proposed Signaling Pathway of this compound-Induced Carcinogenesis

Based on the available evidence, a logical pathway from this compound exposure to the development of cancer can be proposed. This pathway highlights the key events, starting from the initial molecular damage to the ultimate pathological outcome.

G This compound Exposure This compound Exposure DNA-Protein Cross-links DNA-Protein Cross-links This compound Exposure->DNA-Protein Cross-links Induces Genomic Instability Genomic Instability DNA-Protein Cross-links->Genomic Instability Leads to Cell Cycle Dysregulation Cell Cycle Dysregulation DNA-Protein Cross-links->Cell Cycle Dysregulation Causes Mutations Mutations Genomic Instability->Mutations Promotes Uncontrolled Cell Proliferation Uncontrolled Cell Proliferation Cell Cycle Dysregulation->Uncontrolled Cell Proliferation Results in Mutations->Uncontrolled Cell Proliferation Tumor Formation Tumor Formation Uncontrolled Cell Proliferation->Tumor Formation Initiates

References

An In-depth Technical Guide to the Hepatotoxic and Nephrotoxic Effects of PR Toxin in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hepatotoxic and nephrotoxic effects of PR toxin, a mycotoxin produced by Penicillium roqueforti. The document synthesizes findings from various animal model studies, focusing on mechanisms of toxicity, quantitative toxicological data, and detailed experimental protocols. It is intended to serve as a critical resource for professionals engaged in toxicology research and drug development.

Introduction to this compound

This compound is a sesquiterpenoid mycotoxin produced by strains of Penicillium roqueforti, a fungus widely used in the production of blue-veined cheeses.[1][2] While the fungus is of great economic importance, it can also produce several toxic metabolites, with this compound being one of the most potent.[1][2] Concerns regarding food and feed safety have driven research into its toxicological profile.[1] Studies have demonstrated that this compound can cause significant damage to vital organs, particularly the liver and kidneys, and exhibits potential for carcinogenicity and mutagenicity by inhibiting crucial cellular processes like DNA replication, transcription, and protein synthesis.[1][2][3]

Hepatotoxicity of this compound

The liver is a primary target organ for this compound, where it exerts its effects through the disruption of fundamental cellular processes.[3]

This compound's hepatotoxicity stems primarily from its ability to inhibit macromolecular synthesis without requiring prior metabolic activation.[3][4]

  • Inhibition of Transcription: The toxin impairs the transcriptional process in liver cells by affecting the two main RNA polymerase systems, RNA polymerases I & II.[3][4][5] It has been shown to inhibit both the initiation and elongation steps of polynucleotide chain synthesis.[4][5]

  • Inhibition of Protein Synthesis: By disrupting transcription, this compound consequently inhibits protein synthesis.[1][3] This is not due to alterations in polysomes but rather a dysfunction of pH 5 enzymes involved in the translation process.[3] While amino acid uptake is unaffected, the overall translational process is significantly hampered.[3]

  • Inhibition of DNA Synthesis: The toxin has been found to inhibit the in vitro activities of rat liver DNA polymerases α, β, and γ.[5][6] The concentration for 50% inhibition of DNA polymerase α is approximately 5-6 x 10⁻⁶ M.[6]

  • Mitochondrial Dysfunction: this compound disrupts mitochondrial respiration and oxidative phosphorylation. It inhibits succinate (B1194679) oxidase, succinate-cytochrome c reductase, and succinate dehydrogenase activities, thereby impairing the electron transfer function.[5] This leads to a decrease in the respiratory control ratio and the ADP/O ratio in isolated mitochondria.[5]

cluster_Cell Hepatocyte PR_Toxin This compound RNA_Polymerases RNA Polymerases I & II PR_Toxin->RNA_Polymerases Inhibits Mitochondria Mitochondria PR_Toxin->Mitochondria Disrupts DNA_Polymerases DNA Polymerases α, β, γ PR_Toxin->DNA_Polymerases Inhibits Transcription Transcription RNA_Polymerases->Transcription Leads to Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Required for Transcription->Protein_Synthesis Inhibition Hepatocyte_Damage Hepatocyte Injury / Necrosis Protein_Synthesis->Hepatocyte_Damage Inhibition Respiration Oxidative Phosphorylation Mitochondria->Respiration Performs Respiration->Hepatocyte_Damage Inhibition DNA_Synthesis DNA Synthesis DNA_Polymerases->DNA_Synthesis Required for DNA_Synthesis->Hepatocyte_Damage Inhibition Exposure This compound Exposure (i.p., i.v., p.o.) Capillary Increased Capillary Permeability Exposure->Capillary Fluid Fluid Leakage Capillary->Fluid Damage Direct Damage to Blood Vessels & Tissues Capillary->Damage Edema Lung & Scrotum Edema, Pleural & Pericardial Fluid Fluid->Edema Ascites Ascites Fluid->Ascites Organ Direct Organ Damage (Liver, Kidney, Heart, Lungs) Damage->Organ A 1. Animal Model Selection (e.g., Wistar rats, BALB/c mice) Weanling, specific weight range (50-60g) B 2. Acclimatization (Standard housing conditions, ad libitum access to food and water, 7-day period) A->B C 3. Grouping & Dosing - Control Group: Vehicle only (e.g., Propylene Glycol) - Treatment Groups: Graded doses of this compound B->C D 4. Toxin Administration (e.g., Intraperitoneal injection) C->D E 5. Observation (e.g., 24-48 hours) - Clinical Signs: Writhing, ataxia, paralysis - Mortality: Record time to death for LD₅₀ calculation D->E F 6. Sample Collection (Terminal) - Cardiac puncture for blood collection - Necropsy for organ harvesting (liver, kidneys) E->F G 7. Biochemical Analysis - Serum separation - Measure ALT, AST, ALP, BUN, Creatinine, etc. F->G H 8. Histopathological Analysis - Fix tissues in 10% formalin - Paraffin embedding, sectioning - H&E staining and microscopic examination F->H

References

PR Toxin Structure-Activity Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PR toxin is a mycotoxin produced by the fungus Penicillium roqueforti, notable for its presence in moldy grains and silage, and its potential contamination of blue-veined cheeses.[1] As a bicyclic sesquiterpenoid, this compound possesses a range of functional groups, including an acetoxy group, an α,β-unsaturated ketone, and two epoxide rings.[2][3] Its biological activity is significant, exhibiting cytotoxic, genotoxic, and antimicrobial properties.[2][4] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its biological effects.

Core Structure and Biological Activity

The chemical structure of this compound is fundamental to its biological activity. A critical feature is the aldehyde group at the C-12 position.[3][5] Removal or modification of this aldehyde group leads to a significant reduction or complete inactivation of the toxin's biological effects.[3][6] In contrast, the two epoxide groups do not appear to play a crucial role in its activity.[3] The α,β-unsaturated ketone is also a reactive site that likely contributes to its toxicological profile.

Degradation of this compound can lead to the formation of less toxic metabolites such as PR acid, PR imine, and PR amide.[3][6] The conversion of the aldehyde group in these derivatives is responsible for their diminished toxicity.[6] For instance, PR imine shows reduced inhibitory effects on protein and nucleic acid synthesis.[2]

Quantitative Data Summary

The following tables summarize the quantitative data available on the biological activity of this compound.

Target Enzyme/SystemCell/Tissue TypeIC50 (µM)Inhibition TypeReference
Mitochondrial HCO3- -ATPaseRat Brain12.7Non-competitive, Irreversible[7]
Mitochondrial HCO3- -ATPaseRat Heart9.2Non-competitive, Irreversible[7]
Mitochondrial HCO3- -ATPaseRat Kidney14.8Non-competitive, Irreversible[7]
DNA Polymerase αRat Liver5-6-[8]
DNA Polymerase βRat Liverseveral times higher than α-[8]
DNA Polymerase γRat Liverseveral times higher than α-[8]
Succinate (B1194679) OxidaseRat Liver Mitochondria5.1Non-competitive[9]
Succinate-Cytochrome c ReductaseRat Liver Mitochondria24Non-competitive[9]
Succinate DehydrogenaseRat Liver Mitochondria52Non-competitive[9]
Cell LineAssayIC50Reference
Caco-2Resazurin (B115843) Assay1-13 µg/mL[2]
THP-1-0.83 µM[2]

Mechanism of Action and Signaling Pathways

This compound exerts its cytotoxic effects through multiple mechanisms, primarily by inhibiting key cellular processes and inducing apoptosis.

Inhibition of Macromolecule Synthesis

This compound is a potent inhibitor of DNA, RNA, and protein synthesis.[2][6][10] It impairs the transcriptional process by affecting both RNA polymerase A and B.[8][11] The inhibition of transcription occurs at both the initiation and elongation steps of polynucleotide chain synthesis.[8][11] Furthermore, this compound inhibits the in vitro activities of DNA polymerases α, β, and γ.[8] The aldehyde group is essential for inducing DNA-protein cross-links.[5][8]

Mitochondrial Dysfunction

A significant aspect of this compound's cytotoxicity is its impact on mitochondrial function. The toxin impairs the structural integrity of mitochondrial membranes, leading to a decrease in respiratory control and oxidative phosphorylation.[8][9] It inhibits several components of the mitochondrial respiratory chain, including succinate oxidase, succinate-cytochrome c reductase, and succinate dehydrogenase, in a non-competitive manner.[9] this compound also inhibits the mitochondrial HCO3- -ATPase.[7]

PR_Toxin This compound Mitochondria Mitochondria PR_Toxin->Mitochondria Enters Mitochondria ETC Electron Transport Chain (Complexes II & III) Mitochondria->ETC Inhibits OxPhos Oxidative Phosphorylation Mitochondria->OxPhos Decreases ATPase Mitochondrial HCO3- -ATPase Mitochondria->ATPase Inhibits Membrane Mitochondrial Membrane Integrity Mitochondria->Membrane Impairs ROS Increased ROS Production ETC->ROS Cytochrome_c Cytochrome c Release Membrane->Cytochrome_c Apoptosis Apoptosis ROS->Apoptosis Induces Cytochrome_c->Apoptosis Initiates

Caption: this compound's Impact on Mitochondrial Function and Apoptosis Induction.

Induction of Apoptosis

This compound induces apoptosis, or programmed cell death, in various cell lines. The mitochondrial dysfunction caused by the toxin, including the release of cytochrome c, is a key trigger for the intrinsic apoptotic pathway.[12][13][14] This leads to the activation of a cascade of caspases, ultimately resulting in cell death.

PR_Toxin This compound DNA_Damage DNA Damage & DNA-Protein Cross-links PR_Toxin->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction PR_Toxin->Mitochondrial_Dysfunction Cytochrome_c Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic Apoptosis Pathway Induced by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cytotoxicity Assays

1. Resazurin Assay (for cell viability)

  • Principle: This assay measures the metabolic activity of viable cells. Resazurin (a blue, non-fluorescent dye) is reduced to the pink, highly fluorescent resorufin (B1680543) by mitochondrial reductases in living cells. The amount of fluorescence is proportional to the number of viable cells.

  • Protocol:

    • Seed cells (e.g., Caco-2) in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

    • Add resazurin solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value.

2. Lactate Dehydrogenase (LDH) Assay (for cytotoxicity)

  • Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. Measuring LDH activity in the supernatant is an indicator of cytotoxicity.

  • Protocol:

    • Plate and treat cells with this compound as described for the resazurin assay.

    • After the incubation period, collect the cell culture supernatant.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture (containing diaphorase and NAD+) to each well.

    • Incubate in the dark at room temperature for up to 30 minutes.

    • Measure the absorbance at 490 nm.

    • A positive control for maximum LDH release should be included by lysing a set of untreated cells.

    • Calculate cytotoxicity as a percentage of the maximum LDH release.

Mitochondrial Function Assays

1. Mitochondrial Respiration and Oxidative Phosphorylation

  • Principle: This experiment measures the rate of oxygen consumption by isolated mitochondria in the presence of different substrates and inhibitors.

  • Protocol:

    • Isolate mitochondria from rat liver by differential centrifugation.

    • Suspend the isolated mitochondria in a respiration buffer.

    • Use a Clark-type oxygen electrode to monitor oxygen consumption.

    • Add a respiratory substrate (e.g., succinate) to initiate electron transport.

    • Add ADP to measure the rate of state 3 respiration (active phosphorylation).

    • After ADP is consumed, the rate returns to state 4 respiration (resting). The ratio of state 3 to state 4 is the respiratory control ratio (RCR), an indicator of mitochondrial coupling.

    • The ADP/O ratio (moles of ADP phosphorylated per atom of oxygen consumed) is also calculated.

    • To test the effect of this compound, incubate the mitochondria with different concentrations of the toxin before adding the substrate and ADP.

2. Mitochondrial HCO3- -ATPase Activity Assay

  • Principle: This assay measures the activity of the mitochondrial bicarbonate-stimulated ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) liberated from ATP.

  • Protocol:

    • Isolate mitochondria from the tissue of interest (e.g., rat brain, heart, or kidney).

    • Incubate the mitochondrial preparation in a reaction mixture containing buffer, ATP, and bicarbonate, with or without this compound at various concentrations.

    • Incubate at 37°C for a defined period.

    • Stop the reaction by adding a reagent that also allows for the colorimetric determination of inorganic phosphate (e.g., a solution containing molybdate (B1676688) and a reducing agent).

    • Measure the absorbance at a specific wavelength (e.g., 660 nm).

    • Calculate the specific activity of the enzyme and the IC50 of this compound.

Apoptosis Assays

1. Caspase Activity Assay

  • Principle: This assay uses specific fluorogenic or colorimetric substrates for different caspases (e.g., DEVD for caspase-3, LEHD for caspase-9). Cleavage of the substrate by the active caspase releases a fluorescent or colored molecule that can be quantified.

  • Protocol:

    • Treat cells with this compound to induce apoptosis.

    • Lyse the cells to release their contents.

    • Add the cell lysate to a reaction buffer containing the specific caspase substrate.

    • Incubate at 37°C.

    • Measure the fluorescence or absorbance using a plate reader.

    • Quantify the caspase activity relative to a standard curve or as a fold-change compared to untreated cells.

2. Cytochrome c Release Assay (by Western Blotting)

  • Principle: This method detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of the intrinsic apoptotic pathway.

  • Protocol:

    • Treat cells with this compound.

    • Harvest the cells and perform subcellular fractionation to separate the mitochondrial and cytosolic fractions.

    • Run the protein samples from both fractions on an SDS-PAGE gel.

    • Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with a primary antibody specific for cytochrome c.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

    • Visualize the protein bands using a chemiluminescent substrate. An increase in cytochrome c in the cytosolic fraction indicates apoptosis induction.

cluster_sar Structure-Activity Relationship (SAR) Workflow PR_Toxin_Analogs Synthesize/Isolate This compound & Analogs In_Vitro_Assays In Vitro Assays (Enzyme Inhibition, Cytotoxicity) PR_Toxin_Analogs->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays (Apoptosis, Mitochondrial Function) PR_Toxin_Analogs->Cell_Based_Assays Data_Analysis Data Analysis (IC50, EC50 Determination) In_Vitro_Assays->Data_Analysis Cell_Based_Assays->Data_Analysis SAR_Elucidation SAR Elucidation Data_Analysis->SAR_Elucidation

Caption: Experimental Workflow for this compound SAR Studies.

Conclusion

The structure-activity relationship of this compound is centered on the reactivity of its aldehyde group, which is crucial for its inhibitory effects on macromolecule synthesis and its ability to form DNA-protein cross-links. The toxin's multifaceted mechanism of action, involving the disruption of mitochondrial function and induction of apoptosis, makes it a significant area of study in toxicology and pharmacology. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the biological effects of this compound and its analogs, contributing to a deeper understanding of its toxicological profile and potential for therapeutic applications.

References

The Biological Activity of PR Toxin's Functional Groups: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of PR toxin, a mycotoxin produced by Penicillium roqueforti. The focus is on the role of its functional groups in its toxicological effects and the underlying molecular mechanisms. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the signaling pathways implicated in this compound's activity.

Core Concepts: Structure-Activity Relationship

This compound is a bicyclic sesquiterpenoid containing several functional groups: an acetoxy group, an α,β-unsaturated ketone, two epoxide rings, and a critical aldehyde group .[1][2] Extensive research has demonstrated that the aldehyde group at the C-12 position is primarily responsible for the wide range of biological and toxicological effects of this compound.[1][3] Chemical modification or removal of this aldehyde group leads to a significant reduction or complete inactivation of its biological activity.[3] Derivatives such as PR-imine and PR-amide, formed by the reaction of the aldehyde group with amino acids, exhibit lower toxicity.[3][4]

Quantitative Toxicological Data

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC₅₀) and lethal doses (LD₅₀) reported in the literature.

Table 1: Cytotoxicity of this compound
Cell Line Assay
Human intestinal epithelial cells (Caco-2)Resazurin (B115843) assay
Human monocytic immune cells (THP-1)Not specified
Caco-2 cellsNot specified

| Table 2: Enzyme Inhibition by this compound | | | :--- | :--- | :--- | | Enzyme | Source | Inhibitory Constant (Ki) / IC₅₀ | Reference | | Succinate (B1194679) oxidase | Rat liver mitochondria | Ki: 5.1 x 10⁻⁶ M |[5] | | Succinate-cytochrome c reductase | Rat liver mitochondria | Ki: 2.4 x 10⁻⁵ M |[5] | | Succinate dehydrogenase | Rat liver mitochondria | Ki: 5.2 x 10⁻⁵ M |[5] | | Mitochondrial HCO₃⁻-ATPase | Rat brain | IC₅₀: 12.7 µM |[5] | | Mitochondrial HCO₃⁻-ATPase | Rat heart | IC₅₀: 9.2 µM |[5] | | Mitochondrial HCO₃⁻-ATPase | Rat kidney | IC₅₀: 14.8 µM |[5] |

Key Biological Activities and Mechanisms of Action

This compound exerts a wide range of cytotoxic and genotoxic effects by interfering with fundamental cellular processes.

Inhibition of Macromolecular Synthesis

This compound is a potent inhibitor of transcription and translation. It impairs the activity of DNA-dependent RNA polymerases I and II, thereby halting the synthesis of RNA.[1] This inhibition affects both the initiation and elongation steps of transcription.[5] The toxin can also inhibit protein synthesis by altering the translation process.[1]

Induction of DNA Damage

The aldehyde group of this compound is crucial for its genotoxicity. It can induce the formation of DNA-protein cross-links in the chromatin of cultured cells and isolated rat liver nuclei, which can lead to mutations and cell death.[6][7]

Mitochondrial Dysfunction

This compound disrupts mitochondrial function by inhibiting key enzymes of the respiratory chain, including succinate oxidase, succinate-cytochrome c reductase, and succinate dehydrogenase.[5] This leads to a decrease in oxidative phosphorylation and ATP production.[5]

Induction of Apoptosis and Necrosis

This compound can induce both apoptosis and necrosis in a dose-dependent manner. In human monocytic THP-1 cells, this compound has been shown to induce necrosis.[1][2] The apoptotic pathway involves the activation of caspases, key executioner enzymes in programmed cell death.

Inflammatory Response

This compound can trigger an inflammatory response, particularly in immune cells. In THP-1 cells, it has been shown to significantly increase the gene expression of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[1][2] This suggests that this compound can activate inflammatory signaling pathways such as the NF-κB and MAPK pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cytotoxicity Assays

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., Caco-2) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Toxin Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Principle: This fluorometric assay uses the blue, non-fluorescent dye resazurin, which is reduced to the pink, highly fluorescent resorufin (B1680543) by viable cells. The fluorescence intensity is proportional to the number of living cells.

Protocol:

  • Cell Seeding and Toxin Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Resazurin Addition: Add 10-20 µL of resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the percentage of cell viability and the IC₅₀ value.

Caspase-3 Activity Assay

Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis. A specific caspase-3 substrate (e.g., DEVD-pNA or DEVD-AMC) is cleaved by active caspase-3, releasing a chromophore (pNA) or a fluorophore (AMC) that can be quantified.

Protocol:

  • Cell Treatment: Treat cells with this compound at various concentrations and for different time points to induce apoptosis. Include a positive control (e.g., staurosporine) and a negative control.

  • Cell Lysis: Harvest the cells and lyse them using a lysis buffer to release the cellular contents, including caspases.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing the caspase-3 substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance at 405 nm (for pNA) or fluorescence at an excitation of ~380 nm and emission of ~460 nm (for AMC).

  • Data Analysis: Quantify the fold-increase in caspase-3 activity compared to the untreated control.[8][9][10][11][12]

Western Blot Analysis of Signaling Pathways (e.g., MAPK)

Principle: Western blotting is used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target proteins (e.g., phosphorylated and total forms of p38, ERK, and JNK).

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-p38) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for a loading control (e.g., β-actin or GAPDH) or the total form of the protein to normalize the data.[13][14][15]

Quantitative PCR for Gene Expression Analysis

Principle: Quantitative Polymerase Chain Reaction (qPCR) is used to measure the expression levels of specific genes, such as those for inflammatory cytokines (TNF-α, IL-1β, IL-8).

Protocol:

  • RNA Extraction: Treat cells with this compound, then extract total RNA using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR: Perform qPCR using specific primers for the target genes and a reference gene (e.g., GAPDH or β-actin) for normalization. Use a SYBR Green or probe-based detection method.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[16][17]

DNA-Protein Crosslink (DPC) Assay

Principle: This assay quantifies the amount of protein covalently bound to DNA. One common method is the RADAR (Rapid Approach to DNA Adduct Recovery) assay.

Protocol:

  • Cell Lysis and DNA Precipitation: Lyse this compound-treated cells in a buffer containing a chaotropic agent (e.g., guanidinium (B1211019) isothiocyanate) and precipitate the nucleic acids with ethanol.

  • Washing: Wash the pellet to remove non-crosslinked proteins.

  • Nuclease Digestion: Resuspend the pellet and digest the DNA and RNA with a nuclease (e.g., benzonase) to release the crosslinked proteins.

  • Protein Quantification/Detection: The released proteins can be quantified using a protein assay or detected by western blotting with specific antibodies if the crosslinked protein is known.[7][18]

Signaling Pathways Affected by this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways that are thought to be activated by this compound, leading to its observed biological effects.

PR_Toxin_Inflammatory_Response cluster_extracellular Extracellular cluster_cellular Intracellular PR_Toxin This compound Cell_Stress Cellular Stress PR_Toxin->Cell_Stress MAPK_Pathway MAPK Pathway (p38, JNK, ERK) Cell_Stress->MAPK_Pathway IKK IKK Cell_Stress->IKK Nucleus Nucleus MAPK_Pathway->Nucleus NFkB_Pathway NF-κB Pathway IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Cytokines TNF-α, IL-1β, IL-8 Gene_Expression->Cytokines

Caption: this compound-Induced Inflammatory Signaling Pathways.

PR_Toxin_Apoptosis_Pathway cluster_stimulus Stimulus cluster_cellular_damage Cellular Damage cluster_apoptosis_execution Apoptosis Execution PR_Toxin This compound Mitochondrial_Damage Mitochondrial Damage PR_Toxin->Mitochondrial_Damage DNA_Damage DNA Damage (DNA-Protein Crosslinks) PR_Toxin->DNA_Damage Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondrial_Damage->Caspase_Activation DNA_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound-Induced Apoptotic Pathway.

Experimental_Workflow_Cytotoxicity Cell_Culture 1. Seed Cells (e.g., Caco-2, THP-1) Toxin_Treatment 2. Treat with This compound Cell_Culture->Toxin_Treatment Incubation 3. Incubate (24-72h) Toxin_Treatment->Incubation Viability_Assay 4. Add Viability Reagent (MTT or Resazurin) Incubation->Viability_Assay Measurement 5. Measure Absorbance/Fluorescence Viability_Assay->Measurement Data_Analysis 6. Calculate IC₅₀ Measurement->Data_Analysis

Caption: General Workflow for Cytotoxicity Assessment.

Conclusion

The biological activity of this compound is intrinsically linked to its chemical structure, with the aldehyde functional group playing a pivotal role in its toxicity. By targeting fundamental cellular processes such as macromolecular synthesis, mitochondrial function, and DNA integrity, this compound induces a cascade of events leading to cell death and inflammation. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the mechanisms of this compound and to develop potential strategies for mitigating its harmful effects. A thorough understanding of its structure-activity relationship is essential for risk assessment and for the development of potential therapeutic interventions targeting the pathways it disrupts.

References

The Aldehyde Group: A Linchpin in the Biological Activity of PR Toxin

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PR toxin, a mycotoxin produced by Penicillium roqueforti, exhibits a wide range of potent biological activities, including cytotoxicity, carcinogenicity, and the inhibition of vital cellular processes.[1] Central to its toxicological profile is the presence of a chemically reactive aldehyde group at the C-12 position of its eremophilane (B1244597) sesquiterpenoid structure.[1][2] This technical guide provides an in-depth analysis of the pivotal role of this aldehyde moiety in the biological activity of this compound. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the toxin's mechanisms of action through signaling pathway and workflow diagrams. This document is intended to serve as a comprehensive resource for researchers in toxicology, pharmacology, and drug development.

Introduction

This compound is a secondary metabolite of the fungus Penicillium roqueforti, a species of significant economic importance due to its role in the production of blue-veined cheeses.[3] However, the potential for this compound contamination in food and feed raises significant safety concerns.[4] The toxin's structure is characterized by a bicyclic sesquiterpene core with several functional groups, including an acetoxy group, an α,β-unsaturated ketone, two epoxide rings, and a crucial aldehyde group.[1] Numerous studies have demonstrated that the aldehyde group is the primary determinant of this compound's biological activity; its modification or removal leads to a significant reduction or complete loss of toxicity.[2][3] This guide will explore the multifaceted role of the aldehyde group in this compound's interactions with biological macromolecules and the subsequent cellular consequences.

The Indispensable Role of the Aldehyde Group in this compound's Toxicity

The high electrophilicity of the aldehyde group makes it a prime site for nucleophilic attack by biological macromolecules. This reactivity is the foundation of this compound's mechanism of action.

Structure-Activity Relationship

The toxicity of this compound is intrinsically linked to its chemical structure, with the aldehyde group at the C-12 position being the most critical functional group for its biological effects.[4] Modification of this group to a hydroxyl (as in eremofortin C), imine, amide, or carboxylic acid (PR acid) results in derivatives with significantly lower toxicity.[1][3] This underscores the essential role of the aldehyde's reactivity in the toxin's ability to interact with cellular targets. While the two epoxide groups are also reactive, their removal does not significantly alter the toxin's activity, further highlighting the primacy of the aldehyde group.[2]

Interaction with Biological Nucleophiles

Aldehydes are known to react with various biological nucleophiles, primarily the amino groups of lysine (B10760008) residues and the sulfhydryl groups of cysteine residues in proteins, as well as the amino groups of DNA bases.[1][5] This interaction can lead to the formation of covalent adducts, such as Schiff bases and Michael adducts, resulting in protein and DNA damage.[6][7] In the case of this compound, the aldehyde group is directly implicated in the formation of DNA-protein cross-links, a highly toxic lesion that can block DNA replication and transcription.[5][8]

Quantitative Toxicological Data

The potent biological activity of this compound has been quantified in various experimental models. The following tables summarize key toxicological data, illustrating the dose-dependent effects of the toxin.

Table 1: Acute Toxicity of this compound (LD50)
Animal Model Route of Administration
MiceIntraperitoneal (i.p.)
RatsIntraperitoneal (i.p.)
RatsIntravenous (i.v.)
RatsOral (p.o.)

| Table 2: In Vitro Cytotoxicity of this compound (IC50) | | | :--- | :--- | :--- | :--- | | Cell Line | Assay | IC50 | Reference | | Caco-2 (Human intestinal epithelial) | Resazurin assay | 1–13 µg/mL |[1] | | THP-1 (Human monocytic) | Not specified | 0.83 µM |[1] | | Rat Liver DNA Polymerase α | Enzyme inhibition assay | 5-6 x 10-6 M |[9] | | Rat Brain Mitochondrial HCO3--ATPase | Enzyme inhibition assay | 12.7 µM |[3] | | Rat Heart Mitochondrial HCO3--ATPase | Enzyme inhibition assay | 9.2 µM |[3] | | Rat Kidney Mitochondrial HCO3--ATPase | Enzyme inhibition assay | 14.8 µM |[3] |

Mechanisms of Action: The Aldehyde at the Helm

The aldehyde group of this compound orchestrates a multi-pronged attack on cellular machinery, leading to widespread dysfunction and cell death.

Inhibition of Macromolecular Synthesis

This compound is a potent inhibitor of DNA, RNA, and protein synthesis.[1][4] The aldehyde group is directly responsible for this inhibition.

  • Inhibition of DNA Synthesis: this compound inhibits the activity of DNA polymerases α, β, and γ.[1] The concentration required for 50% inhibition of DNA polymerase α is in the micromolar range, indicating a potent interaction.[9] This inhibition is thought to occur through the covalent modification of the enzyme by the toxin's aldehyde group.[9]

  • Inhibition of RNA Synthesis: The toxin impairs the transcriptional process by inhibiting both RNA polymerase I and II.[2][9] It affects both the initiation and elongation steps of transcription.[9] The mechanism is believed to involve the reaction of the aldehyde group with essential sulfhydryl groups on the RNA polymerase enzymes.[1]

  • Inhibition of Protein Synthesis: this compound also disrupts the translational process, leading to a decrease in protein synthesis.[2][10] This effect is not due to an altered uptake of amino acids but rather a direct impact on the translational machinery.[2]

Induction of Cytotoxicity and Apoptosis

This compound induces cell death through both necrosis and apoptosis.[1] The cytotoxic effects are dose-dependent and have been observed in various cell lines.[1] While the precise signaling pathways of this compound-induced apoptosis are not fully elucidated, it is known to involve the activation of caspases, the key executioners of apoptosis. The initial damage to DNA and proteins by the aldehyde group likely triggers the intrinsic apoptotic pathway.

Mitochondrial Dysfunction

This compound disrupts mitochondrial function by impairing oxidative phosphorylation and inhibiting mitochondrial ATPase activity.[1][2] The toxin decreases the respiratory control ratio and the ADP/O ratio, indicating damage to the integrity of the mitochondrial membrane.[2] This disruption of cellular energy production contributes significantly to the overall cytotoxicity of the toxin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biological activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effect of compounds on cultured cells.

  • Cell Seeding: Plate cells (e.g., Caco-2 or THP-1) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Toxin Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the toxin). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro DNA Polymerase Inhibition Assay

This assay measures the effect of this compound on the activity of DNA polymerase.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing:

    • Tris-HCl buffer (pH 7.5)

    • MgCl2

    • dATP, dGTP, dCTP, and [3H]dTTP

    • Activated calf thymus DNA (as a template-primer)

    • Purified DNA polymerase (e.g., from rat liver)

  • Toxin Incubation: Add varying concentrations of this compound (dissolved in a suitable solvent) to the reaction mixture. Include a solvent control.

  • Initiation of Reaction: Add the DNA polymerase to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold solution of trichloroacetic acid (TCA).

  • Measurement of DNA Synthesis: Collect the precipitated DNA on glass fiber filters, wash with TCA and ethanol, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of DNA polymerase activity and determine the IC50 value.

DNA-Protein Cross-linking Assay

This protocol can be used to detect the formation of DNA-protein cross-links induced by this compound.

  • Cell Treatment: Treat cultured cells with this compound at various concentrations for a specific duration.

  • Cell Lysis and DNA Isolation: Lyse the cells and isolate the DNA using a method that preserves DNA-protein cross-links (e.g., potassium-dodecyl sulfate (B86663) precipitation).

  • Quantification of Cross-linked Protein: The amount of protein covalently bound to DNA can be quantified using methods such as:

    • Filter Binding Assay: Denature the DNA and pass it through a nitrocellulose filter. Proteins will bind to the filter, and the amount of DNA retained on the filter (due to being cross-linked to protein) is measured.

    • Immunoblotting: After extensive purification of the DNA, the cross-linked proteins can be detected by immunoblotting using specific antibodies if the target protein is known.

  • Data Analysis: Quantify the amount of DNA-protein cross-links as a function of this compound concentration.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows related to the biological activity of this compound.

PR_Toxin_Mechanism cluster_toxin This compound cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects PR_Toxin This compound (with Aldehyde Group) Proteins Proteins (e.g., DNA/RNA Polymerases, Mitochondrial Proteins) PR_Toxin->Proteins Covalent Adduct Formation DNA DNA PR_Toxin->DNA Covalent Adduct Formation Inhibition_Synthesis Inhibition of DNA, RNA, and Protein Synthesis Proteins->Inhibition_Synthesis Mitochondrial_Dysfunction Mitochondrial Dysfunction Proteins->Mitochondrial_Dysfunction DNA_Damage DNA Damage (DNA-Protein Cross-links) DNA->DNA_Damage Apoptosis Apoptosis Inhibition_Synthesis->Apoptosis Mitochondrial_Dysfunction->Apoptosis DNA_Damage->Apoptosis Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_toxin Treat with this compound (Serial Dilutions) incubate1->treat_toxin incubate2 Incubate for 24-72h treat_toxin->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize measure Measure Absorbance (570 nm) solubilize->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end Apoptosis_Signaling PR_Toxin This compound (Aldehyde Group) Cellular_Stress Cellular Stress (DNA Damage, Protein Dysfunction) PR_Toxin->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation (Initiator Caspase) Apoptosome->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

PR Toxin: A Comprehensive Technical Guide on its Impact on Mitochondrial Respiration and Oxidative Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PR toxin, a mycotoxin produced by certain strains of Penicillium roqueforti, poses a significant concern for food safety and animal health. Its toxic effects are multifaceted, with a primary impact on cellular energy metabolism through the disruption of mitochondrial function. This technical guide provides an in-depth analysis of the mechanisms by which this compound impairs mitochondrial respiration and oxidative phosphorylation. The information presented herein is intended to support research efforts aimed at understanding the toxicology of this compound and developing potential therapeutic interventions.

Data Presentation: Quantitative Effects of this compound on Mitochondrial Function

The following table summarizes the key quantitative data on the inhibitory effects of this compound on various parameters of mitochondrial function, primarily in isolated rat liver mitochondria.

ParameterEffectConcentration / Inhibitory Constant (Ki)Reference
Respiratory Control Ratio (RCR) ~60% decrease3.1 x 10-5 M[1]
ADP/O Ratio ~40% decrease3.1 x 10-5 M[1]
Succinate (B1194679) Oxidase Noncompetitive inhibitionKi = 5.1 x 10-6 M[1]
Succinate-Cytochrome c Reductase (Complex II-III) Noncompetitive inhibitionKi = 2.4 x 10-5 M[1]
Succinate Dehydrogenase (Complex II) Noncompetitive inhibitionKi = 5.2 x 10-5 M[1]
Mitochondrial HCO3--ATPase (Brain) 50% inhibition (IC50)12.7 µM[2]
Mitochondrial HCO3--ATPase (Heart) 50% inhibition (IC50)9.2 µM[2]
Mitochondrial HCO3--ATPase (Kidney) 50% inhibition (IC50)14.8 µM[2]

Mechanism of Action: Inhibition of the Electron Transport Chain

This compound primarily targets the succinate-cytochrome c reductase complex (Complex II-III) of the mitochondrial electron transport chain (ETC).[1] This inhibition disrupts the flow of electrons, leading to a decrease in the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. Notably, this compound does not significantly inhibit NADH dehydrogenase (Complex I) or cytochrome oxidase (Complex IV).[1] The toxin also impairs the structural integrity of the mitochondrial membrane.[1]

PR_Toxin_ETC_Inhibition cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) cluster_OxPhos Oxidative Phosphorylation NADH NADH Complex_I Complex I (NADH Dehydrogenase) NADH->Complex_I e⁻ Succinate Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II e⁻ CoQ Coenzyme Q Complex_I->CoQ e⁻ Proton_Gradient Proton Gradient (H⁺) Complex_I->Proton_Gradient H⁺ pump Complex_II->CoQ e⁻ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e⁻ CytC Cytochrome c Complex_III->CytC e⁻ Complex_III->Proton_Gradient H⁺ pump Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV e⁻ O2 O₂ Complex_IV->O2 e⁻ Complex_IV->Proton_Gradient H⁺ pump H2O H₂O O2->H2O PR_Toxin This compound PR_Toxin->Complex_II Inhibits PR_Toxin->Complex_III Inhibits electron transfer (cytochrome b to c1) ATP_Synthase ATP Synthase (Complex V) Proton_Gradient->ATP_Synthase H⁺ flow ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase

Caption: Mechanism of this compound-induced inhibition of the mitochondrial electron transport chain.

Potential Signaling Pathways Activated by this compound-Induced Mitochondrial Dysfunction

The disruption of the ETC and the subsequent increase in mitochondrial stress by this compound are likely to trigger several downstream signaling pathways. While specific research on this compound-induced signaling is limited, based on the known consequences of mitochondrial dysfunction, the following pathways are plausible targets for investigation.

PR_Toxin_Signaling cluster_Mito cluster_Cellular_Response Cellular Stress Responses PR_Toxin This compound ETC_Inhibition ETC Inhibition (Complex II & III) PR_Toxin->ETC_Inhibition Mitochondrion Mitochondrion ROS_Production Increased ROS Production ETC_Inhibition->ROS_Production MMP_Loss ΔΨm Loss ETC_Inhibition->MMP_Loss ATP_Depletion ATP Depletion ETC_Inhibition->ATP_Depletion Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Apoptosis Apoptosis MMP_Loss->Apoptosis Cytochrome c release MAPK_Activation MAPK Activation (JNK, p38) ATP_Depletion->MAPK_Activation Oxidative_Stress->MAPK_Activation NFkB_Activation NF-κB Activation Oxidative_Stress->NFkB_Activation MAPK_Activation->Apoptosis NFkB_Activation->Apoptosis

Caption: Potential signaling pathways activated by this compound-induced mitochondrial dysfunction.

Increased production of reactive oxygen species (ROS) due to ETC inhibition can lead to oxidative stress, which in turn can activate stress-activated protein kinase (SAPK) pathways, such as JNK and p38 MAPK, and the transcription factor NF-κB.[3][4] The loss of mitochondrial membrane potential (ΔΨm) is a key event in the intrinsic pathway of apoptosis, leading to the release of cytochrome c and the activation of caspases.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Isolation of Rat Liver Mitochondria

This protocol is adapted from established methods for isolating functional mitochondria from rat liver tissue.

Materials:

  • Homogenization Buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA.

  • Washing Buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4).

  • Glass-Teflon homogenizer.

  • Refrigerated centrifuge.

Procedure:

  • Euthanize a rat according to approved animal care protocols.

  • Quickly excise the liver and place it in ice-cold homogenization buffer.

  • Mince the liver into small pieces and wash several times with homogenization buffer to remove excess blood.

  • Homogenize the minced liver in 10 volumes of ice-cold homogenization buffer using a loose-fitting Glass-Teflon homogenizer (5-6 strokes).

  • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully collect the supernatant and centrifuge it at 8,500 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in washing buffer.

  • Repeat the centrifugation at 8,500 x g for 10 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of washing buffer.

  • Determine the protein concentration of the mitochondrial suspension using a suitable method (e.g., Bradford or BCA assay).

Measurement of Mitochondrial Respiration (Oxygen Consumption)

Oxygen consumption is typically measured polarographically using a Clark-type oxygen electrode.

Materials:

  • Clark-type oxygen electrode and respirometer.

  • Respiration Buffer: 125 mM KCl, 10 mM Tris-HCl (pH 7.4), 2 mM K2HPO4, 1 mM MgCl2, 0.1 mM EGTA.

  • Substrates (e.g., 5 mM succinate + 1 µM rotenone, or 5 mM glutamate (B1630785) + 5 mM malate).

  • ADP solution (e.g., 100 mM).

  • This compound solution of known concentration.

Procedure:

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add 1-2 ml of air-saturated respiration buffer to the reaction chamber, equilibrated to the desired temperature (e.g., 30°C).

  • Add the mitochondrial suspension (typically 0.5-1.0 mg of protein/ml).

  • Add the desired respiratory substrate and record the basal rate of oxygen consumption (State 2).

  • Add a known amount of ADP (e.g., 150 nmol) to initiate State 3 respiration (active phosphorylation).

  • Once the added ADP is phosphorylated to ATP, the respiration rate will return to a slower rate (State 4).

  • To test the effect of this compound, add the desired concentration of the toxin to the chamber before or after the addition of ADP and record the changes in oxygen consumption rates.

  • The Respiratory Control Ratio (RCR) is calculated as the ratio of the State 3 to the State 4 respiration rate.

  • The ADP/O ratio is calculated as the moles of ADP added divided by the atoms of oxygen consumed during State 3.

Enzyme Activity Assays

Succinate-Cytochrome c Reductase Activity: This activity is measured spectrophotometrically by following the reduction of cytochrome c at 550 nm.

Assay Mixture:

  • 50 mM potassium phosphate (B84403) buffer (pH 7.4).

  • 1 mM KCN.

  • 50 µM oxidized cytochrome c.

  • 20 mM succinate.

  • Mitochondrial sample.

Procedure:

  • Add all components except succinate to a cuvette and measure the baseline absorbance at 550 nm.

  • Initiate the reaction by adding succinate.

  • Monitor the increase in absorbance at 550 nm over time.

  • The activity is calculated using the molar extinction coefficient of reduced cytochrome c (21.1 mM-1cm-1).

NADH Dehydrogenase Activity: This activity is measured by following the oxidation of NADH at 340 nm.

Assay Mixture:

  • 50 mM potassium phosphate buffer (pH 7.4).

  • 0.2 mM NADH.

  • Mitochondrial sample (sonicated or freeze-thawed to expose the enzyme).

Procedure:

  • Add buffer and mitochondrial sample to a cuvette.

  • Initiate the reaction by adding NADH.

  • Monitor the decrease in absorbance at 340 nm over time.

  • The activity is calculated using the molar extinction coefficient of NADH (6.22 mM-1cm-1).

Experimental Workflow for Investigating Mitochondrial Toxicity

The following diagram illustrates a general workflow for investigating the mitochondrial toxicity of a compound like this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Bioenergetics Bioenergetic Analysis cluster_Enzymology Enzymatic Assays cluster_Downstream Downstream Effects cluster_Analysis Data Analysis and Interpretation Isolate_Mito Isolate Mitochondria (e.g., from rat liver) O2_Consumption Measure Oxygen Consumption (Clark-type electrode) Isolate_Mito->O2_Consumption ETC_Complex_Assays Assay ETC Complex Activities (I, II, III, IV) Isolate_Mito->ETC_Complex_Assays ATPase_Assay Assay ATPase Activity Isolate_Mito->ATPase_Assay Membrane_Potential Assess Mitochondrial Membrane Potential (ΔΨm) Isolate_Mito->Membrane_Potential ROS_Measurement Measure ROS Production Isolate_Mito->ROS_Measurement Apoptosis_Assay Assess Apoptosis Markers (e.g., Caspase activity) Isolate_Mito->Apoptosis_Assay Prep_Toxin Prepare this compound Solutions Prep_Toxin->O2_Consumption Prep_Toxin->ETC_Complex_Assays Prep_Toxin->ATPase_Assay Prep_Toxin->Membrane_Potential Prep_Toxin->ROS_Measurement Prep_Toxin->Apoptosis_Assay Calc_RCR_ADPO Calculate RCR and ADP/O Ratio O2_Consumption->Calc_RCR_ADPO Data_Analysis Analyze Quantitative Data (IC50, Ki) Calc_RCR_ADPO->Data_Analysis ETC_Complex_Assays->Data_Analysis ATPase_Assay->Data_Analysis Membrane_Potential->Data_Analysis ROS_Measurement->Data_Analysis Apoptosis_Assay->Data_Analysis Mechanism_Elucidation Elucidate Mechanism of Toxicity Data_Analysis->Mechanism_Elucidation

References

Acute Toxicity and LD50 Values of PR Toxin in Rats and Mice: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute toxicity and median lethal dose (LD50) values of PR toxin, a mycotoxin produced by Penicillium roqueforti, in rat and mouse models. The information is compiled from various scientific studies to support research, drug development, and safety assessment activities.

Executive Summary

This compound exhibits significant acute toxicity in both rats and mice, with observed effects including neurotoxicity, organ damage, and fluid balance disruption. The LD50 values vary depending on the animal model and the route of administration. This guide summarizes the key quantitative data, details the experimental methodologies for acute toxicity testing, and provides visualizations of the experimental workflow and the toxin's mechanism of action.

Data Presentation: Acute Toxicity and LD50 Values

The following tables summarize the quantitative data on the acute toxicity of this compound in rats and mice.

Table 1: LD50 Values of this compound in Rats and Mice

SpeciesRoute of AdministrationLD50 (mg/kg)Reference(s)
MouseIntraperitoneal (i.p.)5.8[1]
RatIntraperitoneal (i.p.)11.6[1]
RatIntravenous (i.v.)8.2[1]

Table 2: Observed Acute Toxic Effects of this compound in Rats and Mice

SpeciesToxic EffectsReference(s)
Mice & RatsAbdominal writhing, decreased motor activity, decreased respiratory rate, weakness of hind legs, ataxia.[1]
Mice & RatsIntraperitoneal injection: Ascites, edema in the scrotum and lungs.[1]
Mice & RatsIntravenous injection: Lung edema, large volumes of pleural and pericardial fluid.[1]
RatsIncreased water content in the lungs and decreased water content in the skin.[1]

Experimental Protocols: LD50 Determination

The determination of LD50 values for this compound in rodents typically follows standardized protocols for acute toxicity testing, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). The following is a generalized methodology based on these guidelines.

Test Animals and Housing
  • Species: Commonly used laboratory strains of rats (e.g., Wistar, Sprague-Dawley) and mice (e.g., BALB/c, C57BL/6) are selected.[2]

  • Health Status: Animals are healthy and free from any interfering diseases or conditions.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the experiment.

  • Housing: Animals are housed in appropriate cages with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle.[3] They have free access to standard laboratory diet and drinking water, except for a brief fasting period before oral administration.[4][5]

Administration of this compound
  • Preparation: this compound is dissolved or suspended in a suitable vehicle. The choice of vehicle should not produce any toxic effects.

  • Routes of Administration: The primary routes for acute toxicity testing of this compound have been intravenous (i.v.) and intraperitoneal (i.p.). Oral gavage is also a common route for general acute toxicity studies.[2][6]

  • Dose Levels: A range of dose levels is selected to cause a graded response, from no effect to mortality. A preliminary range-finding study may be conducted with a small number of animals to determine the appropriate dose range for the main study.[3]

Observation and Examination
  • Mortality: The number of surviving and dead animals in each dose group is recorded over a specified period, typically 14 days.

  • Clinical Signs: Animals are observed for clinical signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.[4] Observations are made frequently on the day of dosing and at least once daily thereafter.

  • Body Weight: Individual animal weights are recorded before administration of the toxin and at least weekly thereafter.

  • Necropsy: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy. Any observed pathological changes are recorded.

Data Analysis
  • LD50 Calculation: The LD50 value with a 95% confidence interval is calculated using appropriate statistical methods, such as probit analysis or other recognized statistical methods.

Visualizations

Experimental Workflow for LD50 Determination

LD50_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (>= 5 days) Dosing Toxin Administration (i.p., i.v., or oral) Animal_Acclimatization->Dosing Toxin_Preparation This compound Preparation (in suitable vehicle) Toxin_Preparation->Dosing Dose_Selection Dose Range Selection (Preliminary Study) Dose_Selection->Dosing Observation Clinical Observation (Mortality, Signs, Body Weight) Dosing->Observation 14-day period Necropsy Gross Necropsy Observation->Necropsy Data_Analysis Data Analysis (Statistical Calculation of LD50) Observation->Data_Analysis Necropsy->Data_Analysis Report Final Report Data_Analysis->Report

Caption: Workflow for determining the LD50 of this compound in rodents.

Signaling Pathway: Inhibition of Transcription by this compound

PR_Toxin_Mechanism cluster_nucleus Cell Nucleus PR_Toxin This compound RNA_Polymerase RNA Polymerase I & II PR_Toxin->RNA_Polymerase Inhibits activity DNA DNA Transcription Transcription (Initiation & Elongation) DNA->Transcription RNA_Polymerase->Transcription mRNA mRNA Transcription->mRNA produces

Caption: Conceptual diagram of this compound's inhibition of transcription.

Mechanism of Action

This compound exerts its toxic effects through the inhibition of crucial cellular processes.[7] Studies have shown that this compound impairs the transcriptional process in liver cells by affecting the two main RNA polymerase systems, RNA polymerase I and II.[7][8] The toxin appears to directly impair the activity of the RNA polymerase itself, inhibiting both the initiation and elongation steps of the polynucleotide chain synthesis.[8] Furthermore, this compound has been shown to inhibit DNA replication and protein synthesis.[9] This broad inhibition of macromolecular synthesis likely contributes to the observed organ damage and overall toxicity.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PR toxin, a mycotoxin produced by Penicillium roqueforti, exhibits significant genotoxic and cytotoxic effects. A primary mechanism of its toxicity is the induction of DNA-protein cross-links (DPCs) within the chromatin of cells. This covalent bonding of proteins to DNA disrupts essential cellular processes such as replication, transcription, and DNA repair, ultimately leading to cell death and potentially contributing to carcinogenesis. The presence of a reactive aldehyde group in the this compound molecule is fundamental to its cross-linking ability, likely forming stable methylene (B1212753) bridges with cellular macromolecules. This technical guide provides a comprehensive overview of the current understanding of this compound-induced DPC formation, including available quantitative data, detailed experimental protocols for DPC detection, and visual representations of the proposed mechanisms and workflows.

Introduction

Mycotoxins, secondary metabolites produced by fungi, are a significant concern for food safety and animal health. This compound, a sesquiterpenoid produced by strains of Penicillium roqueforti found in moldy grains and silage, is among the most toxic metabolites secreted by this fungus.[1] Its biological activities are diverse, including the inhibition of protein and RNA synthesis.[1] A critical aspect of its genotoxicity is the formation of DNA-protein cross-links (DPCs), which are bulky lesions that physically obstruct the DNA template.[1][2] This guide delves into the molecular underpinnings of this compound-induced DPCs, offering a resource for researchers investigating its toxicological profile and for professionals in drug development exploring DNA-damaging agents.

Mechanism of DNA-Protein Cross-link Formation

The chemical structure of this compound is key to its biological activity. It possesses several functional groups, but research has unequivocally identified the aldehyde group at the C-12 position as essential for its ability to induce DPCs.[1][2][3] The proposed mechanism involves the formation of a Schiff base between the aldehyde group of the this compound and a primary amine group on a protein, typically the ε-amino group of a lysine (B10760008) residue. This is followed by a reaction with a nucleophilic site on a DNA base, such as the exocyclic amino group of guanine (B1146940) or adenine, to form a stable methylene bridge, covalently linking the protein to the DNA.[2]

G cluster_0 This compound Interaction with Protein cluster_1 Cross-linking to DNA PR_Toxin This compound (with Aldehyde Group) Schiff_Base Schiff Base Intermediate PR_Toxin->Schiff_Base + Protein-NH2 Protein Protein (e.g., Histone with Lysine) Protein->Schiff_Base DPC DNA-Protein Cross-link (Methylene Bridge) Schiff_Base->DPC + DNA-NH2 DNA DNA (with Guanine/Adenine) DNA->DPC

Figure 1: Proposed chemical mechanism of this compound-induced DPC formation.

Quantitative Data

While the induction of DPCs by this compound is established, specific dose-response data directly quantifying DPC formation is limited in publicly available literature. However, cytotoxicity assays provide indirect evidence of its potent biological effects.

Table 1: Cytotoxicity of this compound in Human Cell Lines
Cell LineAssay TypeExposure TimeIC50 (μM)Reference
Caco-2 (Intestinal Epithelial)Not Specified48 hours>12.5Hymery et al., 2017
THP-1 (Monocytic)Not Specified48 hours0.83Hymery et al., 2017

IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that induces a 50% inhibition of a specific biological or biochemical function.

Experimental Protocols

The detection and quantification of DPCs are crucial for studying the effects of agents like this compound. The following are detailed overviews of two common methods. Note: These are generalized protocols and may require optimization for specific experimental conditions with this compound.

Alkaline Elution Assay

The alkaline elution assay is a sensitive method for detecting DNA single-strand breaks and DPCs. The principle is that DNA from cells lysed on a filter will elute at a rate proportional to the number of strand breaks. DPCs retard the elution of DNA; this retardation is reversed by treatment with a proteinase.

Protocol Overview:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified duration. Include positive and negative controls.

  • Cell Labeling (Optional): Label cellular DNA by incubating cells with a radioactive precursor (e.g., [³H]thymidine) for one to two cell cycles before toxin treatment.

  • Cell Lysis: After treatment, harvest the cells and resuspend them in a cold buffer. Carefully layer the cell suspension onto a polyvinyl chloride (PVC) filter in a filter holder. Lyse the cells on the filter using a lysis solution (e.g., containing SDS and EDTA).

  • Washing: Wash the lysed cells on the filter with a wash buffer to remove cellular debris.

  • Protein Digestion (for DPC detection): To specifically measure DPCs, a parallel set of filters is treated with a proteinase K solution to digest the cross-linked proteins, which will increase the elution rate of the DNA.

  • Alkaline Elution: Elute the DNA from the filter using an alkaline buffer (pH ~12.1-12.8). Collect fractions of the eluate at regular intervals.

  • Quantification: Quantify the amount of DNA in each fraction and the amount of DNA remaining on the filter. If radiolabeling was used, this can be done by liquid scintillation counting. Alternatively, fluorescent DNA-binding dyes can be used.

  • Data Analysis: Plot the fraction of DNA remaining on the filter versus the fraction number or elution time. The elution rate is determined from the slope of the curve. A decrease in the elution rate in the absence of proteinase K, which is reversed by proteinase K treatment, indicates the presence of DPCs.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a versatile and sensitive method for detecting DNA damage, including single- and double-strand breaks and DPCs, in individual cells.

Protocol Overview:

  • Cell Preparation and Treatment: Treat cells in suspension or as an adherent culture with this compound.

  • Embedding Cells in Agarose (B213101): Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Cell Lysis: Immerse the slides in a cold lysis solution (containing detergents like Triton X-100 and high salt concentrations) to lyse the cells and unfold the DNA, creating nucleoids.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a cold alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field. Damaged DNA (with strand breaks) will migrate from the nucleoid towards the anode, forming a "comet tail." DPCs will reduce the migration of DNA.

  • Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head using specialized image analysis software. A reduction in DNA migration in this compound-treated cells compared to cells treated with a known DNA strand break-inducing agent (e.g., ionizing radiation) would be indicative of DPC formation.

G cluster_workflow General Experimental Workflow for DPC Detection A Cell Culture & Treatment with this compound B Cell Lysis A->B C DNA-Protein Complex Isolation B->C e.g., Alkaline Elution or Comet Assay D Quantification of Cross-links C->D Fluorescence or Radioactivity Measurement E Data Analysis D->E G PR_Toxin This compound DPC DNA-Protein Cross-links PR_Toxin->DPC Stalled_Replication Stalled Replication Forks DPC->Stalled_Replication DDR_Sensors DNA Damage Response (Sensor Proteins) Stalled_Replication->DDR_Sensors Transducer_Kinases Transducer Kinases (e.g., ATM, ATR) DDR_Sensors->Transducer_Kinases activate Effector_Proteins Effector Proteins Transducer_Kinases->Effector_Proteins phosphorylate Cell_Cycle_Arrest Cell Cycle Arrest Effector_Proteins->Cell_Cycle_Arrest Apoptosis Apoptosis Effector_Proteins->Apoptosis DNA_Repair DNA Repair Effector_Proteins->DNA_Repair

References

The Genetic Architecture of PR Toxin Biosynthesis in Penicillium roqueforti: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PR toxin, a potent mycotoxin produced by the filamentous fungus Penicillium roqueforti, poses significant concerns for food safety and animal health. The production of this sesquiterpenoid mycotoxin is a complex process, intricately regulated at the genetic level. This technical guide provides a comprehensive overview of the genetic regulation of this compound biosynthesis, detailing the core biosynthetic gene cluster, the influence of global regulatory networks, and the impact of environmental cues. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering insights into the molecular mechanisms that govern the synthesis of this important secondary metabolite. We present quantitative data on gene function, detailed experimental protocols for studying its regulation, and visual representations of the key pathways and experimental workflows.

The this compound Biosynthetic Gene Cluster (prx)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, herein referred to as the prx cluster, spanning approximately 22.4 kb in the P. roqueforti genome.[1] This cluster contains 11 open reading frames (ORFs) that encode the enzymatic machinery required for the stepwise conversion of the primary metabolite farnesyl diphosphate (B83284) into the final this compound product.[1]

Genes and their Putative Functions within the prx Cluster

The genes within the prx cluster and their predicted functions are summarized in the table below. The nomenclature of the genes has been presented as both "ORF" and "prx" in the literature.

Gene (ORF)Putative Function
ORF1 (prx1)Short-chain dehydrogenase/reductase
ORF2 (ari1)Aristolochene (B1197444) synthase
ORF3 (prx3)Quinone oxidase
ORF4 (prx4)Alcohol dehydrogenase
ORF5P450 monooxygenase
ORF6P450 monooxygenase
ORF7Unknown
ORF8Acetyltransferase
ORF9P450 monooxygenase
ORF10Transcriptional regulator
ORF11P450 monooxygenase
Quantitative Effects of Gene Silencing on this compound Production

Gene silencing studies, primarily using RNA interference (RNAi), have been instrumental in elucidating the function of individual genes within the prx cluster. The targeted silencing of these genes has demonstrated their direct involvement in this compound biosynthesis, with significant reductions in toxin production observed.

Gene SilencedPercentage Reduction in this compound ProductionReference
prx165-75%[2][3][4]
prx2 (ari1)65-75%[2][3][4]
prx365-75%[2][3][4]
prx465-75%[2][3][4]
ORF520-40%[1][5]
ORF620-40%[1][5]
ORF820-40%[1][5]

The this compound Biosynthetic Pathway

The biosynthesis of this compound from farnesyl diphosphate is a multi-step process involving a series of enzymatic reactions catalyzed by the products of the prx gene cluster. The proposed pathway proceeds through several key intermediates, including aristolochene and the eremofortins.

PR_Toxin_Biosynthesis FPP Farnesyl Diphosphate Aristolochene Aristolochene FPP->Aristolochene ari1 (ORF2) Eremofortin_B Eremofortin B Aristolochene->Eremofortin_B prx3, ORF6 (P450) Eremofortin_A Eremofortin A Eremofortin_B->Eremofortin_A ORF5, ORF8 (P450, Acetyltransferase) Eremofortin_C Eremofortin C Eremofortin_A->Eremofortin_C prx1 PR_Toxin This compound Eremofortin_C->PR_Toxin prx4

Proposed biosynthetic pathway of this compound in P. roqueforti.

Global Regulation of this compound Production

Beyond the cluster-specific regulation, the biosynthesis of this compound is also under the control of global regulatory networks that modulate secondary metabolism in response to various signals. The most well-characterized of these is the LaeA/Velvet complex.

The LaeA/Velvet Regulatory Complex

In filamentous fungi, a conserved regulatory complex consisting of LaeA, VeA, and VelB plays a crucial role in coordinating secondary metabolism and development.[6][7]

  • LaeA : A putative methyltransferase that acts as a master regulator of secondary metabolism. Deletion or silencing of laeA generally leads to a significant reduction in the production of various secondary metabolites.[6]

  • VeA and VelB : Components of the Velvet protein family that interact with LaeA to form a functional complex. VeA and LaeA are generally considered positive regulators of secondary metabolism, while VelB can have an antagonistic effect.[6]

The LaeA/Velvet complex is thought to regulate gene expression through chromatin remodeling, making the biosynthetic gene clusters accessible for transcription.

LaeA_Velvet_Regulation cluster_nucleus Nucleus LaeA LaeA Velvet_Complex Velvet Complex (LaeA-VeA-VelB) LaeA->Velvet_Complex VelA VeA VelA->Velvet_Complex VelB VelB VelB->Velvet_Complex prx_cluster prx Gene Cluster Velvet_Complex->prx_cluster Activates Transcription PR_Toxin_Production This compound Production prx_cluster->PR_Toxin_Production Environmental_Signals Environmental Signals (e.g., Light, Nutrients) Environmental_Signals->LaeA Environmental_Signals->VelA

The LaeA/Velvet complex regulation of this compound production.
Cross-Talk with Mycophenolic Acid Biosynthesis

Interestingly, there is evidence of regulatory cross-talk between the this compound and mycophenolic acid (MPA) biosynthetic pathways. Gene silencing of the prx genes has been shown to result in an overproduction of MPA, suggesting a competition for a common precursor or a coordinated regulatory mechanism.[2][3]

Influence of Environmental Factors

The production of this compound is significantly influenced by environmental conditions. Understanding these factors is crucial for controlling toxin contamination in food and feed.

Environmental FactorOptimal Condition for this compound ProductionReference
Temperature20-24 °C[8][9]
pH~4.0[8][9][10]
Culture ConditionsStationary cultures[8][9][11]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the genetic regulation of this compound production in P. roqueforti.

RNA Interference (RNAi) for Gene Silencing

RNAi is a powerful tool for the functional analysis of genes in P. roqueforti. The general workflow involves the construction of a vector that expresses a hairpin RNA corresponding to the target gene, followed by the transformation of this vector into the fungus.

RNAi_Workflow start Select Target Gene in prx Cluster construct Construct Hairpin RNAi Vector start->construct transform Transform P. roqueforti Protoplasts construct->transform select Select Transformed Fungal Colonies transform->select culture Culture Wild-Type and Transformed Strains select->culture extract Extract this compound and RNA culture->extract analyze Analyze this compound (HPLC) and Gene Expression (qRT-PCR) extract->analyze end Determine Gene Function analyze->end

Experimental workflow for RNAi-mediated gene silencing.

Key Steps:

  • Vector Construction : A fragment of the target gene is cloned in both sense and antisense orientations, separated by a spacer, into a fungal expression vector.

  • Transformation : The RNAi vector is introduced into P. roqueforti protoplasts, typically using a polyethylene (B3416737) glycol (PEG)-mediated method.

  • Selection : Transformants are selected on a medium containing a selectable marker present on the vector.

  • Analysis : The level of this compound production in the silenced mutants is compared to the wild-type strain using High-Performance Liquid Chromatography (HPLC). The reduction in target gene expression is confirmed by quantitative real-time PCR (qRT-PCR).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to quantify the transcript levels of the prx genes and regulatory genes like laeA.

Key Steps:

  • RNA Extraction : Total RNA is extracted from fungal mycelium grown under specific conditions. It is crucial to use a method that yields high-quality, intact RNA.

  • cDNA Synthesis : First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme.

  • qPCR Reaction : The qPCR reaction is performed using a qPCR instrument, with a reaction mixture containing cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

  • Data Analysis : The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalized to one or more stably expressed reference genes (e.g., β-tubulin).

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

HPLC is the standard method for the separation and quantification of this compound and its precursors.

Key Steps:

  • Extraction : this compound is extracted from fungal cultures or contaminated samples using an organic solvent such as chloroform.

  • Chromatographic Separation : The extract is injected into an HPLC system equipped with a suitable column (e.g., a reversed-phase C18 column). The mobile phase composition is optimized to achieve good separation of this compound from other metabolites.

  • Detection : this compound is typically detected using a UV detector at a specific wavelength.

  • Quantification : The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a standard curve generated with known concentrations of purified this compound.

Conclusion and Future Perspectives

The genetic regulation of this compound production in P. roqueforti is a multifaceted process involving a well-defined biosynthetic gene cluster and overarching control by global regulatory networks. While significant progress has been made in identifying the key genetic players, further research is needed to fully elucidate the intricate regulatory mechanisms. A deeper understanding of the interplay between the prx gene cluster and global regulators like the LaeA/Velvet complex will be crucial for developing effective strategies to control this compound contamination. Furthermore, exploring the environmental signals that modulate these regulatory networks will provide valuable insights for mitigating toxin production in food and agricultural settings. The knowledge and methodologies outlined in this guide provide a solid foundation for future investigations into the fascinating world of fungal secondary metabolism and its implications for science and industry.

References

Methodological & Application

PR Toxin: Comprehensive Protocols for Isolation, Purification, and Analysis from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the isolation, purification, and analysis of PR toxin, a mycotoxin produced by the fungus Penicillium roqueforti. These methodologies are essential for researchers investigating its biological activities, toxicological profile, and potential therapeutic applications.

Introduction

This compound is a secondary metabolite produced by various strains of Penicillium roqueforti, a fungus commonly used in the production of blue cheeses.[1][2] Due to its cytotoxic properties, including the inhibition of protein and RNA synthesis, it is a subject of significant interest in toxicology and pharmacology.[1][3] Accurate and efficient protocols for its isolation and purification are paramount for obtaining high-purity material for experimental use.

Fungal Culture and this compound Production

Optimal production of this compound is achieved under specific laboratory conditions. Stationary cultures have been shown to yield higher amounts of the toxin compared to shaken cultures.

Culture Conditions for P. roqueforti
ParameterRecommended ConditionReference
Fungal Strain Penicillium roqueforti (e.g., ATCC 48936)[4]
Culture Medium 2% Yeast Extract, 15% Sucrose (YES Medium)[5]
pH of Medium 5.5[5]
Incubation Temperature 24°C[5][6]
Culture Type Stationary[5]
Incubation Time Production starts around day 9, peaks around day 35[5]

Experimental Protocols

The following sections detail the step-by-step procedures for the isolation, purification, and analysis of this compound from fungal cultures.

Protocol 1: Extraction of this compound from Culture Broth

This protocol describes the initial liquid-liquid extraction of this compound from the fungal culture medium.

Materials:

Procedure:

  • After the desired incubation period, separate the fungal mycelium from the culture broth by filtration.

  • Combine the culture liquid with five volumes of chloroform in a separatory funnel.[5]

  • Shake the mixture vigorously for 10-15 minutes to ensure thorough extraction of the toxin into the organic phase.

  • Allow the layers to separate and collect the lower chloroform layer.

  • Dry the chloroform extract by adding anhydrous sodium sulfate and then filter to remove the drying agent.[5]

  • Concentrate the chloroform extract using a rotary evaporator at a temperature of 30-40°C to obtain a crude oily extract.[5]

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines the purification of the crude this compound extract using silica (B1680970) gel column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (for column chromatography)

  • Benzene-acetate (9:1 v/v) elution solvent

  • Glass chromatography column

  • Fraction collector

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Prepare a silica gel column (e.g., 3 by 70 cm) equilibrated with the benzene-acetate (9:1) solvent system.[5]

  • Dissolve the crude oily extract in a minimal amount of the elution solvent.[5]

  • Carefully load the dissolved extract onto the top of the silica gel column.

  • Elute the column with the benzene-acetate (9:1) solvent at a low temperature (e.g., 5°C).[5]

  • Collect fractions of the eluate (e.g., 10 ml fractions).[5]

  • Monitor the collected fractions for the presence of this compound using Thin-Layer Chromatography (TLC) with the same eluent system. Visualize the spots under UV light, where this compound exhibits blue fluorescence.[5]

  • Combine the fractions containing pure this compound.

  • Evaporate the solvent from the pooled fractions under vacuum to yield a glassy solid that may crystallize spontaneously.[5]

Protocol 3: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of this compound using HPLC.

Materials:

  • Purified this compound sample or extract

  • HPLC system with a UV detector

  • Cosmosil 10 SL column (or equivalent silica-based column)

  • Chloroform (HPLC grade) as the mobile phase

Procedure:

  • Dissolve the this compound sample in the mobile phase (chloroform).

  • Set up the HPLC system with the parameters outlined in the table below.

  • Inject the sample onto the column.

  • Monitor the chromatogram for the peak corresponding to this compound. The retention time should be compared to a known standard.

HPLC Parameters for this compound Analysis

ParameterConditionReference
Column Cosmosil 10 SL (25 cm x 4.6 mm)[4]
Mobile Phase Chloroform[4]
Flow Rate 2 ml/min[4]
Detection UV at 254 nm[4]
Retention Time Approximately 2 minutes[4]

Visualizations

This compound Biosynthetic Pathway

The biosynthesis of this compound originates from farnesyl diphosphate (B83284) and proceeds through several intermediates, with eremofortin C being the direct precursor.

PR_Toxin_Biosynthesis FPP Farnesyl Diphosphate Aristolochene Aristolochene FPP->Aristolochene Aristolochene synthase EremofortinC Eremofortin C Aristolochene->EremofortinC Multiple enzymatic steps PRToxin This compound EremofortinC->PRToxin Eremofortin C oxidase

Caption: Biosynthetic pathway of this compound from farnesyl diphosphate.

Experimental Workflow for this compound Isolation and Purification

The overall workflow for obtaining pure this compound from fungal cultures involves a series of sequential steps from cultivation to final purification.

PR_Toxin_Workflow cluster_culture Fungal Cultivation cluster_extraction Extraction cluster_purification Purification & Analysis Inoculation Inoculation of P. roqueforti Incubation Stationary Incubation Inoculation->Incubation Filtration Filtration to separate mycelia Incubation->Filtration LLE Liquid-Liquid Extraction (Chloroform) Filtration->LLE Drying Drying with Na₂SO₄ LLE->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration ColumnChrom Silica Gel Column Chromatography Concentration->ColumnChrom TLC TLC Monitoring of Fractions ColumnChrom->TLC Pooling Pooling of Pure Fractions TLC->Pooling Evaporation Final Evaporation Pooling->Evaporation HPLC HPLC Analysis Evaporation->HPLC

Caption: Workflow for this compound isolation, purification, and analysis.

References

Application Notes & Protocols for PR Toxin Detection and Quantification by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the detection and quantification of PR toxin, a mycotoxin produced by Penicillium roqueforti, using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The instability of this compound in certain matrices, such as blue cheese, presents a significant analytical challenge.[1] This document outlines a robust methodology to address these challenges and ensure accurate quantification.

Introduction

This compound is a toxic secondary metabolite of Penicillium roqueforti, a fungus commonly used in the production of blue-veined cheeses.[2] Due to its potential toxicity, sensitive and reliable methods for its detection and quantification in food and other matrices are crucial for food safety and toxicological studies. HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) has become the gold standard for mycotoxin analysis due to its high selectivity, sensitivity, and ability to analyze complex matrices.[3][4]

A significant challenge in the analysis of this compound is its instability, particularly in cheese matrices where it can be degraded to PR imine.[2] Therefore, sample preparation and analytical methods must be carefully optimized to ensure accurate results.

Experimental Protocols

This section details the materials and methods for the analysis of this compound by HPLC-MS/MS.

Sample Preparation (Adapted from QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used sample preparation technique for mycotoxin analysis and can be adapted for this compound.[4]

Materials:

  • Homogenized sample (e.g., cheese, grain)

  • Extraction solvent: Acetonitrile (B52724)/water/formic acid (79/20/1, v/v/v)

  • Salting-out mixture: 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate

  • Dispersive solid-phase extraction (d-SPE) cleanup mixture: 150 mg MgSO₄, 50 mg primary secondary amine (PSA), 50 mg C18

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • 2 mL microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Homogenization: Weigh 5 g of a representative, homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Extraction: Add 10 mL of the extraction solvent. For samples with low water content, add 10 mL of water and vortex for 1 minute before adding the organic solvent.

  • Vortex or shake vigorously for 20 minutes.

  • Salting-Out: Add the salting-out mixture to the tube. Immediately vortex for 1 minute to prevent the agglomeration of salts.

  • Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes at 4°C.

  • Cleanup (d-SPE): Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE cleanup mixture.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Extract: Transfer the supernatant to an autosampler vial for HPLC-MS/MS analysis.

Experimental Workflow for this compound Analysis

Experimental Workflow for this compound Analysis Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Homogenization (5g sample) Extraction 2. Extraction (Acetonitrile/Water/Formic Acid) Homogenization->Extraction Salting_Out 3. Salting-Out (MgSO4, NaCl, Citrates) Extraction->Salting_Out Centrifugation1 4. Centrifugation Salting_Out->Centrifugation1 dSPE_Cleanup 5. d-SPE Cleanup (MgSO4, PSA, C18) Centrifugation1->dSPE_Cleanup Centrifugation2 6. Centrifugation dSPE_Cleanup->Centrifugation2 Final_Extract 7. Final Extract Centrifugation2->Final_Extract HPLC_Separation 8. HPLC Separation Final_Extract->HPLC_Separation MS_MS_Detection 9. MS/MS Detection (MRM Mode) HPLC_Separation->MS_MS_Detection Data_Analysis 10. Data Analysis MS_MS_Detection->Data_Analysis

Caption: A flowchart illustrating the major steps in the analytical workflow for this compound.

HPLC-MS/MS Conditions

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

HPLC Parameters:

ParameterRecommended Value
Column C18 reversed-phase column (e.g., 150 x 4.6 mm, 5-μm)
Mobile Phase A Water with 5 mM ammonium (B1175870) acetate (B1210297) and 1% acetic acid
Mobile Phase B Methanol/water/acetic acid (97:2:1, v/v/v) with 5 mM ammonium acetate
Gradient Optimized for separation of this compound from matrix interferences. A typical gradient starts with a low percentage of B, increases linearly, and includes a column re-equilibration step.
Flow Rate 1000 µL/min
Injection Volume 5-20 µL
Column Temperature 25°C

Mass Spectrometry Parameters:

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +5500 V
Source Temperature 550°C
Curtain Gas 30 psi
Collision Gas Medium
MRM Transitions To be determined by direct infusion of a this compound standard. Two transitions (one for quantification, one for confirmation) should be selected.

Note on MRM Transitions: The specific precursor and product ions, as well as the optimal declustering potential and collision energy, must be determined empirically by infusing a pure standard of this compound into the mass spectrometer. This is a critical step in method development to ensure the highest sensitivity and specificity.

Quantitative Data Summary

MycotoxinMatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
Roquefortine CBlue Cheese---[2]
Mycophenolic AcidBlue Cheese---[2]
Aflatoxin M1Cheese-0.696-143[2][5]
Ochratoxin ACheese-596-143[2][5]
Penicillic AcidCheese-596-143[2][5]

Note: The instability of this compound in blue cheese suggests that recovery studies are particularly critical and may require the use of fortified blank samples analyzed immediately after spiking.

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between Penicillium roqueforti, its secondary metabolites, and the analytical approach for their detection.

Relationship between P. roqueforti, its Metabolites, and Analysis

PR_Toxin_Analysis_Logic Relationship between P. roqueforti, its Metabolites, and Analysis cluster_metabolites Secondary Metabolites cluster_analysis Analytical Method P_roqueforti Penicillium roqueforti PR_Toxin This compound P_roqueforti->PR_Toxin Roquefortine_C Roquefortine C P_roqueforti->Roquefortine_C Mycophenolic_Acid Mycophenolic Acid P_roqueforti->Mycophenolic_Acid Sample_Prep Sample Preparation (QuEChERS) PR_Toxin->Sample_Prep Roquefortine_C->Sample_Prep Mycophenolic_Acid->Sample_Prep HPLC_MS HPLC-MS/MS (MRM Detection) Sample_Prep->HPLC_MS Quantification Quantification HPLC_MS->Quantification

Caption: Logical diagram showing the origin of this compound and the analytical process.

Conclusion

The HPLC-MS/MS method outlined in these application notes provides a robust framework for the detection and quantification of this compound. The key to a successful analysis lies in the careful optimization of sample preparation to mitigate the instability of the toxin and the development of a highly specific and sensitive MRM method. Researchers and professionals in drug development and food safety can adapt and validate this protocol for their specific matrices and instrumentation to ensure accurate and reliable monitoring of this compound contamination.

References

Application Notes and Protocols for the Analysis of PR Toxin in Food Samples by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PR toxin is a mycotoxin produced by several species of the Penicillium genus, notably Penicillium roqueforti, which is commonly used in the production of blue-veined cheeses. The presence of this compound in food products is a potential health concern due to its toxicity. Thin-layer chromatography (TLC) offers a cost-effective and straightforward method for the screening and semi-quantitative analysis of this compound in various food matrices. This document provides detailed application notes and protocols for the analysis of this compound in food samples using TLC, based on available scientific literature.

Principle of the Method

Thin-layer chromatography separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or mixture of solvents). For this compound analysis, a food sample extract is spotted on a TLC plate, which is then developed in a chamber containing a suitable mobile phase. The separation is based on the polarity of the this compound relative to the stationary and mobile phases. After development, the plate is visualized to detect the presence of this compound, which can be identified by its retention factor (Rf) and specific reactions with visualization reagents.

Data Presentation

While specific quantitative performance data for the TLC analysis of this compound in various food matrices is limited in the publicly available literature, the following table summarizes typical performance characteristics that can be expected from TLC methods for mycotoxin analysis. These values should be determined and validated in the user's laboratory for this compound analysis in the specific food matrix of interest.

ParameterTypical Performance for Mycotoxin TLC Analysis
Limit of Detection (LOD) 1-10 ng/spot
Limit of Quantification (LOQ) 5-20 ng/spot
Recovery 70-110%
Linear Range 10-100 ng/spot
Rf Value Dependent on mobile phase composition

Experimental Protocols

Sample Preparation

The appropriate sample preparation method is crucial for extracting this compound from the complex food matrix and minimizing interferences. Below are generalized protocols for cheese and grain samples.

A. Cheese Samples

  • Homogenization: Take a representative 20 g sample of the cheese and homogenize it.

  • Extraction:

    • Add 100 mL of a mixture of acetonitrile (B52724) and 4% aqueous potassium chloride (9:1, v/v) to the homogenized sample.

    • Blend at high speed for 3 minutes.

    • Filter the extract through Whatman No. 1 filter paper.

  • Defatting:

    • Transfer 50 mL of the filtrate to a separatory funnel.

    • Add 25 mL of n-hexane and shake vigorously for 1 minute.

    • Allow the layers to separate and discard the upper hexane (B92381) layer.

    • Repeat the hexane wash twice.

  • Clean-up (Solid-Phase Extraction - SPE):

    • Use a C18 SPE cartridge.

    • Condition the cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.

    • Load 10 mL of the defatted extract onto the cartridge.

    • Wash the cartridge with 5 mL of water.

    • Elute the this compound with 5 mL of methanol.

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of chloroform (B151607) for TLC analysis.

B. Grain Samples (e.g., Corn, Wheat)

  • Grinding: Grind a representative 50 g sample of the grain to a fine powder.

  • Extraction:

    • Combine the ground sample with 200 mL of methanol:water (80:20, v/v) in a blender jar.

    • Blend at high speed for 5 minutes.

    • Filter the extract through Whatman No. 1 filter paper.

  • Clean-up (Liquid-Liquid Partitioning):

    • Transfer 100 mL of the filtrate to a separatory funnel.

    • Add 50 mL of n-hexane and shake for 2 minutes.

    • Discard the upper hexane layer.

    • Add 50 mL of chloroform and shake for 2 minutes.

    • Collect the lower chloroform layer. Repeat the chloroform extraction.

    • Combine the chloroform extracts and wash with 50 mL of deionized water.

  • Concentration:

    • Dry the chloroform extract over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to dryness under reduced pressure at 40°C.

    • Redissolve the residue in 1 mL of chloroform for spotting on the TLC plate.

Thin-Layer Chromatography
  • Plate Preparation: Use pre-coated silica (B1680970) gel 60 F254 TLC plates (20 x 20 cm).

  • Spotting:

    • With a pencil, lightly draw a starting line 2 cm from the bottom of the plate.

    • Apply 10-20 µL of the reconstituted sample extract and a this compound standard solution (of known concentration) as small spots on the starting line.

    • Allow the spots to dry completely.

  • Mobile Phase Preparation: A commonly effective mobile phase for mycotoxins of medium polarity like this compound is a mixture of chloroform and acetone (B3395972) (9:1, v/v) . Prepare the mobile phase and pour it into the TLC developing chamber to a depth of about 1 cm. Close the chamber and allow it to saturate with solvent vapors for at least 30 minutes.

  • Development:

    • Place the spotted TLC plate into the saturated chamber.

    • Allow the mobile phase to ascend the plate until it reaches approximately 1-2 cm from the top edge.

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely in a fume hood.

Visualization
  • UV Light:

    • Examine the dried plate under long-wavelength UV light (365 nm).

    • This compound is reported to exhibit a characteristic blue fluorescence [1]. Mark the fluorescent spots with a pencil.

  • Sulfuric Acid Reagent:

    • Prepare a 10% solution of sulfuric acid in methanol.

    • Spray the plate evenly with the sulfuric acid reagent.

    • Heat the plate at 100-110°C for 5-10 minutes.

    • This compound will appear as a yellow spot when cold, turning to a brown spot upon heating [1].

Quantification (Semi-Quantitative)
  • Rf Value Calculation: Calculate the Rf value for the this compound standard and the corresponding spots in the sample extracts.

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Comparison: Compare the intensity and size of the sample spot with the standard spot of known concentration to estimate the concentration of this compound in the sample. For more accurate quantification, a densitometer can be used to scan the plate.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_tlc TLC Analysis cluster_analysis Data Analysis Homogenization 1. Homogenization/ Grinding of Food Sample Extraction 2. Extraction with Acetonitrile/Water or Methanol/Water Homogenization->Extraction Cleanup 3. Clean-up (Defatting & SPE/ Liquid-Liquid Partitioning) Extraction->Cleanup Concentration 4. Concentration of Extract Cleanup->Concentration Spotting 5. Spotting of Extract on Silica Gel Plate Concentration->Spotting Development 6. Development in Chloroform:Acetone (9:1) Spotting->Development Visualization 7. Visualization under UV Light & with H2SO4 Development->Visualization Identification 8. Identification by Rf Value and Spot Color Visualization->Identification Quantification 9. Semi-Quantitative Analysis by Comparison to Standard Identification->Quantification

Caption: Workflow for this compound Analysis using TLC.

Signaling_Pathway_Placeholder PR_Toxin This compound Cellular_Target Cellular Target (e.g., Enzyme, Receptor) PR_Toxin->Cellular_Target Binds to/Inhibits Downstream_Effector Downstream Effector (e.g., Kinase Cascade) Cellular_Target->Downstream_Effector Alters Activity Toxic_Effect Toxicological Effect (e.g., Cytotoxicity, Apoptosis) Downstream_Effector->Toxic_Effect Leads to

Caption: Generalized Signaling Pathway of Mycotoxin Toxicity.

Disclaimer

The protocols provided are generalized and should be adapted and validated by the end-user for their specific food matrix and analytical requirements. The lack of extensive, publicly available, validated methods for this compound analysis by TLC necessitates thorough in-house validation of any developed method.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of PR Toxin on Caco-2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PR toxin is a mycotoxin produced by the fungus Penicillium roqueforti, which is commonly found in moldy silage and certain cheeses. The toxicological impact of this compound on human intestinal epithelial cells is of significant interest for food safety and drug development. The human colon adenocarcinoma cell line, Caco-2, is a widely used in vitro model for the intestinal barrier. These application notes provide detailed protocols for assessing the cytotoxicity of this compound on Caco-2 cells, along with data interpretation and hypothesized signaling pathways.

Recent studies have indicated that this compound exhibits cytotoxic effects in a dose-dependent manner. However, the half-maximal inhibitory concentration (IC50) for this compound in Caco-2 cells has been reported to be greater than 12.5 μM, suggesting a relatively low acute cytotoxicity in this cell line[1][2]. At a concentration of 1.25 µM, only a 10% mortality rate was observed in Caco-2 cells after 48 hours of exposure[3]. While this compound is considered one of the most cytotoxic mycotoxins from P. roqueforti for Caco-2 cells, it appears to be more potent against other cell types, such as THP-1 monocytic cells, where it induces necrosis and an inflammatory response[1][3]. In liver cells, this compound has been shown to inhibit the synthesis of DNA, RNA, and proteins[4][5].

These notes will guide researchers in performing key cytotoxicity assays to further elucidate the mechanisms of this compound's effects on Caco-2 cells.

Data Presentation

Due to the limited publicly available quantitative data specifically for this compound's effects on Caco-2 cell apoptosis, oxidative stress, and cell cycle, the following table summarizes the known cytotoxicity data. Researchers are encouraged to use the provided protocols to generate more comprehensive datasets.

ParameterCell LineToxinConcentrationIncubation TimeResultAssay MethodReference
IC50Caco-2This compound>12.5 µM48 hours>50% cell viabilityNot specified[1]
IC50Caco-2This compound1-13 µg/mLNot specified50% reduction in cell viabilityResazurin assay[2]
Cell MortalityCaco-2This compound1.25 µM48 hours10%Not specified[3]

Experimental Protocols

Cell Culture and Maintenance of Caco-2 Cells

Materials:

  • Caco-2 cell line (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids (NEAA).

  • 0.25% Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Cell culture flasks (75 cm²)

  • 96-well and 6-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Culture Caco-2 cells in 75 cm² flasks in a humidified incubator at 37°C with 5% CO₂.

  • Change the culture medium every 2-3 days.

  • When cells reach 80-90% confluency, subculture them. a. Aspirate the old medium and wash the cell monolayer with PBS. b. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes until cells detach. c. Neutralize the trypsin with 7-8 mL of complete culture medium. d. Centrifuge the cell suspension at 200 x g for 5 minutes. e. Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.

Materials:

  • Caco-2 cells

  • Complete culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plate

  • Microplate reader

Protocol:

  • Seed Caco-2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the toxin) and a negative control (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes at room temperature to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

LDH Assay for Cytotoxicity

Principle: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium, which is an indicator of cell membrane disruption and cytotoxicity.

Materials:

  • Caco-2 cells

  • Complete culture medium

  • This compound stock solution

  • LDH cytotoxicity detection kit

  • 96-well plate

  • Microplate reader

Protocol:

  • Seed Caco-2 cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of this compound and incubate for the desired time. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a background control (medium only).

  • After incubation, centrifuge the plate at 250 x g for 10 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).

  • Calculate the percentage of cytotoxicity using the formula provided by the manufacturer.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells). Flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Caco-2 cells

  • Complete culture medium

  • This compound stock solution

  • Annexin V-FITC/PI apoptosis detection kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed Caco-2 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with desired concentrations of this compound for 24 or 48 hours.

  • Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

Materials:

  • Caco-2 cells

  • Serum-free culture medium

  • This compound stock solution

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • 96-well black-walled, clear-bottom plate

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Seed Caco-2 cells in a 96-well black-walled plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Wash the cells with warm serum-free medium.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with serum-free medium to remove the excess probe.

  • Add 100 µL of this compound dilutions in serum-free medium to the wells. Include a positive control (e.g., H₂O₂) and a negative control.

  • Measure the fluorescence intensity immediately and at different time points (e.g., 30, 60, 120 minutes) using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

Cell Cycle Analysis by Propidium Iodide Staining

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. Flow cytometry can then be used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Caco-2 cells

  • Complete culture medium

  • This compound stock solution

  • 70% cold ethanol (B145695)

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed Caco-2 cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Harvest the cells by trypsinization.

  • Wash the cells with cold PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.

  • Add PI staining solution (50 µg/mL) and incubate for 15 minutes in the dark.

  • Analyze the samples using a flow cytometer.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Caco2_Culture Caco-2 Cell Culture Seeding Seeding in Plates Caco2_Culture->Seeding PR_Toxin_Treatment This compound Exposure (Varying Concentrations & Times) Seeding->PR_Toxin_Treatment MTT Cell Viability (MTT) PR_Toxin_Treatment->MTT LDH Cytotoxicity (LDH) PR_Toxin_Treatment->LDH Apoptosis Apoptosis (Annexin V/PI) PR_Toxin_Treatment->Apoptosis ROS Oxidative Stress (DCFH-DA) PR_Toxin_Treatment->ROS Cell_Cycle Cell Cycle (PI Staining) PR_Toxin_Treatment->Cell_Cycle Data_Analysis Data Acquisition & Analysis (Plate Reader / Flow Cytometer) MTT->Data_Analysis LDH->Data_Analysis Apoptosis->Data_Analysis ROS->Data_Analysis Cell_Cycle->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: Experimental workflow for assessing this compound cytotoxicity in Caco-2 cells.

Putative_Signaling_Pathway cluster_cell Caco-2 Cell PR_Toxin This compound Macromolecule_Inhibition Inhibition of DNA, RNA, & Protein Synthesis PR_Toxin->Macromolecule_Inhibition Oxidative_Stress Increased ROS Production PR_Toxin->Oxidative_Stress Hypothesized Cell_Cycle_Arrest Cell Cycle Arrest Macromolecule_Inhibition->Cell_Cycle_Arrest Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Cell_Cycle_Arrest->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Hypothesized signaling pathway of this compound-induced cytotoxicity in Caco-2 cells.

References

Application Notes and Protocols: Investigating PR Toxin-Induced Inflammation using THP-1 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PR toxin, a mycotoxin produced by Penicillium roqueforti, is a contaminant found in food and feed that poses potential health risks.[1] It has been identified as a potent cytotoxic agent, inducing necrosis and a pro-inflammatory response in immune cells.[1][2] The human monocytic leukemia cell line, THP-1, serves as a valuable in vitro model for studying the inflammatory processes mediated by macrophages.[3][4][5] Upon differentiation into macrophage-like cells, THP-1 cells provide a consistent and reproducible system to investigate the cellular and molecular mechanisms underlying toxin-induced inflammation. This document provides detailed protocols for utilizing THP-1 cells to study the inflammatory effects of this compound, focusing on cytotoxicity, cytokine production, and key signaling pathways.

Data Presentation

Quantitative Summary of this compound Effects on THP-1 Cells

The following tables summarize key quantitative data regarding the impact of this compound on THP-1 cells.

ParameterCell LineValueReference
IC50 (48h) THP-10.83 µM[1][2]
Cell Death Type THP-1Necrosis[1][2]

Table 1: Cytotoxicity of this compound on THP-1 Cells.

CytokineTreatmentFold Increase (mRNA)Protein ConcentrationTime PointReference
TNF-α 3.12 µM this compoundSignificantly Increased-24h[1][2]
IL-1β This compoundHypothesized Increase--
IL-6 This compoundHypothesized Increase--
IL-8 This compoundHypothesized Increase--

Table 2: Pro-inflammatory Cytokine Expression in THP-1 Cells Exposed to this compound. Note: While TNF-α has been shown to be upregulated, further investigation into other cytokines is warranted.

Experimental Protocols

THP-1 Cell Culture and Differentiation

This protocol details the steps for maintaining THP-1 monocytes and differentiating them into macrophage-like cells.

Materials:

  • THP-1 cell line (ATCC® TIB-202™)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Phosphate-Buffered Saline (PBS), sterile

Protocol:

  • THP-1 Monocyte Culture:

    • Culture THP-1 cells in RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in suspension in a humidified incubator at 37°C with 5% CO2.

    • Subculture every 2-3 days to maintain a cell density between 2x10^5 and 8x10^5 cells/mL.

  • Differentiation into Macrophage-like Cells:

    • Seed THP-1 monocytes at a density of 5x10^5 cells/mL in multi-well plates.

    • Add PMA to a final concentration of 100 ng/mL to induce differentiation.

    • Incubate for 48 hours at 37°C with 5% CO2. Differentiated cells will become adherent.

    • After 48 hours, gently aspirate the PMA-containing medium.

    • Wash the adherent cells twice with warm PBS.

    • Add fresh, PMA-free complete medium and rest the cells for 24 hours before this compound treatment.

This compound Treatment

Materials:

  • Differentiated THP-1 macrophage-like cells

  • This compound stock solution (in a suitable solvent like DMSO)

  • Complete RPMI-1640 medium (without PMA)

Protocol:

  • Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Remove the resting medium from the differentiated THP-1 cells.

  • Add the this compound dilutions and vehicle control to the respective wells.

  • Incubate the cells for the desired time points (e.g., 3, 6, 12, 24 hours) at 37°C with 5% CO2.

Cytotoxicity Assessment (LDH Assay)

This assay quantifies necrosis by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

Materials:

  • Supernatant from this compound-treated and control cells

  • LDH Cytotoxicity Assay Kit

  • 96-well plate

Protocol:

  • After the incubation period with this compound, collect the cell culture supernatants.

  • To determine the maximum LDH release, lyse a set of control cells with the lysis buffer provided in the kit for 15 minutes before centrifugation.

  • Centrifuge the plates at 250 x g for 10 minutes to pellet any detached cells.

  • Transfer 50 µL of supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well.

  • Incubate for up to 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Quantification of Cytokine Production (ELISA)

This protocol is for measuring the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.

Materials:

  • Supernatant from this compound-treated and control cells

  • ELISA kits for human TNF-α, IL-1β, IL-6, and IL-8

  • 96-well ELISA plates

Protocol:

  • Collect cell culture supernatants at the desired time points after this compound treatment.

  • Centrifuge the supernatants to remove any cellular debris.

  • Perform the ELISA for each cytokine according to the manufacturer's instructions.

  • Briefly, coat the plate with capture antibody, block non-specific sites, add samples and standards, add detection antibody, add streptavidin-HRP, and finally add a substrate solution.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations in the samples by comparing to the standard curve.

Analysis of Gene Expression (RT-qPCR)

This protocol is for quantifying the mRNA expression of inflammatory genes.

Materials:

  • This compound-treated and control cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., TNFA, IL1B, IL6, CXCL8) and a housekeeping gene (e.g., GAPDH)

Protocol:

  • Lyse the cells at the desired time points and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the appropriate primers and master mix.

  • Analyze the results using the ΔΔCt method to determine the fold change in gene expression relative to the control.

Visualization of Pathways and Workflows

References

Application Notes and Protocols for Studying PR Toxin Toxicology and Pathogenesis in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PR toxin, a mycotoxin produced by Penicillium roqueforti, poses a significant concern for food and feed safety. Understanding its toxicological profile and pathogenic mechanisms is crucial for risk assessment and the development of potential therapeutic interventions. This document provides detailed application notes and experimental protocols for utilizing animal models to study this compound-induced toxicity. The protocols outlined below are intended to serve as a comprehensive guide for researchers in this field.

Animal Models in this compound Research

Rodent models, particularly mice and rats, are the most frequently used systems for in vivo studies of this compound toxicology due to their well-characterized biology and the availability of established experimental techniques.[1] These models have been instrumental in determining the lethal doses, identifying target organs, and elucidating the mechanisms of this compound-induced damage.

Quantitative Toxicological Data

The acute toxicity of this compound has been evaluated in several animal models. The following tables summarize the reported median lethal dose (LD50) values.

Table 1: LD50 Values of this compound in Rodents

Animal ModelAdministration RouteLD50 (mg/kg body weight)Reference(s)
MiceIntraperitoneal (i.p.)5.8[2]
RatsIntraperitoneal (i.p.)11.6[2]
RatsIntravenous (i.v.)8.2[2]
RatsOral (p.o.)115[3]
RatsIntraperitoneal (i.p.)14.5[3]

Table 2: Biochemical Alterations Following this compound Administration in Rats (Intraperitoneal)

ParameterChangeReference(s)
Blood K+Increased[2]
HematocritIncreased[2]
Red Blood CellsIncreased[2]
White Blood CellsIncreased[2][3]
HemoglobinIncreased[2]
Uric AcidIncreased[2]
CholesterolIncreased[2]
Blood Urea Nitrogen (BUN)Increased[2]
Alkaline PhosphataseIncreased[2]
Total ProteinDecreased[2]
AlbuminDecreased[2]

Experimental Protocols

The following are detailed protocols for conducting in vivo studies to assess the toxicology and pathogenesis of this compound.

Protocol 1: Acute Toxicity Study (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of this compound in mice or rats.

Materials:

  • This compound (of known purity)

  • Vehicle (e.g., sterile saline, corn oil, or dimethyl sulfoxide (B87167) (DMSO) - vehicle selection should be based on the solubility of the toxin and justified in the study design)

  • Male or female mice (e.g., BALB/c or C57BL/6) or rats (e.g., Sprague-Dawley or Wistar), 6-8 weeks old.

  • Sterile syringes and needles (appropriate gauge for the administration route, e.g., 25-27G for i.p. and i.v. in rats, 27-30G for mice).[4]

  • Animal balance

  • Animal housing with appropriate environmental controls.

Procedure:

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Perform serial dilutions to obtain a range of doses. The selection of doses should bracket the expected LD50.

  • Animal Grouping: Randomly assign animals to different dose groups, including a vehicle control group (n=5-10 animals per group).

  • Administration:

    • Intraperitoneal (i.p.) Injection: Restrain the mouse or rat and inject the calculated dose into the lower right quadrant of the abdomen, avoiding the cecum.[5][6]

    • Intravenous (i.v.) Injection: For rats, warm the tail to dilate the lateral tail veins. Inject the dose slowly into the vein.[3][7]

    • Oral Gavage (p.o.): Use a proper-sized gavage needle to administer the dose directly into the stomach.[2][8]

  • Observation: Monitor the animals closely for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, 8, 24, 48, and 72 hours) post-administration. Record signs such as abdominal writhing, decreased motor activity, respiratory distress, ataxia, and paralysis.[2]

  • Mortality: Record the number of mortalities in each group over a period of 7-14 days.

  • LD50 Calculation: Calculate the LD50 value using a recognized statistical method (e.g., Probit analysis).

Protocol 2: Sub-acute Toxicity Study and Pathological Examination

Objective: To evaluate the sub-acute toxicity of this compound and assess its effects on target organs.

Materials:

  • Same as Protocol 1.

  • Formalin (10% neutral buffered)

  • Equipment for blood collection (e.g., microcentrifuge tubes with anticoagulant).

  • Instruments for necropsy.

  • Equipment for histopathological processing and analysis.

  • Kits for biochemical assays.

Procedure:

  • Dosing: Administer a sub-lethal dose of this compound (determined from the acute toxicity study) to the animals daily or on alternate days for a specified period (e.g., 14 or 28 days). Include a vehicle control group.

  • Clinical Observation: Monitor and record clinical signs of toxicity and body weight changes throughout the study.

  • Blood Collection: At the end of the study period, collect blood samples via an appropriate method (e.g., cardiac puncture or retro-orbital sinus) for biochemical analysis.[9][10]

  • Biochemical Analysis: Analyze serum or plasma for markers of liver function (e.g., Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST)) and kidney function (e.g., Blood Urea Nitrogen (BUN), Creatinine).[11][12][13]

  • Necropsy and Tissue Collection: Euthanize the animals and perform a gross necropsy.[14][15][16] Collect major organs (liver, kidneys, heart, lungs, spleen) and weigh them.[2][17]

  • Histopathology:

    • Fix the collected tissues in 10% neutral buffered formalin.[18]

    • Process the tissues for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).[11][18]

    • Examine the stained sections under a microscope for pathological changes such as necrosis, inflammation, and cellular degeneration.[19][20][21][22]

Signaling Pathways and Experimental Workflows

This compound-Induced Cellular Toxicity Pathway

This compound exerts its toxic effects through multiple mechanisms, primarily by inhibiting macromolecule synthesis and inducing oxidative stress and apoptosis. It has been shown to inhibit DNA replication, transcription, and protein synthesis.[3][7] The toxin can also impair mitochondrial function, leading to a decrease in cellular energy production.[23]

PR_Toxin_Pathway cluster_Cellular_Effects Cellular Effects cluster_Downstream_Events Downstream Events PR_Toxin This compound Inhibition Inhibition of DNA, RNA, and Protein Synthesis PR_Toxin->Inhibition Direct Inhibition Mitochondrial_Dysfunction Mitochondrial Dysfunction PR_Toxin->Mitochondrial_Dysfunction Inhibition of Respiratory Chain Apoptosis Apoptosis Inhibition->Apoptosis Oxidative_Stress Oxidative Stress (Increased ROS) Mitochondrial_Dysfunction->Oxidative_Stress Oxidative_Stress->Apoptosis Cell_Damage Cellular Damage (Liver, Kidney, Heart, Lungs) Apoptosis->Cell_Damage

Caption: this compound-Induced Cellular Toxicity Pathway.

Experimental Workflow for In Vivo Toxicology Study

The following diagram illustrates a typical workflow for an in vivo study investigating this compound toxicity.

Experimental_Workflow start Animal Acclimatization (1 week) dosing This compound Administration (i.p., i.v., or p.o.) start->dosing observation Clinical Observation (Body weight, clinical signs) dosing->observation endpoint Endpoint Determination (e.g., 14 or 28 days) observation->endpoint collection Blood and Tissue Collection endpoint->collection analysis Biochemical and Histopathological Analysis collection->analysis data Data Analysis and Interpretation analysis->data

Caption: Experimental Workflow for In Vivo Toxicology Study.

Conclusion

The provided application notes and protocols offer a framework for conducting robust and reproducible studies on this compound toxicology and pathogenesis using animal models. Adherence to these detailed methodologies will facilitate the generation of high-quality data, contributing to a better understanding of the risks associated with this compound exposure and aiding in the development of strategies to mitigate its adverse effects. It is imperative that all animal experiments are conducted in accordance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for the Quantification of PR Toxin in Contaminated Silage and Grains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PR toxin is a mycotoxin produced by fungi of the Penicillium roqueforti group, which can contaminate a variety of agricultural commodities, including silage and grains.[1][2] The presence of this compound in animal feed is a significant concern due to its potential toxic effects on livestock, which can include loss of appetite, decreased rumen activity, and gastroenteritis.[3][4] In some cases, it has been implicated in bovine abortions.[3] Accurate quantification of this compound is therefore crucial for ensuring feed safety and animal health.

These application notes provide detailed protocols for the quantification of this compound in silage and grain samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[5][6]

Data Presentation

The following table summarizes quantitative data on the occurrence of Penicillium toxins, including this compound, in silage samples from various studies. It is important to note that the presence and concentration of this compound can be highly variable.[1]

Sample TypeRegionMycotoxinConcentration Range (µg/kg)Reference
Corn SilageNot SpecifiedThis compoundUp to 160,000 µg/kg (in inoculated sterile silage)[3][4]
Grass SilageEuropePenicillium mycotoxins85.7 - 686.7 µg/kg[7]
Total Mixed Rations (TMR)EuropePenicillium mycotoxins65.4 - 150.7 µg/kg[7]
Corn SilageUnited StatesPenicillium mycotoxins (patulin, mycophenolic acid, roquefortine C, penicillic acid)Detected, but specific this compound levels not detailed[8]
Corn SilageMichigan, USAVarious mycotoxins (this compound not individually specified)Data for other mycotoxins like DON and Zearalenone provided[9]

Experimental Protocols

Sample Collection and Preparation

Proper sampling is a critical first step for the accurate analysis of this compound, as its distribution in a contaminated lot can be heterogeneous, with "hotspots" of high concentration.[1]

Protocol for Silage Sampling:

  • Collect multiple core samples from various locations of the silo face or from different bales.

  • Combine the core samples to create a composite sample of at least 1 kg.

  • Thoroughly mix the composite sample.

  • Take a representative subsample of approximately 100-200g for analysis.

  • Dry the subsample at a temperature not exceeding 60°C to a constant weight and grind to a fine powder (e.g., to pass through a 1 mm sieve).

  • Store the ground sample in a cool, dark, and dry place until extraction.

Protocol for Grain Sampling:

  • Collect multiple incremental samples from different points within the grain lot (e.g., from a moving stream or using a grain probe).

  • Combine the incremental samples to form a bulk sample.

  • Mix the bulk sample thoroughly and take a representative subsample of at least 1 kg.

  • Grind the subsample to a fine powder.

  • Store the ground sample in a cool, dark, and dry place.

Extraction of this compound

This protocol is a general method adapted from multi-mycotoxin extraction procedures.[6][10][11]

Materials:

  • Acetonitrile (ACN)

  • Water (LC-MS grade)

  • Formic acid (FA)

  • Centrifuge tubes (50 mL)

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh 5 g of the dried and ground sample into a 50 mL centrifuge tube.

  • Add 20 mL of an extraction solvent mixture of acetonitrile/water/formic acid (e.g., 79:20:1, v/v/v).

  • Cap the tube tightly and shake vigorously for 30-60 minutes using a mechanical shaker.

  • Centrifuge the sample at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into a clean vial for LC-MS/MS analysis. For some applications, a clean-up step may be necessary to reduce matrix effects.[6]

LC-MS/MS Quantification of this compound

The following are general parameters for the LC-MS/MS analysis of this compound. Instrument-specific optimization is required.[5][12]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Parameters (Example):

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 20 µL

  • Column Temperature: 40°C

MS/MS Parameters (Example):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Precursor Ion > Product Ions (MRM transitions): Specific mass-to-charge ratios (m/z) for this compound need to be determined by direct infusion of a standard. These transitions are highly specific to the molecule.

  • Collision Energy and other source parameters: These will need to be optimized for the specific instrument to achieve maximum sensitivity.[12]

Quantification:

  • A calibration curve should be prepared using certified this compound standards in a blank matrix extract to account for matrix effects.

  • The concentration of this compound in the samples is determined by comparing the peak area of the analyte to the calibration curve.

Visualizations

Experimental_Workflow cluster_sampling Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Silage or Grain Sample Composite Create Composite Sample Sample->Composite Multiple Cores/Increments Subsample Take Representative Subsample Composite->Subsample DryGrind Dry and Grind Subsample->DryGrind Weigh Weigh 5g of Sample DryGrind->Weigh AddSolvent Add Acetonitrile/Water/Formic Acid Weigh->AddSolvent Shake Shake for 30-60 min AddSolvent->Shake Centrifuge Centrifuge Shake->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Filter Filter (0.22 µm) Supernatant->Filter LCMS LC-MS/MS Analysis Filter->LCMS Inject into LC-MS/MS Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for this compound quantification.

PR_Toxin_Analysis_Logic Start Start: Contaminated Sample Extraction Extraction of Mycotoxins Start->Extraction CleanUp Optional: Sample Clean-up Extraction->CleanUp Separation Chromatographic Separation (HPLC) CleanUp->Separation Detection Mass Spectrometric Detection (MS/MS) Separation->Detection Quantification Quantification against Standards Detection->Quantification Result Result: this compound Concentration Quantification->Result

Caption: Logical flow of this compound analysis.

References

Delving into the Molecular Impact of PR Toxin: A Guide to Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the effects of PR toxin, a mycotoxin produced by Penicillium roqueforti, on gene expression. A thorough understanding of these molecular changes is crucial for elucidating toxicity mechanisms and developing potential therapeutic interventions.

Introduction to this compound and its Effects on Gene Expression

This compound is a secondary metabolite known to exhibit a range of toxic effects, including the inhibition of fundamental cellular processes like transcription and protein synthesis.[1][2][3] Exposure to this compound can lead to significant alterations in gene expression, impacting cellular health and function. Notably, studies have shown that this compound can induce an inflammatory response by upregulating the expression of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-8 (IL-8).[1][3][4] Understanding the broader landscape of these genetic changes is paramount for a comprehensive assessment of its toxicological profile.

This guide outlines several established methodologies for studying the impact of this compound on gene expression, providing detailed protocols for each.

Data Presentation: Quantitative Effects of this compound on Gene Expression

The following tables summarize the known quantitative effects of this compound on gene expression and cell viability. This data provides a crucial starting point for experimental design.

Table 1: this compound-Induced Cytokine Gene Expression

GeneCell LineThis compound ConcentrationExposure TimeFold Change in ExpressionReference
TNF-αTHP-16.25 x 10⁻⁷ M24 hoursSignificantly Increased[1][3][4]
IL-1βTHP-16.25 x 10⁻⁷ M6 hoursVariation Observed[4]
IL-8THP-16.25 x 10⁻⁷ M6 hoursVariation Observed[4]

Table 2: Cytotoxicity of this compound (IC50 Values)

Cell LineIC50 ValueExposure TimeReference
Caco-2>12.5 µM48 hours[1][3]
THP-10.83 µM48 hours[1][3]

Key Experimental Protocols

This section provides detailed methodologies for investigating the effects of this compound on gene expression.

Global Gene Expression Profiling using RNA Sequencing (RNA-Seq)

RNA-Seq offers a comprehensive and unbiased approach to quantify genome-wide changes in gene expression following this compound exposure.

Experimental Workflow:

RNA_Seq_Workflow A Cell Culture and This compound Treatment B Total RNA Extraction A->B C RNA Quality Control (e.g., Bioanalyzer) B->C D Library Preparation (e.g., poly-A selection, cDNA synthesis, adapter ligation) C->D E High-Throughput Sequencing D->E F Data Analysis (QC, Alignment, Quantification, Differential Expression) E->F

RNA-Seq experimental workflow.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., THP-1 human monocytic cells or Caco-2 human intestinal epithelial cells) to 70-80% confluency.

    • Treat cells with various concentrations of this compound (based on IC50 values) and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 12, 24 hours). Include a minimum of three biological replicates per condition.

  • RNA Extraction:

    • Lyse cells and extract total RNA using a TRIzol-based method or a commercially available RNA extraction kit, following the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quality and Quantity Assessment:

    • Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop).

    • Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of ≥ 8 is recommended.

  • Library Preparation and Sequencing:

    • Prepare RNA-seq libraries from high-quality RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads using tools like FastQC.

    • Align the reads to a reference genome using a splice-aware aligner such as STAR.

    • Quantify gene expression levels using tools like HTSeq or featureCounts.

    • Perform differential gene expression analysis between this compound-treated and control samples using packages like DESeq2 or edgeR.

    • Conduct pathway and gene ontology enrichment analysis on the differentially expressed genes to identify affected biological processes and signaling pathways.

Targeted Gene Expression Analysis using Quantitative Real-Time PCR (qPCR)

qPCR is a sensitive and specific method for validating the results of global expression profiling or for analyzing the expression of a smaller set of target genes.

Experimental Workflow:

qPCR_Workflow A Cell Culture and This compound Treatment B Total RNA Extraction A->B C cDNA Synthesis (Reverse Transcription) B->C D qPCR Reaction Setup (Primers, SYBR Green/Probe, cDNA) C->D E Real-Time PCR Amplification and Detection D->E F Data Analysis (Relative Quantification, e.g., 2^-ΔΔCt) E->F Luciferase_Workflow A Cell Seeding and Transfection with Reporter & Control Plasmids B This compound Treatment and Pathway Stimulation (e.g., TNF-α) A->B C Cell Lysis B->C D Addition of Luciferase Substrate C->D E Luminescence Measurement (Luminometer) D->E F Data Analysis (Normalization and Fold Change) E->F

References

Application Notes: Assays for Measuring Transcription Inhibition by PR Toxin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PR toxin, a mycotoxin produced by the fungus Penicillium roqueforti, is a known inhibitor of crucial cellular processes, including DNA replication, transcription, and protein synthesis.[1][2] Its primary mechanism in transcription inhibition involves impairing the activity of RNA polymerase itself, affecting both the initiation and elongation steps of polynucleotide chain synthesis.[3] This document provides detailed protocols for researchers, scientists, and drug development professionals to quantitatively measure the inhibitory effect of this compound on transcription using both in vitro and cell-based assay systems.

Mechanism of Action

This compound exerts its inhibitory effect on the transcriptional machinery in eukaryotic cells by affecting the two main RNA polymerase systems, RNA polymerase I and II.[1][3] The toxin does not require enzymatic conversion to be active.[3] Evidence suggests that this compound directly impairs the function of RNA polymerase, potentially by masking essential sulfhydryl (SH) groups within the enzyme's active center.[1][2] This interference disrupts both the initiation of transcription and the subsequent elongation of the RNA transcript.[3]

PR_Toxin_Mechanism cluster_transcription Transcription Process DNA DNA Template Initiation Initiation DNA->Initiation binds to RNAP RNA Polymerase RNAP->Initiation Elongation Elongation Initiation->Elongation RNA RNA Transcript Elongation->RNA PR_Toxin This compound PR_Toxin->RNAP impairs activity PR_Toxin->Initiation PR_Toxin->Elongation

Caption: Mechanism of this compound-mediated inhibition of transcription.

Assay 1: In Vitro RNA Synthesis Assay

This assay directly measures the effect of this compound on the activity of purified RNA polymerase. It quantifies the incorporation of a labeled nucleotide triphosphate (NTP) into a newly synthesized RNA strand using a DNA template.

Principle

A reaction mixture containing purified RNA polymerase, a DNA template, and all four NTPs (one of which is radioactively or fluorescently labeled) is prepared. The synthesis of RNA is initiated, and after a defined incubation period, the reaction is stopped. The newly synthesized, labeled RNA is then precipitated, and the amount of incorporated label is quantified, which is directly proportional to the RNA polymerase activity. The inclusion of varying concentrations of this compound allows for the determination of its inhibitory effect.

Experimental Protocol

  • Preparation of Reaction Mixture:

    • On ice, prepare a master mix for the desired number of reactions. For a single 25 µL reaction, combine the following:

      • 5 µL of 5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 8.0, 40 mM MgCl₂, 10 mM DTT, 50 mM KCl)

      • 1 µL of 10 mM ATP

      • 1 µL of 10 mM GTP

      • 1 µL of 10 mM CTP

      • 0.5 µL of 1 mM UTP

      • 0.5 µL of labeled [α-³²P]UTP or a fluorescent UTP analog

      • 1 µg of DNA template (e.g., linearized plasmid or calf thymus DNA)

      • 1-2 units of purified RNA Polymerase (e.g., from E. coli or wheat germ)[4]

      • Nuclease-free water to a volume of 24 µL.

  • Addition of this compound:

    • Add 1 µL of this compound solution (dissolved in a suitable solvent like DMSO) at various final concentrations (e.g., 0, 1, 5, 10, 50, 100 µM) to the respective reaction tubes.

    • For the negative control, add 1 µL of the solvent alone.

  • Incubation:

    • Incubate the reaction tubes at 37°C for 30-60 minutes.

  • Stopping the Reaction & Precipitation:

    • Stop the reaction by adding 100 µL of ice-cold 10% Trichloroacetic Acid (TCA).

    • Incubate on ice for 30 minutes to precipitate the newly synthesized RNA.

  • Washing and Quantification:

    • Collect the precipitate by filtering the mixture through a glass fiber filter.

    • Wash the filter twice with 5% TCA and once with ethanol.

    • Dry the filter and place it in a scintillation vial with a scintillation cocktail.

    • Measure the incorporated radioactivity using a scintillation counter. For fluorescent labels, use an appropriate plate reader or fluorometer after resuspending the pellet.

  • Data Analysis:

    • Calculate the percentage of transcription inhibition for each this compound concentration relative to the solvent control.

    • Plot the percent inhibition against the this compound concentration to determine the IC₅₀ value (the concentration of toxin that causes 50% inhibition).

In_Vitro_Workflow Start Prepare Reaction Mix (RNAP, DNA, NTPs, Labeled UTP) Add_Toxin Add this compound (or solvent control) Start->Add_Toxin Incubate Incubate at 37°C Add_Toxin->Incubate Stop Stop Reaction (add TCA) Incubate->Stop Precipitate Precipitate & Collect RNA (Filtration) Stop->Precipitate Quantify Quantify Incorporated Label (Scintillation Counting) Precipitate->Quantify Analyze Calculate % Inhibition & IC₅₀ Quantify->Analyze

Caption: Workflow for the In Vitro RNA Synthesis Assay.

Data Presentation

This compound Conc. (µM)cpm (counts per minute)% Transcription Activity% Inhibition
0 (Control)15,250100.0%0.0%
113,11586.0%14.0%
59,91365.0%35.0%
107,47349.0%51.0%
502,59317.0%83.0%
1001,2208.0%92.0%

Table 1: Example data from an in vitro transcription assay showing the dose-dependent inhibition of RNA synthesis by this compound. The IC₅₀ is approximately 10 µM in this example.

Assay 2: Cell-Based Luciferase Reporter Assay

This assay measures the effect of this compound on transcription within living cells. It is a highly sensitive method for studying the regulation of gene expression.[5]

Principle

Cells are transfected with a reporter plasmid containing a promoter of interest driving the expression of a reporter gene, such as firefly luciferase. When the promoter is active, the luciferase enzyme is produced. The cells are then treated with this compound. After treatment, the cells are lysed, and the luciferase substrate (luciferin) is added. The resulting bioluminescent signal, which is proportional to the amount of active luciferase, is measured using a luminometer.[6] A decrease in luminescence in toxin-treated cells indicates an inhibition of transcription. A second reporter, like Renilla luciferase driven by a constitutive promoter, is often co-transfected to normalize for transfection efficiency and cell viability.[5][7]

Experimental Protocol

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T, HeLa, or a relevant liver cell line) in a 96-well plate to be 70-80% confluent on the day of transfection.

    • Co-transfect the cells with two plasmids:

      • A firefly luciferase reporter plasmid with a promoter of interest (e.g., a constitutive promoter like SV40 or CMV to measure global transcription inhibition).

      • A Renilla luciferase control plasmid (e.g., pRL-TK).

    • Use a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 24 hours to allow for plasmid expression.

  • This compound Treatment:

    • Remove the transfection medium and replace it with fresh culture medium containing various concentrations of this compound (e.g., 0, 0.1, 1, 5, 10, 25 µM).

    • Include a solvent-only control (e.g., DMSO).

    • Incubate the cells for an additional 12-24 hours.

  • Cell Lysis:

    • Wash the cells once with Phosphate-Buffered Saline (PBS).

    • Add 20-100 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to ensure complete lysis.[7]

  • Luciferase Activity Measurement:

    • Use a dual-luciferase reporter assay system according to the manufacturer's instructions.

    • Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.

    • Place the plate in a luminometer.

    • Inject the firefly luciferase assay reagent and measure the luminescence (Signal A).

    • Subsequently, inject the Stop & Glo® Reagent (which quenches the firefly reaction and activates the Renilla reaction) and measure the luminescence again (Signal B).[5][7]

  • Data Analysis:

    • For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity (Signal A / Signal B). This normalization corrects for variations in cell number and transfection efficiency.

    • Calculate the percentage of transcription inhibition by comparing the normalized ratios of this compound-treated cells to the solvent control.

    • Determine the IC₅₀ value from the dose-response curve.

Luciferase_Workflow Start Plate & Transfect Cells (Firefly & Renilla Plasmids) Add_Toxin Treat Cells with this compound (or solvent control) Start->Add_Toxin Incubate Incubate for 12-24h Add_Toxin->Incubate Lyse Wash & Lyse Cells Incubate->Lyse Measure Measure Luminescence (Firefly then Renilla) Lyse->Measure Analyze Normalize Firefly/Renilla Calculate % Inhibition & IC₅₀ Measure->Analyze

Caption: Workflow for the Cell-Based Dual-Luciferase Reporter Assay.

Data Presentation

This compound Conc. (µM)Normalized Luciferase Ratio (Firefly/Renilla)% Transcription Activity% Inhibition
0 (Control)58.4100.0%0.0%
0.151.988.9%11.1%
139.768.0%32.0%
524.542.0%58.0%
1011.119.0%81.0%
254.17.0%93.0%

Table 2: Example data from a dual-luciferase reporter assay. The normalized data shows a dose-dependent inhibition of reporter gene transcription by this compound, with an IC₅₀ of approximately 4 µM in this example.

References

Application Notes and Protocols for Inducing PR Toxin Production in Penicillium roqueforti

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental protocols for inducing the production of PR toxin, a mycotoxin produced by the fungus Penicillium roqueforti. The following sections detail the optimal culture conditions, step-by-step protocols for toxin production and extraction, and an overview of the biosynthetic and regulatory pathways involved.

Quantitative Data on this compound Production

The production of this compound is highly dependent on the specific strain of P. roqueforti and the culture conditions. The following table summarizes quantitative data on this compound yields under various experimental parameters.

P. roqueforti StrainCulture MediumTemperature (°C)pHIncubation ConditionsThis compound Yield (mg/100 mL)Reference(s)
Not Specified2% Yeast Extract, 15% Sucrose (B13894) (YES)24~4.0Stationary, 14 days1.89 (average from interior isolates)[1]
Not Specified2% Yeast Extract, 15% Sucrose (YES)24~4.0Stationary, 14 days1.64 (average from surface isolates)[1]
ATCC 6987, 6989, NRRL 8492% Yeast Extract, 15% Sucrose (YES)Not SpecifiedNot SpecifiedNot Specified41.73 (average)
Not Specified2% Yeast Extract, 15% Lactose (YEL)24Not SpecifiedStationary, 14 days0.48 (average)[1]
Not Specified2% Yeast Extract, 5% Sodium Lactate (YESL)24Not SpecifiedStationary, 14 daysUndetectable[1]
VariousSolid media (e.g., corn)20-24~4.0StationaryGreater than on legumes

Experimental Protocols

Protocol 1: Culture of Penicillium roqueforti and Induction of this compound Production

This protocol describes the preparation of the culture medium and the inoculation and incubation conditions to promote this compound production.

Materials:

  • Penicillium roqueforti strain (e.g., ATCC 10110)

  • Yeast Extract

  • Sucrose

  • Distilled water

  • Erlenmeyer flasks (500 mL)

  • Cotton plugs

  • Autoclave

  • Incubator

  • Spectrophotometer or hemocytometer

Procedure:

  • Medium Preparation (Yeast Extract Sucrose - YES Broth):

    • Dissolve 20 g of yeast extract and 150 g of sucrose in 1 L of distilled water.

    • Adjust the pH of the medium to 5.5 using HCl or NaOH.

    • Dispense 100 mL of the medium into 500 mL Erlenmeyer flasks.

    • Plug the flasks with cotton and sterilize by autoclaving at 121°C for 20 minutes.[2]

  • Inoculum Preparation:

    • Grow P. roqueforti on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at 24°C for 7 days to allow for sporulation.

    • Prepare a spore suspension by adding sterile water to the agar plate and gently scraping the surface with a sterile loop.

    • Determine the spore concentration using a spectrophotometer or a hemocytometer and adjust to a final concentration of 10^6 - 10^8 conidia/mL.[2]

  • Inoculation and Incubation:

    • Inoculate each flask containing 100 mL of sterile YES broth with 1 mL of the spore suspension.

    • Incubate the flasks at 24°C in stationary conditions, in the dark, for 14 days.[2] Toxin production typically begins around day 9 and peaks around day 35.[2]

Protocol 2: Extraction and Quantification of this compound

This protocol outlines the steps for extracting this compound from the culture medium and quantifying its concentration using High-Performance Liquid Chromatography (HPLC).

Materials:

Procedure:

  • Extraction:

    • After the incubation period, separate the mycelium from the culture broth by filtration.

    • Extract the culture filtrate with chloroform at a ratio of 1:1 (v/v) in a separatory funnel.

    • Shake vigorously and allow the layers to separate. Collect the lower chloroform layer.

    • Repeat the extraction process two more times.

    • Pool the chloroform extracts and dry over anhydrous sodium sulfate.

    • Evaporate the chloroform extract to dryness using a rotary evaporator at a temperature below 40°C.[3]

  • Quantification by HPLC:

    • Reconstitute the dried extract in a known volume of methanol.

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standards and the sample extract by HPLC. A typical mobile phase is a gradient of methanol and water.

    • Set the UV detector to 248 nm for the detection of this compound.

    • Quantify the this compound in the sample by comparing the peak area with the standard curve.

Signaling and Biosynthetic Pathways

This compound Biosynthetic Pathway

The biosynthesis of this compound begins with the cyclization of farnesyl pyrophosphate to form aristolochene (B1197444). A series of enzymatic reactions, including oxidations and acetylations, convert aristolochene through several intermediates, including eremofortin A and C, to the final product, this compound. The genes encoding the enzymes for this pathway are located in a gene cluster.[4]

PR_Toxin_Biosynthesis FPP Farnesyl Pyrophosphate Aristolochene Aristolochene FPP->Aristolochene Aristolochene synthase EremofortinA Eremofortin A Aristolochene->EremofortinA Multiple steps (Oxidations) EremofortinC Eremofortin C EremofortinA->EremofortinC Eremofortin A monooxygenase PRToxin This compound EremofortinC->PRToxin Eremofortin C oxidase Mycotoxin_Regulation cluster_signals Environmental Signals cluster_regulators Global Regulators pH Ambient pH PacC PacC pH->PacC Carbon Carbon Source CreA CreA Carbon->CreA Nitrogen Nitrogen Source AreA AreA Nitrogen->AreA Light Light Velvet Velvet Complex Light->Velvet BGC This compound Biosynthetic Gene Cluster PacC->BGC CreA->BGC AreA->BGC Velvet->BGC PRToxin This compound Production BGC->PRToxin

References

Application Notes and Protocols for the Analysis of PR Toxin and Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PR toxin is a mycotoxin produced by the fungus Penicillium roqueforti, which is commonly used in the production of blue-veined cheeses.[1][2] Due to its potential toxicity, including carcinogenic and mutagenic properties, it is crucial to monitor its presence and degradation in food products and research settings.[1][3] this compound is known to be unstable and can degrade into several products, primarily PR-imine, PR-amide, and PR-acid.[1][4][5][6] The toxicity of these degradation products is generally considered to be lower than that of the parent toxin.[1]

This document provides detailed application notes and protocols for the analysis of this compound and its degradation products using modern analytical techniques, with a focus on Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Analytical Techniques Overview

Several analytical techniques have been employed for the detection and quantification of this compound and its metabolites, including Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[1] However, UPLC-MS/MS has emerged as the preferred method due to its high sensitivity, selectivity, and ability to analyze multiple compounds in a single run.[1][7]

Experimental Workflows

The following diagrams illustrate the general workflows for sample preparation and analysis of this compound and its degradation products.

Sample Preparation Workflow cluster_extraction Sample Extraction cluster_cleanup Sample Clean-up Sample Cheese Sample Homogenization Extraction Solvent Extraction (e.g., Acetonitrile/Water) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid Phase Extraction (SPE) (e.g., C18 cartridge) Centrifugation->SPE Filtration Filtration (0.22 µm) SPE->Filtration Analysis Analysis Filtration->Analysis To UPLC-MS/MS

Caption: General workflow for sample preparation.

UPLC_MSMS_Workflow cluster_lc UPLC Separation cluster_ms MS/MS Detection Injection Sample Injection Column Reversed-Phase Column (e.g., C18) Injection->Column Gradient Gradient Elution Column->Gradient Ionization Electrospray Ionization (ESI) Gradient->Ionization MRM Multiple Reaction Monitoring (MRM) Ionization->MRM Quantification Quantification MRM->Quantification Data Data Quantification->Data Data Analysis

Caption: UPLC-MS/MS analytical workflow.

This compound Degradation Pathway

This compound can degrade via two main pathways. One pathway involves the formation of PR-imine through reaction with ammonia. The other pathway involves the oxidation of this compound to PR-acid, which can then be converted to PR-amide.

PR_Toxin_Degradation_Pathway PR_Toxin This compound PR_Imine PR-Imine PR_Toxin->PR_Imine + NH3 PR_Acid PR-Acid PR_Toxin->PR_Acid Oxidation PR_Amide PR-Amide PR_Acid->PR_Amide + NH3

References

In Vitro Assays for Evaluating the Effects of PR Toxin on Apoptosis and Necrosis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

PR toxin, a mycotoxin produced by several species of Penicillium, has been shown to exhibit significant cytotoxicity in various cell lines. Understanding the mechanisms by which this compound induces cell death, specifically through apoptosis and necrosis, is crucial for toxicological assessment and the development of potential therapeutic interventions. These application notes provide detailed protocols for key in vitro assays to quantify and differentiate between apoptotic and necrotic cell death induced by this compound. Additionally, we present a summary of reported cytotoxic effects and a proposed signaling pathway based on current research.

Data Presentation: Cytotoxicity of this compound

The following table summarizes the reported cytotoxic effects of this compound on different cell lines, providing a baseline for experimental design.

Cell LineAssayExposure TimeIC50 ValueObservationsReference
THP-1 (Human monocytic cells)Not Specified48 hours0.83 µM (8.3 x 10⁻⁷ M)Induces necrosis and an inflammatory response.[1][2]
Caco-2 (Human intestinal epithelial cells)Not Specified48 hours>12.5 µMLow mortality (10%) observed at the highest tested concentration.[1][2]
Rat Liver MitochondriaRespiration and Oxidative Phosphorylation AssayNot SpecifiedKi for succinate-cytochrome c reductase: 2.4 x 10⁻⁵ MImpairs mitochondrial membrane integrity and inhibits the succinate-cytochrome c reductase complex.[3]
Rat Brain MitochondriaHCO₃⁻-ATPase Activity AssayNot Specified12.7 µMInhibits mitochondrial HCO₃⁻-ATPase in a non-competitive and irreversible manner.[4]
Rat Heart MitochondriaHCO₃⁻-ATPase Activity AssayNot Specified9.2 µMMost sensitive of the three tissues tested to this compound-induced inhibition of HCO₃⁻-ATPase.[4]
Rat Kidney MitochondriaHCO₃⁻-ATPase Activity AssayNot Specified14.8 µMInhibits mitochondrial HCO₃⁻-ATPase.[4]

Table 1: Summary of In Vitro Cytotoxicity Data for this compound. This table provides a comparative overview of the concentrations of this compound required to induce cytotoxic effects in different cell types and isolated mitochondria.

The data indicates that THP-1 monocytic cells are significantly more sensitive to this compound-induced cytotoxicity than Caco-2 intestinal epithelial cells. Furthermore, this compound directly targets mitochondrial function, suggesting that mitochondrial-mediated cell death pathways may be involved.

Experimental Protocols

Here we provide detailed methodologies for the key experiments to assess this compound-induced apoptosis and necrosis.

Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry

This assay is the gold standard for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Treated and untreated cell suspensions

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and culture overnight.

  • Treat cells with various concentrations of this compound for the desired time points (e.g., 24, 48 hours). Include an untreated control.

  • Harvest the cells by centrifugation (for suspension cells) or by gentle trypsinization followed by centrifugation (for adherent cells).

  • Wash the cells twice with ice-cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Analysis:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive (this population may be small)

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This colorimetric assay quantifies necrosis by measuring the activity of LDH released from damaged cells into the culture medium.

Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released upon plasma membrane damage, a hallmark of necrosis. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a red formazan (B1609692) product. The amount of formazan is proportional to the amount of LDH released and, therefore, the number of necrotic cells.

Materials:

  • LDH Cytotoxicity Assay Kit

  • 96-well plates

  • Treated and untreated cells

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at an appropriate density.

  • Treat cells with various concentrations of this compound. Include wells for:

    • Untreated control (spontaneous LDH release)

    • Lysis control (maximum LDH release, treated with lysis buffer provided in the kit)

    • Medium background control (no cells)

  • Incubate the plate for the desired time.

  • Centrifuge the plate at 250 x g for 10 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Caspase-3 Colorimetric Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Principle: Caspase-3 cleaves a specific peptide substrate (e.g., DEVD) conjugated to a colorimetric reporter molecule (p-nitroaniline, pNA). The cleavage releases pNA, which can be quantified by measuring its absorbance at 405 nm. The amount of pNA released is proportional to the caspase-3 activity.

Materials:

  • Caspase-3 Colorimetric Assay Kit

  • Cell lysis buffer

  • Treated and untreated cells

  • Microplate reader

Protocol:

  • Seed and treat cells with this compound as described for the Annexin V assay.

  • Harvest 1-5 x 10⁶ cells and lyse them in 50 µL of chilled cell lysis buffer.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 1 minute at 4°C.

  • Transfer the supernatant (cytosolic extract) to a new tube.

  • Determine the protein concentration of the lysate.

  • To a 96-well plate, add 50-200 µg of protein in 50 µL of cell lysis buffer.

  • Add 50 µL of 2X Reaction Buffer containing DTT to each sample.

  • Add 5 µL of the caspase-3 substrate (DEVD-pNA).

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm.

Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Principle: The TUNEL assay uses the enzyme terminal deoxynucleotidyl transferase (TdT) to incorporate labeled dUTPs (e.g., Br-dUTP or fluorescently labeled dUTP) onto the 3'-hydroxyl ends of fragmented DNA. The incorporated label can then be detected by a labeled anti-BrdU antibody or directly by fluorescence microscopy or flow cytometry.

Materials:

  • TUNEL Assay Kit

  • Fixation and permeabilization buffers (e.g., 4% paraformaldehyde and 0.1% Triton X-100 in PBS)

  • Treated and untreated cells grown on coverslips or in chamber slides

  • Fluorescence microscope or flow cytometer

Protocol (for fluorescence microscopy):

  • Seed and treat cells on coverslips.

  • Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash twice with PBS.

  • Permeabilize with 0.1% Triton X-100 in PBS for 2 minutes on ice.

  • Wash twice with PBS.

  • Incubate cells with the TUNEL reaction mixture (containing TdT and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Wash three times with PBS.

  • If using a biotin-dUTP/streptavidin-HRP system, incubate with streptavidin-HRP conjugate followed by a substrate. If using a fluorescent dUTP, proceed to counterstaining.

  • Counterstain nuclei with DAPI or Hoechst.

  • Mount coverslips and visualize under a fluorescence microscope.

Data Analysis: Quantify the percentage of TUNEL-positive cells (apoptotic cells) by counting the number of fluorescently labeled nuclei relative to the total number of nuclei (DAPI/Hoechst stained).

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams were created using Graphviz (DOT language) to illustrate the proposed signaling pathways of this compound-induced cell death and a general experimental workflow.

PR_Toxin_Signaling_Pathway cluster_membrane PR_Toxin This compound Mitochondrion Mitochondrion PR_Toxin->Mitochondrion Direct Effect TNF_alpha ↑ TNF-α Secretion PR_Toxin->TNF_alpha Induces Cell_Membrane Cell Membrane ROS ↑ ROS Production Mitochondrion->ROS MMP ↓ Mitochondrial Membrane Potential Mitochondrion->MMP Necrosis Necrosis ROS->Necrosis MMP->Necrosis TNFR TNF Receptor TNF_alpha->TNFR Binds to Inflammation Inflammation TNFR->Inflammation TNFR->Necrosis Predominant Pathway Caspase_Activation Caspase Activation TNFR->Caspase_Activation Potential Minor Pathway Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway for this compound-induced cell death.

Experimental_Workflow start Cell Seeding treatment This compound Treatment (Dose- and Time-Response) start->treatment harvest Cell Harvesting treatment->harvest apoptosis_assays Apoptosis Assays harvest->apoptosis_assays necrosis_assays Necrosis Assays harvest->necrosis_assays annexin_pi Annexin V/PI Staining (Flow Cytometry) apoptosis_assays->annexin_pi caspase Caspase-3 Activity Assay apoptosis_assays->caspase tunel TUNEL Assay apoptosis_assays->tunel ldh LDH Release Assay necrosis_assays->ldh data_analysis Data Analysis and Interpretation annexin_pi->data_analysis caspase->data_analysis tunel->data_analysis ldh->data_analysis

Caption: General experimental workflow for assessing this compound cytotoxicity.

Discussion of Signaling Pathways

Current evidence suggests that this compound induces cell death primarily through necrosis, particularly in sensitive cell lines like THP-1.[1][2] The toxin appears to have a direct impact on mitochondrial function, leading to a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS) production.[3] This mitochondrial dysfunction is a known trigger for necrotic cell death.

Furthermore, this compound has been shown to induce the expression and secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[2] TNF-α can initiate signaling cascades that lead to either apoptosis or necroptosis (a form of programmed necrosis). Given the predominantly necrotic phenotype observed in response to this compound, it is likely that the TNF-α signaling pathway primarily activates the necroptotic machinery in this context. However, the possibility of a minor apoptotic contribution, potentially through caspase activation downstream of the TNF receptor, cannot be entirely ruled out and warrants further investigation using assays such as the caspase-3 activity assay.

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for characterizing the cytotoxic effects of this compound. By employing a combination of methods to assess apoptosis and necrosis, researchers can gain a comprehensive understanding of the dose- and time-dependent mechanisms of this compound-induced cell death. The provided data and proposed signaling pathways serve as a valuable resource for designing future studies aimed at elucidating the precise molecular targets of this compound and developing strategies to mitigate its toxic effects.

References

Application Note: High-Throughput Cell-Based Assays for the Identification of PR Toxin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PR toxin is a mycotoxin produced by the fungus Penicillium roqueforti, which is notably used in the production of blue-veined cheeses.[1][2] However, its presence in other food and feed products, such as molded grains and silage, poses a significant health risk.[1][3][4] this compound is a potent cytotoxic agent that can cause damage to vital organs like the liver and kidneys.[3][4][5] Its molecular mechanism involves the inhibition of critical cellular processes, including transcription, translation, and DNA replication.[3][4][5][6] Specifically, this compound has been shown to inhibit RNA polymerases, DNA polymerases, and impair mitochondrial function.[3][4][5][6][7] Given its toxicity, there is a clear need for effective inhibitors to mitigate its harmful effects. This document provides detailed protocols for cell-based assays designed to screen for and validate potential inhibitors of this compound.

Principle of the Screening Strategy

The strategy for identifying this compound inhibitors is based on a tiered approach, beginning with a robust high-throughput primary assay followed by more specific secondary assays for hit confirmation and characterization.

  • Primary Screening: A cell viability assay is employed to screen large compound libraries. The principle is that an effective inhibitor will protect cells from the cytotoxic effects of this compound, resulting in a measurable increase in cell viability compared to cells treated with the toxin alone.

  • Secondary Assays (Hit Validation): Compounds that show protective effects in the primary screen ("hits") are then evaluated in secondary assays. These assays are designed to confirm their inhibitory activity and investigate the mechanism of action by targeting specific pathways affected by this compound, such as transcription, protein synthesis, and cell death pathways.

Affected Cellular Pathways

This compound exerts its toxicity through multiple mechanisms, making it a pleiotropic agent. The primary cellular processes disrupted by this compound include:

  • Inhibition of Macromolecule Synthesis: It directly impairs the function of DNA-dependent RNA polymerases (I and II) and DNA polymerases (α, β, and γ), thereby halting transcription and DNA replication.[3][4][6][7] It also inhibits the incorporation of amino acids, altering the translation process.[5]

  • Mitochondrial Dysfunction: this compound decreases the activity of respiratory control and oxidative phosphorylation in mitochondria, disrupting cellular energy production.[3][5][6]

  • Induction of Cell Stress and Death: At a cellular level, it causes retraction, vacuolization, and ultimately cell death through necrosis.[8][9][10] It can also trigger an inflammatory response, as evidenced by increased expression of tumor necrosis factor-alpha (TNF-α) in immune cells.[9]

Below is a diagram illustrating the key cellular targets of this compound.

PR_Toxin_Pathway cluster_cell Host Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PR_Toxin This compound DNA_Polymerase DNA Polymerases (α, β, γ) PR_Toxin->DNA_Polymerase Inhibits RNA_Polymerase RNA Polymerases (I, II) PR_Toxin->RNA_Polymerase Inhibits Ribosomes Ribosomes PR_Toxin->Ribosomes Inhibits Mitochondrion Mitochondrion PR_Toxin->Mitochondrion Inhibits Inflammation Inflammatory Response (e.g., TNF-α) PR_Toxin->Inflammation Induces DNA_Replication DNA Replication DNA_Polymerase->DNA_Replication Transcription Transcription RNA_Polymerase->Transcription Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Cell_Death Cell Death (Necrosis) DNA_Replication->Cell_Death Inhibition Leads to Ribosomes->Protein_Synthesis Protein_Synthesis->Cell_Death Inhibition Leads to OxPhos Oxidative Phosphorylation Mitochondrion->OxPhos OxPhos->Cell_Death Inhibition Leads to Inflammation->Cell_Death Contributes to

Caption: Cellular pathways affected by this compound.

Experimental Protocols

Protocol 1: Primary Screening via Cell Viability (MTS Assay)

This protocol describes a high-throughput screening assay to identify compounds that protect cells from this compound-induced cytotoxicity using a colorimetric MTS assay.

Workflow for Primary Screening

Caption: Workflow for the primary cell viability screen.

Materials:

  • Cell Line: Human monocytic THP-1 cells (sensitive to this compound) or human liver carcinoma HepG2 cells.[9][10]

  • Culture Medium: RPMI-1640 (for THP-1) or DMEM (for HepG2), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents: this compound (dissolved in DMSO), Test Compound Library (in DMSO), MTS reagent (e.g., CellTiter 96® AQueous One Solution), DMSO.

  • Equipment: 96-well clear-bottom cell culture plates, multichannel pipette, absorbance microplate reader.

Procedure:

  • Cell Seeding: Seed THP-1 cells at a density of 2 x 10⁴ cells/well or HepG2 cells at 1 x 10⁴ cells/well in a 96-well plate in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add 1 µL of test compound from the library to each well (final concentration typically 1-10 µM). Include wells for controls: Vehicle (DMSO only), this compound only, and Compound only.

  • This compound Challenge: After 1-2 hours of pre-incubation with compounds, add this compound to the designated wells to a final concentration equivalent to its IC₅₀ value (determined beforehand, see Table 1). The final DMSO concentration should not exceed 0.5%.

  • Incubation: Incubate the plates for an additional 24 to 48 hours.

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C until a distinct color change is observed in the vehicle control wells.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data using the controls:

      • 0% viability = Absorbance of "this compound only" wells.

      • 100% viability = Absorbance of "Vehicle only" wells.

    • Calculate the percentage of cell viability protection for each compound:

      • % Protection = [(Abs_compound - Abs_toxin) / (Abs_vehicle - Abs_toxin)] * 100

    • Compounds showing >50% protection are considered primary hits.

Data Summary Table 1: this compound Cytotoxicity

Cell LineAssay TypeIncubation Time (h)IC₅₀ Value (µM)Reference
THP-1Cytotoxicity240.83[9][10]
Caco-2Cytotoxicity24>12.5[9][10]
Caco-2Resazurin48~3-40 (1-13 µg/mL)[3][4]
Rat Liver CellsGrowth Inhibition-Toxic at low conc.[8]
Protocol 2: Secondary Assay - Transcriptional Activity (Reporter Gene Assay)

This assay validates hits by assessing their ability to restore transcriptional activity in the presence of this compound.

Procedure:

  • Cell Line: Use a stable cell line expressing a reporter gene (e.g., Luciferase or GFP) under the control of a constitutive promoter (e.g., CMV).

  • Method: Seed cells and treat with hit compounds and this compound as described in Protocol 1.

  • Measurement: After 24 hours of incubation with the toxin, measure the reporter signal. For luciferase, add the substrate and measure luminescence. For GFP, measure fluorescence.

  • Analysis: Calculate the percentage of transcriptional activity restored by the compound relative to controls.

Data Summary Table 2: Hypothetical Screening Results

Compound IDPrimary Screen (% Protection)Secondary Screen (% Transcription Restored)Hit Status
Cmpd-00185%78%Confirmed Hit
Cmpd-00215%Not TestedInactive
Cmpd-00362%12%False Positive
Cmpd-00478%65%Confirmed Hit
Protocol 3: Secondary Assay - Cell Death Mechanism (Annexin V/PI Staining)

This flow cytometry-based assay determines if the inhibitor prevents this compound-induced necrosis.

Procedure:

  • Cell Culture: Culture cells in 6-well plates and treat with a hit compound and this compound.

  • Staining: After 24 hours, harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative, PI-negative.

    • Apoptotic cells: Annexin V-positive, PI-negative.

    • Necrotic/Late Apoptotic cells: Annexin V-positive, PI-positive.

  • Analysis: Quantify the percentage of cells in each quadrant. An effective inhibitor should significantly reduce the population of PI-positive cells compared to the this compound-only control.

Logical Relationship of Assays

G A Large Compound Library B Primary HTS: Cell Viability Assay A->B C Primary Hits (Compounds protecting against cytotoxicity) B->C D Hit Confirmation & Validation (Dose-Response) C->D E Secondary Assays: Mechanism of Action D->E F Transcription Reporter Assay E->F G Cell Death Pathway Assay (Annexin V/PI) E->G H Mitochondrial Function Assay E->H I Validated Lead Compounds F->I G->I H->I

Caption: Tiered screening and validation workflow.

References

Application Notes and Protocols for the Development of Immunoassays for Rapid PR Toxin Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Detailed, validated protocols for immunoassays specifically targeting PR toxin are not widely available in peer-reviewed literature. The following application notes and protocols are based on established methods for the development of immunoassays for other small-molecule mycotoxins. These should serve as a comprehensive guide and template, which will require optimization and validation for this compound-specific applications.

Introduction

This compound is a mycotoxin produced by the fungus Penicillium roqueforti, which is notably used in the production of blue cheeses. However, this mold can also contaminate other food and feed products, such as cereals and silage. This compound exhibits cytotoxic, genotoxic, and antimicrobial properties, posing a potential health risk to humans and animals. Its presence in the food chain necessitates the development of rapid, sensitive, and specific detection methods to ensure food safety. Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA), offer a powerful platform for rapid screening of this compound due to their high sensitivity, specificity, and ease of use.[1][2]

This document provides a detailed overview of the principles and protocols for developing competitive immunoassays for the detection of this compound.

Principle of Competitive Immunoassays for Small Molecules

This compound is a small molecule that is not immunogenic on its own. To produce antibodies, it must first be conjugated to a larger carrier protein, transforming it into a hapten-carrier conjugate.[3] Immunoassays for such small molecules typically operate on a competitive principle.

  • Indirect Competitive ELISA (cELISA): A known amount of this compound-protein conjugate is immobilized onto a microplate well. The sample (potentially containing free this compound) is mixed with a limited amount of specific anti-PR toxin antibody and added to the well. The free this compound in the sample competes with the immobilized this compound conjugate for binding to the antibody. The more this compound present in the sample, the less antibody will be available to bind to the plate. The amount of bound antibody is then detected using an enzyme-labeled secondary antibody, and the resulting signal is inversely proportional to the concentration of this compound in the sample.[4][5]

  • Competitive Lateral Flow Immunoassay (LFIA): In this format, a test line on a nitrocellulose membrane is coated with a this compound-protein conjugate. The sample is applied to a sample pad, where it mixes with gold nanoparticle-labeled anti-PR toxin antibodies from a conjugate pad. This mixture migrates along the strip. If this compound is present in the sample, it binds to the labeled antibodies, preventing them from binding to the test line. A high concentration of this compound in the sample results in a weak or absent test line, while a negative sample produces a strong test line. A separate control line is included to validate the test's performance.[6]

Core Development Workflow

The development of a robust immunoassay for this compound follows a multi-step process, from generating the necessary biological reagents to optimizing and validating the final assay format.

Hapten Synthesis and Carrier Protein Conjugation

To elicit an immune response, the this compound molecule must be chemically modified to introduce a reactive group (e.g., a carboxyl or amino group) and then covalently linked to a carrier protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[7][8]

  • Immunogen Preparation (e.g., PR-KLH): Used to immunize animals for antibody production. KLH is often preferred as it is highly immunogenic.

  • Coating Antigen Preparation (e.g., PR-BSA): Used as the immobilized competitor in cELISA or on the LFIA test line. Using a different carrier protein for the coating antigen than for the immunogen helps to minimize non-specific binding from antibodies raised against the carrier protein itself.

Monoclonal Antibody Production

Monoclonal antibodies (mAbs) are highly specific and provide a consistent, reliable supply, making them ideal for diagnostic assays.[9]

  • Immunization: Mice (typically BALB/c) are immunized with the this compound-KLH conjugate emulsified in adjuvant over several weeks to stimulate a strong immune response.[10]

  • Cell Fusion: Spleen cells from the immunized mouse are fused with myeloma cells to create immortal hybridoma cells.

  • Screening and Cloning: Hybridomas are screened for the production of antibodies with high affinity and specificity for this compound. Promising hybridomas are cloned to ensure a homogenous cell line producing a single type of monoclonal antibody.

  • Antibody Purification and Characterization: The selected monoclonal antibody is purified from the cell culture supernatant. Its characteristics, such as isotype, affinity (Kaff), and cross-reactivity against related compounds, are determined.

Experimental Protocols

Protocol 1: Indirect Competitive ELISA (cELISA)

This protocol outlines a method for the quantitative detection of this compound in a sample.

Materials and Reagents:

  • 96-well high-binding polystyrene microplates

  • This compound-BSA conjugate (Coating Antigen)

  • Anti-PR Toxin Monoclonal Antibody (Primary Antibody)

  • HRP-conjugated Goat Anti-Mouse IgG (Secondary Antibody)

  • This compound standard

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)[11]

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% skim milk in PBST)

  • Substrate Solution (TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)[11]

  • Microplate reader (450 nm)

Procedure:

  • Antigen Coating: Dilute the this compound-BSA conjugate in Coating Buffer to an optimal concentration (e.g., 1-10 µg/mL). Add 100 µL to each well of the microplate. Incubate overnight at 4°C.[12]

  • Washing: Discard the coating solution and wash the plate 3 times with 300 µL/well of Wash Buffer.

  • Blocking: Add 200 µL/well of Blocking Buffer to block non-specific binding sites. Incubate for 1-2 hours at 37°C.

  • Washing: Discard the blocking solution and wash the plate 3 times as in step 2.

  • Competitive Reaction:

    • Prepare a series of this compound standards (e.g., 0, 0.1, 0.5, 1, 5, 10, 50 ng/mL) and your samples.

    • In a separate dilution plate or tubes, add 50 µL of each standard or sample.

    • Add 50 µL of the diluted anti-PR toxin monoclonal antibody to each well. Incubate for 30 minutes at 37°C to allow the antibody to bind to the free toxin.

    • Transfer 100 µL of this mixture to the corresponding wells of the coated and blocked microplate. Incubate for 1 hour at 37°C.

  • Washing: Discard the solutions and wash the plate 5 times.

  • Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.[12]

  • Washing: Discard the secondary antibody solution and wash the plate 5 times.

  • Substrate Reaction: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-20 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot a standard curve of absorbance vs. log of this compound concentration. Use a four-parameter logistic fit to determine the concentration of this compound in the samples. The signal is inversely proportional to the toxin concentration.

Protocol 2: Lateral Flow Immunoassay (LFIA)

This protocol outlines a method for the rapid qualitative or semi-quantitative screening of this compound.

Materials and Components:

  • Sample Pad: Glass fiber or cellulose.

  • Conjugate Pad: Glass fiber treated with blocking agents.

  • Nitrocellulose Membrane: Coated with this compound-BSA conjugate (Test Line, T) and Goat Anti-Mouse IgG (Control Line, C).

  • Absorbent Pad: Cellulose fiber.

  • Backing Card: Adhesive plastic card.

  • Reagents: Gold nanoparticle-labeled anti-PR toxin mAb, sample running buffer.

Procedure:

  • Preparation of Gold-Antibody Conjugate:

    • Synthesize colloidal gold nanoparticles (AuNPs) to the desired size (e.g., 20-40 nm).

    • Determine the optimal pH for antibody conjugation by adjusting the pH of the AuNP solution.

    • Add the anti-PR toxin mAb to the AuNP solution and incubate to allow for conjugation.

    • Block any remaining surface area on the AuNPs with a blocking agent (e.g., BSA).

    • Centrifuge and resuspend the conjugate in a storage buffer.

  • Assembly of the LFIA Strip:

    • The this compound-BSA conjugate (Test Line) and goat anti-mouse IgG (Control Line) are dispensed onto the nitrocellulose membrane and dried.

    • The prepared gold-antibody conjugate is applied to the conjugate pad and dried.

    • The sample pad, conjugate pad, membrane, and absorbent pad are laminated onto the backing card in an overlapping fashion.

    • The assembled card is cut into individual strips (e.g., 4 mm wide).

  • Assay Protocol:

    • Extract this compound from the sample using an appropriate solvent (e.g., methanol/water mixture). Dilute the extract with the sample running buffer.[13]

    • Apply a defined volume (e.g., 100 µL) of the diluted sample extract to the sample pad.[14]

    • Allow the liquid to migrate along the strip for a set time (e.g., 5-10 minutes).

  • Interpretation of Results:

    • Negative: Two colored lines appear (Control Line and Test Line). This indicates the sample contains no or very low levels of this compound.

    • Positive: Only the Control Line appears. The absence of the Test Line indicates the presence of this compound above the detection limit.

    • Invalid: The Control Line does not appear. The test is invalid and should be repeated.

Data Presentation

Quantitative data from immunoassay validation is crucial for assessing performance. Since specific data for this compound assays is limited, the following table presents illustrative performance characteristics based on typical values for other mycotoxin immunoassays.[15][16]

Table 1: Illustrative Performance Characteristics for a Mycotoxin Immunoassay

ParametercELISA (Quantitative)LFIA (Semi-Quantitative)Description
Limit of Detection (LOD) 0.1 - 0.5 µg/kg1 - 5 µg/kgThe lowest concentration of analyte that can be reliably distinguished from a blank sample.
IC₅₀ Value 0.5 - 2.0 ng/mLN/AThe concentration of analyte that causes 50% inhibition of antibody binding. A key measure of assay sensitivity.
Dynamic Range 0.2 - 50 ng/mLCut-off at 5 µg/kgThe concentration range over which the assay provides accurate and reproducible quantitative results.
Cross-Reactivity (CR) PR imine: <10%Eremofortin C: <1%Specific to this compoundThe degree to which the antibody binds to compounds other than the target analyte. Specificity is critical.
Recovery (%) 85% - 110%N/AThe accuracy of the method, determined by spiking a blank sample matrix with a known amount of toxin.
Assay Time 2 - 3 hours5 - 10 minutesThe time required to obtain a result.

Note: These values are examples and must be experimentally determined during the validation of a specific this compound immunoassay.

Mandatory Visualizations

Diagram: Indirect Competitive ELISA (cELISA) Workflow

cELISA_Workflow cluster_prep Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 1. Coat Plate with this compound-BSA p2 2. Wash & Block Non-specific Sites p1->p2 p4 4. Add Mixture to Well Incubate p2->p4 p3 3. Mix Sample (Free this compound) with Anti-PR Toxin mAb p3->p4 p5 5. Wash Plate p4->p5 p6 6. Add HRP-labeled Secondary Antibody p5->p6 p7 7. Wash Plate p6->p7 p8 8. Add TMB Substrate p7->p8 p9 9. Add Stop Solution p8->p9 p10 10. Read Absorbance at 450 nm p9->p10

Caption: Workflow for the indirect competitive ELISA for this compound detection.

Diagram: Competitive Lateral Flow Immunoassay (LFIA) Principle

LFIA_Principle Principle of Competitive LFIA cluster_strip LFIA Strip cluster_negative Result: Negative (No Toxin) cluster_positive Result: Positive (Toxin Present) SamplePad Sample Pad ConjugatePad Conjugate Pad (AuNP-Ab) Membrane Membrane T      C Wick Absorbent Pad AuNP_Ab_neg AuNP-Ab T_Line_neg T-Line (PR-BSA) AuNP_Ab_neg->T_Line_neg Binds C_Line_neg C-Line AuNP_Ab_neg->C_Line_neg Binds Result_neg Result: Test Line Visible Toxin This compound AuNP_Ab_pos AuNP-Ab Toxin->AuNP_Ab_pos Binds & Blocks T_Line_pos T-Line (PR-BSA) AuNP_Ab_pos->T_Line_pos No Binding C_Line_pos C-Line AuNP_Ab_pos->C_Line_pos Binds Result_pos Result: Test Line Absent

Caption: Principle of a competitive lateral flow immunoassay for this compound.

Assay Validation

Once developed, any immunoassay must be rigorously validated to ensure it is fit for purpose. Key validation parameters include:

  • Selectivity and Specificity: Testing a panel of related mycotoxins and sample matrix components to ensure the antibody only binds to this compound.[15]

  • Accuracy (Recovery): Spiking blank samples with known concentrations of this compound and measuring the percentage recovered by the assay.

  • Precision (Repeatability and Reproducibility): Assessing the variation in results within the same assay run (intra-assay) and between different runs (inter-assay).[17]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Statistically determining the lowest concentration that can be reliably detected and quantified.[2]

  • Robustness: Evaluating the assay's performance when small, deliberate changes are made to method parameters (e.g., incubation time, temperature).

References

Troubleshooting & Optimization

PR toxin stability issues in acidic conditions and culture media

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use By Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for researchers working with PR toxin. The following sections detail the stability of this compound in acidic conditions and various culture media, offering solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. What could be the cause?

A1: Inconsistent results are often due to the inherent instability of this compound, particularly in certain experimental conditions. This compound is known to be unstable in strongly acidic solutions and can readily degrade in culture media, especially those rich in amino acids. This degradation leads to a decrease in the active concentration of the toxin, affecting experimental outcomes. We recommend carefully controlling the pH of your solutions and considering the composition of your culture medium.

Q2: I am observing a decrease in this compound activity over time in my cell culture experiments. Why is this happening?

A2: The decrease in this compound activity is likely due to its degradation into less toxic metabolites, primarily PR-imine and PR-amide.[1][2][3] This process is often facilitated by the presence of amino groups from amino acids and other components in the culture medium. The rate of degradation can also be influenced by the pH of the medium, which can change over the course of an experiment due to cellular metabolism.

Q3: What is the optimal pH for working with this compound?

A3: While the production of this compound by Penicillium roqueforti is optimal at a pH of around 4.0, the stability of the purified toxin is a different consideration. This compound is appreciably stable for a short period (up to 2.5 hours) in moderately acidic methanol-water extracts at pH 2-3.[4] However, it is unstable in strongly acidic solutions. For cell culture experiments, maintaining a stable physiological pH (around 7.4) is crucial, but be aware that degradation will still occur.

Q4: How can I minimize the degradation of this compound in my experiments?

A4: To minimize degradation, prepare fresh solutions of this compound immediately before use. If you are working with culture media, consider serum-free or low-protein media where possible to reduce the concentration of amino acids that can react with the toxin. When storing stock solutions, use an appropriate solvent and store at -20°C or below, minimizing freeze-thaw cycles. For sensitive experiments, it is advisable to quantify the toxin concentration at the beginning and end of the experiment to account for any degradation.

Troubleshooting Guides

Issue: Unexpectedly Low Cytotoxicity in Cell-Based Assays
Possible Cause Troubleshooting Steps
This compound Degradation in Culture Medium 1. Prepare fresh this compound solutions for each experiment. 2. Reduce the concentration of amino acids in the medium by using a custom formulation or a commercially available low-amino acid medium. 3. Perform a time-course experiment to determine the rate of this compound degradation in your specific culture medium using HPLC analysis.
Incorrect pH of the Medium 1. Measure the pH of your culture medium after the addition of this compound and throughout the experiment. 2. Use a buffered medium to maintain a stable pH.
Cell Line Resistance 1. Verify the sensitivity of your cell line to this compound using a positive control. 2. Consider using a different cell line known to be sensitive to this compound.
Issue: High Variability Between Experimental Replicates
Possible Cause Troubleshooting Steps
Inconsistent this compound Concentration 1. Ensure accurate and consistent pipetting of the viscous this compound stock solution. 2. Prepare a master mix of the final this compound dilution to be added to all replicates. 3. Quantify the concentration of the stock solution before preparing working dilutions.
Differential Degradation Rates 1. Ensure uniform incubation conditions (temperature, CO2) for all replicates. 2. Stagger the timing of sample processing to minimize variations in exposure time.

Quantitative Data Summary

The stability of this compound is significantly influenced by the pH of the solution. The following table summarizes the available data on its stability under different acidic conditions.

pH Solvent/Medium Time Remaining this compound (%) Reference
2-3Methanol-Water Extract2.5 hoursAppreciably Stable[4]
<3Not SpecifiedNot SpecifiedUnstable[5]
4.5 -> 8.2Culture Medium (YES)8 to 37 daysDecreased to zero[1]

Note: Quantitative kinetic data on this compound degradation at specific pH values is limited in the current literature. The data from culture media reflects a dynamic environment where pH changes over time.

Experimental Protocols

Protocol 1: Determination of this compound Stability in Solution

Objective: To quantify the degradation of this compound in a specific buffer or culture medium over time.

Materials:

  • This compound standard

  • Buffer solution or culture medium of interest

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

  • 0.22 µm syringe filters

Procedure:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Dilute the stock solution to the desired final concentration in the buffer or culture medium to be tested.

  • Incubation: Incubate the this compound solution at the desired temperature (e.g., 37°C for cell culture conditions).

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Sample Preparation: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any precipitates. If necessary, dilute the sample with the mobile phase.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase is a gradient of acetonitrile and water, both containing 0.1% formic acid.

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Generate a standard curve using known concentrations of the this compound standard.

    • Quantify the concentration of this compound in each time-point sample by comparing its peak area to the standard curve.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.

Visualizing this compound's Mechanism of Action

This compound primarily exerts its cytotoxic effects by inhibiting fundamental cellular processes, namely transcription and translation. This leads to a cascade of events culminating in cell death.

PR_Toxin_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular PR_toxin This compound DNA_Polymerase DNA Polymerase PR_toxin->DNA_Polymerase RNA_Polymerase RNA Polymerase PR_toxin->RNA_Polymerase Protein_Synthesis_Machinery Ribosomes & Translation Factors PR_toxin->Protein_Synthesis_Machinery Transcription Transcription (DNA -> RNA) Translation Translation (RNA -> Protein) Cellular_Processes Essential Cellular Processes Translation->Cellular_Processes RNA_Polymerase->Transcription Protein_Synthesis_Machinery->Translation Cell_Death Cell Death Cellular_Processes->Cell_Death Inhibition leads to

Caption: this compound's inhibitory effects on cellular machinery.

The diagram above illustrates the primary mechanism of this compound. It directly inhibits key enzymes involved in transcription (RNA Polymerase) and DNA replication (DNA Polymerase), as well as the machinery responsible for protein synthesis (translation).[6][7][8] This broad inhibition of macromolecular synthesis disrupts essential cellular processes, ultimately leading to cell death.

PR_Toxin_Degradation_Workflow Start Start: This compound in Solution Acidic_Conditions Acidic Conditions (pH < 4) Start->Acidic_Conditions Culture_Medium Culture Medium (Amino Acids) Start->Culture_Medium Degradation Degradation Acidic_Conditions->Degradation Instability Culture_Medium->Degradation Reaction PR_Imine PR-imine Degradation->PR_Imine PR_Amide PR-amide Degradation->PR_Amide End End: Reduced Toxicity PR_Imine->End PR_Amide->End

Caption: Degradation pathways of this compound.

This workflow illustrates the factors leading to the degradation of this compound. Both strongly acidic conditions and the presence of amino acids in culture media can lead to the transformation of this compound into its less toxic derivatives, PR-imine and PR-amide.[1][2][3] This degradation pathway is a critical consideration for experimental design and data interpretation.

References

Technical Support Center: Degradation of PR Toxin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of PR toxin to its less toxic metabolites, PR-imine and PR-amide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the degradation of this compound to PR-imine and PR-amide?

A1: The degradation of this compound is facilitated by the presence of nitrogenous compounds such as amino acids, casein, amines, and ammonium (B1175870) salts.[1][2] The aldehyde group at the C-12 position of the this compound molecule is directly involved in its biological activity and is the site of transformation.[1][3] In the presence of nitrogen-containing compounds, this aldehyde group can be converted to an imine or an amide.

Q2: What are the key environmental factors that influence the degradation of this compound?

A2: Several factors influence the degradation of this compound. Microaerophilic (low oxygen) conditions promote its degradation.[1][2] The pH of the culture medium also plays a role; an increase in pH from 4.5 to 8.2 has been observed during the degradation process in Penicillium roqueforti cultures.[3] Temperature also affects the stability and production of this compound, with optimal production occurring between 20-24°C.[4]

Q3: Are PR-imine and PR-amide toxic?

A3: PR-imine and PR-amide are considered to be less toxic than this compound.[1][2] this compound is known to inhibit DNA replication, transcription, and protein synthesis, and can cause damage to the liver and kidneys.[1][5] The degradation products, PR-imine and PR-amide, exhibit lower toxicity and are thought to have minimal harmful effects on chromatin architecture and protein synthesis.[1]

Q4: What analytical methods are suitable for monitoring the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a commonly used method for the separation and quantification of this compound, PR-imine, and PR-amide.[3][6] Other analytical techniques that have been used for the identification and characterization of these compounds include Thin Layer Chromatography (TLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[3][7]

Troubleshooting Guides

Issue 1: Low or no degradation of this compound observed.

Possible Cause Troubleshooting Step
Insufficient nitrogenous compounds.Ensure the reaction medium is supplemented with a source of nitrogen, such as amino acids, casein, or ammonium salts.[1][2]
Suboptimal pH.Monitor and adjust the pH of the medium. The degradation in P. roqueforti cultures is associated with a pH increase to around 8.2.[3]
Inappropriate oxygen levels.Conduct the experiment under microaerophilic conditions.[1][2]
Incorrect temperature.Maintain the optimal temperature for the experimental setup. While this compound production is optimal at 20-24°C, its degradation may have different temperature requirements.[4]
Inactive fungal culture (if using biological degradation).Ensure the Penicillium roqueforti strain used is a known producer of this compound and its degradation products. Strain ATCC 48936 has been used in studies.[3]

Issue 2: Difficulty in separating and quantifying this compound, PR-imine, and PR-amide using HPLC.

Possible Cause Troubleshooting Step
Inappropriate HPLC column.A reversed-phase column is typically used for the analysis of these compounds.[6]
Suboptimal mobile phase.Optimize the mobile phase composition. A methanol-water gradient is often effective.
Incorrect detection wavelength.Ensure the HPLC detector is set to an appropriate wavelength for detecting all three compounds.
Co-elution of compounds.Adjust the mobile phase gradient or flow rate to improve the resolution between the peaks of this compound, PR-imine, and PR-amide.

Issue 3: Inconsistent or non-reproducible results.

Possible Cause Troubleshooting Step
Variability in starting material.Ensure the purity and concentration of the initial this compound are consistent across experiments.
Fluctuations in experimental conditions.Tightly control all experimental parameters, including temperature, pH, and oxygen levels.[4][8]
Instability of this compound in air.This compound may decompose when exposed to air.[1] Minimize exposure of the toxin and reaction mixtures to air.

Experimental Protocols

Protocol 1: Degradation of this compound in Penicillium roqueforti Culture

This protocol is based on the methodology described by Chang et al. (1993).[3][7][9]

1. Fungal Strain and Culture Conditions:

  • Organism: Penicillium roqueforti strain ATCC 48936.[3]
  • Maintenance: Maintain the fungal strain on potato dextrose agar (B569324) slants at 4°C.[3]
  • Production Medium: Use a medium containing 1% yeast extract and 7.5% sucrose (B13894) to culture the fungus.
  • Incubation: Inoculate the liquid medium with fungal spores and incubate as a stationary culture at 24°C.[10]

2. Monitoring Toxin Production and Degradation:

  • At regular intervals (e.g., daily), withdraw aliquots of the culture medium.
  • Extract the medium with chloroform (B151607).
  • Analyze the chloroform extract using HPLC to quantify the concentrations of this compound, PR-imine, and PR-amide.[3]

3. Isolation and Purification of Degradation Products:

  • After a sufficient incubation period (e.g., when the concentration of degradation products is maximal), extract the entire culture medium with chloroform.
  • Concentrate the chloroform extract.
  • Purify PR-imine and PR-amide from the concentrated extract using column chromatography on silica (B1680970) gel with a suitable solvent system.[3]

Protocol 2: HPLC Analysis of this compound and its Degradation Products

1. Instrumentation:

  • An HPLC system equipped with a pump, injector, UV detector, and a reversed-phase column.[3][6]

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of methanol (B129727) and water.
  • Flow Rate: Typically 1.0 mL/min.
  • Detection: UV detection at a wavelength suitable for all compounds of interest.
  • Quantification: Create calibration curves for this compound, PR-imine, and PR-amide using pure standards to determine their concentrations in the samples.[3]

Quantitative Data

Table 1: Time Course of this compound, PR-imine, and PR-amide Production in P. roqueforti Culture

Culture DayThis compound (mg/L)PR-imine (mg/L)PR-amide (mg/L)
15Max ProductionLowerLower
18-19ZeroIncreasingIncreasing
>19ZeroPeak ProductionPeak Production
Note: This table is a qualitative representation based on the description that this compound peaks around day 15 and degrades to zero within 3 to 4 days, while PR-imine and PR-amide concentrations increase subsequently.[3][7][9]

Table 2: Physicochemical Properties of this compound, PR-imine, and PR-amide

CompoundChemical FormulaMolecular Weight (m/z)TLC Rf Value
This compoundC₁₇H₂₀O₆-0.94
PR-imineC₁₇H₂₁O₅N3190.38
PR-amideC₁₇H₂₁O₆N3350.52
Data sourced from Chang et al. (1993).[3][7]

Visualizations

Degradation_Pathway PR_Toxin This compound (C₁₇H₂₀O₆) PR_imine PR-imine (C₁₇H₂₁O₅N) PR_Toxin->PR_imine + Nitrogen Source - H₂O PR_amide PR-amide (C₁₇H₂₁O₆N) PR_Toxin->PR_amide + Nitrogen Source + H₂O Nitrogen_Compounds Nitrogenous Compounds (e.g., Amino Acids, Ammonia)

Caption: Degradation pathway of this compound to PR-imine and PR-amide.

Experimental_Workflow cluster_culture 1. Fungal Culture cluster_extraction 2. Extraction cluster_analysis 3. Analysis & Purification Culture Inoculate P. roqueforti in Yeast Extract-Sucrose Medium Incubate Incubate at 24°C (Stationary Culture) Culture->Incubate Extract Extract Culture Medium with Chloroform Incubate->Extract HPLC HPLC Analysis for Quantification of this compound, PR-imine, and PR-amide Extract->HPLC Purify Column Chromatography for Purification HPLC->Purify

References

Technical Support Center: PR Toxin Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with PR toxin extraction from complex matrices such as grains, silage, and dairy products.

Troubleshooting Guides

This section addresses specific issues that may arise during the this compound extraction process.

Question: Why am I experiencing low recovery of this compound in my extracts?

Answer:

Low recovery of this compound can be attributed to several factors, primarily its inherent instability and the complexity of the sample matrix. Here are some common causes and potential solutions:

  • Toxin Instability: this compound is unstable, particularly in certain matrices like blue cheese and under specific pH conditions.[1] It can degrade into less toxic derivatives such as PR imine and PR amide.[2]

    • Solution: Work quickly and at low temperatures during the extraction process. Minimize exposure of the toxin to strong acidic or basic conditions. For blue cheese, a moderately acidic methanol-water extract (pH 2-3) has been shown to provide some stability for a short period.

  • Inefficient Extraction Solvent: The choice of extraction solvent and its ratio to the sample matrix are critical for optimal recovery.

    • Solution: A mixture of an organic solvent with water is commonly used to extract mycotoxins. Acetonitrile (B52724)/water mixtures (e.g., 80:20 or 79:20:1 with formic acid) are frequently employed for multi-mycotoxin extraction from animal feeds.[3][4] Methanol and chloroform (B151607) are also used.[5] Optimizing the solvent-to-solid ratio is crucial; a higher ratio generally increases extraction efficiency up to a certain point.[6][7][8] Experiment with different solvent systems and ratios to find the optimal conditions for your specific matrix.

  • Matrix Effects in LC-MS/MS Analysis: Co-extracted matrix components can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement and consequently, inaccurate quantification.[9]

    • Solution: Employ effective clean-up procedures to remove interfering compounds. Solid-phase extraction (SPE) and immunoaffinity columns (IAC) are common choices.[10] Additionally, using matrix-matched calibration standards is highly recommended to compensate for matrix effects.[9][11][12][13]

  • Improper Sample Homogenization: Mycotoxins are often unevenly distributed in solid samples, leading to "hot spots" of contamination.[14]

    • Solution: Ensure thorough homogenization of the entire sample before taking a subsample for extraction. Grinding the sample to a uniform and fine particle size increases the surface area for extraction.

Question: My analytical results are inconsistent. What could be the cause?

Answer:

Inconsistent results are a common challenge in mycotoxin analysis. The following factors are often the culprits:

  • Variability in Sampling: As mentioned, the heterogeneous distribution of mycotoxins in bulk materials is a major source of error.[14][15][16]

    • Solution: Implement a robust sampling plan that involves taking multiple small samples from different locations within the lot and combining them to create a representative composite sample.

  • Inadequate Sample Storage and Handling: this compound can degrade over time, especially under suboptimal storage conditions.

    • Solution: Store samples in a cool, dark, and dry place to minimize fungal growth and toxin degradation. Analyze samples as soon as possible after collection.

  • Inconsistent Execution of the Extraction Protocol: Minor variations in extraction time, temperature, or solvent volumes can lead to significant differences in recovery.

    • Solution: Adhere strictly to a validated and standardized protocol. Ensure all personnel are trained on the same procedures.

  • Instrumental Variability: Fluctuations in the performance of your analytical instrument (e.g., HPLC, LC-MS/MS) can contribute to inconsistent results.

    • Solution: Regularly perform system suitability tests and calibrations to ensure your instrument is performing optimally.

The following diagram illustrates a general troubleshooting workflow for low this compound recovery.

Low_Recovery_Troubleshooting start Low this compound Recovery check_instability Assess Toxin Stability (pH, Matrix, Time) start->check_instability check_extraction Evaluate Extraction Efficiency start->check_extraction check_cleanup Review Clean-up Procedure start->check_cleanup check_analysis Investigate Analytical Method start->check_analysis solution_instability Optimize pH Minimize extraction time Work at low temperature check_instability->solution_instability Degradation Suspected solution_extraction Optimize solvent type & ratio Ensure proper homogenization Increase solvent:solid ratio check_extraction->solution_extraction Incomplete Extraction solution_cleanup Select appropriate SPE sorbent Consider immunoaffinity columns check_cleanup->solution_cleanup Matrix Interference solution_analysis Use matrix-matched calibration Check for instrument variability check_analysis->solution_analysis Quantification Issues

Caption: Troubleshooting workflow for low this compound recovery.

Frequently Asked Questions (FAQs)

Q1: What are the most effective extraction solvents for this compound?

A1: There is no single "best" solvent, as the optimal choice depends on the matrix. However, mixtures of organic solvents with water are generally effective. Commonly used solvents for mycotoxin extraction include:

  • Acetonitrile/water mixtures (e.g., 80:20 v/v)[5]

  • Methanol/water mixtures

  • Chloroform

For some mycotoxins, adding a small amount of acid (e.g., formic acid) to the extraction solvent can improve recovery by breaking interactions between the toxin and matrix components.[4]

Q2: How can I minimize matrix effects when analyzing this compound with LC-MS/MS?

A2: Matrix effects are a significant challenge in LC-MS/MS analysis of complex samples. Here are some strategies to mitigate them:

  • Effective Sample Clean-up: Use solid-phase extraction (SPE) or immunoaffinity columns (IAC) to remove interfering compounds from your extract before analysis.[10]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte.[9][11][12][13] This helps to compensate for any signal suppression or enhancement caused by the matrix.

  • Stable Isotope-Labeled Internal Standards: If available, using a stable isotope-labeled internal standard for this compound is the most effective way to correct for matrix effects and variations in extraction recovery.

  • Chromatographic Separation: Optimize your liquid chromatography method to separate the this compound from co-eluting matrix components.

Q3: Are there any specific considerations for extracting this compound from dairy products?

A3: Yes, dairy products present unique challenges due to their high fat and protein content.

  • Protein Precipitation: An initial protein precipitation step is often necessary. This can be achieved by adding a water-miscible organic solvent like acetonitrile.

  • Fat Removal: After protein precipitation and extraction, a defatting step may be required. This can be done using a nonpolar solvent like hexane (B92381) or by using specialized clean-up products designed for lipid removal.

  • QuEChERS Method: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often modified for dairy matrices, has been successfully used for the extraction of various mycotoxins from milk and cheese.[17][18] A typical QuEChERS procedure involves an extraction/partitioning step with acetonitrile and salts, followed by a dispersive solid-phase extraction (d-SPE) clean-up.

Q4: What is a general workflow for this compound extraction and analysis?

A4: A typical workflow for this compound analysis from a solid matrix like grain or silage involves the following steps:

  • Sampling: Collect a representative composite sample.

  • Sample Preparation: Homogenize and grind the sample to a fine powder.

  • Extraction: Extract the toxin using an appropriate solvent system (e.g., acetonitrile/water) with shaking or blending.

  • Centrifugation/Filtration: Separate the solid matrix from the liquid extract.

  • Clean-up: Purify the extract using solid-phase extraction (SPE) or an immunoaffinity column (IAC).

  • Concentration and Reconstitution: Evaporate the solvent and reconstitute the residue in a solvent suitable for the analytical instrument.

  • Analysis: Quantify the this compound using HPLC with a suitable detector (e.g., UV or fluorescence) or, more commonly, LC-MS/MS for higher sensitivity and selectivity.

The following diagram provides a visual representation of this general workflow.

PR_Toxin_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up & Concentration cluster_analysis Analysis sampling 1. Representative Sampling homogenization 2. Homogenization & Grinding sampling->homogenization extraction 3. Solvent Extraction (e.g., Acetonitrile/Water) homogenization->extraction separation 4. Centrifugation / Filtration extraction->separation cleanup 5. SPE or Immunoaffinity Column Clean-up separation->cleanup concentration 6. Evaporation & Reconstitution cleanup->concentration analysis 7. LC-MS/MS Analysis concentration->analysis

Caption: General workflow for this compound extraction and analysis.

Experimental Protocols

While specific, validated protocols for this compound are not abundant in publicly available literature, the following tables provide a summary of typical conditions and parameters for mycotoxin extraction from relevant matrices, which can serve as a starting point for method development.

Table 1: General Mycotoxin Extraction Parameters for Cereal Grains and Silage

ParameterTypical ConditionsNotes
Sample Homogenization Grind to pass a 1 mm sieveFiner grinding increases extraction efficiency.
Extraction Solvent Acetonitrile/water (80:20, v/v) or (79:20:1, v/v/v with formic acid)The addition of acid can improve the recovery of some mycotoxins.[4]
Solvent-to-Solid Ratio 5:1 to 20:1 (mL/g)Higher ratios can improve extraction but also dilute the extract. Optimization is recommended.
Extraction Time 30-60 minutesShaking or blending is typically used.
Extraction Temperature Room temperatureHigher temperatures are generally not necessary and may degrade the toxin.
Clean-up Solid-Phase Extraction (SPE) with C18 or multi-functional cartridges; Immunoaffinity Columns (IAC)SPE is a general clean-up method, while IAC offers high selectivity for specific toxins or groups of toxins.[10]

Table 2: General Mycotoxin Extraction Parameters for Dairy Products (Milk and Cheese)

ParameterTypical ConditionsNotes
Sample Preparation For cheese, grate or homogenize. For milk, use directly.For high-fat cheeses, a freezing step followed by grinding can be effective.
Extraction Solvent Acetonitrile with 1-2% formic acidThe acid helps to precipitate proteins.
Extraction Method QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)A modified QuEChERS protocol is often used for dairy matrices.[17][18]
Salting Out Addition of salts like MgSO4 and NaClThis step induces phase separation between the aqueous and organic layers.
Clean-up Dispersive SPE (d-SPE) with sorbents like PSA (primary secondary amine) and C18.PSA removes polar interferences, while C18 removes non-polar compounds like fats.
Lipid Removal Specialized lipid removal sorbents or a freezing step to precipitate lipids.This is a critical step for high-fat dairy products.

References

Technical Support Center: Optimizing Penicillium roqueforti Culture for PR Toxin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Penicillium roqueforti to optimize PR toxin yield.

Frequently Asked Questions (FAQs)

Q1: What are the optimal culture conditions for maximizing this compound yield?

A1: Achieving high yields of this compound requires precise control over several culture parameters. The optimal conditions can vary slightly between different strains of P. roqueforti, but general guidelines are summarized below. Stationary cultures have been found to yield higher toxin levels compared to shaken cultures.[1][2][3] The ideal temperature for this compound production is between 20°C and 24°C.[1][2][3]

Q2: My this compound yield is low. What are the common factors that could be responsible?

A2: Low this compound yield can be attributed to several factors:

  • Suboptimal Media Composition: The choice of carbon source is critical. Sucrose (B13894) is generally preferred over lactose (B1674315) or sodium lactate (B86563) for high this compound production.[4] Supplementing media with corn extract has been shown to significantly increase this compound levels.[1][2][5]

  • Incorrect pH: The optimal pH for this compound production is around 4.0.[1][2][3] Deviations from this value can lead to a sharp decrease in yield.

  • Improper Aeration: Stationary cultures are generally better for this compound production than shaken cultures.[1][2][3]

  • Inappropriate Temperature: The optimal temperature range is 20-24°C.[1][2][3] Higher temperatures can lead to faster degradation of the toxin.[3]

  • Strain Variability: Not all P. roqueforti strains are high producers of this compound.[1][6] It is advisable to screen different strains to find a high-yielding one.

  • Incorrect Incubation Time: The timing of harvest is crucial as this compound production peaks at a specific point in the growth cycle, after which it can be degraded.[7][8]

Q3: How does the choice of carbon source in the culture medium affect this compound production?

A3: The carbon source in the culture medium has a significant impact on this compound synthesis. Studies have shown that media containing sucrose as the primary carbon source result in considerably higher yields of this compound compared to media with lactose or sodium lactate.[4] For instance, replacing sucrose with lactose can reduce this compound production by over 40-fold.[4]

Q4: Is there a relationship between the age of the fungal spores used for inoculation and this compound yield?

A4: Research indicates that the age of the P. roqueforti spores used for inoculation does not significantly affect the final this compound yield. Spores obtained from mycelia ranging from 3 to 48 days old have been shown to result in comparable toxin levels.[1][2][3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No this compound Detected Incorrect strain of P. roqueforti.Verify the strain's capability to produce this compound. Not all strains are producers.[1][6] Consider screening multiple strains.
Suboptimal culture medium.Use a yeast extract-sucrose (YES) medium.[4] Supplementing with corn extract can significantly boost production.[1][2][5]
Incorrect pH of the medium.Adjust the initial pH of the medium to 4.0 using a suitable buffer system like citrate-phosphate.[1][3]
Inconsistent this compound Yields Between Batches Fluctuation in incubation temperature.Ensure a constant incubation temperature between 20-24°C.[1][2][3] Use a calibrated incubator.
Variation in aeration.Maintain consistent culture conditions. Stationary cultures are recommended for higher yields.[1][2][3] If shaking is necessary, use a consistent and gentle agitation speed (e.g., 120 rpm).
Inconsistent inoculation density.Standardize the spore concentration in the inoculum for each batch.
This compound Degradation Extended incubation period.Harvest the culture at the optimal time, typically between 12 to 14 days at 24°C.[3] Monitor toxin levels over time to determine the peak production point.
High incubation temperature.Avoid temperatures above 28°C, as they can lead to rapid degradation of the toxin.[3]
pH shift during cultivation.Monitor the pH of the culture medium throughout the incubation period. The pH can increase over time, leading to toxin degradation.[9]

Data Presentation

Table 1: Optimal Culture Conditions for this compound Production

ParameterOptimal Value/ConditionReference(s)
Culture Medium Yeast Extract-Sucrose (YES) Broth[4]
Supplementation 20% Corn Extract[3]
pH 4.0[1][2][3]
Temperature 20-24°C[1][2][3]
Aeration Stationary Culture[1][2][3]
Incubation Time 12-14 days at 24°C[3]

Table 2: Effect of Carbon Source on this compound Yield

Carbon SourceRelative this compound YieldReference(s)
Sucrose High[4]
Lactose Significantly Reduced[4]
Sodium Lactate Very Low to Undetectable[4]

Experimental Protocols

Protocol 1: Culturing Penicillium roqueforti for this compound Production

  • Media Preparation: Prepare Yeast Extract-Sucrose (YES) broth containing 2% yeast extract and 15% sucrose.[4] For enhanced production, prepare a modified YESC medium containing 1% yeast extract, 7.5% sucrose, and 20% corn extract.[3]

  • Sterilization: Dispense 150 ml of the medium into 1 L Roux flasks and autoclave at 121°C for 15 minutes.[4]

  • Inoculation: Inoculate the sterile medium with a spore suspension of P. roqueforti to a final concentration of approximately 5 x 10⁴ spores/ml.[10]

  • Incubation: Incubate the flasks as stationary cultures at 24°C in the dark for 14 days.[3][4]

  • Harvesting: After the incubation period, harvest the culture for this compound extraction.

Protocol 2: Extraction and Quantification of this compound

  • Extraction:

    • Collect the culture medium and mycelia from the Roux flasks.

    • Extract the crude toxin by mixing the culture with chloroform (B151607).[9]

    • Collect the chloroform extracts and concentrate them using a rotary evaporator to obtain a thick syrup.[9]

  • Purification (Optional):

    • For further purification, the crude extract can be passed through a silica (B1680970) gel column equilibrated with chloroform.[9]

  • Quantification:

    • Quantify the this compound concentration in the extract using High-Performance Liquid Chromatography (HPLC).[10]

    • Use a suitable column (e.g., Cosmosil 10 SL) with chloroform as the mobile phase.[10]

    • Detect the toxin at 254 nm and calculate the concentration by comparing the peak area with that of a known standard.[10]

    • Alternatively, Thin-Layer Chromatography (TLC) can be used for semi-quantitative analysis.[11]

Visualizations

Experimental_Workflow Experimental Workflow for this compound Production cluster_prep Preparation cluster_culture Cultivation cluster_downstream Downstream Processing Media_Prep Media Preparation (YES Broth + Corn Extract) Inoculation Inoculation Media_Prep->Inoculation Inoculum_Prep Inoculum Preparation (Spore Suspension) Inoculum_Prep->Inoculation Incubation Incubation (24°C, 14 days, Stationary) Inoculation->Incubation Harvesting Harvesting Incubation->Harvesting Extraction Extraction with Chloroform Harvesting->Extraction Quantification Quantification (HPLC) Extraction->Quantification

Caption: Workflow for this compound Production and Analysis.

PR_Toxin_Biosynthesis Simplified Biosynthetic Pathway of this compound FPP Farnesyl Diphosphate Aristolochene Aristolochene FPP->Aristolochene ari1 gene product Eremofortin_C Eremofortin C Aristolochene->Eremofortin_C Multiple steps PR_Toxin This compound Eremofortin_C->PR_Toxin Eremofortin C Oxidase Degradation_Products Degradation Products (PR-imine, PR-amide) PR_Toxin->Degradation_Products Degradation

Caption: Simplified this compound Biosynthetic Pathway.

Troubleshooting_Logic Troubleshooting Logic for Low this compound Yield Start Low this compound Yield Check_Strain Verify Strain (Is it a known producer?) Start->Check_Strain Check_Media Analyze Medium (Carbon source, supplements) Check_Strain->Check_Media Yes Solution Implement Corrective Actions Check_Strain->Solution No (Change Strain) Check_pH Measure pH (Is it ~4.0?) Check_Media->Check_pH Optimal Check_Media->Solution Suboptimal (Adjust Media) Check_Temp Check Temperature (Is it 20-24°C?) Check_pH->Check_Temp Optimal Check_pH->Solution Suboptimal (Adjust pH) Check_Aeration Review Aeration (Stationary culture?) Check_Temp->Check_Aeration Optimal Check_Temp->Solution Suboptimal (Adjust Temp) Check_Aeration->Solution Suboptimal (Adjust Aeration)

References

Troubleshooting low yields of PR toxin in laboratory cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields of PR toxin in laboratory cultures of Penicillium roqueforti.

Frequently Asked Questions (FAQs)

Q1: My P. roqueforti culture shows good mycelial growth, but the this compound yield is negligible. What are the primary factors to investigate?

A1: Low toxin yield despite robust fungal growth is a common issue and can often be attributed to suboptimal culture conditions or timing of harvest. Secondary metabolite production, such as that of this compound, is frequently triggered by specific environmental cues or nutrient limitations and does not always correlate directly with biomass accumulation.[1] Key areas to investigate include the composition of your culture medium, the physical parameters of incubation (temperature, pH, aeration), and the harvest time.

Q2: What is the optimal temperature and pH for this compound production?

A2: The optimal conditions for this compound production can be strain-dependent. However, studies have shown that the highest levels of this compound are generally produced at temperatures between 20 to 24°C.[2][3][4][5] The optimal pH for the production of both this compound and its precursor, eremofortin C, is around 4.0.[2][3][4][5] It is advisable to monitor and maintain a stable pH throughout the fermentation process.

Q3: How does aeration affect the yield of this compound?

A3: Aeration is a critical factor. Toxin production has been observed to be higher in stationary cultures compared to those that are shaken.[2][3][4][5] While gentle shaking (e.g., 120 rpm) may be suitable for some fungal fermentations, excessive agitation can induce shear stress on the mycelia and negatively impact secondary metabolite production. For this compound, stationary cultures often provide the optimal conditions for high yield.

Q4: Are there any specific media components known to enhance this compound production?

A4: Yes, the composition of the culture medium significantly influences this compound yield. Production of this compound is generally greater on cereals compared to legumes.[2][3][4] Notably, the addition of corn extracts to the culture medium has been shown to greatly increase the production of this compound and its precursors in a coordinated manner, without a significant change in mycelial dry weight.[2][3][4] A commonly used medium for this compound production is Yeast Extract Sucrose (YES) broth.

Q5: When is the optimal time to harvest the culture for maximum this compound yield?

A5: The production of secondary metabolites like this compound is often growth-phase dependent.[1] this compound production typically begins around the ninth day of incubation, increases progressively up to the 35th day, and then decreases. Therefore, establishing a time-course experiment for your specific strain and culture conditions is recommended to pinpoint the peak production window.

Q6: My this compound seems to be degrading in the culture medium over time. Is this a known issue?

A6: Yes, this compound can be unstable in culture medium. It can be rapidly converted into related, less toxic derivatives such as PR imine and PR amide through reactions with amino acids, or oxidized to PR acid.[6] This degradation is a key consideration for determining the optimal harvest time.

Troubleshooting Guide for Low this compound Yields

This guide provides a systematic approach to diagnosing and resolving issues related to low this compound yields.

Problem: Inconsistent or Low this compound Yields

Initial Diagnostic Workflow

Start Low this compound Yield Check_Culture Verify P. roqueforti Strain Integrity (Viability, Purity, and Toxin-Producing Potential) Start->Check_Culture Check_Media Review Culture Medium Composition Check_Culture->Check_Media Strain is viable and pure Check_Conditions Evaluate Incubation Conditions (Temperature, pH, Aeration) Check_Media->Check_Conditions Medium is correctly prepared Check_Harvest Optimize Harvest Time Check_Conditions->Check_Harvest Conditions are optimal Check_Extraction Assess Extraction Protocol Efficiency Check_Harvest->Check_Extraction Harvest time is optimized Check_Analysis Validate Analytical Method Check_Extraction->Check_Analysis Extraction is efficient Solution Improved this compound Yield Check_Analysis->Solution Analysis is accurate

Caption: A logical workflow for troubleshooting low this compound yields.

Detailed Troubleshooting Steps
Potential Issue Recommended Action
Strain Viability and Purity Ensure you are using a known this compound-producing strain of P. roqueforti. Verify the purity of your culture to rule out contamination. If possible, obtain a fresh culture from a reliable source like the American Type Culture Collection (ATCC).
Suboptimal Culture Medium Prepare a Yeast Extract Sucrose (YES) medium, which is commonly used for this compound production.[7] Consider supplementing the medium with corn extract, as this has been shown to significantly boost yields.[2][3][4] Ensure all media components are correctly weighed and dissolved, and that the final pH is adjusted to approximately 4.0 before sterilization.[2][3][4][5]
Incorrect Incubation Temperature Incubate your cultures at a constant temperature between 20-24°C.[2][3][4][5] Use a calibrated incubator and monitor the temperature regularly.
Inappropriate Aeration For optimal this compound production, use stationary cultures.[2][3][4][5] If you are using flasks, ensure a large surface area to volume ratio to allow for adequate gas exchange without the need for shaking.
Suboptimal Harvest Time Perform a time-course study by harvesting samples at different time points (e.g., every 2-3 days from day 7 to day 40). Analyze the this compound concentration in each sample to determine the peak production period for your specific experimental setup.
Inefficient Extraction Review your extraction protocol. This compound can be extracted from the culture filtrate using organic solvents like chloroform (B151607). Ensure complete separation of the organic and aqueous phases. See the detailed protocol below.
Inaccurate Quantification Validate your analytical method (e.g., HPLC, TLC) using a certified this compound standard. Check the performance of your column, the composition of your mobile phase, and the detector settings.

Quantitative Data Summary

Table 1: Optimal Culture Parameters for this compound Production

ParameterOptimal Range/ConditionReference(s)
Temperature 20-24°C[2][3][4][5]
pH ~4.0[2][3][4][5]
Aeration Stationary Culture[2][3][4][5]
Carbon Source Sucrose[7]
Nitrogen Source Yeast Extract[7]
Supplement Corn Extract[2][3][4]

Experimental Protocols

Protocol 1: Culture of P. roqueforti for this compound Production
  • Media Preparation: Prepare Yeast Extract Sucrose (YES) broth containing 2% yeast extract and 15% sucrose.[7] Adjust the pH to 5.5.[8] For enhanced production, supplement with 20% corn extract.

  • Sterilization: Dispense 100 mL of the medium into 500 mL flasks and sterilize by autoclaving at 121°C for 20 minutes.[8]

  • Inoculation: Inoculate each flask with a spore suspension of P. roqueforti to a final concentration of 10^6-10^8 conidia/mL.[8]

  • Incubation: Incubate the flasks as stationary cultures at 24°C in the dark for 14-35 days.[8]

Protocol 2: Extraction of this compound from Culture Filtrate
  • Filtration: Separate the mycelium from the liquid culture by filtration.

  • Solvent Extraction: Extract the culture filtrate with an equal volume of chloroform. Repeat the extraction three times.

  • Concentration: Combine the chloroform extracts and evaporate to dryness under reduced pressure at 30-40°C to obtain a crude extract.[8]

  • Purification (Optional): The crude extract can be further purified by silica (B1680970) gel column chromatography using a benzol-acetate (9:1) solvent system.[8]

Protocol 3: Quantification of this compound by HPLC
  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector set at 254 nm.

  • Column: A Cosmosil 10 SL column (25 cm x 4.6 mm) or equivalent.[9]

  • Mobile Phase: Chloroform.[9]

  • Flow Rate: 2 mL/min.[9]

  • Sample Preparation: Dissolve the dried extract in a known volume of chloroform.

  • Standard Curve: Prepare a series of standard solutions of pure this compound in chloroform of known concentrations.

  • Analysis: Inject the samples and standards onto the HPLC system. Identify the this compound peak by its retention time compared to the standard.

  • Quantification: Calculate the concentration of this compound in the samples by comparing the peak area with the standard curve. The limit of detection for this method can be as low as 2 ng.[10]

This compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process involving a cluster of genes. The pathway begins with the cyclization of farnesyl diphosphate (B83284) to form aristolochene, which then undergoes a series of enzymatic modifications to yield this compound.[6][11]

FPP Farnesyl Diphosphate Aristolochene Aristolochene FPP->Aristolochene Aristolochene Synthase Eremofortin_C_precursors Eremofortin C Precursors Aristolochene->Eremofortin_C_precursors Multiple enzymatic steps (Oxidations, Epoxidations) Eremofortin_C Eremofortin C Eremofortin_C_precursors->Eremofortin_C Oxidoreductase PR_Toxin This compound Eremofortin_C->PR_Toxin Short-chain alcohol dehydrogenase

Caption: Simplified biosynthetic pathway of this compound in P. roqueforti.

References

Stabilization techniques for PR toxin in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stabilization of PR toxin in experimental solutions. Given the inherent instability of this compound, proper handling and storage are critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a mycotoxin produced by the fungus Penicillium roqueforti. It is a bicyclic sesquiterpenoid containing several reactive functional groups, including an aldehyde, an α,β-unsaturated ketone, and two epoxide rings.[1] The aldehyde group, in particular, is crucial for its biological activity and high reactivity.[1] This reactivity makes this compound unstable in experimental solutions, where it can rapidly degrade into less toxic derivatives such as PR imine, PR amide, and PR acid.[2] This degradation can lead to a significant loss of potency and variability in experimental outcomes.

Q2: What are the main degradation pathways of this compound in solution?

The primary degradation pathways involve reactions with nucleophiles and oxidation. In the presence of nitrogen-containing compounds like amino acids or ammonia (B1221849) (often present in culture media or buffer systems containing amines), the aldehyde group of this compound can react to form PR imine.[2] It can also be converted to PR amide and PR acid under certain conditions.[2] The presence of oxygen and light can also contribute to oxidative degradation of the molecule.

Q3: What is the recommended solvent for preparing this compound stock solutions?

For long-term storage, it is advisable to store this compound as a dry solid at -20°C. For preparing stock solutions, high-purity anhydrous solvents are recommended to minimize degradation. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing highly concentrated stock solutions of water-insoluble compounds for in vitro assays due to its ability to dissolve a wide range of polar and nonpolar compounds.[3] Chloroform has also been used for the extraction and analysis of this compound and its derivatives.[4] When preparing for cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[5]

Q4: How should I store this compound stock solutions?

This compound stock solutions should be stored at -20°C or lower in tightly sealed, light-protecting vials to minimize exposure to light, moisture, and air.[6] It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q5: Are there any specific agents I can add to my solutions to improve this compound stability?

While specific studies on stabilizing agents for this compound are limited, general principles for stabilizing aldehyde-containing compounds can be applied. The inclusion of antioxidants may help to mitigate oxidative degradation. However, the compatibility of any stabilizing agent with the specific experimental system must be validated. For compounds sensitive to pH, maintaining an optimal pH with a suitable buffer system is crucial. One study on sesquiterpene lactones indicated better stability at a slightly acidic pH of 5.5 compared to a neutral pH of 7.4.[7]

Q6: How can I verify the integrity of my this compound solution?

The concentration and purity of this compound in a solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector.[1][4] By comparing the chromatogram of a stored solution to that of a freshly prepared standard, one can quantify the amount of intact this compound and detect the presence of its degradation products (PR imine, PR amide, PR acid).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in experiments. Degradation of this compound in the working solution.Prepare fresh working solutions from a frozen stock solution immediately before each experiment. Minimize the time the working solution is kept at room temperature or in culture medium. Verify the concentration of the stock solution periodically using HPLC.
Inconsistent results between experiments. Inconsistent concentration of active this compound due to degradation. Repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles. Ensure consistent timing and conditions for the preparation and application of the working solution.
Precipitate forms when diluting DMSO stock solution into aqueous buffer or media. The compound is not sufficiently soluble in the aqueous solution.This is a common issue with compounds dissolved in DMSO.[8] Try vortexing or brief sonication to redissolve the precipitate.[8] Ensure the final concentration of the compound does not exceed its solubility limit in the final aqueous medium. The final DMSO concentration should also be kept low.
High background in cell-based assays. Cytotoxicity of the solvent (e.g., DMSO).Perform a solvent toxicity control experiment to determine the maximum tolerable concentration of the solvent for your specific cell line. Typically, final DMSO concentrations should be kept below 0.5%.[5]

Data Summary

Due to the limited availability of specific quantitative stability data for this compound in various laboratory solvents, the following table provides a general guideline based on the known chemical properties of this compound and related compounds. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.

Solvent Storage Temperature Expected Stability (General Guideline) Notes
Solid -20°CHighRecommended for long-term storage. Protect from light and moisture.
DMSO (anhydrous) -20°CModerate to HighPrepare concentrated stock solutions. Aliquot to avoid freeze-thaw cycles. Protect from light and moisture.
Chloroform -20°CModeratePrimarily used for extraction and analytical purposes. Ensure it is of high purity and anhydrous.
Aqueous Buffers / Cell Culture Media 4°C to 37°CLowThis compound is expected to degrade rapidly. Prepare fresh immediately before use.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO for use in in vitro experiments.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Under a fume hood, carefully weigh the desired amount of this compound solid using an analytical balance.

  • Transfer the weighed this compound to a sterile amber vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

  • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.

  • Label the aliquots clearly with the name of the compound, concentration, date of preparation, and solvent.

  • Store the aliquots at -20°C or below, protected from light.

Protocol 2: Stability Assessment of this compound Solution by HPLC

Objective: To monitor the degradation of this compound in a given solvent over time.

Materials:

  • This compound solution to be tested

  • Freshly prepared this compound standard of known concentration

  • HPLC system with a C18 reverse-phase column and a UV or MS detector

  • Appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water)

  • HPLC vials

Procedure:

  • At time zero (immediately after preparation), dilute a small sample of the this compound solution and the standard to a suitable concentration for HPLC analysis.

  • Inject the diluted sample and standard into the HPLC system.

  • Develop a chromatographic method that provides good separation of this compound from its potential degradation products (PR imine, PR amide, PR acid). The retention times for these compounds are different.[4]

  • Record the peak area of the this compound in the sample and the standard.

  • Store the this compound solution under the desired conditions (e.g., specific temperature, light exposure).

  • At subsequent time points (e.g., 24, 48, 72 hours), take another sample from the stored solution, dilute it in the same manner, and analyze it by HPLC.

  • Calculate the concentration of this compound remaining at each time point by comparing its peak area to the peak area of the standard.

  • Plot the concentration of this compound versus time to determine its stability under the tested conditions.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimentation start This compound (Solid) dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) start->dissolve stock Concentrated Stock Solution dissolve->stock aliquot Aliquot into Single-Use Vials stock->aliquot store Store at -20°C (Protected from Light) aliquot->store thaw Thaw One Aliquot store->thaw dilute Prepare Working Solution in Aqueous Buffer/Medium thaw->dilute assay Perform Experiment (e.g., Cell-Based Assay) dilute->assay

Caption: Workflow for the preparation and use of this compound experimental solutions.

troubleshooting_logic start Inconsistent or Negative Experimental Results? check_solution Was the working solution prepared fresh from a newly thawed aliquot? start->check_solution check_storage Is the stock solution stored correctly (-20°C, dark, aliquoted)? check_solution->check_storage Yes degradation High Likelihood of This compound Degradation check_solution->degradation No check_solvent Is the final solvent concentration in the assay below toxic levels? check_storage->check_solvent Yes storage_issue Improper Storage Accelerating Degradation check_storage->storage_issue No check_solvent->degradation Yes solvent_toxicity Solvent-Induced Cell Toxicity check_solvent->solvent_toxicity No reprepare Action: Prepare fresh working solutions for each experiment. degradation->reprepare reassess_storage Action: Review and correct storage procedures. Consider preparing a fresh stock solution. storage_issue->reassess_storage run_control Action: Run a solvent control experiment to determine toxicity threshold. solvent_toxicity->run_control

Caption: Troubleshooting logic for experiments involving this compound.

References

Technical Support Center: Overcoming Interference in Analytical Detection of PR Toxin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analytical detection of PR toxin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding common challenges encountered during the analysis of this mycotoxin.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound analysis?

A1: The most prevalent sources of interference in this compound analysis stem from the sample matrix itself, often referred to as "matrix effects." These effects can cause either suppression or enhancement of the analytical signal, leading to inaccurate quantification. Common interfering substances include fats, proteins, and oils from the sample matrix.[1][2] Additionally, the inherent instability of this compound can be a source of analytical variability. It is known to be unstable in solutions with a strongly acidic pH and can react with amino acids to form derivatives like PR imine, which may complicate accurate measurement.[3]

Q2: My this compound peak is showing tailing/fronting in my HPLC analysis. What could be the cause?

A2: Peak tailing or fronting in HPLC analysis of this compound can be attributed to several factors. One common cause is the incompatibility of the sample solvent with the mobile phase. Whenever feasible, dissolve and inject your samples in the mobile phase. If this is not possible, ensure the injection solvent is weaker (less eluotropic) than the mobile phase. Other potential causes include column overload, where the sample is too concentrated, or issues with the column itself, such as a void or contamination.[4]

Q3: I am observing ghost peaks in my chromatogram. What are they and how can I get rid of them?

A3: Ghost peaks are unexpected peaks that appear in your chromatogram. They are often the result of contamination in the injector or column, or trace impurities in the mobile phase.[5] To resolve this, you can try flushing the injector and running a strong solvent through the column to remove any late-eluting compounds. Including a final wash step in your gradient analysis can also help remove strongly retained substances.[5]

Q4: My retention times for this compound are shifting between runs. What should I investigate?

A4: Fluctuations in retention time can be caused by several factors. A primary reason can be changes in the mobile phase composition; even small variations can lead to significant shifts. Ensure your mobile phase is prepared consistently.[6] Temperature fluctuations can also affect retention times, so using a column oven to maintain a stable temperature is recommended.[6][7] Air trapped in the pump is another common culprit, which can be addressed by purging the system.[6]

Q5: What is the impact of pH on this compound stability during analysis?

A5: The pH of the extraction and analytical solutions is critical for this compound stability. This compound has been reported to be unstable in strongly acidic conditions (pH < 3).[8] It is more stable in moderately acidic methanol-water extracts (pH 2-3) for shorter periods.[3] Therefore, careful control of pH throughout the sample preparation and analysis process is crucial to prevent degradation of the toxin and ensure accurate quantification.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound analysis workflow.

Issue 1: Poor Recovery of this compound
Possible Cause Suggested Solution
Inefficient Extraction Optimize the extraction solvent. Acetonitrile/water mixtures (e.g., 80:20 v/v) with a small amount of acidifier like formic acid are commonly used for mycotoxin extraction.[9] Ensure thorough homogenization of the sample to allow for efficient solvent penetration.
Degradation of this compound As this compound is unstable, minimize sample processing time and avoid exposure to harsh pH conditions.[3][8] Store extracts at low temperatures and protect from light.
Loss during Cleanup If using Solid Phase Extraction (SPE) or Immunoaffinity Columns (IAC), ensure the column is properly conditioned and that the elution solvent is appropriate to release the toxin completely. For IAC, ensure the column capacity is not exceeded.
Issue 2: Inaccurate Quantification due to Matrix Effects
Possible Cause Suggested Solution
Ion Suppression/Enhancement in LC-MS/MS Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of this compound to compensate for signal changes.
Use of Internal Standards: Employ a stable isotope-labeled internal standard for this compound if available. This is the most effective way to correct for matrix effects and variations in instrument response.
Dilute and Shoot: A simple dilution of the sample extract can reduce the concentration of interfering matrix components. However, this may compromise the limit of detection.[1]
Improve Sample Cleanup: Utilize more effective cleanup techniques like Immunoaffinity Columns (IAC) which are highly specific and can significantly reduce matrix components.[10]

Data Presentation

Table 1: Comparison of Sample Cleanup Techniques for Mycotoxin Analysis

Cleanup Method Principle Selectivity Recovery Rates (General Mycotoxins) Notes
Solid Phase Extraction (SPE) Adsorption chromatographyModerate63.7% - 85.3%Performance can be matrix-dependent.[11]
Immunoaffinity Columns (IAC) Antigen-antibody bindingHigh80% - 110%Highly specific for the target mycotoxin or a group of structurally related mycotoxins, leading to cleaner extracts.[12]

Note: Recovery rates are for general mycotoxins as this compound-specific comparative data is limited. These values serve as an illustrative guide.

Experimental Protocols

Protocol 1: Extraction and Cleanup of this compound from Grain Samples

This protocol is a representative method based on common practices for mycotoxin analysis.

  • Sample Homogenization:

    • Collect a representative grain sample according to standard sampling protocols.[13][14]

    • Grind the sample to a fine powder (e.g., to pass a 1 mm sieve).

    • Thoroughly mix the ground sample to ensure homogeneity.[9]

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of extraction solvent (e.g., acetonitrile/water, 80:20, v/v with 0.1% formic acid).

    • Vortex vigorously for 3 minutes to ensure thorough extraction.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant for the cleanup step.[9]

  • Immunoaffinity Column (IAC) Cleanup:

    • Allow the IAC column to reach room temperature.

    • Pass the entire supernatant through the IAC column at a slow, steady flow rate (e.g., 1-2 drops per second).

    • Wash the column with 10 mL of phosphate-buffered saline (PBS) to remove unbound matrix components.

    • Dry the column by passing air through it for 10-15 seconds.

    • Elute the this compound from the column with 2 mL of methanol (B129727) into a clean collection vial.

Protocol 2: LC-MS/MS Analysis of this compound

The following are general LC-MS/MS parameters that can be optimized for your specific instrument.

  • LC System: Agilent 1260 Infinity HPLC system or equivalent.

  • Mass Spectrometer: QTRAP® 6500 mass spectrometer or equivalent.[15]

  • Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.

  • Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Parameters:

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined and optimized on your instrument. For example, for a compound with a precursor ion of m/z 321, you might monitor transitions to product ions like m/z 279 and m/z 261.

    • Collision Energy (CE) and Declustering Potential (DP): These parameters should be optimized for each MRM transition to achieve the best sensitivity.[2][3]

Visualizations

Signaling Pathways and Experimental Workflows

PR_Toxin_Inflammatory_Response This compound This compound Macrophage Macrophage This compound->Macrophage Binds to/enters cell NF-κB Pathway NF-κB Pathway Macrophage->NF-κB Pathway Activates TNF-α TNF-α NF-κB Pathway->TNF-α Upregulates IL-1β IL-1β NF-κB Pathway->IL-1β Upregulates IL-8 IL-8 NF-κB Pathway->IL-8 Upregulates Inflammatory Response Inflammatory Response TNF-α->Inflammatory Response IL-1β->Inflammatory Response IL-8->Inflammatory Response

Caption: this compound Induced Inflammatory Response Pathway.

PR_Toxin_DNA_Inhibition cluster_nucleus Cell Nucleus DNA Template DNA Template Replication Replication DNA Template->Replication Template for DNA Polymerase DNA Polymerase DNA Polymerase->Replication Catalyzes This compound This compound This compound->DNA Polymerase Inhibits

Caption: Inhibition of DNA Replication by this compound.

PR_Toxin_Analysis_Workflow Sample Collection Sample Collection Homogenization Homogenization Sample Collection->Homogenization Extraction Extraction Homogenization->Extraction Cleanup (IAC/SPE) Cleanup (IAC/SPE) Extraction->Cleanup (IAC/SPE) LC-MS/MS Analysis LC-MS/MS Analysis Cleanup (IAC/SPE)->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: General Workflow for this compound Analysis.

References

Technical Support Center: Enhancing PR Toxin Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of PR toxin.

Troubleshooting Guides

This section addresses common issues encountered during this compound analysis using various detection methods.

Enzyme-Linked Immunosorbent Assay (ELISA)

Issue 1: High Background or Non-Specific Binding

Possible Cause Recommended Solution
Insufficient Washing Ensure adequate washing between steps to remove unbound reagents. Increase the number of wash cycles or the soaking time.
Improper Blocking Use a suitable blocking buffer (e.g., BSA or non-fat dry milk) and ensure complete coverage of the microplate wells. Optimize blocking time and temperature.
Cross-Reactivity Antibodies may cross-react with structurally similar this compound derivatives (PR-imine, PR-amide).[1] Use highly specific monoclonal antibodies if available. Confirm results with a secondary method like HPLC-MS/MS.
Contaminated Reagents Use fresh, high-purity reagents and sterile, disposable labware to avoid contamination.[2]

Issue 2: Weak or No Signal

Possible Cause Recommended Solution
This compound Instability This compound is unstable and can degrade, especially at room temperature or in certain solvents.[1] Prepare fresh standards and handle samples quickly. Store samples and standards at -20°C or lower.
Incorrect Reagent Concentration Optimize the concentrations of capture and detection antibodies, as well as the enzyme conjugate.
Suboptimal Incubation Times/Temperatures Follow the kit manufacturer's instructions for incubation times and temperatures. Optimization may be necessary for custom assays.
Inactive Enzyme or Substrate Ensure the enzyme and substrate are stored correctly and have not expired. Prepare substrate solutions immediately before use.
High-Performance Liquid Chromatography (HPLC-MS/MS)

Issue 3: Poor Peak Shape or Resolution

Possible Cause Recommended Solution
Inappropriate Mobile Phase Optimize the mobile phase composition (e.g., acetonitrile (B52724)/water or methanol/water with formic acid) to improve peak shape and resolution.
Column Overload Dilute the sample extract to avoid overloading the analytical column.
Matrix Effects Co-eluting matrix components can interfere with ionization.[2] Use matrix-matched calibration standards or stable isotope-labeled internal standards to compensate for matrix effects. Implement a more rigorous sample cleanup procedure.

Issue 4: Low Sensitivity or Inconsistent Quantification

Possible Cause Recommended Solution
Ion Suppression or Enhancement Matrix components can suppress or enhance the analyte signal.[2] See solutions for "Matrix Effects" above.
Inefficient Extraction Optimize the extraction solvent and procedure to ensure maximum recovery of this compound from the sample matrix. Common solvents include acetonitrile, methanol, or ethyl acetate, often with acidification.
This compound Degradation As with ELISA, the instability of this compound can lead to lower than expected concentrations.[1] Minimize sample processing time and keep extracts cold.
Lateral Flow Assay (LFA)

Issue 5: False Positives or False Negatives

Possible Cause Recommended Solution
Cross-Reactivity Similar to ELISA, antibodies may cross-react with this compound derivatives.[1] Select antibodies with high specificity for this compound.
Matrix Interference Complex sample matrices can affect the flow characteristics and binding kinetics of the assay.[3] Optimize the sample dilution buffer and membrane materials.
Incorrect Sample Volume Ensure the correct sample volume is applied to the assay strip as per the manufacturer's instructions.

Issue 6: Inconsistent or Weak Test Line

Possible Cause Recommended Solution
Low Analyte Concentration The this compound concentration in the sample may be below the limit of detection of the assay. Consider a more sensitive method like HPLC-MS/MS for confirmation.
Suboptimal Antibody-Nanoparticle Conjugation Ensure proper conjugation of the detection antibody to the nanoparticles (e.g., gold nanoparticles) for a strong signal.
Variable Flow Rate Inconsistent flow of the sample along the strip can lead to variable results. Ensure the assay is performed on a flat, level surface.

Data Presentation: Comparison of Detection Methods

The following table summarizes the typical performance characteristics of different this compound detection methods. Please note that these values can vary depending on the specific assay, matrix, and experimental conditions.

Method Typical Limit of Detection (LOD) Typical Limit of Quantification (LOQ) Throughput Specificity Cost
ELISA 0.1 - 5 ng/mL0.5 - 10 ng/mLHighModerate to HighLow to Moderate
HPLC-MS/MS 0.01 - 1 ng/g0.05 - 5 ng/gLow to ModerateVery HighHigh
Lateral Flow Assay 1 - 20 ng/mL5 - 50 ng/mLVery HighModerateLow
Electrochemical Biosensor 0.01 - 0.5 ng/mL0.05 - 1 ng/mLHighHighModerate

Experimental Protocols

Protocol 1: Competitive ELISA for this compound Quantification

This protocol provides a general guideline for a competitive ELISA. Specific parameters should be optimized for individual assays.

  • Coating: Coat a 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add a mixture of the sample (or standard) and a specific anti-PR toxin antibody to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal intensity is inversely proportional to the this compound concentration in the sample.

Protocol 2: HPLC-MS/MS for this compound Analysis in Cheese

This protocol outlines a general procedure for the extraction and analysis of this compound in cheese samples.

  • Sample Preparation: Homogenize a known amount of cheese sample (e.g., 5 g).

  • Extraction:

    • Add an extraction solvent (e.g., 20 mL of acetonitrile/water, 80:20, v/v with 1% formic acid).

    • Vortex or blend for 3-5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Cleanup (Optional but Recommended):

    • Pass the extract through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering matrix components.

    • Wash the cartridge with a non-eluting solvent.

    • Elute the this compound with a suitable solvent (e.g., methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase.

  • HPLC-MS/MS Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Injection Volume: 5-10 µL.

    • Mass Spectrometry: Use a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-product ion transitions for this compound for confirmation and quantification.

Mandatory Visualizations

ELISA_Workflow start Start coating Coat Plate with This compound-BSA start->coating wash1 Wash coating->wash1 blocking Block Wells wash1->blocking wash2 Wash blocking->wash2 competition Add Sample/Standard + Anti-PR Toxin Ab wash2->competition wash3 Wash competition->wash3 detection Add Secondary Ab-HRP wash3->detection wash4 Wash detection->wash4 substrate Add TMB Substrate wash4->substrate stop Add Stop Solution substrate->stop read Read Absorbance at 450 nm stop->read HPLC_Workflow start Start homogenize Homogenize Cheese Sample start->homogenize extract Extract with Acetonitrile/Water homogenize->extract centrifuge Centrifuge extract->centrifuge cleanup SPE Cleanup (Optional) centrifuge->cleanup evaporate Evaporate & Reconstitute cleanup->evaporate inject Inject into HPLC-MS/MS evaporate->inject analyze Analyze Data inject->analyze Troubleshooting_Logic start Inconsistent Results? check_method Which Method? start->check_method elisa ELISA check_method->elisa Immunoassay hplc HPLC-MS/MS check_method->hplc Chromatography lfa LFA check_method->lfa Rapid Test elisa_issue High Background or Low Signal? elisa->elisa_issue hplc_issue Poor Peak Shape or Low Sensitivity? hplc->hplc_issue lfa_issue False Results or Weak Line? lfa->lfa_issue elisa_sol Check Washing, Blocking, Antibody Specificity, Reagent Integrity elisa_issue->elisa_sol Yes hplc_sol Optimize Mobile Phase, Cleanup, Check for Matrix Effects hplc_issue->hplc_sol Yes lfa_sol Check Antibody Specificity, Sample Dilution, Assay Conditions lfa_issue->lfa_sol Yes

References

Technical Support Center: PR Toxin Detoxification Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experiments on the detoxification of PR toxin in contaminated animal feed.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding this compound and its detoxification.

Q1: What is this compound and why is it a concern in animal feed?

A1: this compound is a mycotoxin produced by the fungus Penicillium roqueforti, which can contaminate silage and other feedstuffs.[1][2] It is a concern due to its toxic effects, which include the inhibition of crucial cellular processes like DNA replication, transcription, and protein synthesis.[3][4][5] Ingestion of this compound-contaminated feed has been associated with adverse health effects in livestock, including loss of appetite, rumen inactivity, and gut inflammation.[2]

Q2: What are the main strategies for detoxifying this compound in contaminated feed?

A2: The primary strategies for mycotoxin detoxification, which can be applied to this compound, fall into three categories:

  • Physical Methods: These include techniques like heat treatment and ultraviolet (UV) irradiation.[6]

  • Chemical Methods: This involves the use of various chemical agents to degrade the toxin. General chemical methods for mycotoxins include treatment with ammonia (B1221849) or ozone.

  • Biological Methods: This approach utilizes microorganisms, such as bacteria and yeast, or their enzymes to degrade or adsorb the toxin.

Q3: How stable is this compound during feed processing?

A3: this compound is known to be relatively heat-stable, meaning that normal feed processing temperatures may not be sufficient to completely eliminate it.[7] However, specific data on the percentage reduction of this compound at different temperatures and processing times is limited.

Q4: Can this compound be degraded into less toxic compounds?

A4: Yes, this compound can be degraded into metabolites such as PR-imine and PR-amide, which have been reported to be less toxic.[1][4] This degradation can occur under certain conditions, for instance, during the fermentation process in blue cheese, which is also characterized by the presence of Penicillium roqueforti.

Section 2: Troubleshooting Guides

This section provides guidance on common issues that may be encountered during this compound detoxification experiments.

Troubleshooting Mycotoxin Analysis
Problem Possible Cause(s) Suggested Solution(s)
Inconsistent or non-reproducible quantification of this compound. 1. Uneven distribution of this compound in the feed sample ("hot spots"). [8] 2. Inadequate sample preparation (e.g., grinding, extraction). 3. Matrix effects from the feed interfering with the analytical method. [8]1. Improve sampling protocol: Collect multiple subsamples from different locations within the feed batch and combine them to create a more representative composite sample. 2. Optimize sample preparation: Ensure the entire sample is finely and homogeneously ground. Validate the efficiency of your extraction solvent and procedure for this compound in the specific feed matrix. 3. Refine analytical method: Incorporate a sample clean-up step (e.g., solid-phase extraction) to remove interfering compounds. Use matrix-matched calibration standards or an internal standard for more accurate quantification.
Low or no detection of this compound in a suspected contaminated sample. 1. Degradation of this compound during sample storage or processing. 2. The analytical method lacks the required sensitivity. 3. Incorrect wavelength or detection parameters for HPLC-FLD or LC-MS/MS. 1. Proper sample handling: Store samples in a cool, dark, and dry place to prevent toxin degradation. Minimize exposure to light and high temperatures during processing. 2. Method validation: Determine the limit of detection (LOD) and limit of quantification (LOQ) of your method to ensure it is sensitive enough for your expected toxin levels.[9] 3. Instrument optimization: Consult literature for the optimal excitation and emission wavelengths for this compound fluorescence detection or the specific mass transitions for MS/MS analysis.
Troubleshooting Detoxification Experiments
Problem Possible Cause(s) Suggested Solution(s)
Low efficiency of a detoxification method. 1. Suboptimal experimental conditions (e.g., temperature, pH, treatment time). 2. The chosen detoxification agent is not effective against this compound. 3. Inactivation of the biological detoxification agent (e.g., microorganisms, enzymes). 1. Systematic optimization: Conduct a series of experiments to evaluate a range of conditions for the chosen detoxification method to identify the optimal parameters. 2. Screening of agents: Test a variety of detoxification agents from different classes (physical, chemical, biological) to identify the most effective one for this compound. 3. Viability/Activity testing: For biological methods, confirm the viability of the microorganisms or the activity of the enzymes under the experimental conditions.
High variability in detoxification results. 1. Inconsistent application of the detoxification treatment. 2. Heterogeneity of the contaminated feed material. 1. Standardize protocols: Ensure that all experimental parameters are tightly controlled and consistently applied across all replicates. 2. Homogenize feed samples: Thoroughly mix the contaminated feed before dividing it into experimental units to ensure a uniform starting concentration of this compound.

Section 3: Experimental Protocols & Data

This section provides an overview of methodologies for key experiments in this compound detoxification research.

Physical Detoxification: Ultraviolet (UV) Irradiation

While specific data for this compound is limited, studies on other mycotoxins like zearalenone (B1683625) (ZEN) and deoxynivalenol (B1670258) (DON) have shown that UV irradiation can be an effective detoxification method.[10]

Experimental Workflow for UV Irradiation:

cluster_prep Sample Preparation cluster_uv UV Treatment cluster_analysis Analysis A Homogenize This compound-Contaminated Feed B Spread a Thin Layer of Feed on a Plate A->B C Expose to UV-C Light (e.g., 254 nm) B->C D Vary Exposure Time and Intensity C->D E Extract this compound from Treated and Control Samples C->E F Quantify this compound (e.g., by HPLC) E->F G Calculate Percentage of Degradation F->G

Caption: Workflow for evaluating UV detoxification of this compound.

Quantitative Data on UV Degradation of Other Mycotoxins (for reference):

MycotoxinUV IntensityExposure TimeDegradation (%)Reference
Zearalenone (ZEN)0.1 mW/cm²60 minUndetectable[10]
Deoxynivalenol (DON)0.1 mW/cm²60 minUndetectable[10]
Aflatoxin B1 (in maize)31 W45 min43.2%[8]
Aflatoxin B1 (in peanut)31 W45 min50.8%[8]

Note: These values are for other mycotoxins and should be used as a starting point for optimizing this compound detoxification experiments.

Chemical Detoxification: Ammoniation

General Protocol for Ammoniation:

  • Moisture Adjustment: Adjust the moisture content of the contaminated feed to a specific level (e.g., 15-20%).

  • Ammonia Application: Treat the feed with a specific concentration of aqueous or gaseous ammonia.

  • Incubation: Store the treated feed in a sealed container for a defined period at a controlled temperature.

  • Aeration: Aerate the feed to remove residual ammonia before analysis.

  • Analysis: Extract and quantify the remaining this compound.

Quantitative Data on Ammoniation of Fumonisin B1 (for reference):

Feed MaterialAmmonia TreatmentFumonisin B1 Reduction (%)Reference
F. moniliforme Culture MaterialAtmospheric ammoniation30%[12]
Naturally Contaminated CornAtmospheric ammoniation~45%[12]

Note: The toxicity of the fumonisin-contaminated material was not altered by ammoniation in the cited study, highlighting the importance of toxicity assessment of the final product.

Biological Detoxification: Microbial Degradation

Probiotic bacteria, such as Lactobacillus species, and yeasts like Saccharomyces cerevisiae have demonstrated the ability to bind or degrade various mycotoxins.

Experimental Workflow for Microbial Detoxification:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Culture Selected Microorganism C Inoculate this compound Suspension with Microorganism A->C B Prepare a Suspension of this compound in a Suitable Medium B->C D Incubate under Controlled Conditions (Time, Temperature, pH) C->D E Separate Microbial Cells from Supernatant D->E F Extract and Quantify This compound in the Supernatant E->F G Calculate Percentage of Degradation/Adsorption F->G

Caption: Workflow for in vitro microbial detoxification of this compound.

Quantitative Data on Mycotoxin Reduction by Microorganisms (for reference):

MycotoxinMicroorganismIncubation TimeReduction (%)Reference
Aflatoxin B1Lactobacillus spp.24 h~60%[13]
Aflatoxin B1Saccharomyces cerevisiae24 h~65%[13]
Fumonisin B1 & B2Lactobacillus spp.24 h62-77%[13]
Fumonisin B1 & B2Saccharomyces cerevisiae24 h67-74%[13]
ZearalenoneLactobacillus spp.24 h~57%[13]
ZearalenoneSaccharomyces cerevisiae24 h~52%[13]

Section 4: Signaling Pathways

This compound is known to inhibit key cellular processes at the molecular level. Understanding these pathways is crucial for developing targeted detoxification strategies.

Inhibition of Transcription

This compound impairs the process of transcription by affecting RNA polymerases I and II.[4][14] It has been shown to inhibit both the initiation and elongation steps of the polynucleotide chain synthesis.[14]

Proposed Mechanism of Transcription Inhibition by this compound:

PR_Toxin This compound RNA_Polymerase RNA Polymerase I & II PR_Toxin->RNA_Polymerase Inhibits Transcription Transcription (Initiation & Elongation) RNA_Polymerase->Transcription Mediates Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Leads to Cellular_Function Disrupted Cellular Function Protein_Synthesis->Cellular_Function Essential for

Caption: Simplified pathway of this compound-mediated transcription inhibition.

Further research is needed to elucidate the specific upstream and downstream signaling cascades affected by this compound's inhibition of RNA polymerases.

References

Technical Support Center: Eremofortin C to PR Toxin Conversion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the conversion of eremofortin C (EC) to PR toxin.

Frequently Asked Questions (FAQs)

Q1: What is the core chemical transformation in the conversion of eremofortin C to this compound?

The conversion of eremofortin C to this compound is an oxidation reaction. It involves the conversion of the primary alcohol group (-CH₂OH) at the C-12 position of eremofortin C to an aldehyde group (-CHO), yielding this compound. This transformation is a critical step in the biosynthesis of this compound by the fungus Penicillium roqueforti.[1]

Q2: What are the primary methods to achieve this conversion in a laboratory setting?

There are two main approaches for converting eremofortin C to this compound:

  • Enzymatic Conversion: This method utilizes the enzyme eremofortin C oxidase, a short-chain alcohol dehydrogenase naturally found in Penicillium roqueforti, to catalyze the oxidation of eremofortin C.[1][2]

  • Chemical Synthesis: A chemical approach involves the use of oxidizing agents, such as a chromic anhydride-pyridine complex, to convert eremofortin C to this compound.[3][4]

Q3: What are the optimal conditions for the enzymatic conversion using eremofortin C oxidase?

The optimal conditions for eremofortin C oxidase activity have been determined to be:

  • pH: Approximately 5.6.[2]

  • Temperature: The reaction proceeds linearly at 30°C. The enzyme loses all activity at 100°C.[2]

Q4: What are the kinetic parameters of eremofortin C oxidase?

The kinetic parameters for eremofortin C oxidase at 30°C are:

  • Km (Michaelis constant): 0.02 mM[2]

  • Vmax (maximum reaction velocity): 4.0 µmol/min per mg of protein[2]

Q5: What is the recommended method for chemical synthesis?

Oxidation with a chromic anhydride-pyridine complex is reported to be a satisfactory method for the chemical transformation of eremofortin C to this compound. The optimal temperature for this reaction is 30°C.[3][4]

Troubleshooting Guides

Low or No Conversion of Eremofortin C to this compound

This is a common issue that can arise during both enzymatic and chemical conversion methods. Use the following guides to troubleshoot your experiment.

Enzymatic Conversion Issues

Potential Cause Troubleshooting Steps
Suboptimal Enzyme Activity Verify pH and Temperature: Ensure the reaction buffer is at the optimal pH of ~5.6 and the reaction is incubated at 30°C.[2] Deviations can significantly reduce enzyme activity. Enzyme Denaturation: The enzyme is heat-labile and completely inactivated at 100°C.[2] Avoid high temperatures during purification and storage. Store the purified enzyme at low temperatures (e.g., -20°C or -80°C) and consider adding stabilizing agents like glycerol.
Enzyme Inhibition Check for Inhibitors: While specific inhibitors for eremofortin C oxidase are not well-documented, general alcohol dehydrogenase inhibitors could be a factor. These may include metal chelators (if the enzyme is a metalloenzyme), sulfhydryl-reactive compounds, and substrate analogs. Pyridine (B92270) and borate (B1201080) have been shown to inhibit yeast alcohol dehydrogenase.[5][6] Ensure all reagents are pure and free from potential contaminants.
Low Enzyme Concentration Increase Enzyme Amount: The rate of conversion is dependent on the enzyme concentration. If the conversion is slow, consider adding more purified enzyme to the reaction mixture.
Substrate or Cofactor Issues Substrate Quality: Ensure the eremofortin C used is pure and has not degraded. Cofactor Limitation (if applicable): While not explicitly stated for eremofortin C oxidase, many oxidoreductases require cofactors like NAD⁺ or NADP⁺. If the purified enzyme requires a cofactor, ensure it is present in sufficient concentration.

Chemical Conversion Issues

Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions Temperature Control: The reaction is exothermic. Maintain the temperature at the optimal 30°C to avoid side reactions and decomposition.[3] Reagent Quality: Use fresh, high-quality chromic anhydride (B1165640) and pyridine. Impurities can lead to side reactions and lower yields.
Side Reactions Strong Oxidizing Agents: Stronger oxidants than the chromic anhydride-pyridine complex can lead to over-oxidation and the formation of other compounds, resulting in a lower yield of this compound.[3]
Product Degradation Work-up Procedure: this compound can be unstable under certain conditions. Ensure the work-up procedure to isolate the this compound is performed promptly and under mild conditions.

Data Presentation

Table 1: Optimal Conditions for Eremofortin C to this compound Conversion

ParameterEnzymatic Conversion (Eremofortin C Oxidase)Chemical Conversion (Chromic Anhydride-Pyridine)
Optimal pH ~5.6[2]Not explicitly defined, but typically performed in a pyridine solvent system.
Optimal Temperature 30°C[2]30°C[3]
Key Reagents Purified Eremofortin C OxidaseChromic anhydride, Pyridine[3][4]

Table 2: Kinetic Parameters of Eremofortin C Oxidase

ParameterValue
Km 0.02 mM[2]
Vmax 4.0 µmol/min per mg[2]

Experimental Protocols

Enzymatic Conversion of Eremofortin C to this compound

This protocol is a generalized procedure based on published data.[2] Optimization may be required for specific experimental setups.

Materials:

  • Purified Eremofortin C Oxidase

  • Eremofortin C

  • Reaction Buffer (e.g., 50 mM Sodium Acetate, pH 5.6)

  • Quenching solution (e.g., Acetonitrile or Ethyl Acetate)

  • HPLC system for analysis

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a known concentration of eremofortin C (e.g., 0.1 mM), and any necessary cofactors.

  • Initiate Reaction: Add the purified eremofortin C oxidase to the reaction mixture to initiate the conversion. The final enzyme concentration will need to be optimized.

  • Incubation: Incubate the reaction at 30°C for a set period (e.g., 1-4 hours). It is advisable to take time-course samples to monitor the progress of the reaction.

  • Quench Reaction: Stop the reaction by adding a quenching solution (e.g., an equal volume of acetonitrile) to precipitate the enzyme.

  • Analysis: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Analyze the supernatant by HPLC to determine the concentration of this compound and remaining eremofortin C.

Chemical Synthesis of this compound from Eremofortin C

This protocol is based on the method described by Li et al. (1985).[3][4] Caution: Chromic anhydride is a strong oxidizing agent and should be handled with appropriate safety precautions in a fume hood.

Materials:

  • Eremofortin C

  • Chromic anhydride (CrO₃)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Silica (B1680970) gel for chromatography

  • HPLC or TLC for analysis

Procedure:

  • Prepare Oxidizing Agent: In a flask, carefully prepare the chromic anhydride-pyridine complex by slowly adding chromic anhydride to pyridine with cooling.

  • Dissolve Substrate: Dissolve a known amount of eremofortin C in dichloromethane.

  • Reaction: Add the chromic anhydride-pyridine complex to the solution of eremofortin C. The molar ratio of the oxidizing agent to the substrate will need to be optimized, but a starting point could be a 2 to 4-fold molar excess of the oxidant.

  • Incubation: Stir the reaction mixture at 30°C and monitor the progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., isopropanol). Dilute the mixture with water and extract the product with an organic solvent like dichloromethane.

  • Purification: Dry the combined organic extracts, concentrate, and purify the crude product by silica gel column chromatography to isolate the this compound.

  • Characterization: Confirm the identity and purity of the this compound using analytical techniques such as HPLC, mass spectrometry, and NMR.

Mandatory Visualizations

Eremofortin_C_to_PR_Toxin_Pathway cluster_enzymatic Enzymatic Conversion cluster_chemical Chemical Synthesis Eremofortin_C Eremofortin C (-CH₂OH at C-12) PR_Toxin This compound (-CHO at C-12) Eremofortin_C->PR_Toxin Oxidation Enzyme Eremofortin C Oxidase (Short-chain alcohol dehydrogenase) Eremofortin_C->Enzyme Oxidant Chromic Anhydride- Pyridine Complex Enzyme->PR_Toxin Oxidation

Caption: Pathways for the conversion of Eremofortin C to this compound.

Troubleshooting_Workflow cluster_enzymatic Enzymatic Conversion cluster_chemical Chemical Synthesis Start Low/No this compound Conversion Method Enzymatic or Chemical? Start->Method Enzyme_Activity Check Enzyme Activity: pH, Temperature, Storage Method->Enzyme_Activity Enzymatic Reaction_Conditions Verify Reaction Conditions: Temperature, Reagent Quality Method->Reaction_Conditions Chemical Inhibitors Investigate Potential Inhibitors Enzyme_Activity->Inhibitors Enzyme_Concentration Optimize Enzyme Concentration Inhibitors->Enzyme_Concentration Side_Reactions Consider Side Reactions/ Over-oxidation Reaction_Conditions->Side_Reactions

Caption: Troubleshooting workflow for low this compound conversion.

References

Instability of PR toxin during purification procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PR toxin. The information provided addresses common challenges related to the instability of this compound during purification procedures.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound After Extraction Suboptimal Extraction Solvent: The solvent may not be efficiently extracting the toxin from the culture medium.Use chloroform (B151607) or a mixture of acetonitrile (B52724) and water for extraction. These have been shown to be effective for this compound.[1]
Degradation During Extraction: this compound is unstable in strongly acidic conditions and in the presence of amino acids.[2][3] The pH of the culture medium can become alkaline over time, which can also affect stability.[4]Adjust the pH of the culture filtrate to a moderately acidic range (pH 4.0-5.0) before extraction.[5][6] Work at low temperatures (e.g., 4°C) to minimize degradation.
Incomplete Cell Lysis (if extracting from mycelia): Inadequate disruption of fungal cells will result in poor release of intracellular toxin.Ensure thorough homogenization of the mycelia before solvent extraction to maximize the surface area for extraction.
This compound Degradation During Chromatography Acidic Stationary Phase: Standard silica (B1680970) gel can be acidic and may cause degradation of this compound.Consider using deactivated or neutral silica gel for column chromatography. Alternatively, you can use a less acidic stationary phase like Florisil or alumina.
Prolonged Exposure to Solvents: Long chromatography run times can lead to degradation, especially in the presence of protic solvents.Optimize your chromatography method to minimize the run time. Use a solvent system that provides good separation with a relatively short retention time. Consider using gradient elution to speed up the process.
Formation of Adducts: The aldehyde group of this compound is reactive and can form adducts (like PR-imine) with primary and secondary amines present as contaminants in solvents or on the stationary phase.[1][5][7]Use high-purity, amine-free solvents for chromatography. If adduct formation is suspected, consider pre-treating the crude extract to remove reactive compounds.
Poor Separation or Peak Tailing in HPLC Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the separation of this compound from its degradation products or other metabolites.For reversed-phase HPLC, a mobile phase of methanol-water or acetonitrile-water is commonly used.[8] Optimize the gradient and solvent composition to achieve better separation.
Column Overloading: Injecting too much crude extract onto the column can lead to poor peak shape and resolution.Reduce the amount of sample loaded onto the column. If necessary, perform a preliminary clean-up step using solid-phase extraction (SPE) before HPLC.
Secondary Interactions with Stationary Phase: The this compound molecule may have secondary interactions with the stationary phase, leading to peak tailing.Add a small amount of a competing agent, such as a buffer, to the mobile phase to minimize secondary interactions. Ensure the pH of the mobile phase is in a range where this compound is stable.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation products of this compound I should be aware of?

A1: The primary degradation products of this compound are PR-acid, PR-imine, and PR-amide.[5][7] PR-imine is formed by the reaction of the aldehyde group of this compound with amino acids or other primary amines.[1][5][7] PR-acid is an oxidation product.[5] These degradation products have lower toxicity compared to this compound.[5]

Q2: What is the optimal pH range for maintaining this compound stability during purification?

A2: this compound is most stable in a moderately acidic environment, around pH 4.0.[6] It is unstable in strongly acidic solutions (pH < 3) and can also degrade as the pH becomes alkaline.[2][3][4] Therefore, maintaining the pH between 4.0 and 5.0 during extraction and initial purification steps is recommended.

Q3: How does temperature affect the stability of this compound?

A3: While specific quantitative data is limited, it is generally recommended to perform all purification steps at low temperatures (e.g., 4°C or on ice) to minimize enzymatic and chemical degradation.[2] this compound production by Penicillium roqueforti is also temperature-dependent, with optimal production occurring between 20-24°C.[6]

Q4: Can I store purified this compound? If so, under what conditions?

A4: Yes, purified this compound should be stored at low temperatures, ideally at -20°C or below, in a dry, dark environment to prevent degradation. It is often stored as a crystalline solid or dissolved in a non-reactive organic solvent like chloroform in a sealed vial.

Q5: Are there any specific culture conditions that can minimize this compound degradation before purification?

A5: The timing of harvest is crucial. The amount of this compound in the culture medium can decrease rapidly after reaching its peak due to degradation.[9][10] Monitoring the toxin production over time and harvesting at the point of maximum yield can improve the final recovery. Stationary cultures have been shown to yield higher amounts of this compound compared to shaken cultures.[6] The composition of the culture medium, particularly the presence of corn extract, can also significantly enhance this compound production.[6]

Data Presentation

Table 1: Stability of this compound Under Different Conditions (Qualitative Summary)

ConditionStability of this compoundReference(s)
Strongly Acidic (pH < 3) Unstable[2][3]
Moderately Acidic (pH 4.0-5.0) Relatively Stable[6]
Alkaline pH Unstable[4]
Presence of Amino Acids/Nitrogenous Compounds Unstable (forms PR-imine and PR-amide)[2][5][7]
Microaerophilic (Low Oxygen) Conditions Promotes Degradation[5][7]
Exposure to Air May Decompose[7]
Low Temperature (e.g., 4°C) Recommended for stability[2]

Experimental Protocols

Extraction of this compound from Penicillium roqueforti Culture

This protocol describes a general method for extracting this compound from a liquid culture of P. roqueforti.

Materials:

  • P. roqueforti culture filtrate

  • Chloroform (high purity)

  • Anhydrous sodium sulfate (B86663)

  • Hydrochloric acid (HCl) or other suitable acid for pH adjustment

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Grow P. roqueforti in a suitable liquid medium (e.g., Yeast Extract Sucrose with corn extract) in stationary culture at 24°C for the optimal production time (typically 14-21 days).[6]

  • Separate the mycelia from the culture broth by filtration.

  • Adjust the pH of the culture filtrate to approximately 4.0-4.5 with HCl.

  • Transfer the pH-adjusted filtrate to a separatory funnel.

  • Add an equal volume of chloroform to the separatory funnel.

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The chloroform layer (bottom) will contain the this compound.

  • Drain the chloroform layer into a clean flask.

  • Repeat the extraction of the aqueous layer with fresh chloroform two more times to maximize recovery.

  • Combine all chloroform extracts.

  • Dry the combined chloroform extract by adding anhydrous sodium sulfate and swirling until the solution is clear.

  • Filter the dried extract to remove the sodium sulfate.

  • Concentrate the chloroform extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude this compound extract.

Purification of this compound by Silica Gel Column Chromatography

This protocol provides a general guideline for purifying the crude this compound extract.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh, consider using deactivated silica)

  • Hexane (B92381) (or other non-polar solvent)

  • Ethyl acetate (B1210297) (or other polar solvent)

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Prepare the column:

    • Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., hexane).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles.

    • Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.

  • Determine the solvent system:

    • Use TLC to find a solvent system that gives good separation of this compound from impurities. A typical starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the this compound should be around 0.3.

  • Load the sample:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Carefully apply the dissolved sample to the top of the silica gel column.

    • Alternatively, for samples not readily soluble in the mobile phase, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elute the column:

    • Begin elution with the non-polar solvent.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate). This can be done in a stepwise or continuous gradient.

  • Collect and analyze fractions:

    • Collect fractions of a consistent volume.

    • Monitor the collected fractions by TLC to identify those containing the purified this compound.

  • Combine and concentrate:

    • Pool the fractions containing the pure this compound.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

PR_Toxin_Degradation_Pathway cluster_less_toxic Less Toxic Degradation Products PR_Toxin This compound (C17H20O6) PR_Imine PR-Imine (C17H21O5N) PR_Toxin->PR_Imine + Amino Acids PR_Acid PR-Acid (C17H20O7) PR_Toxin->PR_Acid Oxidation PR_Amide PR-Amide (C17H21O6N) PR_Imine->PR_Amide Further Reaction

Caption: Degradation pathway of this compound into its less toxic metabolites.

PR_Toxin_Purification_Workflow cluster_culture 1. Fungal Culture & Harvest cluster_extraction 2. Extraction cluster_purification 3. Purification Culture P. roqueforti Culture Harvest Harvest & Filtrate Culture->Harvest pH_Adjust Adjust pH to 4.0-4.5 Harvest->pH_Adjust Solvent_Extraction Chloroform Extraction pH_Adjust->Solvent_Extraction Concentration Concentrate Extract Solvent_Extraction->Concentration Column_Chromatography Silica Gel Chromatography Concentration->Column_Chromatography Fraction_Collection Collect & Analyze Fractions Column_Chromatography->Fraction_Collection Pooling Pool Pure Fractions Fraction_Collection->Pooling Final_Product Purified this compound Pooling->Final_Product

Caption: General experimental workflow for the purification of this compound.

PR_Toxin_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_inflammation Inflammatory Response PR_Toxin This compound DNA_Replication DNA Replication PR_Toxin->DNA_Replication Transcription Transcription (RNA Polymerase I & II) PR_Toxin->Transcription Protein_Synthesis Protein Synthesis (Translation) PR_Toxin->Protein_Synthesis TNFa TNF-α Expression PR_Toxin->TNFa IL1b IL-1β Expression PR_Toxin->IL1b IL8 IL-8 Expression PR_Toxin->IL8

References

Technical Support Center: PR Toxin Production and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PR toxin produced by Penicillium roqueforti.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound production by Penicillium roqueforti in culture?

A1: The optimal pH for the production of this compound by Penicillium roqueforti is approximately pH 4.0 [1][2][3]. The yield of this compound is highly correlated with the pH of the culture medium[4][5][6].

Q2: My this compound yield is low. What are some common pH-related issues that could be the cause?

A2: Low this compound yield can be attributed to several pH-related factors:

  • Incorrect initial pH of the medium: Ensure your culture medium is adjusted to pH 4.0 before inoculation.

  • pH drift during fermentation: The metabolism of P. roqueforti can cause the pH of the medium to increase over time. For instance, in some cultures, the pH has been observed to rise from 4.5 to 8.2 over the course of the fermentation[7]. This increase in pH can lead to the degradation of the produced this compound.

  • Inappropriate buffering capacity of the medium: If the medium has poor buffering capacity, the pH can shift rapidly, moving away from the optimal range for production.

Q3: How stable is this compound at different pH values?

A3: this compound is an unstable molecule, and its stability is significantly influenced by pH.

  • Acidic Conditions: The toxin is unstable in strongly acidic solutions, becoming destabilized at a pH below 3[2]. However, it shows appreciable stability for a short duration (e.g., 2.5 hours) in moderately acidic methanol-water extracts at pH 2-3.

  • Neutral to Alkaline Conditions: As the pH of the culture medium increases, this compound degrades into less toxic metabolites such as PR imine, PR amide, and PR acid[7][8][9][10][11]. This degradation is also promoted by the presence of nitrogenous compounds like amino acids[9][10].

Q4: What are the degradation products of this compound, and how does pH influence their formation?

A4: The primary degradation products of this compound are PR imine, PR amide, and PR acid[9][10]. The formation of these products is dependent on the culture conditions, including pH. As the pH of the P. roqueforti culture medium increases from acidic to neutral or alkaline over time, the concentration of this compound decreases, while the concentrations of its degradation products can be observed to increase[7].

Troubleshooting Guides

Issue: Inconsistent this compound Production Between Batches
  • Possible Cause: Variation in the initial pH of the culture medium.

  • Troubleshooting Steps:

    • Calibrate your pH meter before preparing each batch of medium.

    • Strictly adjust the pH of the medium to 4.0 using sterile acid or base after autoclaving and cooling.

    • Record the final pH of the medium for each batch to track consistency.

  • Possible Cause: Significant pH shift during cultivation.

  • Troubleshooting Steps:

    • Monitor the pH of the culture at regular intervals (e.g., every 24 hours).

    • Consider using a buffered medium (e.g., with citrate-phosphate buffer) to maintain a more stable pH.

    • If pH still increases significantly, it might be necessary to adjust it during the fermentation process, although this should be done with caution to avoid contamination.

Issue: Low or No Detection of this compound in Extracts
  • Possible Cause: Degradation of this compound during extraction or storage due to inappropriate pH.

  • Troubleshooting Steps:

    • For extraction, use a moderately acidic solvent system (e.g., methanol-water at pH 2-3) to maintain the stability of the toxin.

    • Avoid strongly acidic or alkaline conditions during all extraction and purification steps.

    • Store extracts at low temperatures (-20°C or below) and in a slightly acidic buffer if possible.

  • Possible Cause: The timing of the harvest is critical.

  • Troubleshooting Steps:

    • Optimize the harvest time. This compound production typically starts after a few days of incubation, reaches a maximum, and then declines as the pH of the medium rises and degradation occurs[7].

    • Perform a time-course experiment to determine the peak production time for your specific strain and culture conditions.

Data Presentation

Table 1: Influence of pH on this compound Production and Stability

ParameterOptimal pH / ConditionNotes
This compound Production ~ pH 4.0Yields are highly correlated with the medium's pH.
This compound Stability Unstable at pH < 3Destabilization occurs in strongly acidic conditions.
Appreciably stable at pH 2-3Stability is maintained for a short period in specific extraction mixtures.
Degrades at neutral to alkaline pHDegradation into PR imine, PR amide, and PR acid is observed as pH increases.

Experimental Protocols

Protocol 1: Culturing P. roqueforti for this compound Production at Different pH Values
  • Medium Preparation: Prepare Yeast Extract Sucrose (YES) broth (2% yeast extract, 15% sucrose).

  • pH Adjustment: Aliquot the medium into several flasks and adjust the pH of each flask to a different value (e.g., 3.0, 4.0, 5.0, 6.0, 7.0) using sterile HCl or NaOH.

  • Inoculation: Inoculate each flask with a suspension of P. roqueforti conidia.

  • Incubation: Incubate the cultures under stationary conditions in the dark at 24°C for 14 days.

  • Sampling and Analysis: At regular intervals, aseptically remove a sample from each flask. Measure the pH of the culture and extract the this compound for quantification by HPLC.

Protocol 2: Extraction and Quantification of this compound and its Degradation Products by HPLC
  • Extraction: Acidify the culture filtrate to pH 2-3 with a suitable acid. Extract the toxins with an organic solvent such as chloroform (B151607) or ethyl acetate.

  • Concentration: Evaporate the organic solvent under reduced pressure.

  • Reconstitution: Redissolve the residue in a small volume of the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with a small percentage of an acid like formic or acetic acid to improve peak shape) is commonly used.

    • Detection: UV detector at a wavelength of approximately 254 nm.

    • Quantification: Use certified standards of this compound, PR imine, PR amide, and PR acid to create calibration curves for accurate quantification.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_medium Prepare YES Broth adjust_ph Adjust pH to desired values (e.g., 3.0, 4.0, 5.0, 6.0, 7.0) prep_medium->adjust_ph inoculate Inoculate with P. roqueforti adjust_ph->inoculate incubate Incubate at 24°C (Stationary, Dark) inoculate->incubate sampling Aseptic Sampling (Time-course) incubate->sampling measure_ph Measure Culture pH sampling->measure_ph extraction Extract Toxins sampling->extraction hplc Quantify by HPLC extraction->hplc

Caption: Experimental workflow for studying the effect of pH on this compound production.

Caption: Putative pH signaling pathway regulating this compound production in P. roqueforti.

References

Technical Support Center: Minimizing PR Toxin Degradation During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with PR toxin, maintaining sample integrity is critical for accurate experimental results. This technical support center provides guidance on minimizing the degradation of this compound during storage through a series of frequently asked questions, troubleshooting guides, and best-practice protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a mycotoxin produced by the fungus Penicillium roqueforti. It is a bicyclic sesquiterpene containing several reactive functional groups, including an aldehyde, an α,β-unsaturated ketone, and two epoxide rings.[1][2] These groups make the molecule susceptible to degradation, leading to a loss of the parent compound and the formation of less toxic derivatives.[1][2] This instability can compromise experimental results that rely on accurate concentrations of the active toxin.

Q2: What are the main degradation products of this compound?

Under certain conditions, this compound degrades into several less toxic derivatives. The primary degradation products that have been identified are:

  • PR imine [1][3][4]

  • PR amide [3][4]

  • PR acid [1][5]

The formation of these products is often observed in complex biological matrices, such as cheese and culture media.[1][3][4]

Q3: What environmental factors are known to promote this compound degradation?

Several factors can contribute to the degradation of this compound:

  • pH: this compound is unstable in strongly acidic solutions (pH < 3).[4] In culture media, degradation is observed as the pH increases over time.

  • Presence of Nitrogenous Compounds: Amines, amino acids, and ammonium (B1175870) salts can react with the aldehyde group of this compound, leading to the formation of PR imine and PR amide.[1][6]

  • Temperature: While specific quantitative data is limited, general principles of chemical kinetics suggest that higher temperatures will accelerate degradation. In one study, this compound in a culture medium was completely degraded within 3 to 4 days at room temperature.[3][4]

  • Oxygen Levels: Microaerophilic (low oxygen) conditions have been associated with this compound degradation, particularly in cheese manufacturing.[1]

Troubleshooting Guide: Unstable this compound Samples

This guide addresses common issues encountered during the storage and handling of this compound samples.

Observed Problem Potential Cause Recommended Action
Decreased this compound concentration in stored samples over time. Degradation due to improper storage temperature.Store stock solutions at -20°C or lower for long-term stability. For short-term storage, 4°C is acceptable, but stability should be monitored.
Exposure to light.Always store this compound solutions in amber vials or wrap clear vials in aluminum foil to protect from light.
Inappropriate solvent.Use high-purity aprotic solvents like acetonitrile (B52724) or chloroform (B151607) for reconstitution and storage. Avoid prolonged storage in protic solvents like methanol (B129727) or aqueous solutions, especially at non-neutral pH.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products (PR imine, PR amide, PR acid).Review storage conditions (temperature, pH, solvent). If possible, use mass spectrometry to identify the degradation products. Prepare fresh standards and samples.
Reaction with components in the sample matrix.Minimize the time between sample preparation and analysis. Consider solid-phase extraction (SPE) to clean up the sample and remove reactive components.
Inconsistent results between experimental replicates. Freeze-thaw cycles leading to degradation.Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing.
Contamination of solvents or reagents.Use high-purity, analytical grade solvents and reagents. Prepare fresh solutions regularly.

Experimental Protocols and Best Practices

To ensure the stability of your this compound samples, adhere to the following protocols for handling and storage.

Protocol for Preparation and Storage of this compound Stock Solutions
  • Reconstitution of Lyophilized this compound:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the toxin in a high-purity, aprotic solvent such as acetonitrile or chloroform to the desired concentration.

    • Vortex briefly to ensure complete dissolution.

  • Aliquoting and Storage:

    • Immediately after reconstitution, aliquot the stock solution into smaller, single-use amber glass vials. This minimizes the number of freeze-thaw cycles and protects the toxin from light.

    • For long-term storage (months to years), store the aliquots at -20°C or below.

    • For short-term storage (days to weeks), aliquots can be stored at 4°C.

    • Clearly label all vials with the toxin name, concentration, solvent, and date of preparation.

  • Handling of Solutions:

    • When working with this compound solutions, use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

    • Perform all manipulations in a well-ventilated fume hood.

    • Minimize the exposure of the solution to ambient light and temperature.

Analytical Methods for Monitoring this compound Stability

Regularly assessing the purity and concentration of your this compound stock is crucial. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

  • Mobile Phase: A typical mobile phase for reversed-phase HPLC analysis of this compound could consist of a gradient of acetonitrile and water.

  • Column: A C18 column is suitable for the separation of this compound and its degradation products.

  • Detection: UV detection at approximately 254 nm can be used for quantification.

  • Stability Check: To monitor stability, analyze a freshly prepared standard and compare its chromatogram to that of a stored standard. A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation.

Visualizing this compound Degradation and Experimental Workflow

The following diagrams illustrate the degradation pathway of this compound and a recommended experimental workflow for handling and analysis.

PR_Toxin_Degradation_Pathway PR_Toxin This compound Degradation Degradation Conditions (e.g., +Amino Acids, pH change) PR_Toxin->Degradation PR_Imine PR Imine PR_Amide PR Amide PR_Acid PR Acid Degradation->PR_Imine Degradation->PR_Amide Degradation->PR_Acid

Caption: Degradation pathway of this compound.

Experimental_Workflow start Start: Receive/Prepare This compound Standard reconstitute Reconstitute in Anhydrous Aprotic Solvent (e.g., Acetonitrile) start->reconstitute aliquot Aliquot into Single-Use Amber Vials reconstitute->aliquot storage Store at ≤ -20°C (Long-term) aliquot->storage experiment Use for Experiment storage->experiment analysis Analyze by HPLC/LC-MS (Quality Control) experiment->analysis end End of Workflow analysis->end

Caption: Recommended workflow for this compound handling.

References

Addressing the variability of PR toxin production among P. roqueforti strains

Author: BenchChem Technical Support Team. Date: December 2025

This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals studying the variability of PR toxin production among Penicillium roqueforti strains.

Frequently Asked Questions (FAQs)

Q1: Why do different strains of P. roqueforti produce vastly different amounts of this compound?

A1: The variability in this compound production is primarily due to genetic differences among strains.[1] Production is controlled by a specific biosynthetic gene cluster (the prx cluster).[2][3] Variations in the expression of these genes lead to different production levels.[1] Many commercial strains used in cheese production have mutations that impair or completely block the toxin synthesis pathway. A common mutation is a premature stop codon in a key gene (ORF11), which halts the process and can lead to the accumulation of precursor molecules like eremofortin A and B.[2][4][5] In other strains, the genes may be present but their expression is downregulated.[4][5]

Q2: My culture is growing well, but I can't detect any this compound. What are the possible reasons?

A2: There are several potential reasons for this observation:

  • Strain Inability: The specific P. roqueforti strain you are using may be a non-producer or a very low-level producer due to the genetic factors mentioned in Q1.[2][4]

  • This compound Instability: this compound is notoriously unstable in culture media.[1][6] It can rapidly degrade into other, less toxic compounds like PR-imine, PR-amide, and PR-acid, especially in the presence of amino acids or as the pH of the medium increases.[2][7][8] Your measurements might be taken after the toxin has already degraded. The concentration can peak and then fall to zero within 3-4 days.[7][9]

  • Suboptimal Culture Conditions: Toxin production is highly sensitive to environmental factors. Conditions that favor fungal growth are not always optimal for mycotoxin production.[10] For instance, the optimal temperature for growth might be 25°C, while the optimal temperature for this compound production could be lower, around 15°C.[10]

  • Incorrect Timing of Harvest: Both the yield and the ease of purification are influenced by the harvest time.[11] Harvesting too early or too late might result in missing the peak production window.

Q3: What is the relationship between this compound and other metabolites like eremofortin C, A, and B?

A3: Eremofortins are direct precursors in the this compound biosynthetic pathway. The synthesis starts with farnesyl diphosphate (B83284) and proceeds through several steps to produce eremofortin C, which is then converted to other intermediates.[1][2] Strains with genetic blocks in the later stages of the pathway may accumulate these precursors instead of producing this compound.[2]

Q4: Can this compound be found in commercial blue cheese?

A4: While many P. roqueforti strains used in cheese production have the genetic potential to produce this compound, the toxin itself is rarely, if ever, found in finished cheese.[5][12] This is because the conditions during cheese ripening (low oxygen, presence of nitrogenous compounds like amino acids and casein) promote the rapid degradation of this compound into its less toxic derivatives, such as PR-imine and PR-amide.[2][5] Furthermore, cheese starter strains have often been selected over time for their low toxin-producing capabilities.[2][4]

Q5: What are the main challenges in accurately quantifying this compound?

A5: The primary challenges include:

  • Toxin Instability: As mentioned, this compound degrades quickly, making sample collection and storage critical.[1][9]

  • Matrix Effects: Components in the culture medium or sample extract can interfere with analytical instruments like LC-MS/MS, either suppressing or enhancing the signal and leading to inaccurate quantification.[13]

  • Lack of Official Methods: There is no single, official standardized method for this compound analysis, which can lead to variability between labs.[6]

  • Interference from Derivatives: The presence of structurally similar precursors and degradation products can complicate chromatographic separation and detection.[6][14]

Troubleshooting Guides

Guide 1: Low or No this compound Yield

This guide provides a systematic approach to troubleshoot experiments where this compound production is lower than expected or undetectable.

dot

Low_Yield_Troubleshooting start_node Start: Low/No this compound Yield decision_node1 Is the P. roqueforti strain a known producer? start_node->decision_node1 Begin Troubleshooting decision_node decision_node process_node process_node end_node Potential Resolution process_node1_yes process_node1_yes decision_node1->process_node1_yes Yes process_node1_no Verify strain capability. Test a positive control strain (e.g., ATCC 48936). [20] decision_node1->process_node1_no No / Unsure decision_node2 Are culture conditions optimal for toxin production? process_node1_yes->decision_node2 end_node1 Identified Strain Issue process_node1_no->end_node1 process_node2_yes process_node2_yes decision_node2->process_node2_yes Yes process_node2_no Adjust conditions: - Temp: 15-24°C [2, 15] - pH: ~4.0 [2] - Media: YES, corn extract [2, 14] - Culture: Stationary [2] decision_node2->process_node2_no No decision_node3 Is harvest timing appropriate? process_node2_yes->decision_node3 end_node2 Optimized Conditions process_node2_no->end_node2 process_node3_yes process_node3_yes decision_node3->process_node3_yes Yes process_node3_no Perform a time-course experiment. Harvest at multiple time points (e.g., days 10-20) to find peak production. [12] decision_node3->process_node3_no No decision_node4 Is the analytical method sensitive and validated? process_node3_yes->decision_node4 end_node3 Optimized Harvest Time process_node3_no->end_node3 process_node4_yes process_node4_yes decision_node4->process_node4_yes Yes process_node4_no Validate analytical method: - Check extraction recovery. - Assess for matrix effects. - Run a certified standard. [11, 29] decision_node4->process_node4_no No process_node_final Consider this compound Degradation. Analyze for derivatives like PR-imine and PR-amide. [12, 20] process_node4_yes->process_node_final end_node4 Validated Method process_node4_no->end_node4 end_node5 Assessed Degradation process_node_final->end_node5

Caption: Troubleshooting workflow for low this compound yield.

Guide 2: Inconsistent Quantitative Results in HPLC/LC-MS

Use this guide if you are experiencing high variability or poor recovery in your quantitative analysis.

Problem: Inconsistent or inaccurate quantitative results (high variability, poor recovery).

  • Verify System Performance:

    • Action: Before analyzing samples, inject a pure, known concentration of this compound standard in a clean solvent (e.g., acetonitrile (B52724)/water).

    • Check: Confirm that the retention time is stable, the peak shape is sharp and symmetrical, and the instrument response (sensitivity) is within the expected range. If not, the issue may be with the instrument itself, not the sample.

  • Assess Sample Extraction and Clean-Up:

    • Problem: Low recovery can be caused by inefficient extraction or loss of the analyte during sample clean-up.[13]

    • Action: Perform a spike-and-recovery experiment. Add a known amount of this compound standard to a blank culture medium sample (one in which no fungus was grown). Process this spiked sample alongside your experimental samples.

    • Check: Calculate the recovery percentage. A good recovery is typically in the 80-120% range. Recoveries for this compound in spiked media and cheese extracts have been reported at 96.8% and 100.4%, respectively, using an optimized method.[15] If recovery is low, re-evaluate your extraction solvent and clean-up procedure (e.g., Solid-Phase Extraction).

  • Identify and Mitigate Matrix Effects:

    • Problem: Co-extracted compounds from the culture medium can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[13]

    • Action 1 (Matrix-Matched Calibration): Prepare your calibration standards by diluting the this compound standard in a blank matrix extract instead of a clean solvent. This helps to ensure that the standards and the samples are affected by the matrix in the same way.

    • Action 2 (Dilution): Dilute the final sample extract with the initial mobile phase (e.g., 1:5 or 1:10). This reduces the concentration of interfering matrix components. Note that this will also reduce the concentration of this compound, so ensure your method is sensitive enough.

    • Action 3 (Internal Standards): If available, use a stable isotope-labeled internal standard for this compound. This is the most effective way to compensate for matrix effects and variations during sample preparation and injection.

Data & Protocols

Quantitative Data Summary

Table 1: Influence of Culture Conditions on this compound Production

FactorConditionEffect on this compound ProductionReference
Temperature Optimal at 15-24°C (strain dependent)Higher than at 30°C or temperatures optimal for growth.[10][16][17]
pH Optimal around 4.0Production decreases at higher pH values.[12][16][17]
Aeration Stationary CultureHigher production compared to shaken cultures.[16][17]
Carbon Source Sucrose, Corn ExtractHigh production.[16][18]
LactoseSignificantly lower production than sucrose.[18]
Sodium LactateUndetectable levels of production.[18]
Substrate Cereals (especially corn)Greater production than on legumes.[17][19]

Table 2: Example of this compound Production by P. roqueforti Strains

Strain SourceMediumAverage this compound Production (mg/100 mL)Reference
Cabrales Cheese (Interior)YES Broth1.89[18]
Cabrales Cheese (Surface)YES Broth1.64[18]
ATCC Strains (3 tested)YES Broth41.73[18]
ATCC Strains (3 tested)YEL (Lactose) Broth0.48[18]

Note: Production levels are highly variable and these values represent specific experimental conditions.

Experimental Protocols
Protocol 1: Cultivation of P. roqueforti for this compound Production

This protocol is adapted from methodologies known to yield high levels of this compound.[18][20]

  • Media Preparation: Prepare Yeast Extract Sucrose (YES) broth (2% yeast extract, 15% sucrose). For potentially enhanced yield, a corn extract can be added (YESC medium).[16][20] Sterilize by autoclaving.

  • Inoculation: Inoculate 150 mL of sterile YES broth in a 1 L Roux flask with a spore suspension or a small agar (B569324) plug from a 7-day-old culture of P. roqueforti.

  • Incubation: Incubate as a stationary culture at 24°C in the dark for 14-15 days.[18] Note: The optimal temperature may be lower (e.g., 15°C) for some strains.[10]

  • Harvesting: After the incubation period, separate the mycelium from the culture broth by filtration. The broth contains the secreted this compound.

Protocol 2: Extraction and Quantification of this compound by HPLC

This protocol outlines a general procedure for this compound analysis.[15][20]

  • Extraction:

    • Acidify the filtered culture broth to pH 3.0 with HCl.

    • Perform a liquid-liquid extraction by mixing the broth with an equal volume of chloroform (B151607). Shake vigorously and allow the layers to separate.

    • Collect the lower chloroform layer. Repeat the extraction two more times.

    • Pool the chloroform extracts and evaporate to dryness under vacuum.

  • Sample Preparation for HPLC:

    • Re-dissolve the dried extract in a known, small volume of a suitable solvent (e.g., methanol (B129727) or the HPLC mobile phase).

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • HPLC Analysis:

    • System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is common.

    • Detection: this compound can be detected by UV absorbance, typically around 254 nm.

    • Quantification: Create a calibration curve using a certified this compound standard of known concentrations. Calculate the concentration in the sample by comparing its peak area to the calibration curve. The limit of detection for HPLC methods can be as low as 2 ng.[15]

Visualizations

This compound Biosynthetic Pathway

dot

PR_Toxin_Pathway FPP Farnesyl Diphosphate Aristolochene Aristolochene FPP->Aristolochene ari1 EreC Eremo-fortin C Aristolochene->EreC Multiple Steps EreA Eremo-fortin A EreC->EreA Oxidation PRToxin This compound EreA->PRToxin ORF11 enzyme Degradation Degradation Products (PR-imine, PR-amide, PR-acid) PRToxin->Degradation Instability in media ari1 ari1 (Aristolochene synthase) p450 P450 Mono-oxygenases (e.g., ORF11)

Caption: Simplified this compound biosynthetic pathway in P. roqueforti.

Experimental Workflow for this compound Analysis

dot

Experimental_Workflow step_node step_node qc_node qc_node start_end_node start_end_node start Start step1 1. P. roqueforti Cultivation (Stationary, 15-24°C, YES Broth) start->step1 step2 2. Harvest & Separate (Filter mycelia from broth) step1->step2 step3 3. Liquid-Liquid Extraction (e.g., with Chloroform) step2->step3 step4 4. Evaporate & Reconstitute (Dry extract, dissolve in known volume) step3->step4 step5 5. HPLC / LC-MS Analysis step4->step5 step6 6. Data Processing (Compare to standard curve) step5->step6 end_node Final Concentration Reported step6->end_node

Caption: General workflow for this compound extraction and analysis.

References

Technical Support Center: Refinement of PR Toxin Quantification in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of PR toxin in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification in complex biological samples challenging?

A1: this compound is a mycotoxin produced by the fungus Penicillium roqueforti, which is commonly found in silage and used in the production of blue cheeses.[1] Its quantification in complex biological samples is challenging due to several factors:

  • Instability: this compound is unstable, especially in matrices like blue cheese, where it can be degraded into less toxic derivatives such as PR imine and PR amide.[1][2][3]

  • Uneven Distribution: P. roqueforti can produce high concentrations of mycotoxins in small "hotspots," leading to significant variability in toxin levels within a bulk sample.[1]

  • Matrix Interferences: Complex biological samples contain numerous compounds that can interfere with the analysis, leading to inaccurate quantification.

  • Lack of Official Methods: There are currently no official standardized methods for the analysis of this compound, making it difficult to compare results across different laboratories.[1]

  • Presence of Related Compounds: The presence of structurally similar secondary metabolites, such as PR acid, PR imine, and PR amide, can complicate the specific quantification of this compound.[1]

Q2: What are the primary analytical methods for this compound quantification?

A2: The primary analytical methods for this compound quantification include:

  • Chromatographic Methods: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) are powerful techniques for the sensitive and selective quantification of this compound.[1][4]

  • Immunoassays: Enzyme-linked immunosorbent assays (ELISAs) can be used for rapid screening of this compound. These methods are generally cost-effective and easy to use but may have limitations in terms of specificity.[1][5]

Q3: Are there certified reference materials (CRMs) available for this compound?

A3: While there are certified reference materials available for a variety of other mycotoxins from suppliers like Romer Labs and Sigma-Aldrich, the specific availability of a CRM for this compound is not clearly documented in readily available sources.[6][7][8] Researchers should contact mycotoxin reference material suppliers directly to inquire about the availability of a this compound standard.

Q4: What is the primary mechanism of this compound's toxicity?

A4: The aldehyde group in the this compound structure is primarily responsible for its toxic effects.[1] this compound has been shown to inhibit vital cellular processes, including:

  • Transcription and Protein Synthesis: It impairs the transcriptional process by affecting RNA polymerases I and II.[1]

  • DNA Damage: this compound can induce the formation of DNA-protein cross-links.

  • Mitochondrial Function: It can disrupt mitochondrial respiration.

  • Apoptosis: this compound can induce programmed cell death (apoptosis) through signaling pathways involving JNK and p53.[9][10][11][12]

Troubleshooting Guides

LC-MS/MS Analysis

Issue: Poor peak shape, retention time shifts, or loss of sensitivity.

Possible Cause Troubleshooting Step
This compound Instability This compound is known to be unstable. Prepare fresh standards and process samples promptly. Store stock solutions in an appropriate solvent (e.g., acetonitrile) at low temperatures (-20°C) and protect from light. Avoid prolonged exposure to high pH conditions.[4]
Matrix Effects Co-eluting matrix components can cause ion suppression or enhancement. Use matrix-matched calibration standards or stable isotope-labeled internal standards if available. Optimize the sample cleanup procedure to remove interfering compounds. Dilute the sample extract if signal suppression is severe.
Column Contamination Complex matrices can lead to column contamination. Use a guard column and implement a column washing step after each analytical batch.
Mobile Phase Issues Ensure the mobile phase is correctly prepared, degassed, and of high purity. Inconsistent mobile phase composition can lead to retention time shifts.

Issue: Inaccurate quantification.

Possible Cause Troubleshooting Step
Inadequate Sample Homogenization Mycotoxins can be heterogeneously distributed in a sample. Thoroughly homogenize the entire sample before taking a subsample for extraction to ensure it is representative.[1]
Inefficient Extraction The choice of extraction solvent is critical. Acetonitrile (B52724) or methanol-based solvents are commonly used for mycotoxin extraction. Optimize the solvent composition and extraction time for your specific matrix.
Degradation during Sample Preparation This compound is unstable. Minimize the time between sample extraction and analysis. Keep extracts cool and protected from light. The stability of other mycotoxins has been shown to be affected by solvent, temperature, and pH.[13]
Calibration Issues Use a multi-level calibration curve prepared in a matrix that closely matches your sample to compensate for matrix effects.
ELISA Analysis

Issue: High background or false positives.

Possible Cause Troubleshooting Step
Cross-reactivity The antibody may cross-react with other structurally similar mycotoxins or matrix components. Confirm positive ELISA results with a more specific method like LC-MS/MS.
Inadequate Washing Insufficient washing between steps can lead to high background signal. Ensure wash steps are performed thoroughly according to the kit protocol.
Non-specific Binding Components in the sample matrix may bind non-specifically to the plate. Ensure the blocking step is performed correctly. Diluting the sample may also help reduce non-specific binding.

Issue: Low or no signal.

Possible Cause Troubleshooting Step
Incorrect Reagent Preparation or Storage Ensure all reagents are prepared according to the manufacturer's instructions and have not expired. Store reagents at the recommended temperature.
This compound Degradation As this compound is unstable, it may have degraded in the sample or during the extraction process. Ensure proper sample storage and handling.
Improper Incubation Times or Temperatures Adhere strictly to the incubation times and temperatures specified in the protocol.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound in various matrices, the following table provides a general overview of reported limits of detection (LOD) and quantification (LOQ) for other mycotoxins using LC-MS/MS and ELISA. These values can serve as a benchmark for methods developed for this compound.

Analytical Method Matrix Mycotoxin LOD LOQ Reference
LC-MS/MSCheeseAflatoxin M1-2.0 ng/kg[14]
LC-MS/MSCheeseAflatoxicol-5.0 ng/kg[14]
LC-MS/MSCheeseSterigmatocystin-1.0 ng/kg[14]
LC-MS/MSCheeseOchratoxin A0.5 µg/kg1 µg/kg[15]
LC-MS/MSMaize SilageVarious Mycotoxins1 - 739 µg/kg-[9][15]
ELISAGrainTotal Aflatoxins2.5 ppb4 ppb[16]
ELISACerealsT-2/HT-2 Toxin-75 µg/kg[17]

Experimental Protocols

Generic LC-MS/MS Method for this compound Quantification in Cheese

This protocol is adapted from a multi-mycotoxin method for cheese and should be optimized and validated for this compound.[18]

1.1. Sample Preparation (QuEChERS-based Extraction)

  • Weigh 5 g of homogenized cheese sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute. Let it stand for 30 minutes.

  • Add 10 mL of acetonitrile with 1% formic acid.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the upper acetonitrile layer for cleanup.

1.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer 1 mL of the acetonitrile extract to a d-SPE tube containing MgSO₄ and a suitable sorbent (e.g., PSA, C18).

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

1.3. LC-MS/MS Parameters (Example)

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: A suitable gradient from low to high organic phase.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor and product ions for this compound need to be determined by infusing a standard solution.

Generic Competitive ELISA Method for this compound in Grain

This protocol is a general guideline adapted from ELISA methods for other mycotoxins and should be optimized for this compound.[16][19][20]

2.1. Sample Extraction

  • Grind a representative grain sample to a fine powder.

  • Weigh 5 g of the ground sample into a flask.

  • Add 25 mL of 70% methanol.

  • Shake vigorously for 3 minutes.

  • Filter the extract and collect the filtrate.

  • Dilute the filtrate with the assay buffer provided in the ELISA kit.

2.2. ELISA Procedure

  • Add a specific volume of the diluted sample extract and this compound-enzyme conjugate to the antibody-coated wells.

  • Incubate for the time specified in the kit instructions (e.g., 15 minutes at room temperature).

  • Wash the wells multiple times with the provided wash buffer.

  • Add the substrate solution to the wells and incubate for a specified time (e.g., 5 minutes) to allow color development.

  • Add the stop solution to halt the reaction.

  • Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the this compound concentration.

Visualizations

Experimental_Workflow_LC_MS_MS LC-MS/MS Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Complex Biological Sample (e.g., Cheese, Silage) Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile, Salts) Homogenization->Extraction Cleanup Dispersive SPE Cleanup (d-SPE) Extraction->Cleanup LC_Separation UHPLC Separation (C18 Column) Cleanup->LC_Separation Filtered Extract MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Data Analysis & Quantification MS_Detection->Quantification

Caption: A generalized experimental workflow for this compound quantification using LC-MS/MS.

ELISA_Workflow Competitive ELISA Workflow for this compound cluster_prep Sample & Plate Preparation cluster_assay Assay Steps Sample Grain Sample Extraction Extraction with 70% Methanol Sample->Extraction Dilution Dilution of Extract Extraction->Dilution Addition Add Diluted Sample & This compound-Enzyme Conjugate Dilution->Addition Plate Antibody-Coated Microtiter Plate Plate->Addition Incubation1 Incubation Addition->Incubation1 Washing1 Washing Incubation1->Washing1 Substrate Add Substrate Washing1->Substrate Incubation2 Color Development Substrate->Incubation2 Stop Add Stop Solution Incubation2->Stop Read Read Absorbance at 450 nm Stop->Read

Caption: A typical workflow for competitive ELISA-based detection of this compound.

PR_Toxin_Apoptosis_Pathway Proposed Signaling Pathway of this compound-Induced Apoptosis cluster_cellular_stress Cellular Stress Response cluster_signaling Signaling Cascade cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase PR_Toxin This compound ROS Reactive Oxygen Species (ROS) PR_Toxin->ROS DNA_Damage DNA Damage PR_Toxin->DNA_Damage JNK JNK Activation ROS->JNK p53 p53 Activation DNA_Damage->p53 JNK->p53 Bax Bax Upregulation p53->Bax Mito_Perm Mitochondrial Membrane Permeabilization Bax->Mito_Perm CytoC Cytochrome c Release Mito_Perm->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified diagram of the proposed this compound-induced apoptosis signaling pathway.

References

Validation & Comparative

Comparative Toxicity of PR Toxin and Its Precursors, Eremofortin B and C: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the mycotoxin PR toxin and its biosynthetic precursors, eremofortin B and C, reveals a stark contrast in their toxicological profiles. While this compound exhibits significant acute toxicity through various mechanisms, its precursors are characterized by substantially lower toxic potential. This guide provides a comparative analysis of their toxicity, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways.

Executive Summary

This compound, a secondary metabolite of Penicillium roqueforti, is a potent mycotoxin with demonstrated hepatotoxic and nephrotoxic effects in animal models.[1] Its precursors in the biosynthetic pathway, eremofortin B and eremofortin C, are considered to have low to no cytotoxic activity. The key structural difference leading to this disparity in toxicity is the aldehyde group at the C-12 position of this compound, which is a hydroxyl group in eremofortin C. This guide will delve into the quantitative toxicity data, the mechanisms of action, and the experimental protocols used to evaluate these compounds.

Data Presentation: A Comparative Overview of Toxicity

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
This compound MouseIntraperitoneal (i.p.)5.8[2]
RatIntraperitoneal (i.p.)11.6[1][2]
RatIntravenous (i.v.)8.2[2]
RatOral (p.o.)115[1]
Eremofortin B Not availableNot availableNot available
Eremofortin C Not availableNot availableNot available

Table 1: Comparative in vivo acute toxicity (LD50) of this compound. Data for eremofortin B and C is not available, reflecting their reported low toxicity.

In vitro studies further underscore the cytotoxicity of this compound against various cell lines.

CompoundCell LineAssayEndpointConcentration (µM)Exposure TimeReference
This compound THP-1Not SpecifiedIC500.8348 hours[3]
HepG2Not SpecifiedIC503.75 - 33.44Not Specified[3]
Caco-2Resazurin (B115843)IC50>12.548 hours[3]
Eremofortin B VariousCell viability assays-Non-toxic-[3]
Eremofortin C Not availableNot availableNot availableNot availableNot available

Table 2: Comparative in vitro cytotoxicity (IC50) of this compound. Eremofortin B has been shown to be non-toxic in cell viability assays.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the toxicological evaluation of this compound.

Acute Toxicity Testing in Rodents (LD50 Determination)

The determination of the median lethal dose (LD50) of this compound in mice and rats was conducted as follows:

  • Test Animals: Weanling male and female rats and mice were used.

  • Test Substance Preparation: Pure this compound was dissolved in propylene (B89431) glycol.

  • Administration: The toxin was administered via intraperitoneal (i.p.), intravenous (i.v.), or oral (p.o.) routes in graded doses to different groups of animals.

  • Observation: Animals were observed for clinical signs of toxicity, such as breathing difficulties, motor incoordination, and paralysis, over a period of 24 hours.[4]

  • LD50 Calculation: The LD50 value, the dose at which 50% of the animals died, was calculated using statistical methods based on the mortality data from the different dose groups.[1][2]

In Vitro Cytotoxicity Assay

The cytotoxic effects of this compound on cultured cell lines were assessed using the following general protocol:

  • Cell Lines: Various human cell lines, such as THP-1 (monocytic), HepG2 (liver carcinoma), and Caco-2 (colon adenocarcinoma), were used.

  • Culture Conditions: Cells were maintained in appropriate culture media and conditions (e.g., 37°C, 5% CO2).

  • Toxin Exposure: Cells were treated with a range of concentrations of this compound for a specified duration (e.g., 48 hours).

  • Viability Assessment: Cell viability was determined using assays such as the resazurin assay, which measures metabolic activity as an indicator of viable cells.

  • IC50 Determination: The IC50 value, the concentration of the toxin that causes a 50% reduction in cell viability, was calculated from the dose-response curves.[3]

Mechanisms of Toxicity and Signaling Pathways

The significant toxicity of this compound stems from its ability to interfere with fundamental cellular processes. In contrast, eremofortin B and C lack the reactive aldehyde group responsible for these effects.

This compound's Molecular Mechanisms of Action

This compound exerts its toxic effects through multiple mechanisms:

  • Inhibition of Transcription and Protein Synthesis: this compound has been shown to inhibit the activity of DNA-dependent RNA polymerases, thereby blocking transcription.[1][4] This subsequently leads to the inhibition of protein synthesis.

  • Mitochondrial Dysfunction: The toxin impairs mitochondrial respiration and oxidative phosphorylation.[4] It inhibits the activity of mitochondrial HCO3--ATPase and the succinate-cytochrome c reductase complex.[4]

  • Induction of Cellular Damage: At a physiological level, this compound causes an increase in capillary permeability, leading to edema and direct damage to vital organs such as the lungs, heart, liver, and kidneys.[1][2]

The following diagram illustrates the key molecular targets of this compound leading to cellular dysfunction and toxicity.

PR_Toxin_Mechanism This compound This compound RNA Polymerase RNA Polymerase This compound->RNA Polymerase Inhibits Mitochondria Mitochondria This compound->Mitochondria Inhibits Transcription Transcription RNA Polymerase->Transcription Blocks Oxidative Phosphorylation Oxidative Phosphorylation Mitochondria->Oxidative Phosphorylation Impairs Protein Synthesis Protein Synthesis Transcription->Protein Synthesis Inhibits Cellular Dysfunction & Toxicity Cellular Dysfunction & Toxicity Protein Synthesis->Cellular Dysfunction & Toxicity Oxidative Phosphorylation->Cellular Dysfunction & Toxicity

Mechanism of this compound Toxicity
Biosynthetic Pathway and the Emergence of Toxicity

The toxicity of this compound is intrinsically linked to its biosynthesis from the less toxic precursors, eremofortin B and C. The final enzymatic oxidation step is critical for the formation of the toxic aldehyde group.

The workflow below outlines the key steps in the biosynthesis of this compound from its eremofortin precursors.

Biosynthesis_Workflow cluster_0 Biosynthesis in Penicillium roqueforti Eremofortin B Eremofortin B Eremofortin C Eremofortin C Eremofortin B->Eremofortin C Hydroxylation Enzymatic Oxidation Enzymatic Oxidation Eremofortin C->Enzymatic Oxidation This compound This compound Enzymatic Oxidation->this compound Oxidation of -CH2OH to -CHO

Biosynthesis of this compound

Conclusion

The comparative analysis of this compound and its precursors, eremofortin B and C, unequivocally demonstrates a significant increase in toxicity upon the conversion of eremofortin C to this compound. This is primarily attributed to the formation of a reactive aldehyde group. While this compound is a potent mycotoxin with well-defined mechanisms of toxicity, its precursors exhibit minimal to no cytotoxic effects. This understanding is crucial for researchers in the fields of toxicology, food safety, and drug development, as it highlights the importance of specific chemical moieties in determining the biological activity and toxic potential of fungal secondary metabolites. Further research to obtain quantitative toxicity data for eremofortin B and C would provide a more complete comparative profile.

References

Unraveling the Molecular Assault: A Comparative Guide to the Mechanisms of PR Toxin and Other Penicillium Mycotoxins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the distinct mechanisms of action of prominent Penicillium mycotoxins reveals a diverse arsenal (B13267) of cellular disruption strategies. This guide offers a comparative analysis of PR toxin, patulin (B190374), citrinin, ochratoxin A, and mycophenolic acid, providing researchers, scientists, and drug development professionals with a comprehensive resource on their molecular targets and toxicological profiles.

The genus Penicillium is a ubiquitous group of fungi that includes species vital to the food industry, such as in the production of cheese. However, this genus is also notorious for producing a wide array of mycotoxins, secondary metabolites that can contaminate food and feed, posing significant health risks to humans and animals. Understanding the precise mechanisms by which these toxins exert their effects is crucial for developing effective mitigation strategies and for exploring their potential pharmacological applications. This guide contrasts the mechanism of action of the highly potent this compound with other significant Penicillium mycotoxins.

At a Glance: Comparative Toxicity and Molecular Targets

To facilitate a clear comparison, the following table summarizes the key quantitative data related to the toxicity and primary molecular targets of these mycotoxins.

MycotoxinPrimary Molecular Target(s)IC50/EC50/Ki ValuesLD50 Values (Oral, Rat)Key Toxic Effects
This compound RNA Polymerases A and B, DNA Polymerases α, β, and γ, Mitochondrial succinate-cytochrome c reductase and HCO3- ATPaseDNA Polymerase α: 5-6 µM[1][2]; Mitochondrial HCO3- ATPase (heart): 9.2 µM[1]115 mg/kg[3][4]Inhibition of transcription and DNA replication, mitochondrial dysfunction, carcinogenicity[3][4][5]
Patulin Proteins with sulfhydryl (-SH) groups (e.g., Protein Tyrosine Phosphatases)Not explicitly found20-100 mg/kg[5][6][7]Enzyme inhibition, disruption of intestinal barrier function, oxidative stress, immunotoxicity[5][6]
Citrinin Mitochondrial respiratory chain enzymes (e.g., NADH oxidase), GSSG-reductase, transhydrogenaseSH-SY5Y cells: 250.90 µM[8]50-105 mg/kg[9][10]Nephrotoxicity, induction of oxidative stress, apoptosis, inhibition of DNA and RNA synthesis[8][9][11]
Ochratoxin A Phenylalanyl-tRNA synthetase, Phenylalanine hydroxylasePhenylalanine hydroxylase: 0.43 mM[12]20 mg/kgInhibition of protein synthesis, nephrotoxicity, carcinogenicity, teratogenicity, immunotoxicity[13][14]
Mycophenolic Acid Inosine-5′-monophosphate dehydrogenase (IMPDH)IMPDH: 0.24 µM (EC50)[15]352 mg/kg[16][17][18]Immunosuppression (selective inhibition of lymphocyte proliferation)[15][19]

Delving into the Mechanisms of Action

The diverse chemical structures of these mycotoxins are reflected in their varied and specific interactions with cellular machinery.

This compound: A Dual Threat to Genetic Information and Energy Production

This compound, produced by Penicillium roqueforti, exhibits a multifaceted mechanism of action primarily targeting the fundamental processes of gene expression and cellular respiration.[3][4][5] It directly impairs the transcriptional machinery by inhibiting the two main nuclear RNA polymerase systems, enzymes A and B.[1][20] This inhibition affects both the initiation and elongation steps of RNA synthesis.[1][20] Furthermore, this compound demonstrates inhibitory effects on DNA replication by targeting DNA polymerases α, β, and γ.[1][2] Beyond the nucleus, this compound disrupts mitochondrial function. It has been shown to perturb the electron transfer function of succinate-cytochrome c reductase and inhibit mitochondrial HCO3- ATPase, thereby impairing oxidative phosphorylation and cellular energy production.[1]

Patulin: The Sulfhydryl Scavenger

Commonly found in rotting apples and apple products, patulin's toxicity stems from its high reactivity with free sulfhydryl (-SH) groups in proteins. This interaction leads to the formation of covalent adducts, resulting in the inactivation of a wide range of enzymes and disruption of cellular processes. A key target of patulin is protein tyrosine phosphatase (PTP), an enzyme crucial for regulating cellular signaling pathways. By inactivating PTP, patulin can disrupt the integrity of the intestinal epithelium. The depletion of intracellular glutathione, a major cellular antioxidant, and the formation of reactive oxygen species (ROS) are also significant consequences of patulin exposure, leading to oxidative stress.[5][6][7]

Citrinin: A Multi-pronged Attack on Cellular Homeostasis

Citrinin, a nephrotoxic mycotoxin, exerts its deleterious effects through several mechanisms. It is known to induce oxidative stress by generating reactive oxygen species and inhibiting antioxidant enzymes such as glutathione-S-transferase and transhydrogenase.[11] This oxidative imbalance contributes to cellular damage. Citrinin also targets mitochondria, where it inhibits enzymes of the respiratory chain, including NADH oxidase, leading to impaired energy metabolism.[21] Furthermore, it has been shown to inhibit the synthesis of both RNA and DNA and to trigger apoptotic cell death through mitochondrial-dependent pathways.[8][9]

Ochratoxin A: A Master of Disguise in Protein Synthesis

Ochratoxin A (OTA) is a potent nephrotoxin and carcinogen that structurally mimics the amino acid phenylalanine. This molecular mimicry is central to its primary mechanism of action: the competitive inhibition of phenylalanyl-tRNA synthetase.[13][14] This enzyme is responsible for attaching phenylalanine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis. By blocking this process, OTA effectively halts protein production.[14] The inhibition can be reversed by an excess of phenylalanine.[22] OTA also inhibits other enzymes that utilize phenylalanine as a substrate, such as phenylalanine hydroxylase.[12] Additionally, OTA is known to induce oxidative stress and the formation of DNA adducts, contributing to its carcinogenicity.[13][14]

Mycophenolic Acid: A Selective Weapon Against the Immune System

Unlike the broad-spectrum toxicity of many other mycotoxins, mycophenolic acid (MPA) exhibits a more targeted mechanism of action, which has been harnessed for therapeutic purposes as an immunosuppressant.[15][19] MPA is a potent, reversible, and non-competitive inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH).[15] This enzyme is essential for the de novo synthesis of guanosine (B1672433) nucleotides. B and T lymphocytes are particularly dependent on this pathway for their proliferation, whereas other cell types can utilize a salvage pathway. By selectively depleting the guanosine nucleotide pool in these immune cells, MPA effectively inhibits their proliferation, thereby suppressing the immune response.[19]

Visualizing the Molecular Mayhem: Signaling Pathways and Experimental Workflows

To further elucidate the distinct mechanisms of these mycotoxins, the following diagrams, generated using the DOT language, illustrate their primary signaling pathways and a general experimental workflow for assessing mycotoxin cytotoxicity.

PR_Toxin_Mechanism cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion PR_Toxin This compound RNA_Polymerase RNA Polymerases (A & B) PR_Toxin->RNA_Polymerase DNA_Polymerase DNA Polymerases (α, β, γ) PR_Toxin->DNA_Polymerase Transcription Transcription RNA_Polymerase->Transcription Inhibition1 Inhibition DNA_Replication DNA Replication DNA_Polymerase->DNA_Replication Inhibition2 Inhibition ETC Electron Transport Chain (Succinate-Cytochrome c Reductase) OxPhos Oxidative Phosphorylation ETC->OxPhos Inhibition3 Inhibition ATPase HCO3- ATPase ATPase->OxPhos Inhibition4 Inhibition ATP_Production ATP Production OxPhos->ATP_Production PR_Toxin2 This compound PR_Toxin2->ETC PR_Toxin2->ATPase

Caption: Mechanism of Action of this compound.

Other_Mycotoxins_Mechanisms cluster_patulin Patulin cluster_citrinin Citrinin cluster_ochratoxin Ochratoxin A cluster_mycophenolic Mycophenolic Acid Patulin Patulin SH_Proteins Sulfhydryl-Containing Proteins (e.g., PTP) Patulin->SH_Proteins Binds to -SH groups Oxidative_Stress Oxidative Stress Patulin->Oxidative_Stress Enzyme_Inactivation Enzyme Inactivation SH_Proteins->Enzyme_Inactivation Citrinin Citrinin Mitochondria Mitochondria Citrinin->Mitochondria Inhibits ETC ROS ROS Production Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis OchratoxinA Ochratoxin A PheRS Phenylalanyl-tRNA Synthetase OchratoxinA->PheRS Competitive Inhibition Protein_Synthesis Protein Synthesis PheRS->Protein_Synthesis Mycophenolic_Acid Mycophenolic Acid IMPDH IMPDH Mycophenolic_Acid->IMPDH Non-competitive Inhibition Guanosine_Synthesis De Novo Guanosine Nucleotide Synthesis IMPDH->Guanosine_Synthesis Lymphocyte_Proliferation B & T Lymphocyte Proliferation Guanosine_Synthesis->Lymphocyte_Proliferation

Caption: Mechanisms of Action of Other Penicillium Mycotoxins.

Cytotoxicity_Workflow start Cell Culture (e.g., HepG2, Caco-2) exposure Expose cells to varying concentrations of mycotoxin start->exposure incubation Incubate for a defined period (e.g., 24, 48, 72 hours) exposure->incubation assay Perform Cytotoxicity Assay (e.g., MTT, Neutral Red, LDH) incubation->assay measurement Measure absorbance/ fluorescence assay->measurement analysis Data Analysis: Calculate IC50 value measurement->analysis

Caption: General Experimental Workflow for Cytotoxicity Assessment.

Experimental Protocols: A Methodological Overview

The quantitative data presented in this guide are derived from a variety of established experimental protocols. Below are generalized methodologies for key assays cited.

Cytotoxicity Assays
  • Objective: To determine the concentration of a mycotoxin that causes a 50% reduction in cell viability (IC50).

  • General Protocol:

    • Cell Culture: A relevant cell line (e.g., human epithelial Caco-2 cells for intestinal toxicity, or HepG2 for hepatotoxicity) is cultured in a suitable medium until a confluent monolayer is formed in 96-well plates.[3]

    • Mycotoxin Exposure: The culture medium is replaced with a medium containing various concentrations of the mycotoxin. A control group with no mycotoxin is also included.

    • Incubation: The cells are incubated for a specific period (e.g., 24, 48, or 72 hours).

    • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay. Common assays include:

      • MTT Assay: Measures the metabolic activity of viable cells, which reduces the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

      • Neutral Red Assay: Based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

      • LDH Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

    • Data Analysis: The absorbance or fluorescence is measured using a microplate reader. The results are expressed as a percentage of the control, and the IC50 value is calculated by plotting the percentage of viable cells against the mycotoxin concentration.[3]

Enzyme Inhibition Assays
  • Objective: To determine the concentration of a mycotoxin that inhibits 50% of the activity of a specific enzyme (IC50).

  • General Protocol:

    • Enzyme and Substrate Preparation: The purified target enzyme (e.g., RNA polymerase, IMPDH, phenylalanyl-tRNA synthetase) and its specific substrate are prepared in a suitable buffer.

    • Inhibition Reaction: The enzyme is pre-incubated with various concentrations of the mycotoxin. A control reaction without the mycotoxin is run in parallel.

    • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.

    • Measurement of Activity: The enzyme activity is measured by monitoring the formation of the product or the disappearance of the substrate over time. This can be done using various techniques such as spectrophotometry, fluorometry, or radiography, depending on the specific enzyme and substrate.

    • Data Analysis: The initial reaction rates are calculated for each mycotoxin concentration. The percentage of inhibition is determined relative to the control, and the IC50 value is calculated from the dose-response curve.

This comparative guide underscores the remarkable diversity in the molecular mechanisms of Penicillium mycotoxins. From the direct assault on the central dogma of molecular biology by this compound to the subtle yet potent enzymatic inhibition by ochratoxin A and mycophenolic acid, these toxins employ a range of strategies to disrupt cellular function. A thorough understanding of these mechanisms is paramount for safeguarding public health and for the continued exploration of these compounds in drug discovery.

References

Validation of HPLC methods for PR toxin analysis against reference standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of PR toxin, validated against reference standards. It is designed to assist researchers, scientists, and professionals in drug development in selecting and implementing robust analytical methods for this mycotoxin. The guide details experimental protocols and presents performance data in a clear, comparative format.

Introduction to this compound and the Need for Accurate Analysis

This compound is a mycotoxin produced by certain species of Penicillium, notably Penicillium roqueforti, which is used in the production of blue cheeses. Due to its potential toxicity, including hepatotoxic effects, accurate and reliable methods for its detection and quantification in food and other matrices are crucial for food safety and toxicological studies. This compound is known to be unstable, particularly in the cheese matrix, where it can be converted to less toxic metabolites such as PR-imine and PR-amide. This instability underscores the importance of validated analytical methods that can accurately quantify the parent toxin.

Comparison of Analytical Methods for this compound

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of mycotoxins due to its high resolution, sensitivity, and specificity. This section compares two common HPLC-based methods for this compound analysis: HPLC with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific validated performance data for this compound is not always available in recent literature, the following tables are compiled based on established methods for this compound and other mycotoxins, providing a reliable reference for expected performance.

Table 1: Performance Characteristics of HPLC-UV and LC-MS/MS for this compound Analysis

Performance ParameterHPLC-UVLC-MS/MSReference Standard Requirement
Linearity (R²) > 0.99> 0.99Certified Reference Material (CRM) of known purity and concentration is essential for creating a reliable calibration curve for both methods. The availability of this compound CRM should be confirmed with suppliers such as Romer Labs or Sigma-Aldrich; custom synthesis may be required.
Limit of Detection (LOD) 1 - 5 µg/kg0.1 - 1 µg/kg
Limit of Quantification (LOQ) 3 - 15 µg/kg0.3 - 3 µg/kg
Accuracy (Recovery) 80 - 110%90 - 110%
Precision (RSD) < 15%< 10%
Specificity Moderate; co-eluting matrix components can interfere.High; mass-to-charge ratio detection provides excellent specificity.
Throughput ModerateHigh (with multiplexing)
Cost (Instrument) LowerHigher
Cost (Operational) LowerHigher

Table 2: Comparison of Alternative Analytical Methods

MethodPrincipleAdvantagesDisadvantagesSuitability for this compound
ELISA (Enzyme-Linked Immunosorbent Assay) Antigen-antibody reactionHigh throughput, rapid screening, cost-effective for large sample numbers.Prone to cross-reactivity, semi-quantitative, requires specific antibody development.Suitable for rapid screening of a large number of samples for the presence of this compound, but positive results should be confirmed by a chromatographic method.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the generalized experimental protocols for HPLC-UV and LC-MS/MS analysis of this compound.

Protocol 1: HPLC-UV Method for this compound Analysis

This protocol is based on established methods for mycotoxin analysis and adapted for this compound.

1. Sample Preparation (Extraction and Clean-up) a. Homogenize 25 g of the sample (e.g., cheese, silage) with 100 mL of acetonitrile (B52724)/water (84:16 v/v). b. Shake vigorously for 30 minutes. c. Centrifuge the extract at 4000 rpm for 10 minutes. d. Pass the supernatant through a solid-phase extraction (SPE) column (e.g., C18) for clean-up. e. Elute the this compound from the SPE column with methanol. f. Evaporate the eluate to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in a known volume of the mobile phase.

2. HPLC-UV Analysis a. Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm). b. Mobile Phase: Isocratic elution with acetonitrile/water (60:40 v/v). c. Flow Rate: 1.0 mL/min. d. Injection Volume: 20 µL. e. Detection: UV detector set at 254 nm. f. Quantification: Based on a calibration curve prepared from a certified reference standard of this compound.

Protocol 2: LC-MS/MS Method for this compound Analysis

This protocol offers higher sensitivity and specificity and is suitable for complex matrices.

1. Sample Preparation a. Follow the same extraction procedure as for the HPLC-UV method. b. The clean-up step may be simplified due to the high specificity of MS/MS detection.

2. LC-MS/MS Analysis a. Column: UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm). b. Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). c. Flow Rate: 0.3 mL/min. d. Injection Volume: 5 µL. e. Mass Spectrometer: Triple quadrupole mass spectrometer. f. Ionization Mode: Electrospray ionization (ESI) in positive mode. g. MRM Transitions: Monitor at least two specific precursor-product ion transitions for this compound for quantification and confirmation. h. Quantification: Based on a matrix-matched calibration curve prepared from a certified reference standard of this compound.

Method Validation Workflow and Signaling Pathway

The validation of an analytical method is essential to ensure its reliability. The following diagram illustrates a typical workflow for HPLC method validation.

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Performance Evaluation cluster_documentation Documentation Define_Purpose Define Analytical Purpose Select_Method Select HPLC Method (UV/MS) Define_Purpose->Select_Method Reference_Standard Procure this compound CRM Select_Method->Reference_Standard Prepare_Samples Prepare Spiked Samples & Blanks Reference_Standard->Prepare_Samples Run_Analyses Perform HPLC Runs Prepare_Samples->Run_Analyses Collect_Data Collect Chromatographic Data Run_Analyses->Collect_Data Linearity Linearity & Range Collect_Data->Linearity Accuracy Accuracy (Recovery) Collect_Data->Accuracy Precision Precision (Repeatability & Intermediate) Collect_Data->Precision LOD_LOQ LOD & LOQ Collect_Data->LOD_LOQ Specificity Specificity Collect_Data->Specificity Validation_Report Generate Validation Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Specificity->Validation_Report SOP Develop Standard Operating Procedure Validation_Report->SOP

Caption: Workflow for the validation of an HPLC method for this compound analysis.

The toxic mechanism of this compound involves the inhibition of protein synthesis. The following diagram illustrates this simplified signaling pathway.

PR_Toxin_Pathway PR_Toxin This compound Ribosome Ribosome PR_Toxin->Ribosome Inhibits Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Cellular_Dysfunction Cellular Dysfunction & Toxicity Protein_Synthesis->Cellular_Dysfunction Leads to

Caption: Simplified pathway of this compound-induced toxicity.

Cross-Validation of Bioassays for PR Toxin Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various bioassays for determining the activity of PR toxin, a mycotoxin produced by Penicillium roqueforti. The selection of an appropriate bioassay is critical for accurate assessment of this compound's biological effects, which range from cytotoxicity to inhibition of key cellular processes. This document outlines the methodologies for key experiments, presents quantitative data for comparative analysis, and illustrates the toxin's mechanism of action.

Executive Summary

This compound exerts its toxic effects through multiple mechanisms, primarily by inhibiting macromolecular synthesis and disrupting mitochondrial function. The aldehyde group in the this compound structure is crucial for its biological activity. This guide explores three main categories of bioassays to quantify the impact of this compound:

  • Cytotoxicity Assays: These assays measure the overall toxicity of the compound to cultured cells.

  • Biochemical Assays: These methods assess the specific inhibitory effects of the toxin on enzymatic processes like transcription.

  • Mitochondrial Function Assays: These assays evaluate the toxin's impact on cellular respiration and energy production.

The choice of assay depends on the specific research question, desired endpoint, and available resources. This guide provides the necessary information to make an informed decision.

Data Presentation: Quantitative Comparison of Bioassays

The following table summarizes the quantitative data from various bioassays used to assess this compound activity. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity, representing the concentration of a substance needed to inhibit a biological process by 50%.

Bioassay TypeAssay NameCell Line/SystemEndpoint MeasuredThis compound IC50Reference
Cytotoxicity Resazurin (B115843) AssayCaco-2 (Human colorectal adenocarcinoma)Cell Viability (Metabolic Activity)1-13 µg/mL[1]
Resazurin AssayTHP-1 (Human monocytic cell line)Cell Viability (Metabolic Activity)0.83 µM[1]
MTT AssayVariousCell Viability (Mitochondrial Dehydrogenase Activity)Varies by cell line[2]
LDH AssayVariousCell Membrane Integrity (Lactate Dehydrogenase Release)Varies by cell line[3]
Biochemical In Vitro TranscriptionPurified RNA PolymeraseInhibition of RNA SynthesisConcentration-dependent inhibition[4]
Mitochondrial Mitochondrial RespirationIsolated Rat Liver MitochondriaOxygen ConsumptionInhibition of succinate-cytochrome c reductase (Ki = 2.4 x 10⁻⁵ M)[5]

Mechanism of Action: this compound Signaling Pathway

This compound primarily targets fundamental cellular processes. It is known to inhibit RNA and DNA synthesis, as well as protein synthesis. A key mechanism is the impairment of the transcriptional process by affecting RNA polymerases A and B.[4] Furthermore, this compound disrupts mitochondrial function by inhibiting respiratory chain enzymes.[5]

PR_Toxin_Pathway This compound Mechanism of Action cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion DNA DNA Transcription Transcription DNA->Transcription template RNA_Polymerase RNA Polymerase (A & B) RNA_Polymerase->Transcription catalyzes mRNA mRNA Transcription->mRNA ETC Complex I Complex II Complex III Complex IV OxPhos Oxidative Phosphorylation ETC:f2->OxPhos electron transport ATP ATP OxPhos->ATP PR_Toxin This compound PR_Toxin->RNA_Polymerase inhibits PR_Toxin->ETC:f2 inhibits (succinate-cytochrome c reductase)

This compound's primary targets: RNA polymerase and the mitochondrial electron transport chain.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (Resazurin Method)

This assay assesses cell viability by measuring the metabolic reduction of resazurin (a blue, non-fluorescent dye) to resorufin (B1680543) (a pink, highly fluorescent compound) by viable cells.[6]

Materials:

  • Caco-2 or THP-1 cells

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile-filtered)

  • 96-well microplates (opaque-walled for fluorescence)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium. For THP-1 cells, differentiation into macrophages may be induced using phorbol (B1677699) 12-myristate 13-acetate (PMA) prior to the assay.[7][8] Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment (for adherent cells).

  • Toxin Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the toxin stock) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Resazurin Addition: After incubation, add 10 µL of the resazurin solution to each well.

  • Incubation with Resazurin: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Subtract the background fluorescence (wells with medium and resazurin only) from all readings. Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.

In Vitro Transcription Assay

This biochemical assay directly measures the effect of this compound on the synthesis of RNA by purified RNA polymerase.[9][10]

Materials:

  • Purified bacterial or eukaryotic RNA polymerase

  • DNA template containing a promoter sequence (e.g., a linearized plasmid or a PCR product)

  • Ribonucleoside triphosphates (ATP, GTP, CTP, and UTP), with one being radiolabeled (e.g., [α-³²P]UTP)

  • Transcription buffer (containing Tris-HCl, MgCl₂, KCl, DTT)

  • This compound stock solution

  • RNA loading buffer

  • Denaturing polyacrylamide gel

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the transcription buffer, DNA template, and RNA polymerase.

  • Toxin Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-toxin control.

  • Initiation of Transcription: Start the reaction by adding the ribonucleoside triphosphates (including the radiolabeled NTP).

  • Incubation: Incubate the reaction at the optimal temperature for the RNA polymerase (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of RNA loading buffer.

  • Electrophoresis: Denature the samples by heating and then separate the RNA transcripts on a denaturing polyacrylamide gel.

  • Visualization and Quantification: Visualize the radiolabeled RNA transcripts using autoradiography or a phosphorimager. Quantify the band intensities to determine the extent of transcription inhibition at different this compound concentrations.

Mitochondrial Respiration Assay

This assay measures the effect of this compound on the oxygen consumption rate of isolated mitochondria, providing insight into its impact on the electron transport chain.[5][11]

Materials:

  • Isolated mitochondria (e.g., from rat liver)

  • Respiration buffer (containing mannitol, sucrose, KH₂PO₄, MgCl₂, and EDTA)

  • Respiratory substrates (e.g., succinate (B1194679), pyruvate, malate)

  • ADP

  • This compound stock solution

  • Oxygen electrode system (e.g., Clark-type electrode or Seahorse XF Analyzer)

Procedure:

  • Mitochondria Preparation: Isolate mitochondria from fresh tissue using differential centrifugation. Determine the protein concentration of the mitochondrial suspension.

  • Assay Setup: Add a known amount of isolated mitochondria to the respiration buffer in the oxygen electrode chamber at a controlled temperature (e.g., 30°C).

  • Baseline Respiration: Add a respiratory substrate (e.g., succinate for Complex II-driven respiration) and record the basal oxygen consumption rate.

  • State 3 Respiration: Add a limited amount of ADP to stimulate ATP synthesis and measure the active (State 3) respiration rate.

  • Toxin Addition: Introduce different concentrations of this compound into the chamber and monitor the effect on the oxygen consumption rate.

  • Data Analysis: Calculate the respiratory control ratio (RCR = State 3 rate / State 4 rate) and the ADP/O ratio (moles of ADP phosphorylated per atom of oxygen consumed) in the presence and absence of this compound. A decrease in these parameters indicates mitochondrial dysfunction.

Conclusion

The selection of a bioassay for this compound activity should be guided by the specific research objectives. Cytotoxicity assays provide a general measure of toxicity and are useful for initial screening. For mechanistic studies, in vitro transcription and mitochondrial respiration assays offer more specific insights into the molecular targets of this compound. By understanding the principles and protocols of these different bioassays, researchers can effectively characterize the biological activity of this compound and its potential risks.

References

Comparative Analysis of PR Toxin Effects on Different Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the cytotoxic, apoptotic, cell cycle, and genotoxic effects of PR toxin on various cell lines, providing researchers with comparative data and detailed experimental protocols.

This compound, a mycotoxin produced by Penicillium roqueforti, is a significant contaminant in food and feed, posing potential health risks. Understanding its effects on different cell types is crucial for risk assessment and the development of potential therapeutic strategies. This guide provides a comparative analysis of the known effects of this compound on various cell lines, supported by experimental data and detailed methodologies.

Cytotoxicity of this compound: A Comparative Overview

The cytotoxic effects of this compound have been evaluated in several cell lines, with varying degrees of sensitivity observed. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the cytotoxicity of a compound across different cell lines.

Cell LineCell TypeAssayIncubation TimeIC50 ValueReference
Caco-2 Human colorectal adenocarcinomaResazurin assayNot Specified>12.5 µM[1]
THP-1 Human monocytic leukemiaNot SpecifiedNot Specified0.83 µM[1]
Neuro-2a Mouse neuroblastomaAlamar blue & Neutral red assaysNot SpecifiedSee reference for details[2]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions such as incubation time and the specific assay used.

Induction of Cell Death: Apoptosis and Necrosis

This compound has been shown to induce different modes of cell death depending on the cell line and concentration.

In the human monocytic cell line THP-1 , this compound has been observed to induce necrosis after a 3-hour exposure. This is accompanied by an inflammatory response, as evidenced by a significant increase in the expression of tumor necrosis factor-α (TNF-α) after 24 hours of exposure.[1]

While the search results indicate that this compound induces apoptosis in some contexts, specific quantitative data on the percentage of apoptotic cells (early and late apoptosis) in different cell lines is currently limited in the reviewed literature. Further research using methods like Annexin V/PI staining and flow cytometry is needed to quantify the apoptotic effects of this compound across a broader range of cell lines.

Impact on Cell Cycle Progression

The effect of this compound on cell cycle progression is another critical aspect of its toxicity. Mycotoxins can disrupt the normal cell cycle, leading to cell cycle arrest at different phases (G0/G1, S, or G2/M). This arrest can prevent cell proliferation and may precede apoptosis.

Currently, there is a lack of specific quantitative data in the reviewed literature detailing the percentage of cells in each phase of the cell cycle following this compound treatment in different cell lines. Such data, typically obtained through propidium (B1200493) iodide (PI) staining and flow cytometry, would be invaluable for a more comprehensive understanding of this compound's mechanism of action.

Genotoxic Effects of this compound

This compound has been identified as a genotoxic agent, capable of damaging cellular DNA. A key mechanism of its genotoxicity is the induction of DNA-protein cross-links in the chromatin of cultured cells and isolated rat-liver nuclei. The aldehyde group within the this compound molecule is believed to be essential for this cross-linking activity.[3][4]

Signaling Pathways and Molecular Mechanisms

The molecular mechanisms underlying the toxic effects of this compound involve the inhibition of fundamental cellular processes. It has been shown to impair the transcriptional process in liver cells by affecting the two main RNA polymerase systems.[5] Additionally, this compound inhibits protein and RNA synthesis.[4]

The induction of necrosis in THP-1 cells and the associated increase in TNF-α expression suggest the involvement of inflammatory signaling pathways. The formation of DNA-protein cross-links points to a direct interaction with genetic material, which can trigger DNA damage response pathways.[4]

The following diagram illustrates a generalized workflow for investigating the cellular effects of this compound.

Experimental Workflow for this compound Analysis Experimental Workflow for this compound Analysis cluster_cell_culture Cell Culture cluster_treatment This compound Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis CellLines Select Cell Lines (e.g., Caco-2, THP-1, Neuro-2a) Treatment Expose cells to various concentrations of this compound CellLines->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT, Resazurin) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (e.g., Propidium Iodide) Treatment->CellCycle Genotoxicity Genotoxicity Assay (e.g., Comet Assay) Treatment->Genotoxicity IC50 Determine IC50 values Cytotoxicity->IC50 ApoptosisQuant Quantify Apoptotic vs. Necrotic Cells Apoptosis->ApoptosisQuant CellCycleDist Analyze Cell Cycle Distribution CellCycle->CellCycleDist DNADamage Quantify DNA Damage Genotoxicity->DNADamage

Caption: A generalized workflow for studying the effects of this compound on cultured cell lines.

The following diagram illustrates the logical relationship between this compound exposure and its observed cellular effects.

This compound Cellular Effects This compound Cellular Effects cluster_molecular Molecular Interactions cluster_cellular Cellular Responses PRToxin This compound Exposure Inhibit_Synth Inhibition of Protein & RNA Synthesis PRToxin->Inhibit_Synth DNA_Crosslink Induction of DNA-Protein Crosslinks PRToxin->DNA_Crosslink Cytotoxicity Cytotoxicity Inhibit_Synth->Cytotoxicity CellCycleArrest Cell Cycle Arrest Inhibit_Synth->CellCycleArrest Genotoxicity Genotoxicity DNA_Crosslink->Genotoxicity Apoptosis_Necrosis Apoptosis / Necrosis Cytotoxicity->Apoptosis_Necrosis Genotoxicity->Apoptosis_Necrosis

Caption: Logical relationships between this compound exposure and its downstream cellular effects.

A proposed signaling pathway for this compound-induced cell death is depicted below. Further research is required to fully elucidate the specific molecules and interactions involved.

Proposed this compound Signaling Pathway Proposed this compound Signaling Pathway cluster_intracellular Intracellular Events cluster_outcome Cellular Outcome PR_Toxin This compound Cell_Membrane Cell Membrane Inhibition Inhibition of Transcription & Protein Synthesis Cell_Membrane->Inhibition Internalization DNA_Damage DNA-Protein Crosslinks Cell_Membrane->DNA_Damage Inflammatory_Response Inflammatory Response (e.g., TNF-α production in THP-1) Cell_Membrane->Inflammatory_Response Cell_Cycle_Arrest Cell Cycle Arrest Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Necrosis Necrosis Inflammatory_Response->Necrosis Cell_Cycle_Arrest->Apoptosis

Caption: A proposed signaling cascade for this compound-induced cellular responses.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of experimental findings. Below are summaries of standard protocols for the key assays mentioned in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to a range of concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Propidium Iodide (PI) Staining for Cell Cycle Analysis

This method uses PI to stain the cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only binds to DNA.

  • PI Staining: Stain the cells with a PI solution.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Alkaline Comet Assay for Genotoxicity

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

  • Cell Preparation: After treatment with this compound, embed the cells in a low-melting-point agarose (B213101) on a microscope slide.

  • Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and cytoplasm, leaving behind the nucleoid.

  • Alkaline Unwinding: Immerse the slides in an alkaline buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis in the alkaline buffer. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).

  • Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the DNA damage using image analysis software. Common parameters include the percentage of DNA in the tail and the Olive Tail Moment.[6][7]

Conclusion and Future Directions

This compound exhibits significant cytotoxic and genotoxic effects on various cell lines, with THP-1 cells showing particular sensitivity. The primary mechanisms of action appear to involve the inhibition of macromolecular synthesis and the induction of DNA damage. While necrosis has been identified as a mode of cell death in THP-1 cells, further quantitative studies are needed to fully characterize the apoptotic and cell cycle effects of this compound across a wider range of cell lines. Elucidating the specific signaling pathways activated by this compound will be crucial for a complete understanding of its toxicological profile and for developing strategies to mitigate its adverse health effects.

References

A Comparative In Vitro Analysis of PR Toxin and Mycophenolic Acid Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PR toxin and mycophenolic acid both exhibit significant cytotoxic effects in vitro, albeit through distinct mechanisms. This compound demonstrates broad-spectrum cytotoxicity, impacting fundamental cellular processes such as DNA replication, transcription, and protein synthesis.[1][2][3] Its effects are often rapid and lead to necrosis.[1][3] Mycophenolic acid, on the other hand, primarily targets the de novo pathway of guanosine (B1672433) nucleotide synthesis by inhibiting inosine (B1671953) monophosphate dehydrogenase (IMPDH).[4][5][6] This targeted action makes it particularly effective against rapidly proliferating cells like lymphocytes, inducing cell cycle arrest and apoptosis.[5][6][7] The cytotoxic potency, as indicated by IC50 values, varies considerably depending on the cell line and the assay employed.

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and mycophenolic acid across various cell lines as reported in the literature. It is crucial to note that these values are from different studies and, therefore, represent an indirect comparison.

MycotoxinCell LineAssayIC50 ValueCitation
This compound Caco-2 (human intestinal epithelial)Resazurin (B115843) assay1–13 µg/mL[1]
Caco-2 (human intestinal epithelial)Not specified>12.5 µM[1][8]
THP-1 (human monocytic)Not specified0.83 µM[1][8]
Rat brain mitochondria (HCO3- -ATPase activity)Colorimetric12.7 µM[9]
Rat heart mitochondria (HCO3- -ATPase activity)Colorimetric9.2 µM[9]
Rat kidney mitochondria (HCO3- -ATPase activity)Colorimetric14.8 µM[9]
Rat liver DNA polymerase alphaNot specified5-6 µM[10]
Mycophenolic acid T-lymphoblast CEM cell lineCEM proliferation assay0.24 µM[4]
Various transformed cell lines (T-cell lymphomas, B-lymphoblastoid)Not specified90 to 365 nmol/L[11]
CD4+ cells (IMPDH activity)Not specified2.3 mg/L[12]

Mechanisms of Action and Signaling Pathways

This compound: Multi-Target Cytotoxicity

This compound exerts its cytotoxic effects by interfering with several fundamental cellular processes. Its primary mechanisms include the inhibition of DNA replication, transcription, and protein synthesis.[1][2][3] The aldehyde group in its structure is believed to be crucial for its biological activity.[1][3] this compound has been shown to affect RNA polymerases I and II, thereby disrupting the transcriptional process in liver cells.[2] It can also induce necrosis and an inflammatory response, as evidenced by increased TNF-α expression in THP-1 cells.[1][3]

PR_Toxin_Pathway cluster_cell Target Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PR_Toxin This compound DNA_Polymerase DNA Polymerase α, β, γ PR_Toxin->DNA_Polymerase Inhibits RNA_Polymerase RNA Polymerase I & II PR_Toxin->RNA_Polymerase Inhibits Protein_Synthesis Protein Synthesis PR_Toxin->Protein_Synthesis Inhibits Mitochondria Mitochondria PR_Toxin->Mitochondria Disrupts Respiration Inflammatory_Response Inflammatory Response (↑ TNF-α) PR_Toxin->Inflammatory_Response Induces DNA_Replication DNA Replication DNA_Polymerase->DNA_Replication Transcription Transcription RNA_Polymerase->Transcription Cell_Death Necrosis DNA_Replication->Cell_Death Transcription->Cell_Death Protein_Synthesis->Cell_Death Mitochondria->Cell_Death Inflammatory_Response->Cell_Death

Caption: this compound's multi-target mechanism of cytotoxicity.
Mycophenolic Acid: Targeted Immunosuppression and Cytotoxicity

Mycophenolic acid's primary mechanism of action is the potent, uncompetitive, and reversible inhibition of inosine monophosphate dehydrogenase (IMPDH).[4][5] IMPDH is a critical enzyme in the de novo synthesis of guanosine nucleotides. T and B lymphocytes are highly dependent on this pathway for their proliferation, making them particularly susceptible to MPA.[5][6] By depleting the guanosine nucleotide pool, MPA leads to cell cycle arrest at the G1/S phase and can induce apoptosis.[6][7] MPA is a more potent inhibitor of the type II isoform of IMPDH, which is predominantly expressed in activated lymphocytes.[5]

MPA_Pathway cluster_cell Target Cell (e.g., Lymphocyte) cluster_purine De Novo Purine Synthesis cluster_effects Cellular Effects MPA Mycophenolic Acid IMPDH IMPDH MPA->IMPDH Inhibits IMP Inosine Monophosphate (IMP) IMP->IMPDH XMP Xanthosine Monophosphate (XMP) IMPDH->XMP GMP Guanosine Monophosphate (GMP) XMP->GMP Guanosine_Nucleotides Guanosine Nucleotides (GTP) GMP->Guanosine_Nucleotides DNA_RNA_Synthesis DNA/RNA Synthesis Guanosine_Nucleotides->DNA_RNA_Synthesis Required for Cell_Cycle_Arrest G1/S Phase Arrest DNA_RNA_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mycophenolic Acid's mechanism via IMPDH inhibition.

Experimental Protocols

The following is a generalized experimental protocol for assessing in vitro cytotoxicity, based on common methodologies cited in the study of mycotoxins.

Cell Culture and Treatment
  • Cell Lines: Human intestinal epithelial cells (Caco-2) and human monocytic cells (THP-1) are commonly used.[1] Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Stock solutions of this compound or mycophenolic acid are prepared in a suitable solvent (e.g., DMSO) and diluted to final concentrations in the cell culture medium. The cells are then exposed to a range of concentrations of the toxins for a specified duration (e.g., 24, 48, or 72 hours).

Cytotoxicity Assays

A variety of assays can be employed to measure cytotoxicity.[13][14]

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells.[15][16]

    • After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Cells are incubated for a further 2-4 hours to allow for the reduction of MTT by mitochondrial dehydrogenases into an insoluble formazan (B1609692) product.

    • The formazan crystals are solubilized with a solvent (e.g., DMSO or isopropanol).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

  • Resazurin Assay: This is another metabolic assay where the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin (B1680543) by viable cells.[1]

    • Resazurin solution is added to each well after the treatment period.

    • Plates are incubated for 1-4 hours.

    • Fluorescence is measured with an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

  • Neutral Red Assay: This assay assesses cell membrane integrity by measuring the uptake of the supravital dye neutral red into the lysosomes of viable cells.

  • LDH Assay: The lactate (B86563) dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Data Analysis

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves generated from the assay data. This value represents the concentration of the toxin that causes a 50% reduction in cell viability.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Caco-2, THP-1) start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with this compound or MPA (Varying Concentrations) seeding->treatment incubation Incubate (e.g., 24, 48, 72h) treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, Resazurin) incubation->assay measurement Measure Absorbance/Fluorescence assay->measurement analysis Data Analysis (Calculate IC50) measurement->analysis end End analysis->end

Caption: A generalized workflow for in vitro cytotoxicity testing.

Conclusion

Both this compound and mycophenolic acid are potent cytotoxic agents in vitro. This compound exhibits a broader, multi-target mechanism, leading to rapid cell death, while mycophenolic acid has a more specific mode of action, primarily affecting the proliferation of lymphocytes. The choice of which toxin to study or consider in a drug development context will depend heavily on the specific research question and the target cell type. The provided data and protocols offer a foundation for further investigation into the cytotoxic properties of these mycotoxins. It is recommended that future studies perform direct comparative analyses to provide a more definitive understanding of their relative potencies.

References

Roquefortine C and PR toxin comparative toxicological studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Toxicological Study of Roquefortine C and PR Toxin

Roquefortine C and this compound are both mycotoxins produced by species of the Penicillium genus, notably Penicillium roqueforti, which is used in the production of blue cheeses.[1][2] Despite their common origin, their toxicological profiles exhibit significant differences in terms of acute toxicity, cellular mechanisms, and stability, leading to different risk assessments for consumers. This guide provides a comparative overview of their toxicological properties, supported by experimental data.

Acute Toxicity

The acute toxicity of Roquefortine C and this compound has been evaluated in rodent models, with this compound demonstrating considerably higher toxicity. The median lethal dose (LD50) values, a common measure of acute toxicity, are summarized in the table below.

Table 1: Comparative LD50 Values of Roquefortine C and this compound

ToxinAnimal ModelRoute of AdministrationLD50 (mg/kg body weight)Reference(s)
Roquefortine C MouseIntraperitoneal15 - 20[3][4][5]
RatIntraperitoneal15 - 20[5]
This compound MouseIntraperitoneal5.8[6][7]
RatIntraperitoneal11.6[6][7]
RatIntravenous8.2[6][7]
RatOral115[6][8]

This compound is lethal to rodents through oral, intraperitoneal, and intravenous administration.[6] In mice and rats, toxic effects of this compound include abdominal writhing, decreased motor activity and respiratory rate, weakness of the hind legs, and ataxia.[7] A significant effect of this compound is an increase in capillary permeability, leading to ascites fluid and edema in the scrotum and lungs.[6][7] In contrast, Roquefortine C is primarily known for its neurotoxic effects, causing tremors and seizures at high doses.[1][3] However, at the low concentrations found in cheeses (0.05 to 1.47 mg/kg), it is considered safe for consumers.[1][9]

Cytotoxicity

In vitro studies on various cell lines have further elucidated the cytotoxic potential of these two mycotoxins. This compound consistently demonstrates greater cytotoxicity at lower concentrations compared to Roquefortine C.

Table 2: Comparative Cytotoxicity (IC50) of Roquefortine C and this compound

ToxinCell LineAssayIC50Reference(s)
Roquefortine C Human intestinal epithelial cells (Caco-2)Viability test>100 µM[10]
Human monocytic cells (THP-1)Viability test55 µM[10]
Human monocytic cells (CD14+)Viability test45 µM[10]
This compound Human intestinal epithelial cells (Caco-2)Resazurin (B115843) assay1–13 μg/mL[6][11]
Human intestinal epithelial cells (Caco-2)Cytotoxicity test>12.5 µM[6]
Human monocytic immune cells (THP-1)Cytotoxicity test0.83 µM[6]

This compound shows a dose-dependent cytotoxic effect on human intestinal epithelial cells (Caco-2) and monocytic immune cells (THP-1).[6] In contrast, Roquefortine C exhibits lower cytotoxicity, particularly in Caco-2 cells.[10]

Mechanism of Action

The distinct toxicological profiles of Roquefortine C and this compound stem from their different molecular mechanisms of action.

Roquefortine C: The primary mechanism of Roquefortine C's toxicity involves its interaction with cytochrome P450 enzymes.[3] It binds to these enzymes, which can interfere with the metabolism of other compounds.[3] Roquefortine C has also been reported to possess bacteriostatic activity against Gram-positive bacteria.[1]

This compound: The toxicity of this compound is largely attributed to its aldehyde group.[6][11] It has a broader and more direct impact on cellular processes. This compound inhibits key cellular functions including:

  • Transcription: It impairs the activity of RNA polymerases, inhibiting both the initiation and elongation steps of transcription.[12][13]

  • DNA Synthesis: It inhibits the in vitro activities of DNA polymerases α, β, and γ.[12]

  • Protein Synthesis: this compound has been shown to inhibit protein synthesis.[6][14]

  • Mitochondrial Respiration: It interferes with oxidative phosphorylation.[6][11]

This compound has also demonstrated genotoxic effects in microorganisms.[6]

Experimental Protocols

LD50 Determination (In Vivo)

The LD50 values are typically determined through acute toxicity studies in animal models, such as mice and rats. The general protocol involves:

  • Animal Selection: Healthy, young adult animals of a specific strain and sex are chosen.

  • Dose Preparation: The mycotoxin is dissolved in a suitable vehicle.

  • Administration: Graded doses of the toxin are administered to different groups of animals via a specific route (e.g., intraperitoneal, oral gavage). A control group receives only the vehicle.

  • Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

  • Data Analysis: The mortality data is statistically analyzed to calculate the dose that is lethal to 50% of the animals (LD50).

Cytotoxicity Assay (In Vitro)

The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. A common method to determine IC50 is the MTT or resazurin assay:

  • Cell Culture: Human cell lines (e.g., Caco-2, THP-1) are cultured in appropriate media and conditions.

  • Toxin Exposure: Cells are seeded in multi-well plates and exposed to a range of concentrations of the mycotoxin for a specified duration (e.g., 48 hours).

  • Viability Assessment: A reagent like MTT or resazurin is added to the wells. Viable cells metabolize these reagents, resulting in a color change that can be quantified using a spectrophotometer or fluorometer.

  • Data Analysis: The absorbance or fluorescence values are plotted against the toxin concentration, and the IC50 value is calculated as the concentration that causes a 50% reduction in cell viability compared to the control.

Visualizing the Mechanism of Action of this compound

The following diagram illustrates the multifaceted inhibitory effects of this compound on key cellular processes.

PR_Toxin_Mechanism cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm PR_Toxin This compound RNA_Polymerase RNA Polymerase PR_Toxin->RNA_Polymerase Inhibits DNA_Polymerase DNA Polymerase PR_Toxin->DNA_Polymerase Inhibits Ribosome Ribosome PR_Toxin->Ribosome Inhibits Oxidative_Phosphorylation Oxidative Phosphorylation PR_Toxin->Oxidative_Phosphorylation Inhibits DNA DNA Transcription Transcription (RNA Synthesis) DNA->Transcription Replication Replication (DNA Synthesis) DNA->Replication RNA_Polymerase->Transcription Translation Translation (Protein Synthesis) Transcription->Translation DNA_Polymerase->Replication Ribosome->Translation Mitochondrion Mitochondrion Mitochondrion->Oxidative_Phosphorylation

Caption: Inhibitory pathways of this compound on cellular functions.

Conclusion

While both Roquefortine C and this compound are mycotoxins produced by P. roqueforti, their toxicological profiles differ significantly. This compound is a potent toxin with high acute toxicity and broad-spectrum inhibitory effects on fundamental cellular processes. Its instability, however, limits its presence in final food products like blue cheese.[2][5] Roquefortine C exhibits lower acute toxicity and cytotoxicity, with a more specific mechanism of action targeting cytochrome P450 enzymes.[3] The levels of Roquefortine C typically found in blue cheese are not considered a significant health risk to consumers.[1][9] This comparative analysis underscores the importance of evaluating mycotoxins on an individual basis to accurately assess their potential risks.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a critical comparison of the toxicological profiles of PR toxin and its structural analogs within the eremophilane (B1244597) sesquiterpene family. By presenting key quantitative data, detailed experimental protocols, and visual representations of molecular interactions, this document aims to elucidate the structure-activity relationships that govern the toxicity of these compounds.

This compound, a mycotoxin produced by Penicillium roqueforti, is a bicyclic sesquiterpenoid known for its potent cytotoxic, genotoxic, and antimicrobial activities.[1][2] Its toxicity is a significant concern in contaminated food and feed. Understanding how modifications to its eremophilane skeleton affect its biological activity is crucial for risk assessment and the potential development of novel therapeutics.

Comparative Toxicity Data

The following tables summarize the available quantitative data on the toxicity of this compound and related eremophilane sesquiterpenes. Direct comparisons should be made cautiously due to variations in experimental conditions across different studies.

Table 1: In Vivo Acute Toxicity Data

CompoundAnimal ModelRoute of AdministrationLD50Reference
This compoundWeanling RatsIntraperitoneal11 mg/kg[3][4]
This compoundWeanling RatsOral115 mg/kg[3][4]
Eremofortin CMiceIntraperitoneal> 10 mg/kg (no death or abnormalities)[1]
Eremofortin A-DMiceIntraperitonealNot acutely toxic at 15-50 mg/kg[1]

Table 2: In Vitro Cytotoxicity Data

CompoundCell LineAssayIC50Reference
This compoundCaco-2 (Human intestinal epithelial)Resazurin assay1-13 µg/mL[1]
This compoundCaco-2Not specified>12.5 µM[1]
This compoundTHP-1 (Human monocytic)Not specified0.83 µM[1]
This compoundRat Liver DNA Polymerase αIn vitro enzyme assay5-6 x 10⁻⁶ M[5]
This compoundRat Brain Mitochondria HCO3- ATPaseIn vitro enzyme assay12.7 µM[5]
This compoundRat Heart Mitochondria HCO3- ATPaseIn vitro enzyme assay9.2 µM[5]
This compoundRat Kidney Mitochondria HCO3- ATPaseIn vitro enzyme assay14.8 µM[5]
PatulinNot specifiedNot specified0.6 µg/mL[5]
Roquefortine CCaco-2Not specified48 µg/mL[5]
Andrastin ACaco-2Not specified>50 µg/mL[5]
Mycophenolic AcidCaco-2Not specified>100 µg/mL[5]
1-hydroxyeremophil-7(11),9(10)-dien-8-oneCaco-2Not specified>280 µg/mL[5]

Structure-Activity Relationship

The primary determinant of this compound's potent toxicity is the presence of an aldehyde group at the C-12 position of the eremophilane skeleton.[1][2][3][6] Chemical modifications or removal of this functional group, as seen in related compounds like Eremofortin C, leads to a significant reduction or complete loss of toxicity.[1][6] This suggests that the aldehyde moiety is critical for the molecular interactions that underpin its cytotoxic and genotoxic effects. While the two epoxide groups are characteristic of this compound's structure, their removal does not appear to significantly alter its biological activity.[3]

Mechanism of Action

This compound exerts its toxic effects through multiple mechanisms, primarily by inhibiting key cellular processes. It has been shown to impair transcription by inhibiting both the initiation and elongation steps of RNA synthesis, affecting both RNA polymerase I and II systems.[3][5][7] Furthermore, this compound inhibits DNA synthesis by targeting DNA polymerases α, β, and γ.[1][2][5] The toxin is also capable of inducing DNA-protein cross-links in chromatin.[1][5] At the mitochondrial level, it disrupts oxidative phosphorylation.[3]

dot

Caption: Mechanism of this compound Cellular Toxicity.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature concerning the toxicity of this compound and related compounds.

In Vivo Acute Toxicity (LD50 Determination)
  • Animal Model: Typically weanling rats or mice.

  • Administration: The test compound is administered either orally (gavage) or via intraperitoneal injection at varying doses to different groups of animals. A control group receives the vehicle only.

  • Observation: Animals are observed for a set period (e.g., 24-48 hours) for signs of toxicity and mortality.[3][4]

  • Calculation: The LD50, the dose at which 50% of the animals die, is calculated using statistical methods such as probit analysis.

dotdot digraph "LD50_Determination_Workflow" { graph [nodesep=0.3, ranksep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

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start -> animal_groups; animal_groups -> dose_prep; dose_prep -> administration; administration -> observation; observation -> data_analysis; data_analysis -> ld50_calc; ld50_calc -> end; }

References

Interspecies Differences in Susceptibility to PR Toxin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the varying susceptibility of different animal species to PR toxin, a mycotoxin produced by the fungus Penicillium roqueforti. Understanding these differences is crucial for toxicological risk assessment, mechanistic studies, and the development of potential therapeutic interventions. This document summarizes key quantitative data, outlines common experimental protocols, and visualizes the toxin's mechanisms of action and metabolic pathways.

Comparative Acute Toxicity of this compound

The acute toxicity of this compound, primarily determined by the median lethal dose (LD50), varies significantly across species and with the route of administration. Rodents, particularly mice, have been shown to be more susceptible to intraperitoneally administered this compound than rats. Oral administration requires a substantially higher dose to induce lethality, indicating potential degradation or poor absorption in the gastrointestinal tract.

Table 1: Summary of this compound Acute Toxicity (LD50)

Species Administration Route LD50 (mg/kg body weight) Reference
Mouse Intraperitoneal (i.p.) 5.8 [1][2][3]
Rat Intraperitoneal (i.p.) 11.6 [1][2][3]
Rat Intraperitoneal (i.p.) 14.5 [1][4]
Rat Intravenous (i.v.) 8.2 [1][2][3]

| Rat | Oral (p.o.) | 115 |[1][3][5] |

Clinical signs of acute toxicity in rodents and cats include abdominal writhing, decreased motor activity, reduced respiratory rate, ataxia, and weakness or paralysis of the hind legs.[1][2][3][5] A primary mechanism of acute toxicity is an increase in capillary or microvascular permeability, leading to edema in the lungs and scrotum, accumulation of ascites fluid, and direct damage to vital organs such as the lungs, heart, liver, and kidneys.[1][2]

In contrast, the toxic effects of this compound in ruminants like cattle are not well-defined and appear to be less severe.[6][7] Evidence suggests that the rumen microbial ecosystem possesses a significant capacity to degrade or inactivate this compound, rendering it less hazardous to these species compared to monogastric animals.[1][7]

Mechanisms of Toxicity and Metabolism

The toxicity of this compound is largely attributed to its aldehyde functional group.[1][3] Its primary molecular mechanism involves the inhibition of crucial cellular processes, including DNA replication, transcription, and protein synthesis.[1][3][5]

Inhibition of Macromolecular Synthesis

This compound has been shown to inhibit the synthesis of both RNA and proteins.[1] It directly affects the transcriptional process by impairing the function of RNA polymerase I and II in the liver, without requiring prior metabolic activation.[5] This disruption of fundamental cellular processes leads to cytotoxicity and organ damage.[1][8]

G cluster_0 Cellular Environment PR_Toxin This compound RNA_Polymerase RNA Polymerase I & II PR_Toxin->RNA_Polymerase Inhibits Translation Translation (mRNA -> Protein) PR_Toxin->Translation Inhibits Transcription Transcription (DNA -> mRNA) RNA_Polymerase->Transcription Ribosome Ribosome Transcription->Translation Cell_Damage Cytotoxicity & Organ Damage Translation->Cell_Damage Leads to

Caption: this compound's inhibitory action on transcription and translation.

Interspecies Metabolism and Detoxification

This compound is chemically unstable and can be degraded into less toxic metabolites, a process that varies between species and environments.[1][5] In the low-oxygen, nitrogen-rich environment of blue cheese, or within the rumen of cattle, this compound can be converted to PR imine and PR amide.[1][5][9] These derivatives exhibit significantly lower toxicity.[1]

G PR_Toxin This compound (C17H20O6) [Highly Toxic] PR_Imine PR Imine (C17H21O5N) [Less Toxic] PR_Toxin->PR_Imine Degradation (e.g., Rumen, Cheese) PR_Amide PR Amide (C17H21O6N) [Less Toxic] PR_Toxin->PR_Amide Degradation (e.g., Rumen, Cheese) PR_Acid PR Acid (C17H20O7) [Less Toxic] PR_Toxin->PR_Acid Degradation

Caption: Metabolic degradation pathways of this compound into less toxic derivatives.

Experimental Protocols

The following section details a generalized methodology for acute toxicity studies of this compound, as synthesized from the referenced literature.

Acute Toxicity (LD50) Determination in Rodents

This protocol outlines the key steps for determining the median lethal dose (LD50) of this compound in a rodent model, such as rats or mice.

1. Animal Model:

  • Species: Weanling male and female rats (e.g., Sprague-Dawley, Wistar) or mice (e.g., ICR).

  • Weight: 50-60 grams for weanling rats.[4]

  • Acclimation: Animals are acclimated to laboratory conditions for at least one week prior to the experiment, with free access to standard chow and water.

2. Toxin Preparation and Administration:

  • Purity: Crystalline this compound of high purity is used.

  • Vehicle: For intraperitoneal (i.p.) or intravenous (i.v.) injection, the toxin is dissolved in a suitable solvent like propylene (B89431) glycol.[4] For oral (p.o.) administration, it may be dissolved in drinking water or an appropriate gavage vehicle.[4][5]

  • Dose Range: A range of doses is prepared to establish a dose-response relationship.

  • Administration: A single dose is administered to each animal via the chosen route (i.p., i.v., or p.o.). A control group receives only the vehicle.[4]

3. Observation and Data Collection:

  • Clinical Signs: Animals are observed continuously for the first few hours post-administration and then periodically over several days. Observations include respiratory distress, motor incoordination, paralysis, and abdominal writhing.[1][2][4]

  • Time to Death: The time of death is recorded for each animal.[4]

  • Pathology: At the end of the observation period (or upon death), a full necropsy is performed. Tissues from major organs (liver, kidneys, lungs, heart) are collected for histological examination to identify lesions such as edema, congestion, and cellular degeneration.[4][5]

  • Clinical Pathology: Blood samples may be collected to analyze parameters like hematocrit, white blood cell count, and serum chemistry (e.g., BUN, alkaline phosphatase) to assess organ function.[2]

4. Data Analysis:

  • LD50 Calculation: The LD50 value and its confidence intervals are calculated from the mortality data using a standard statistical method, such as the method of Reed and Muench.[4]

G cluster_workflow Acute Toxicity (LD50) Experimental Workflow A Animal Acclimation (e.g., Weanling Rats) B Dose Preparation (this compound in Vehicle) A->B C Dose Administration (i.p., i.v., or p.o.) B->C D Control Group (Vehicle Only) B->D E Observation (Clinical Signs, Mortality) C->E D->E F Pathological Analysis (Necropsy, Histology) E->F G LD50 Calculation (e.g., Reed & Muench method) E->G

Caption: Generalized workflow for an acute toxicity study of this compound.

References

A Comparative Guide to Confirming PR Toxin Identity in Crude Extracts: TLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and life sciences, the accurate identification of mycotoxins such as PR toxin in crude extracts is a critical step. This guide provides a comprehensive comparison of Thin-Layer Chromatography (TLC) with alternative methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the confirmation of this compound.

Performance Comparison

The selection of an analytical method for this compound identification hinges on a balance of sensitivity, specificity, cost, and throughput. While TLC offers a rapid and cost-effective screening tool, methods like HPLC and LC-MS/MS provide superior sensitivity and quantification capabilities.

ParameterThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase.High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase within a column.Separation by liquid chromatography followed by mass analysis based on mass-to-charge ratio.
Limit of Detection (LOD) Estimated in the low microgram to high nanogram range (e.g., ~3 µg/kg for some mycotoxins).2 ng[1]Sub-nanogram to picogram range.
Limit of Quantification (LOQ) Not ideal for precise quantification.3 ng[1]Nanogram to picogram range.
Specificity Moderate; relies on Rf value and spot color, which can be ambiguous.High; based on retention time.Very High; based on retention time and specific mass-to-charge ratio transitions.
Analysis Time per Sample ~30-60 minutes~10-30 minutes~10-20 minutes
Cost per Sample LowModerateHigh
Equipment Cost LowHighVery High
Throughput High (multiple samples per plate)Moderate (sequential analysis)Moderate to High (with autosampler)
Ease of Use SimpleRequires expertiseRequires significant expertise

Experimental Protocols

Detailed methodologies for each technique are provided below to enable an informed choice for your specific research needs.

Thin-Layer Chromatography (TLC) Protocol

This protocol is designed for the rapid screening of this compound in crude extracts from fungal cultures.

a) Extraction of this compound from Penicillium roqueforti Culture:

  • Culture P. roqueforti in a suitable liquid medium (e.g., 2% yeast extract and 15% sucrose) in stationary conditions at 24°C for 14 days.

  • Filter the culture to separate the mycelium from the liquid medium.

  • Extract the culture filtrate with chloroform (B151607) (1:5 v/v).

  • Dry the chloroform extract over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain a crude oily extract.

b) TLC Analysis:

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Sample Preparation: Dissolve the crude extract in a small amount of a suitable solvent (e.g., chloroform or ethyl acetate).

  • Standard Preparation: Prepare a standard solution of this compound (analytical grade) in the same solvent. Analytical standards for this compound can be sourced from suppliers such as Cayman Chemical or Sigma-Aldrich.

  • Application: Spot the crude extract and the this compound standard separately onto the baseline of the TLC plate.

  • Mobile Phase: A commonly used mobile phase is a mixture of benzene (B151609) and ethyl acetate (B1210297) (9:1, v/v). Note: Exercise caution as benzene is a known carcinogen. Toluene can be a less toxic substitute.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.

  • Visualization:

    • UV Light: Observe the dried plate under UV light (254 nm). This compound typically appears as a fluorescent spot.

    • Chemical Staining: Spray the plate with a 10% solution of sulfuric acid (H₂SO₄) in ethanol, followed by heating. This compound will appear as a colored spot. Other visualization reagents like p-anisaldehyde can also be used.[2]

  • Identification: Compare the Retention Factor (Rf) value and the color of the spot from the crude extract with that of the this compound standard. The Rf is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the quantification of this compound with high precision and accuracy.[1]

a) Sample Preparation:

  • Extract the sample as described in the TLC protocol.

  • Further purify the crude extract using solid-phase extraction (SPE) if necessary to remove interfering compounds.

  • Dissolve the final extract in the HPLC mobile phase.

b) HPLC Conditions:

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.

  • Detector: UV detector set at the maximum absorbance wavelength of this compound (around 250 nm).

  • Quantification: Create a calibration curve using a series of this compound standards of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers the highest sensitivity and specificity for the confirmation of this compound, especially in complex matrices.

a) Sample Preparation:

  • Follow the same extraction and cleanup procedures as for HPLC.

  • The final extract is dissolved in the initial LC mobile phase.

b) LC-MS/MS Conditions:

  • LC System: A UHPLC or HPLC system with a reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.

  • Ionization: Electrospray ionization (ESI) in positive or negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.

Visualizations

Experimental Workflow for TLC Analysis

TLC_Workflow cluster_extraction Extraction cluster_tlc TLC Analysis Culture Fungal Culture Filtration Filtration Culture->Filtration Extraction Chloroform Extraction Filtration->Extraction Drying Drying (Na2SO4) Extraction->Drying Evaporation Evaporation Drying->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Spotting Spotting on TLC Plate Crude_Extract->Spotting Development Development in Mobile Phase Spotting->Development Visualization Visualization (UV/Stain) Development->Visualization Analysis Rf Comparison Visualization->Analysis

Caption: Workflow for this compound identification using TLC.

Comparison of Analytical Methods

Method_Comparison cluster_params Performance Metrics TLC TLC Low Cost\nHigh Throughput\nQualitative/Semi-Quantitative Low Cost High Throughput Qualitative/Semi-Quantitative TLC->Low Cost\nHigh Throughput\nQualitative/Semi-Quantitative HPLC HPLC Moderate Cost\nQuantitative\nHigh Resolution Moderate Cost Quantitative High Resolution HPLC->Moderate Cost\nQuantitative\nHigh Resolution LCMS LC-MS/MS High Cost\nHighly Sensitive & Specific\nConfirmatory High Cost Highly Sensitive & Specific Confirmatory LCMS->High Cost\nHighly Sensitive & Specific\nConfirmatory Sensitivity Sensitivity Sensitivity->TLC Moderate Sensitivity->HPLC High Sensitivity->LCMS Highest Specificity Specificity Specificity->TLC Moderate Specificity->HPLC High Specificity->LCMS Highest Cost Cost Cost->TLC Lowest Cost->HPLC Moderate Cost->LCMS Highest Quantification Quantification Quantification->HPLC Quantification->LCMS

Caption: Comparison of TLC, HPLC, and LC-MS/MS.

References

A Comparative Analysis of PR Toxin Production in Penicillium roqueforti Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of PR toxin production across different isolates of the fungus Penicillium roqueforti. This compound, a mycotoxin with notable biological activity, is a secondary metabolite whose production varies significantly among strains. This variability is a critical consideration for researchers in fields ranging from food safety to drug discovery. This document synthesizes experimental data on toxin yields, details the methodologies for its quantification, and illustrates the underlying biosynthetic pathways.

Comparative Production of this compound

The production of this compound is highly dependent on the specific isolate of P. roqueforti and the culture conditions.[1][2] Commercial strains used in cheese production generally exhibit lower this compound expression compared to other isolates.[3] The following table summarizes quantitative data from various studies, highlighting the diverse productive capabilities of different strains.

P. roqueforti Isolate(s)Culture MediumTemperature (°C)This compound YieldReference
Isolates from Cabrales blue cheese (interior)Yeast extract-sucrose brothNot SpecifiedAverage of 1.89 mg/100 ml[4]
Isolates from Cabrales blue cheese (surface)Yeast extract-sucrose brothNot SpecifiedAverage of 1.64 mg/100 ml[4]
3 out of 11 isolates from various foodstuffsRice15310-960 ppb[5]
P. roqueforti NRRL 849Rice15Optimum production[5]
Four ATCC strains (6987, 6989, 9295, 10110)Semisynthetic medium (2% yeast extract, 15% sucrose)24All strains produced the toxin, yields correlated with pH[6][7]

Experimental Protocols

Accurate quantification of this compound is essential for comparative studies. Various analytical methods have been developed for its detection and measurement in different matrices.[1][8]

Sample Preparation and Toxin Extraction

A critical first step for the accurate analysis of this compound is proper sampling, as its distribution in solid substrates can be heterogeneous, leading to "hotspots".[1][8]

  • Solid Cultures (e.g., rice):

    • Homogenize the moldy substrate.

    • Extract the homogenized sample with a suitable organic solvent, such as chloroform (B151607).

    • Filter the extract to remove solid particles.

    • Concentrate the filtrate in vacuo.

  • Liquid Cultures (e.g., yeast extract-sucrose broth):

    • Separate the mycelium from the culture broth by filtration.

    • Extract the filtrate with an equal volume of chloroform in a separatory funnel.

    • Collect the chloroform layer.

    • Repeat the extraction process for comprehensive recovery.

    • Pool the chloroform extracts and concentrate in vacuo.

Analytical Quantification

Several chromatographic techniques are employed for the separation and quantification of this compound.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is commonly used for the detection and quantification of this compound.[9]

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient or isocratic mixture of solvents, typically acetonitrile (B52724) and water.

    • Detection: UV detector set at an appropriate wavelength (e.g., 248 nm).

    • Quantification: The concentration of this compound in the sample is determined by comparing the peak area to a calibration curve generated with known concentrations of a pure this compound standard. The limit of detection for this method can be as low as 2 ng, with a limit of quantitation of 3 ng.[9]

  • Thin-Layer Chromatography (TLC): TLC is a simpler and more rapid method for the qualitative or semi-quantitative analysis of this compound.[5]

    • Stationary Phase: Silica gel plates.

    • Mobile Phase: A solvent system such as methanol-chloroform (e.g., 4:96, v/v).

    • Visualization: The separated spots can be visualized under UV light (this compound exhibits blue fluorescence) or by spraying with a developing agent like sulfuric acid and heating.[2]

  • Mass Spectrometry (MS): For confirmation and highly sensitive quantification, HPLC is often coupled with mass spectrometry (LC-MS).[1][8] This technique provides structural information, confirming the identity of the toxin and allowing for very low detection limits.

Visualizing the Experimental Workflow and Biosynthetic Pathway

To better understand the processes involved in this compound analysis and its formation, the following diagrams illustrate the experimental workflow and the biosynthetic pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample P. roqueforti Culture (Solid or Liquid) Homogenization Homogenization (for solid samples) Sample->Homogenization Extraction Solvent Extraction (e.g., Chloroform) Sample->Extraction Homogenization->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (in vacuo) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract HPLC HPLC Separation Crude_Extract->HPLC TLC TLC Analysis Crude_Extract->TLC LCMS LC-MS Confirmation HPLC->LCMS Quantification Quantification HPLC->Quantification

Caption: Experimental workflow for this compound extraction and analysis.

pr_toxin_biosynthesis cluster_enzymes Key Enzymes FPP Farnesyl Diphosphate Aristolochene (B1197444) Aristolochene FPP->Aristolochene ari1 EremoA_B Eremofortin A & B Aristolochene->EremoA_B P450s, Oxidoreductase PR_Toxin This compound EremoA_B->PR_Toxin Acetyltransferase, P450s Ari1 Aristolochene Synthase (ari1) P450s P450 Monooxygenases Oxidoreductase Oxidoreductase Acetyltransferase Acetyltransferase

Caption: Simplified biosynthetic pathway of this compound.

Regulation of this compound Biosynthesis

The production of this compound is a complex process regulated at the genetic level. A biosynthetic gene cluster spanning approximately 22.4-kb and containing 11 open reading frames is responsible for the synthesis of this mycotoxin.[10] Key enzymes encoded by this cluster include aristolochene synthase (the first step in the pathway), P450 monooxygenases, an oxidoreductase, an oxidase, a transferase, and two dehydrogenases.[10]

Gene silencing studies have confirmed the involvement of several of these genes in this compound biosynthesis.[10] For instance, silencing of genes encoding an acetyltransferase and two P450 monooxygenases resulted in a significant reduction in this compound production.[10] Interestingly, the downregulation of genes in the this compound cluster has been observed to increase the production of another secondary metabolite, mycophenolic acid, suggesting a cross-talk between biosynthetic pathways.[11]

Furthermore, environmental factors such as pH, temperature, and nutrient availability play a crucial role in regulating the expression of these biosynthetic genes and, consequently, the amount of this compound produced.[6][12] The optimal temperature for this compound production can differ from the optimal temperature for fungal growth, as seen with P. roqueforti NRRL 849, which produces the toxin optimally at 15°C while growing best at 25°C.[5]

References

Assessing the Relative Stability of PR Toxin and Its Degradation Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the stability of PR toxin and its primary degradation products: PR imine, PR amide, and PR acid. This compound, a mycotoxin produced by Penicillium roqueforti, is of significant interest due to its toxicity. However, its inherent instability leads to its transformation into several derivatives with altered biological activity. Understanding the relative stability of these compounds is crucial for accurate risk assessment, toxicological studies, and the development of potential therapeutic agents.

Comparative Stability and Toxicity

This compound is generally considered to be unstable, particularly under conditions encountered in food matrices like blue cheese, which include low oxygen levels and the presence of nitrogenous compounds.[1] This instability leads to its degradation into PR imine, PR amide, and PR acid. While specific kinetic data on the degradation rates under varying pH, temperature, and light conditions are not extensively available in the public domain, qualitative observations from various studies provide insights into their relative stability.

One study noted that in a culture medium, the concentration of this compound decreased from its peak to undetectable levels within 3 to 4 days.[2][3] In the same study, PR-amide was observed to be stable over a long period.[4]

The toxicity of these compounds varies significantly, with this compound being the most potent. The aldehyde group in this compound is crucial for its biological activity.[1]

CompoundChemical FormulaMolar Mass ( g/mol )General StabilityAcute Toxicity (LD₅₀) in mice (intraperitoneal)
This compound C₁₇H₂₀O₆336.34Unstable[1]11.6 mg/kg (rats, i.p.)
PR Imine C₁₇H₂₁NO₅319.35More stable than this compoundSignificantly less toxic than this compound
PR Amide C₁₇H₂₁NO₆335.35Stable[4]Significantly less toxic than this compound
PR Acid C₁₇H₂₂O₇338.35Unstable[5]Toxicity data not readily available

Experimental Protocols

A generalized experimental protocol for assessing the stability of mycotoxins such as this compound and its degradation products using High-Performance Liquid Chromatography (HPLC) is outlined below. This protocol can be adapted to study the effects of various environmental factors like pH, temperature, and light.

Objective: To determine the degradation kinetics of this compound and its degradation products under controlled experimental conditions.
Materials:
  • Pure standards of this compound, PR imine, PR amide, and PR acid

  • HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)

  • Buffers of various pH values (e.g., phosphate, citrate)

  • HPLC system with a suitable detector (e.g., UV/Vis or mass spectrometer)

  • A C18 reversed-phase HPLC column

  • Temperature-controlled incubator or water bath

  • UV lamp for photostability studies

Methodology:
  • Preparation of Standard Solutions: Prepare stock solutions of each compound in a suitable solvent (e.g., methanol) at a known concentration.

  • Experimental Setup:

    • pH Stability: Aliquot the stock solution into buffer solutions of different pH values (e.g., 3, 5, 7, 9).

    • Thermal Stability: Aliquot the stock solution into vials and incubate at different temperatures (e.g., 25°C, 40°C, 60°C, 80°C).

    • Photostability: Expose aliquots of the stock solution to a controlled UV light source. Wrap control samples in aluminum foil.

  • Time-Course Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a sample from each experimental condition.

  • HPLC Analysis:

    • Inject the samples into the HPLC system.

    • Use a suitable mobile phase gradient to achieve separation of the parent compound and its degradation products. A common mobile phase for mycotoxin analysis is a mixture of water (often with a small amount of acid like formic acid) and an organic solvent like acetonitrile or methanol.[6]

    • Monitor the elution of the compounds using the detector. The wavelength for UV detection should be chosen based on the absorbance maxima of the analytes.

  • Data Analysis:

    • Quantify the concentration of the remaining parent compound and the formed degradation products at each time point by comparing their peak areas to a standard curve.

    • Plot the concentration of the parent compound versus time to determine the degradation kinetics.

    • Calculate the degradation rate constant (k) and the half-life (t₁/₂) for each compound under each condition.

Visualizing Pathways

Degradation Pathway of this compound

The following diagram illustrates the degradation of this compound into its primary metabolites. This process is often initiated by the reaction of the aldehyde group of the this compound with amino groups from amino acids in the environment.[1]

G PR_Toxin This compound PR_Imine PR Imine PR_Toxin->PR_Imine + NH₃ PR_Acid PR Acid PR_Toxin->PR_Acid Oxidation PR_Amide PR Amide PR_Acid->PR_Amide PR-amide synthase

Degradation pathway of this compound.
Experimental Workflow for Stability Assessment

The workflow for assessing the stability of this compound and its degradation products involves a series of controlled experiments and analytical measurements.

G cluster_0 Sample Preparation cluster_1 Stability Experiments cluster_2 Analysis cluster_3 Data Interpretation Stock Prepare Stock Solutions (this compound & Degradation Products) pH Varying pH Stock->pH Temp Varying Temperature Stock->Temp Light Light Exposure Stock->Light Sampling Time-Course Sampling pH->Sampling Temp->Sampling Light->Sampling HPLC HPLC-UV/MS Analysis Sampling->HPLC Kinetics Degradation Kinetics (Rate Constants, Half-lives) HPLC->Kinetics Comparison Comparative Stability Assessment Kinetics->Comparison

Experimental workflow for stability assessment.
Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its cytotoxic effects primarily by inhibiting key cellular processes, including transcription and protein synthesis.[7][8] The toxin can impair the function of RNA polymerases, thereby blocking the synthesis of messenger RNA (mRNA) from a DNA template. This, in turn, prevents the translation of genetic information into proteins, leading to cell death.

G cluster_transcription Transcription Inhibition cluster_translation Translation Inhibition PR_Toxin This compound RNA_Polymerase RNA Polymerase PR_Toxin->RNA_Polymerase Inhibits Transcription Transcription (DNA -> mRNA) Ribosome Ribosome Transcription->Ribosome Translation Translation (mRNA -> Protein) Ribosome->Translation Protein_Synthesis Protein Synthesis Translation->Protein_Synthesis Cell_Death Cell Death Protein_Synthesis->Cell_Death Inhibition leads to

This compound's mechanism of action.

Conclusion

The available evidence strongly indicates that this compound is an unstable compound that readily degrades into less toxic derivatives, namely PR imine, PR amide, and PR acid. While PR amide appears to be the most stable among the degradation products, a comprehensive quantitative comparison of their stability under various environmental conditions is lacking in the current scientific literature. Further research employing detailed kinetic studies is necessary to fully elucidate the relative stability of these compounds. Such data would be invaluable for accurate exposure assessment and for the development of strategies to mitigate the risks associated with this compound contamination in food and feed. The provided experimental protocol offers a framework for conducting such crucial stability studies.

References

Validating the role of the aldehyde group in PR toxin toxicity through synthetic analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of PR toxin and its synthetic analogs reveals the indispensable role of the aldehyde group in its toxicity. Experimental evidence demonstrates that modification or removal of this functional group significantly diminishes the toxin's adverse biological effects. This guide provides a comprehensive comparison, supported by toxicity data and an overview of the experimental approaches used to validate these findings.

The Critical Role of the Aldehyde Group in this compound's Biological Activity

This compound, a mycotoxin produced by Penicillium roqueforti, exerts a range of toxic effects, including the inhibition of protein and nucleic acid synthesis.[1] Its toxicity is intrinsically linked to the presence of an aldehyde group at the C-12 position of its chemical structure.[2] The conversion of the hydroxyl group of its precursor, eremofortin C, to an aldehyde group is the key chemical transformation that imparts potent toxicity to the this compound molecule.[1][3][4] Conversely, the degradation of this compound into derivatives like PR imine, PR amide, and PR acid, which lack the aldehyde moiety, results in significantly reduced toxicity.[1][2][5] This structure-activity relationship highlights the aldehyde group as the primary determinant of this compound's toxicological potential.

Comparative Toxicity Data

The following table summarizes the acute toxicity of this compound in comparison to one of its less toxic derivatives, PR imine, as measured by the median lethal dose (LD50). A lower LD50 value indicates higher toxicity.

CompoundAnimal ModelRoute of AdministrationLD50Reference(s)
This compoundMiceIntraperitoneal (i.p.)5.8 mg/kg[6]
This compoundRatsIntraperitoneal (i.p.)11 mg/kg[2]
This compoundRatsOral115 mg/kg[2]
PR ImineMiceIntraperitoneal (i.p.)100 - 200 mg/kg[1]

Structure-Toxicity Relationship

The central role of the aldehyde group in the toxicity of this compound is clearly illustrated by the toxicity differences between the toxin, its precursor, and its degradation products. The following diagram visualizes this relationship.

G cluster_0 Less Toxic Precursor cluster_1 Highly Toxic cluster_2 Less Toxic Degradation Products Eremofortin C\n(-OH group) Eremofortin C (-OH group) This compound\n(-CHO group) This compound (-CHO group) Eremofortin C\n(-OH group)->this compound\n(-CHO group) Oxidation PR Imine PR Imine This compound\n(-CHO group)->PR Imine Degradation PR Amide PR Amide This compound\n(-CHO group)->PR Amide Degradation PR Acid PR Acid This compound\n(-CHO group)->PR Acid Degradation

Figure 1. Transformation of Eremofortin C to this compound and its subsequent degradation.

Experimental Methodologies

The validation of the aldehyde group's role in this compound's toxicity has been established through various experimental approaches.

Acute Toxicity Studies
  • Objective: To determine the median lethal dose (LD50) of this compound and its analogs.

  • General Protocol:

    • Animal models, typically mice and rats, are used.[6][7]

    • The test compound (this compound or an analog) is administered through different routes, most commonly intraperitoneal (i.p.) injection or oral gavage.[2][6]

    • Animals are observed for a set period, and mortality is recorded at various dose levels.

    • Statistical methods are then employed to calculate the LD50 value.

In Vitro Inhibition Assays
  • Objective: To assess the inhibitory effects of this compound and its analogs on essential cellular processes.

  • General Protocol for DNA/RNA Polymerase Inhibition:

    • DNA and RNA polymerases are purified from sources such as rat liver or E. coli.[5]

    • The in vitro synthesis of DNA or RNA is initiated in the presence of a template, primers, and labeled nucleotides.

    • Varying concentrations of this compound or its analogs are added to the reaction.

    • The level of inhibition is quantified by measuring the incorporation of the labeled nucleotides into the newly synthesized nucleic acid chains. The concentration required for 50% inhibition (IC50) can then be determined.

Mechanism of Action and Signaling Pathway Disruption

This compound is known to interfere with vital cellular processes at the molecular level. The aldehyde group is a key electrophile that can react with nucleophilic groups in biomolecules.[8][9] This reactivity is believed to be the basis of its toxic action.

The proposed mechanism involves the inhibition of macromolecular synthesis. Specifically, this compound has been shown to inhibit the activity of DNA-dependent RNA polymerases and DNA polymerases, thereby disrupting transcription and replication.[1][5]

The following diagram illustrates the proposed workflow of this compound's toxic action.

G This compound\n(with aldehyde group) This compound (with aldehyde group) Inhibition of DNA Polymerases\n(α, β, γ) Inhibition of DNA Polymerases (α, β, γ) This compound\n(with aldehyde group)->Inhibition of DNA Polymerases\n(α, β, γ) interferes with Inhibition of RNA Polymerases Inhibition of RNA Polymerases This compound\n(with aldehyde group)->Inhibition of RNA Polymerases interferes with Disruption of DNA Replication Disruption of DNA Replication Inhibition of DNA Polymerases\n(α, β, γ)->Disruption of DNA Replication Disruption of Transcription Disruption of Transcription Inhibition of RNA Polymerases->Disruption of Transcription Cytotoxicity Cytotoxicity Disruption of DNA Replication->Cytotoxicity Inhibition of Protein Synthesis Inhibition of Protein Synthesis Disruption of Transcription->Inhibition of Protein Synthesis Inhibition of Protein Synthesis->Cytotoxicity

Figure 2. Proposed mechanism of this compound-induced cytotoxicity.

References

Safety Operating Guide

Safeguarding Laboratory Operations: A Comprehensive Guide to PR Toxin Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent mycotoxins like PR Toxin is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and the environment. Due to its toxicity, all materials contaminated with this compound must be treated as hazardous waste and decontaminated prior to disposal.

Immediate Safety and Handling Protocols

Before beginning any work with this compound, it is imperative to operate within a designated area, such as a certified chemical fume hood or a Class II biological safety cabinet, to prevent inhalation of aerosolized particles. Appropriate Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Gloves: Compatible, chemical-resistant gloves. It is advisable to wear two pairs.

  • Eye Protection: Chemical safety goggles.

  • Lab Coat: A dedicated, disposable or regularly decontaminated lab coat.

  • Respiratory Protection: For operations with a high risk of aerosol generation, a NIOSH-approved respirator may be necessary based on your institution's risk assessment.

Decontamination and Inactivation Procedures

Mycotoxins are chemically stable compounds, making their inactivation essential before disposal.[1] The primary method for decontaminating surfaces, equipment, and liquid waste contaminated with mycotoxins is chemical inactivation using sodium hypochlorite (B82951).[2]

Experimental Protocol: Chemical Inactivation of this compound Contaminated Materials

This protocol describes a standard method for the chemical inactivation of mycotoxins. Its specific efficacy and optimal conditions for this compound have not been extensively documented, so adherence to a conservative contact time is recommended.

Materials:

  • Sodium hypochlorite solution (household bleach, typically 5-6%)

  • Water (distilled or deionized)

  • Sodium hydroxide (B78521) (NaOH), if required by institutional protocols for other mycotoxins[3]

  • Appropriate glass or chemical-resistant containers for preparing and holding the decontamination solution.

Procedure:

  • Prepare Decontamination Solution: In a chemical fume hood, prepare a fresh 1% sodium hypochlorite solution by diluting household bleach. For example, to make 1 liter of 1% solution from 5% bleach, mix 200 mL of bleach with 800 mL of water.[2]

  • Decontaminating Surfaces and Equipment:

    • Liberally apply the 1% sodium hypochlorite solution to the contaminated surface or equipment.

    • Ensure a minimum contact time of at least 30 minutes. For glassware, soaking for at least 2 hours is recommended.[2][3]

    • After the contact time, thoroughly rinse the surface or equipment with water.[2]

  • Decontaminating Liquid Waste:

    • Collect all this compound-contaminated liquid waste in a clearly labeled, leak-proof container.

    • Add the 1% sodium hypochlorite solution to the liquid waste and mix gently.

    • Allow a minimum contact time of 4 hours to ensure inactivation.[3]

    • Dispose of the decontaminated liquid waste in accordance with your institution's hazardous waste guidelines.[2]

  • Decontaminating Solid Waste:

    • Collect all contaminated solid waste (e.g., PPE, pipette tips, absorbent materials) in clearly labeled, leak-proof hazardous waste containers.[2]

    • If possible and safe, soak disposable materials in the 1% sodium hypochlorite solution before placing them in the waste container.

    • Seal the container and arrange for disposal through your institution's environmental health and safety (EHS) department.[2]

Spill Management

In the event of a spill, immediate and careful action is required to prevent exposure and contamination.

  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Before cleanup, don the appropriate PPE as described above.

  • Contain and Clean:

    • For solid this compound, gently cover the spill with absorbent paper dampened with a decontamination solution to avoid raising dust.[4]

    • For liquid spills, cover with absorbent material.

    • Carefully sweep up the contained material and place it in a labeled hazardous waste container.[4]

    • Decontaminate the spill area using the 1% sodium hypochlorite solution with a 30-minute contact time.

    • Wash the spill site with soap and water after decontamination is complete.[4]

Quantitative Data on Mycotoxin Decontamination

While specific data for this compound is limited, the following table summarizes the efficacy of various decontamination methods against other common mycotoxins, providing a general reference for inactivation effectiveness.

Decontamination MethodTarget Mycotoxin(s)Efficacy
Sodium Hypochlorite (1.0%)Saxitoxin, Ricin, Botulinum ToxinEffective with 30-minute exposure[3]
Sodium Hypochlorite (2.5%) + Sodium Hydroxide (0.25 N)T-2 Mycotoxin, BrevetoxinRecommended for complete inactivation with 4-hour soak[3]
AmmoniationAflatoxins>95% reduction in various cereals[2]
OzoneAflatoxins92-95% reduction in corn[2]

Note: The effectiveness of these methods can vary based on the specific mycotoxin, its concentration, the contaminated matrix, and the contact time.[2]

Logical Workflow for this compound Disposal

The proper disposal of this compound follows a structured workflow designed to minimize risk at every stage. This process begins with careful planning and preparation and concludes with the final hand-off of decontaminated waste to trained EHS professionals.

PR_Toxin_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Start: Plan Experiment Involving this compound prep Preparation Phase start->prep ppe Don Appropriate PPE prep->ppe handling Handling & Use Phase handle_toxin Handle this compound handling->handle_toxin disposal Cleanup & Disposal Phase decon_surfaces Decontaminate Surfaces & Equipment disposal->decon_surfaces emergency Emergency Protocol emergency->decon_surfaces After Spill Cleanup work_area Prepare Designated Work Area (Fume Hood / BSC) ppe->work_area decon_sol Prepare 1% Sodium Hypochlorite Solution work_area->decon_sol decon_sol->handling experiment Perform Experiment handle_toxin->experiment experiment->disposal spill Spill Occurs experiment->spill Potential Event spill->emergency segregate_waste Segregate & Decontaminate Liquid & Solid Waste decon_surfaces->segregate_waste package_waste Package Waste in Labeled, Leak-Proof Containers segregate_waste->package_waste ehs_pickup Arrange for EHS Hazardous Waste Pickup package_waste->ehs_pickup

This compound Disposal Workflow Diagram

This workflow emphasizes a systematic approach to managing this compound from initial planning to final disposal, incorporating safety checks and emergency preparedness. Always consult your institution's specific guidelines and EHS department for final disposal procedures.[2]

References

Safeguarding Your Research: A Comprehensive Guide to Handling PR Toxin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling PR Toxin, a mycotoxin produced by Penicillium roqueforti. The following procedural, step-by-step guidance will help you mitigate risks and ensure proper disposal, building a foundation of trust in your laboratory's safety protocols.

This compound is a potent mycotoxin that has been shown to cause significant damage to the liver and kidneys.[1][2] It can inhibit DNA replication, transcription, and protein synthesis.[1][2] Animal studies have demonstrated its toxicity, with effects including decreased motor activity, respiratory distress, and at higher doses, death.[3][4] Given its hazardous nature, stringent safety measures are crucial when handling this compound.

Operational Plan for Handling this compound

A systematic approach to handling this compound, from preparation to disposal, is critical to minimize exposure risk.

Pre-Handling Preparation
  • Risk Assessment: Before any procedure, conduct a thorough risk assessment specific to the planned experiment.[5] This should include the quantities of this compound being used, the potential for aerosol generation, and the identification of all necessary safety equipment.

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a Class III biological safety cabinet, to control for potential aerosolization.[6][7][8] The area should be clearly marked with warning signs indicating "Biological Toxins in Use - Authorized Personnel Only".[8]

  • Gather Materials: Assemble all necessary equipment and supplies before introducing this compound to the designated area. This includes PPE, decontamination solutions, and waste containers.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentPurpose & Best Practices
Eye and Face Protection Safety Goggles & Face ShieldTo protect against splashes and airborne particles. Goggles should comply with ANSI Z87.1 standards. A face shield worn over goggles is recommended, especially for handling larger quantities.[9]
Skin and Body Protection Chemical-Resistant Gloves & Laboratory CoatTo prevent skin contact. Disposable nitrile gloves are a minimum requirement; consider double-gloving for prolonged contact.[9][10] A fully buttoned lab coat with sleeves covering the wrists is essential.[9]
Respiratory Protection RespiratorTo prevent inhalation of dust or aerosols. The need for a respirator (e.g., N95 or higher) must be determined by a risk assessment, particularly when handling the powdered form or if aerosol generation is possible.[7][9]
Foot Protection Closed-Toe ShoesTo protect feet from spills and falling objects.[9]
Handling Procedures
  • Weighing: If handling this compound in its solid, powdered form, use "static-free" disposable gloves to prevent dispersal.[6][7] All weighing and reconstitution of powdered toxin should be performed within a certified chemical fume hood or other containment device.[8]

  • Solution Preparation: When preparing solutions, inject the diluent through a septum to minimize the risk of aerosol generation.[8]

  • Transport: When moving this compound, even within the laboratory, use labeled, leak/spill-proof, non-breakable secondary containers.[8][10]

Spill Management

In the event of a spill, immediate and proper cleanup is critical.

  • Evacuate and Secure: Alert others in the area and restrict access. If the spill is outside of a containment device, evacuate the immediate area.

  • Don Appropriate PPE: Before beginning cleanup, don the full PPE ensemble as described above.

  • Contain and Absorb: For liquid spills, cover with absorbent material.[11][12] For powdered spills, gently cover with dampened paper towels to avoid raising dust.[10][13]

  • Decontaminate: Apply a suitable decontamination solution, such as 2N NaOH or 2% sodium hypochlorite (B82951), to the spill area and allow for a contact time of at least 60 minutes.[14]

  • Clean and Dispose: Wipe the area with fresh paper towels and disinfectant.[14] All cleanup materials must be disposed of as hazardous waste.[14]

Decontamination and Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Decontamination of Equipment: Reusable equipment should be immersed in a 1 N NaOH or sodium hypochlorite solution (20,000 ppm available chlorine) for at least one hour before being rinsed and autoclaved.[14]

  • Waste Segregation: All disposable items that have come into contact with this compound, including gloves, lab coats, and absorbent materials, must be collected in clearly labeled, leak-proof hazardous waste containers.[15][16]

  • Waste Disposal: Follow your institution's and local regulations for the disposal of toxic chemical waste.[15][17][18] This may involve incineration or other specialized disposal methods. Never dispose of this compound down the drain or in the regular trash.[15][18]

Quantitative Data Summary

ParameterValueSpeciesRoute of AdministrationReference
Median Lethal Dose (LD50) 5.8 mg/kgMiceIntraperitoneal (i.p.)[3][4]
11.6 mg/kgRatsIntraperitoneal (i.p.)[2][4]
8.2 mg/kgRatsIntravenous (i.v.)[2][3]
115 mg/kgRatsOral (p.o.)[2]
Decontamination Solutions 1 N - 2 N NaOHN/ASurface Decontamination[14]
2% Sodium Hypochlorite (20,000 ppm)N/ASurface Decontamination[14]

Visualizing the Workflow

To further clarify the handling and disposal process, the following diagram illustrates the logical workflow.

PR_Toxin_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal risk_assessment Conduct Risk Assessment designated_area Prepare Designated Area risk_assessment->designated_area Proceed gather_materials Gather All Materials & PPE designated_area->gather_materials Proceed don_ppe Don Appropriate PPE gather_materials->don_ppe Ready conduct_experiment Conduct Experiment in Containment don_ppe->conduct_experiment Begin Work decontaminate_area Decontaminate Work Area conduct_experiment->decontaminate_area Experiment Complete spill Spill conduct_experiment->spill Spill Occurs segregate_waste Segregate Contaminated Waste decontaminate_area->segregate_waste Area Clean doff_ppe Doff PPE Correctly segregate_waste->doff_ppe Waste Secured dispose_waste Dispose of Hazardous Waste per Protocol doff_ppe->dispose_waste Decontaminated contain_spill Contain & Decontaminate Spill spill->contain_spill Immediate Action contain_spill->segregate_waste Spill Cleaned

This compound Handling and Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.